5-(4-Methoxyphenyl)thiophene-2-carbaldehyde
Description
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Properties
IUPAC Name |
5-(4-methoxyphenyl)thiophene-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O2S/c1-14-10-4-2-9(3-5-10)12-7-6-11(8-13)15-12/h2-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODLOZSNXTQAWGQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC=C(S2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90383955 | |
| Record name | 5-(4-methoxyphenyl)thiophene-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90383955 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38401-67-1 | |
| Record name | 5-(4-methoxyphenyl)thiophene-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90383955 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to 5-(4-Methoxyphenyl)thiophene-2-carbaldehyde (CAS No. 38401-67-1)
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-(4-Methoxyphenyl)thiophene-2-carbaldehyde is a heterocyclic aromatic compound that has garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry and materials science. Its unique molecular architecture, featuring a thiophene ring system linked to a methoxyphenyl group and functionalized with a reactive carbaldehyde moiety, makes it a versatile building block for the synthesis of a wide array of more complex molecules. The presence of the electron-rich thiophene and methoxy-activated phenyl rings, coupled with the electrophilic aldehyde, provides multiple sites for chemical modification, enabling the construction of novel compounds with tailored biological activities and material properties. This guide provides a comprehensive overview of its chemical properties, synthesis, and applications, grounded in established scientific literature.
Chemical Abstracts Service (CAS) Number: 38401-67-1[1][2][3][4][5][6][7]
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is paramount for its effective use in research and development. These properties dictate its solubility, reactivity, and handling requirements.
| Property | Value | Source(s) |
| Molecular Formula | C₁₂H₁₀O₂S | [1][2][3] |
| Molecular Weight | 218.27 g/mol | [2] |
| Appearance | White to pale brown solid (crystals or crystalline powder) | [1] |
| Melting Point | Not explicitly found in search results | |
| Boiling Point | Not explicitly found in search results | |
| Solubility | Not explicitly found in search results | |
| Purity (typical) | ≥95% | [1] |
Synthesis of this compound
The synthesis of this compound can be approached through several strategic pathways. The most common and efficient methods involve the formation of the biaryl C-C bond between the thiophene and phenyl rings, followed by or preceded by the introduction of the formyl group. Two prominent and well-established methods are the Suzuki-Miyaura cross-coupling reaction and the Vilsmeier-Haack formylation.
Method 1: Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds.[4][5][6][7][8] In the context of synthesizing the target molecule, this reaction typically involves the palladium-catalyzed coupling of a thiophene derivative with a phenylboronic acid derivative. A logical and commonly employed route is the reaction of 5-bromothiophene-2-carbaldehyde with 4-methoxyphenylboronic acid.
Causality of Experimental Choices:
-
Catalyst: A palladium(0) catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], is chosen for its efficiency in catalyzing the cross-coupling of aryl halides with boronic acids.[4] The palladium cycles between its Pd(0) and Pd(II) oxidation states to facilitate the reaction.
-
Base: A base, such as potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃), is essential for the activation of the boronic acid, forming a more nucleophilic boronate species that can readily transmetalate with the palladium complex.[7][8]
-
Solvent System: A mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and an aqueous solution is typically used to dissolve both the organic reactants and the inorganic base, facilitating the reaction at the interface.[5]
-
Inert Atmosphere: The reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent the oxidation and deactivation of the palladium catalyst.
Experimental Protocol: Suzuki-Miyaura Cross-Coupling
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-bromothiophene-2-carbaldehyde (1.0 eq), 4-methoxyphenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).
-
Inerting: Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this process three times.
-
Solvent and Catalyst Addition: Add a degassed solvent mixture of toluene and water (e.g., 4:1 v/v). To this suspension, add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) (0.05 eq).
-
Reaction: Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent such as ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford this compound as a solid.
Diagram of Suzuki-Miyaura Cross-Coupling Workflow
Caption: Workflow for the synthesis of this compound via Suzuki-Miyaura cross-coupling.
Method 2: Vilsmeier-Haack Formylation
The Vilsmeier-Haack reaction is a classic method for the formylation of electron-rich aromatic and heteroaromatic compounds.[9][10][11][12] This reaction utilizes a Vilsmeier reagent, typically formed in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃).[10] For the synthesis of the target molecule, this would involve the formylation of 2-(4-methoxyphenyl)thiophene.
Causality of Experimental Choices:
-
Substrate: 2-(4-Methoxyphenyl)thiophene is the required starting material, as the Vilsmeier-Haack reaction will introduce the formyl group onto the thiophene ring. The electron-donating nature of the 4-methoxyphenyl group activates the thiophene ring towards electrophilic substitution, directing the formylation to the C5 position.
-
Vilsmeier Reagent: The combination of DMF and POCl₃ is a standard and effective choice for generating the electrophilic chloromethyliminium salt (Vilsmeier reagent) in situ.[10]
-
Reaction Temperature: The reaction is often initiated at a low temperature (e.g., 0 °C) during the addition of reagents to control the exothermic reaction, and then warmed to a higher temperature to drive the reaction to completion.
-
Hydrolysis: The initial product of the electrophilic substitution is an iminium salt, which is then hydrolyzed with water or an aqueous base to yield the final aldehyde product.
Experimental Protocol: Vilsmeier-Haack Formylation
-
Vilsmeier Reagent Formation: In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a thermometer, and a nitrogen inlet, place N,N-dimethylformamide (DMF) (excess) and cool to 0 °C in an ice bath.
-
Addition of POCl₃: Add phosphorus oxychloride (POCl₃) (1.1 eq) dropwise to the cooled DMF, maintaining the temperature below 10 °C. Stir the mixture at this temperature for a period to allow for the formation of the Vilsmeier reagent.
-
Substrate Addition: Dissolve 2-(4-methoxyphenyl)thiophene (1.0 eq) in a minimal amount of DMF and add it dropwise to the Vilsmeier reagent solution, again maintaining a low temperature.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to a moderate temperature (e.g., 60-80 °C) for several hours, monitoring the reaction by TLC.
-
Hydrolysis and Work-up: Cool the reaction mixture and pour it cautiously onto crushed ice. Neutralize the mixture with an aqueous solution of sodium hydroxide or sodium carbonate until basic.
-
Extraction and Purification: Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane). Combine the organic extracts, wash with water and brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel to yield this compound.
Diagram of Vilsmeier-Haack Formylation Workflow
Caption: Workflow for the synthesis of this compound via Vilsmeier-Haack formylation.
Spectroscopic Data
While a comprehensive, published spectrum for this compound was not found in the search results, representative data for closely related structures can provide an indication of the expected spectral features. For instance, the ¹H NMR spectrum of a similar aryl-substituted thiophene-2-carbaldehyde would be expected to show characteristic signals for the aldehyde proton (around 9.8-10.0 ppm), as well as doublets for the thiophene protons and signals corresponding to the protons of the methoxyphenyl group. Similarly, the ¹³C NMR spectrum would display a signal for the carbonyl carbon at around 180-190 ppm, in addition to the aromatic and methoxy carbon signals. Researchers are advised to obtain and interpret their own analytical data for confirmation of structure and purity.
Applications in Research and Development
Thiophene-containing compounds are a cornerstone in medicinal chemistry and materials science due to their diverse biological activities and unique electronic properties.[13][14][15][16] this compound, as a key intermediate, serves as a valuable starting point for the synthesis of a variety of functional molecules.
Medicinal Chemistry and Drug Discovery
The thiophene nucleus is considered a "privileged scaffold" in drug discovery, appearing in numerous FDA-approved drugs.[13] Thiophene derivatives have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, and antiviral properties.[13][14] The aldehyde functionality of this compound is a versatile handle for further chemical transformations, such as:
-
Reductive amination to synthesize various amine derivatives.
-
Wittig and related olefination reactions to introduce carbon-carbon double bonds.
-
Condensation reactions with hydrazines, hydroxylamines, and other nucleophiles to form a variety of heterocyclic systems (e.g., hydrazones, oximes, pyrazoles).
These transformations allow for the generation of libraries of novel compounds for biological screening. The 4-methoxyphenyl substituent can also play a crucial role in modulating the pharmacokinetic and pharmacodynamic properties of the final molecules, potentially enhancing their bioactivity and selectivity for specific biological targets.[17] For instance, derivatives of this compound could be explored as potential inhibitors of enzymes or as ligands for receptors implicated in various diseases.
Diagram of Potential Drug Discovery Pathway
Caption: Potential applications of this compound in a drug discovery workflow.
Materials Science
Thiophene-based polymers and small molecules are extensively studied for their applications in organic electronics, including organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs).[15][16] The π-conjugated system of the thiophene ring facilitates charge transport, and the properties of these materials can be fine-tuned by chemical modification. This compound can be used to synthesize larger conjugated systems through reactions at the aldehyde group. For example, Knoevenagel condensation with active methylene compounds can extend the π-system, leading to materials with interesting photophysical and electronic properties. The methoxy group can also influence the solid-state packing and electronic properties of the resulting materials.
Safety and Handling
As with any chemical reagent, proper safety precautions should be taken when handling this compound. While a specific, detailed safety data sheet (SDS) for this compound was not found in the search results, general safety guidelines for similar aromatic aldehydes should be followed. It is recommended to consult the SDS for thiophene-2-carboxaldehyde as a reference.[18][19][20][21]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.
-
Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents. Keep the container tightly closed.
-
Disposal: Dispose of the chemical and its container in accordance with local, regional, and national regulations.
Conclusion
This compound is a valuable and versatile chemical intermediate with significant potential in both medicinal chemistry and materials science. Its synthesis is readily achievable through established synthetic methodologies such as the Suzuki-Miyaura cross-coupling and Vilsmeier-Haack formylation. The presence of multiple functional groups allows for a wide range of chemical transformations, making it an ideal starting material for the creation of novel compounds with potentially interesting biological and physical properties. As research in these fields continues to advance, the utility of this compound as a key building block is likely to expand further.
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NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. Retrieved from [Link]
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5-(4-Methoxyphenyl)thiophene-2-carbaldehyde molecular weight
An In-depth Technical Guide to 5-(4-Methoxyphenyl)thiophene-2-carbaldehyde
Authored by: A Senior Application Scientist
Introduction
In the landscape of modern chemical research, particularly within drug discovery and materials science, the strategic selection of molecular building blocks is paramount. Among the vast array of heterocyclic compounds, thiophene derivatives stand out as "privileged scaffolds" due to their unique electronic properties and versatile reactivity.[1] This guide focuses on a specific, high-value derivative: This compound .
This molecule is a bifunctional aromatic compound, integrating a thiophene-2-carbaldehyde moiety with a para-methoxyphenyl group. This specific arrangement of functional groups—an electron-donating methoxy group, a conjugated π-system, and a reactive aldehyde—makes it a highly sought-after intermediate for synthesizing more complex molecular architectures. Its structure is foundational for developing novel therapeutic agents, organic electronics, and advanced polymers. This document serves as a comprehensive technical resource for researchers, chemists, and drug development professionals, providing in-depth information on its molecular characteristics, synthesis, characterization, and applications.
Molecular Properties and Characterization
A thorough understanding of a compound's physicochemical and spectroscopic properties is the bedrock of its effective application in research and development.
Core Molecular Data
The fundamental identity of this compound is defined by its chemical formula, molecular weight, and structural identifiers. This data is critical for stoichiometric calculations, analytical validation, and database registration.
| Property | Value | Source(s) |
| Molecular Formula | C₁₂H₁₀O₂S | [2][3] |
| Molecular Weight | 218.27 g/mol | [3][4][5][6] |
| CAS Number | 38401-67-1 | [2][4][6] |
| Appearance | White to pale brown crystalline powder or solid | [2][7] |
| Melting Point | 118 °C | [8] |
| Boiling Point | 375.8 ± 37.0 °C (Predicted) | [8] |
| Density | 1.213 ± 0.06 g/cm³ (Predicted) | [8] |
| SMILES | COc1ccc(cc1)-c2ccc(C=O)s2 | [2][4] |
| InChI Key | ODLOZSNXTQAWGQ-UHFFFAOYSA-N | [2][4] |
Structural Analysis and Logic
The molecule's utility is derived directly from its structure. The diagram below illustrates the key functional regions and their electronic influence, which dictates the compound's reactivity and potential applications.
Caption: Molecular structure highlighting key functional groups.
-
Aldehyde Group (-CHO): Positioned at C2 of the thiophene ring, this group is a primary site for nucleophilic attack and condensation reactions, making it an ideal handle for extending the molecular scaffold.
-
Thiophene Ring: As an aromatic heterocycle, it provides a rigid, planar core. Its electron-rich nature influences the reactivity of adjacent groups and its interaction with biological targets.[1]
-
4-Methoxyphenyl (Anisole) Group: Attached at C5, the methoxy group (-OCH₃) is strongly electron-donating through resonance. This increases the electron density of the entire π-conjugated system, impacting its optical properties and modulating the reactivity of the thiophene ring.
Spectroscopic Signature for Validation
Confirming the identity and purity of this compound is non-negotiable. The following spectroscopic data serve as a definitive fingerprint for the compound.
| Technique | Expected Observations |
| ¹H NMR | Aldehyde Proton (CHO): A singlet peak at ~9.5-10.0 ppm. Thiophene Protons: Two doublets in the aromatic region (~7.0-8.0 ppm), showing coupling characteristic of adjacent protons on the thiophene ring. Phenyl Protons: Two sets of doublets in the aromatic region (~6.8-7.8 ppm), characteristic of a para-substituted benzene ring. Methoxy Protons (OCH₃): A sharp singlet at ~3.8-4.0 ppm, integrating to 3 hydrogens. |
| ¹³C NMR | Carbonyl Carbon (C=O): A signal in the downfield region, typically ~180-185 ppm. Aromatic Carbons: Multiple signals between ~110-165 ppm, including the quaternary carbons of the rings and the methoxy-substituted carbon. Methoxy Carbon (OCH₃): A signal around ~55 ppm. |
| IR Spectroscopy | C=O Stretch (Aldehyde): A strong, sharp absorption band around 1660-1680 cm⁻¹. C-O Stretch (Ether): A distinct band around 1250 cm⁻¹. Aromatic C-H Stretch: Signals above 3000 cm⁻¹. Aromatic C=C Stretch: Multiple bands in the 1400-1600 cm⁻¹ region. |
| Mass Spectrometry | Molecular Ion (M⁺): A prominent peak at m/z = 218.27 (or corresponding [M+H]⁺ at 219.28 in ESI+). |
Note: Actual chemical shifts may vary slightly depending on the solvent and instrument used. The data presented are typical values based on related structures and chemical principles.[9]
Synthesis and Experimental Protocols
The synthesis of this compound typically involves modern cross-coupling methodologies, which offer high efficiency and functional group tolerance. The Vilsmeier-Haack reaction is also a classic and viable method for formylating thiophene rings.[10]
Recommended Synthetic Workflow: Suzuki Coupling
A robust and widely applicable method is the palladium-catalyzed Suzuki coupling reaction. This approach involves coupling a thiophene boronic acid (or ester) with a methoxyphenyl halide.
Caption: Workflow for a typical Suzuki coupling synthesis.
Step-by-Step Synthesis Protocol (Self-Validating)
This protocol is designed to be self-validating, meaning successful execution should yield a product with the analytical characteristics described in Section 1.3.
Objective: To synthesize this compound.
Materials:
-
5-Formylthiophene-2-boronic acid
-
4-Bromoanisole
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Sodium Carbonate (Na₂CO₃)
-
Toluene
-
Ethanol
-
Deionized Water
-
Ethyl Acetate
-
Hexane
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica Gel for column chromatography
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 5-formylthiophene-2-boronic acid (1.0 eq), 4-bromoanisole (1.1 eq), and sodium carbonate (2.5 eq).
-
Solvent Addition: Add a 3:1 mixture of Toluene:Ethanol and a minimal amount of water to dissolve the sodium carbonate.
-
Inert Atmosphere: Purge the flask with an inert gas (Argon or Nitrogen) for 15 minutes to remove oxygen.
-
Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst, Pd(PPh₃)₄ (0.03 eq).
-
Reaction: Heat the mixture to reflux (approximately 90-100 °C) and stir vigorously. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 6-12 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.
-
Drying and Concentration: Separate the organic layer, dry it over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude solid by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient as the eluent.
-
Isolation and Validation: Combine the pure fractions, evaporate the solvent, and dry the resulting solid under vacuum. The expected product is a white to pale brown solid. Proceed immediately to characterization (NMR, MS) to confirm its identity and purity against the reference data.
Applications in Research and Development
The value of this compound lies in its utility as a versatile intermediate. Its structure is frequently encountered in molecules designed for specific, high-value applications.
Medicinal Chemistry and Drug Discovery
Thiophene-containing compounds are prevalent in FDA-approved drugs, demonstrating efficacy in treating inflammation, cardiovascular diseases, and neurological disorders.[1] The subject molecule serves as a key starting material for:
-
Receptor Antagonists/Agonists: The aromatic system can be tailored to fit into the binding pockets of enzymes and receptors. The aldehyde can be converted into amines, amides, or other functional groups to modulate binding affinity and selectivity.
-
Antimicrobial and Anticancer Agents: The thiophene nucleus is a known pharmacophore in various antimicrobial and cytotoxic agents.
-
Neurological Drug Candidates: Its structure is suitable for developing agents that target receptors in the central nervous system.[3]
Caption: Relationship between the core molecule and its applications.
Materials Science
The extended π-conjugated system of the molecule makes it an attractive building block for organic electronic materials:
-
Organic Semiconductors: It can be incorporated into larger polymeric or small-molecule systems for use in Organic Field-Effect Transistors (OFETs) and Organic Photovoltaics (OPVs).[3]
-
Dyes and Pigments: The chromophore can be chemically modified to tune its absorption and emission properties for applications in sensors and organic light-emitting diodes (OLEDs).
Conclusion
This compound is more than just a chemical compound; it is a strategic tool for innovation. Its well-defined molecular properties, accessible synthesis, and versatile reactivity make it an indispensable intermediate for scientists and researchers. By providing a robust framework for its synthesis and characterization, this guide empowers professionals in drug discovery and materials science to leverage this molecule's full potential in creating next-generation technologies and therapies.
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An In-Depth Technical Guide to 5-(4-Methoxyphenyl)thiophene-2-carbaldehyde: Synthesis, Characterization, and Applications
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of 5-(4-methoxyphenyl)thiophene-2-carbaldehyde, a key heterocyclic building block in organic synthesis. The document delves into its chemical structure, physicochemical properties, and detailed synthetic methodologies, with a focus on the Suzuki-Miyaura cross-coupling and Vilsmeier-Haack formylation reactions. Furthermore, it explores the compound's significant applications in medicinal chemistry and materials science, supported by mechanistic insights and experimental data. This guide is intended to be a valuable resource for researchers and professionals engaged in drug discovery and the development of novel organic materials, offering both theoretical grounding and practical, field-proven protocols.
Introduction: The Significance of the Thiophene Scaffold
Thiophene, a five-membered aromatic heterocycle containing a sulfur atom, is a privileged scaffold in medicinal chemistry and materials science.[1] Its unique electronic properties and ability to engage in various biological interactions have led to its incorporation into a wide array of approved drugs, including anti-inflammatory agents, cardiovascular drugs, and neurological disorder treatments.[2][3] The thiophene ring serves as a versatile pharmacophore that can be readily modified to fine-tune the physicochemical and biological properties of a molecule.[2] this compound, in particular, combines the thiophene core with a methoxy-substituted phenyl ring and a reactive carbaldehyde group, making it a valuable intermediate for the synthesis of more complex molecular architectures with diverse applications.[4]
Molecular Structure and Physicochemical Properties
This compound is a solid at room temperature with a melting point of 118 °C. Its molecular structure, featuring a planar thiophene ring linked to a methoxyphenyl group and a formyl substituent, gives rise to its specific chemical reactivity and physical characteristics.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₀O₂S | |
| Molecular Weight | 218.27 g/mol | |
| CAS Number | 38401-67-1 | [5] |
| Appearance | White to pale brown solid | [6] |
| Melting Point | 118 °C | |
| SMILES | COc1ccc(cc1)-c2ccc(C=O)s2 | |
| InChI Key | ODLOZSNXTQAWGQ-UHFFFAOYSA-N | [5] |
Diagram of the Molecular Structure:
Caption: Chemical structure of this compound.
Synthesis Methodologies
The synthesis of this compound can be approached through several well-established organic reactions. The choice of method often depends on the availability of starting materials and the desired scale of the reaction. Two prominent and reliable synthetic routes are the Suzuki-Miyaura cross-coupling reaction and a two-step process involving the initial coupling followed by a Vilsmeier-Haack formylation.
Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura cross-coupling is a powerful and versatile method for the formation of carbon-carbon bonds.[7] In the context of synthesizing our target molecule, this reaction involves the palladium-catalyzed coupling of an aryl boronic acid with a halogenated thiophene derivative.
Reaction Scheme:
Caption: Suzuki-Miyaura cross-coupling for the synthesis of this compound.
Experimental Protocol:
This protocol is adapted from a representative procedure for the Suzuki coupling of similar thiophene derivatives.[8]
-
Reaction Setup: To a solution of 5-bromothiophene-2-carbaldehyde (1.0 mmol) in a 6:1 mixture of dioxane/water (7 mL) is added 4-methoxyphenylboronic acid (1.2 mmol), potassium carbonate (2.0 mmol), and tetrakis(triphenylphosphine)palladium(0) (0.05 mmol).
-
Reaction Conditions: The reaction mixture is heated to 90°C under an inert atmosphere (e.g., argon or nitrogen) for 12 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).
-
Work-up: After cooling to room temperature, the reaction mixture is partitioned between diethyl ether and water.
-
Extraction and Purification: The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).
Causality Behind Experimental Choices:
-
Catalyst: Tetrakis(triphenylphosphine)palladium(0) is a commonly used and effective catalyst for Suzuki couplings, known for its stability and activity.[9]
-
Base: Potassium carbonate is a crucial component that facilitates the transmetalation step in the catalytic cycle.[9]
-
Solvent System: The dioxane/water mixture provides a biphasic system that effectively dissolves both the organic substrates and the inorganic base, promoting the reaction.[9]
Vilsmeier-Haack Formylation Route
Step 1: Synthesis of 2-(4-methoxyphenyl)thiophene (via Suzuki-Miyaura Coupling)
This step is analogous to the protocol described above, using 2-bromothiophene and 4-methoxyphenylboronic acid as starting materials.
Step 2: Vilsmeier-Haack Formylation
The Vilsmeier-Haack reaction is an effective method for the formylation of electron-rich aromatic and heteroaromatic compounds.[10][11] The reaction utilizes a Vilsmeier reagent, typically formed in situ from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[10][12]
Reaction Scheme:
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An In-Depth Technical Guide to the Physical Properties of 5-(4-Methoxyphenyl)thiophene-2-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-(4-Methoxyphenyl)thiophene-2-carbaldehyde is a heterocyclic aromatic aldehyde that has garnered interest within the scientific community, particularly in the fields of medicinal chemistry and materials science. Its structural motif, featuring a thiophene ring linked to a methoxy-substituted phenyl group, imparts a unique combination of electronic and steric properties. This guide provides a comprehensive overview of the key physical properties of this compound, offering a foundational understanding for its application in research and development. The methodologies for determining these properties are also detailed, ensuring scientific rigor and reproducibility.
Chemical Structure and Core Attributes
The fundamental characteristics of this compound are summarized below:
| Attribute | Value | Source(s) |
| Chemical Formula | C₁₂H₁₀O₂S | [1][2] |
| Molecular Weight | 218.27 g/mol | [1] |
| CAS Number | 38401-67-1 | [3][4] |
| Appearance | White to pale brown solid/crystals/powder | [2] |
Physicochemical Properties
The physical state and behavior of this compound under various conditions are dictated by its physicochemical properties.
| Property | Value | Source(s) |
| Melting Point | 118 °C | [3] |
| Boiling Point (Predicted) | 375.8 ± 37.0 °C at 760 mmHg | [3] |
| Density (Predicted) | 1.213 ± 0.06 g/cm³ | [3] |
| Solubility | Insoluble in water; soluble in common organic solvents. | [5] |
The relatively high melting point of 118 °C is indicative of a stable crystalline lattice structure, influenced by the planarity of the thiophene and phenyl rings, which allows for efficient packing. The methoxy and aldehyde functional groups contribute to the molecule's polarity, influencing its solubility profile. While insoluble in water, it is expected to be soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate, a critical consideration for reaction setup and purification processes.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is anticipated to exhibit distinct signals corresponding to the aromatic protons on the thiophene and phenyl rings, the aldehyde proton, and the methoxy group protons. The aldehyde proton is expected to appear as a singlet at a significantly downfield chemical shift (around 9.8-10.0 ppm) due to the strong deshielding effect of the carbonyl group. The protons on the thiophene ring will likely appear as doublets, with their chemical shifts influenced by the electron-withdrawing aldehyde and the electron-donating methoxyphenyl group. The four protons on the phenyl ring will present as two doublets, characteristic of a para-substituted benzene ring. The methoxy group protons will be observed as a sharp singlet at approximately 3.8 ppm.
¹³C NMR: The carbon NMR spectrum will provide information on the carbon framework of the molecule. A signal in the range of 180-190 ppm is characteristic of the aldehyde carbonyl carbon. The aromatic region (110-160 ppm) will contain signals for the carbons of the thiophene and phenyl rings. The carbon of the methoxy group is expected to appear at a more upfield position, typically around 55 ppm.
Infrared (IR) Spectroscopy
The IR spectrum is crucial for identifying the key functional groups present in the molecule. A strong absorption band in the region of 1660-1700 cm⁻¹ is a definitive indicator of the C=O stretching vibration of the aldehyde group. The spectrum will also display characteristic C-H stretching vibrations for the aromatic rings (around 3100-3000 cm⁻¹) and the methoxy group (around 2950-2850 cm⁻¹). Aromatic C=C stretching vibrations will be observed in the 1600-1450 cm⁻¹ region.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at an m/z value corresponding to the molecular weight of 218.27.
Experimental Protocols
The following section outlines the standardized experimental procedures for the determination of the key physical properties of this compound.
Melting Point Determination
The melting point is a critical indicator of purity. A sharp melting range (typically less than 1°C) suggests a high degree of purity, while a broad melting range indicates the presence of impurities.
Methodology:
-
Sample Preparation: A small amount of the crystalline solid is finely crushed and packed into a capillary tube to a height of 2-3 mm.
-
Apparatus: A calibrated melting point apparatus is used.
-
Measurement: The capillary tube is placed in the heating block of the apparatus. The temperature is raised at a steady rate (approximately 1-2 °C per minute) near the expected melting point.
-
Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the last crystal melts (completion of melting) are recorded as the melting range.
Diagram of Melting Point Determination Workflow
Caption: Workflow for Melting Point Determination.
Solubility Assessment
Understanding the solubility of a compound is essential for its handling, formulation, and purification.
Methodology:
-
Solvent Selection: A range of solvents with varying polarities (e.g., water, ethanol, acetone, dichloromethane, hexane) are chosen.
-
Procedure: A small, accurately weighed amount of the compound (e.g., 1-5 mg) is added to a test tube containing a fixed volume of the solvent (e.g., 1 mL).
-
Observation: The mixture is agitated at a constant temperature, and the solubility is visually assessed. The compound is classified as soluble, partially soluble, or insoluble.
Diagram of Solubility Testing Logic
Caption: Logic flow for solubility assessment.
Spectroscopic Analysis Protocols
NMR Spectroscopy:
-
Sample Preparation: Approximately 5-10 mg of the compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. A small amount of tetramethylsilane (TMS) is often added as an internal standard (0 ppm).
-
Data Acquisition: The NMR tube is placed in the spectrometer, and the magnetic field is shimmed to ensure homogeneity. ¹H and ¹³C NMR spectra are acquired using standard pulse sequences.
IR Spectroscopy:
-
Sample Preparation: For a solid sample, a KBr pellet is typically prepared by grinding a small amount of the compound with dry potassium bromide and pressing the mixture into a thin, transparent disk.
-
Data Acquisition: The KBr pellet is placed in the sample holder of an FTIR spectrometer, and the spectrum is recorded.
Conclusion
This technical guide has provided a detailed overview of the essential physical properties of this compound. The data and protocols presented herein are intended to serve as a valuable resource for scientists engaged in research and development involving this compound. A thorough understanding of these properties is fundamental to its successful application in the synthesis of novel molecules with potential applications in medicine and materials science.
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Introduction: The Strategic Importance of Solubility Profiling
An In-depth Technical Guide to the Solubility of 5-(4-Methoxyphenyl)thiophene-2-carbaldehyde
This compound is a heterocyclic aromatic compound that serves as a valuable building block in medicinal chemistry and materials science.[1] Its structure, featuring a thiophene core, a methoxyphenyl group, and a reactive carbaldehyde moiety, makes it a precursor for a diverse range of more complex molecules with potential therapeutic activities.[2][3] In the realm of drug discovery and development, the solubility of a lead compound is a critical physicochemical parameter that dictates its fate in both chemical and biological systems. Poor solubility can hinder synthetic workups, complicate purification, and, most critically, lead to low bioavailability, thereby terminating the development of an otherwise promising therapeutic agent.
This guide provides a comprehensive technical overview of the solubility of this compound. It is designed for researchers, medicinal chemists, and formulation scientists, offering a narrative grounded in first principles, predictive analysis based on molecular structure, and a robust, field-proven experimental protocol for accurate solubility determination.
Part 1: Physicochemical Profile and Structural Analysis
Understanding a molecule's solubility begins with a thorough analysis of its inherent physicochemical properties. The structure of this compound is a composite of distinct functional groups, each contributing to its overall polarity, hydrogen bonding capacity, and crystalline structure.
Table 1: Core Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₀O₂S | [4] |
| Molecular Weight | 218.27 g/mol | [4] |
| Physical Form | Solid, crystals, or crystalline powder | [5] |
| Melting Point | ~118 °C | [6] |
| CAS Number | 38401-67-1 | [5] |
The molecule's solubility is governed by the interplay of its three main components:
-
Thiophene Ring : This sulfur-containing heterocyclic ring is aromatic and relatively nonpolar. Thiophene itself is insoluble in water but readily dissolves in nonpolar organic solvents like benzene and ether.[7][8] Its presence contributes to the molecule's overall lipophilicity.
-
4-Methoxyphenyl Group : This substituent consists of a nonpolar benzene ring and a polar ether linkage. The bulky aromatic portion further enhances lipophilicity and potential for π-π stacking interactions in the crystal lattice. The methoxy group's oxygen atom can act as a hydrogen bond acceptor, slightly improving interaction with polar solvents.
-
Carbaldehyde Group : This is the most polar functional group in the molecule. The carbonyl oxygen is a strong hydrogen bond acceptor, and its presence introduces a significant dipole moment. This group is key to the molecule's potential solubility in polar solvents. For instance, the related thiophene-2-carbaldehyde shows moderate water solubility due to this group's ability to hydrogen bond with water.[9]
Given that the compound is a solid with a relatively high melting point of 118 °C, it suggests strong intermolecular forces within its crystal lattice.[6] Overcoming this crystal lattice energy is a primary thermodynamic barrier that a solvent must surmount for dissolution to occur.
Part 2: Predictive Solubility Analysis
Based on the "like dissolves like" principle and the structural analysis above, we can predict the solubility behavior of this compound across a spectrum of common laboratory solvents.
-
Nonpolar Solvents (e.g., Hexane, Toluene) : Solubility is expected to be low. While the aromatic rings have affinity for these solvents, the polar aldehyde group will limit miscibility.
-
Polar Aprotic Solvents (e.g., Acetone, DMSO, Chloroform) : High solubility is anticipated. Solvents like acetone and chloroform can effectively solvate the entire molecule, interacting favorably with both the aromatic portions and the polar aldehyde group through dipole-dipole interactions.[10]
-
Polar Protic Solvents (e.g., Ethanol, Methanol) : Good to high solubility is expected. These solvents can act as hydrogen bond donors to the carbonyl and methoxy oxygens, effectively disrupting the crystal lattice.
-
Aqueous Solvents (e.g., Water, Buffers) : Solubility is expected to be very low. The large, nonpolar surface area of the two aromatic rings dominates the molecule's character, making it hydrophobic despite the presence of hydrogen bond acceptors.[8][10] The energy required to create a cavity in the highly structured water network for this large molecule is thermodynamically unfavorable.
Part 3: Experimental Determination of Thermodynamic Solubility
Theoretical predictions must be confirmed by empirical data. The saturation shake-flask method is the gold-standard technique for determining thermodynamic (or equilibrium) solubility.[10] This protocol is designed to be self-validating through precise analytical quantification.
Core Principle
The method involves generating a saturated solution by agitating an excess of the solid compound in the solvent of choice for a sufficient period to reach equilibrium. After phase separation, the concentration of the dissolved compound in the supernatant is measured using a calibrated analytical technique, typically High-Performance Liquid Chromatography (HPLC).
Experimental Workflow Diagram
Caption: Workflow for Thermodynamic Solubility Determination.
Detailed Step-by-Step Protocol
-
Preparation of Stock Standards for HPLC Calibration: a. Accurately weigh approximately 5 mg of this compound into a 10 mL volumetric flask. b. Dissolve and dilute to the mark with a suitable solvent in which the compound is freely soluble (e.g., acetonitrile or methanol). This is your primary stock solution. c. Perform serial dilutions of the primary stock to prepare a series of at least five calibration standards of known concentrations.
-
HPLC Method Development & Calibration: a. Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm). b. Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 70:30 v/v). Adjust the ratio as needed to achieve good peak shape and a reasonable retention time. c. Flow Rate: 1.0 mL/min. d. Detection: UV spectrophotometer at a wavelength of maximum absorbance (determine by running a UV scan of a standard solution). e. Injection Volume: 10 µL. f. Calibration Curve: Inject the calibration standards and plot the peak area versus concentration. Perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²), which should be >0.995 for a valid calibration.
-
Solubility Measurement (Shake-Flask Method): a. Add an excess amount of the solid compound (e.g., 5-10 mg, ensuring undissolved solid is visible) to a 2 mL glass vial. b. Pipette exactly 1.0 mL of the desired test solvent (e.g., water, ethanol, acetone) into the vial. c. Seal the vial tightly and place it on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C). d. Agitate the slurry for at least 24 hours to ensure equilibrium is reached. A 48-hour period is often preferred to guarantee saturation. e. After equilibration, remove the vial and let it stand to allow the excess solid to sediment. Centrifugation at a low speed can accelerate this process. f. Carefully withdraw a portion of the supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter (e.g., PTFE or PVDF, chosen for solvent compatibility) into a clean HPLC vial. This step is critical to remove all particulate matter. g. Accurately dilute the filtrate with the HPLC mobile phase to a concentration that falls within the range of your calibration curve. A precise dilution factor is essential. h. Inject the diluted sample into the HPLC system and measure the peak area.
-
Data Analysis and Calculation: a. Use the peak area from the sample and the calibration curve equation to calculate the concentration of the diluted sample. b. Multiply this concentration by the dilution factor to determine the original concentration in the saturated supernatant. This value is the thermodynamic solubility. c. The experiment should be performed in triplicate to ensure reproducibility and report the result as the mean ± standard deviation.
Part 4: Data Presentation and Interpretation
Quantitative solubility data should be organized clearly to facilitate comparison and decision-making.
Table 2: Solubility Profile of this compound
| Solvent | Solvent Polarity Index | Predicted Solubility | Experimental Solubility (mg/mL at 25°C) |
| Water | 10.2 | Very Low | [Researcher to fill in] |
| Ethanol | 5.2 | Good | [Researcher to fill in] |
| Acetone | 5.1 | High | [Researcher to fill in] |
| Chloroform | 4.1 | High | [Researcher to fill in] |
| Toluene | 2.4 | Low | [Researcher to fill in] |
| n-Hexane | 0.1 | Very Low | [Researcher to fill in] |
Interpreting the Results: The experimentally determined solubility values provide critical insights for various applications:
-
For Synthetic Chemistry: Knowledge of high-solubility solvents (e.g., acetone) is useful for reaction setups, while identifying a solvent pair where the compound has high solubility when hot but low solubility when cold is ideal for purification by recrystallization.
-
For Drug Development: Low aqueous solubility is a major red flag for poor oral bioavailability. These data are the first step in deciding if formulation strategies, such as creating amorphous solid dispersions or using co-solvents, are necessary.
-
For Analytical Chemistry: Understanding solubility is essential for preparing stock solutions for analysis and for choosing appropriate solvents for techniques like NMR or chromatography.
Conclusion
The solubility of this compound is a complex property governed by the balance of its nonpolar aromatic systems and its polar carbaldehyde group. While theoretical analysis provides a valuable predictive framework, this guide emphasizes the indispensability of rigorous experimental determination. The detailed shake-flask protocol coupled with HPLC quantification represents a robust and reliable methodology for obtaining the precise solubility data needed to advance research, streamline development, and make informed scientific decisions.
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An In-Depth Technical Guide to the ¹H NMR Spectrum of 5-(4-Methoxyphenyl)thiophene-2-carbaldehyde
Abstract
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the structural elucidation of organic molecules.[1][2] This guide provides a comprehensive analysis of the proton (¹H) NMR spectrum of 5-(4-Methoxyphenyl)thiophene-2-carbaldehyde, a heteroaromatic compound of interest in medicinal chemistry and materials science. We will dissect the spectrum by examining the chemical shifts, spin-spin coupling, and integration of each proton signal. This document is designed to serve as a practical reference, blending theoretical principles with field-proven insights to facilitate accurate spectral interpretation for researchers working with this or structurally related compounds.
Introduction to the Molecule and NMR Spectroscopy
This compound (Molecular Formula: C₁₂H₁₀O₂S, Molecular Weight: 218.27 g/mol ) is a bifunctional molecule featuring a thiophene-2-carbaldehyde core linked to a methoxyphenyl group.[3] The electronic interplay between the electron-donating methoxy group and the electron-withdrawing aldehyde group, mediated through the thiophene and phenyl rings, creates a distinct electronic environment for each proton. ¹H NMR spectroscopy provides a precise map of these environments, making it the premier tool for structural verification and purity assessment.
The fundamental principles of ¹H NMR—chemical shift, integration, and signal splitting (multiplicity)—allow us to deduce the connectivity of atoms within a molecule.[1][4]
-
Chemical Shift (δ) : The position of a signal along the x-axis (in ppm) reflects the local electronic environment of a proton. Electronegative atoms or electron-withdrawing groups "deshield" a proton, shifting its signal downfield (to a higher ppm value), while electron-donating groups "shield" it, causing an upfield shift.[4][5]
-
Integration : The area under each signal is proportional to the number of protons it represents.[4]
-
Multiplicity : Spin-spin coupling between non-equivalent neighboring protons splits a signal into a characteristic pattern (e.g., singlet, doublet, triplet), revealing the number of adjacent protons according to the N+1 rule.[4]
Experimental Protocol: Acquiring a High-Quality ¹H NMR Spectrum
A self-validating and reproducible protocol is critical for obtaining a high-quality spectrum. The following methodology represents a standard operating procedure for a typical high-resolution NMR instrument (e.g., 400 MHz).
Step-by-Step Methodology:
-
Sample Preparation :
-
Accurately weigh 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent, such as deuterochloroform (CDCl₃), in a clean, dry vial. CDCl₃ is a preferred choice due to its excellent solubilizing power for a wide range of organic compounds and its relatively inert nature.[6]
-
Add a small amount of an internal standard, typically tetramethylsilane (TMS), which is defined as 0.00 ppm and serves as the reference point.[4][5]
-
-
Transfer to NMR Tube :
-
Using a Pasteur pipette, transfer the solution to a 5 mm NMR tube. Ensure the sample height is adequate (typically ~4 cm) to be within the detection region of the NMR coil.
-
-
Instrument Setup :
-
Insert the NMR tube into the spinner turbine and place it in the instrument's autosampler or manually lower it into the magnet.
-
Load a standard set of acquisition parameters for ¹H NMR.
-
-
Instrument Calibration (Shimming) :
-
The instrument automatically adjusts the magnetic field homogeneity (a process called "shimming") to maximize spectral resolution. This is a critical step for obtaining sharp, well-defined peaks.
-
-
Spectrum Acquisition :
-
Acquire the spectrum. A typical acquisition involves a set number of scans (e.g., 8 or 16) which are averaged to improve the signal-to-noise ratio.
-
-
Data Processing :
-
Apply a Fourier transform to the acquired Free Induction Decay (FID) signal.
-
Perform phase correction to ensure all peaks are in the positive absorptive mode.
-
Calibrate the spectrum by setting the TMS peak to 0.00 ppm.
-
Integrate the signals to determine the relative proton counts.
-
¹H NMR Spectrum Analysis and Interpretation
The ¹H NMR spectrum of this compound is expected to show five distinct signals corresponding to the five sets of chemically non-equivalent protons in the molecule.
Predicted Spectral Data
The following table summarizes the anticipated ¹H NMR data for the compound, based on established chemical shift values for analogous structural fragments like thiophene-2-carbaldehyde and anisole.[7][8][9]
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| Aldehyde (H-1) | ~9.8 - 9.9 | Singlet (s) | N/A | 1H |
| Thiophene (H-3) | ~7.7 - 7.8 | Doublet (d) | ~3.8 - 4.2 Hz | 1H |
| Phenyl (H-2', H-6') | ~7.6 - 7.7 | Doublet (d) | ~8.5 - 9.0 Hz | 2H |
| Thiophene (H-4) | ~7.2 - 7.3 | Doublet (d) | ~3.8 - 4.2 Hz | 1H |
| Phenyl (H-3', H-5') | ~6.9 - 7.0 | Doublet (d) | ~8.5 - 9.0 Hz | 2H |
| Methoxy (-OCH₃) | ~3.8 - 3.9 | Singlet (s) | N/A | 3H |
Rationale for Assignments
The assignment of each signal is grounded in fundamental principles of electronic effects and spin-spin coupling.
-
Aldehyde Proton (H-1, ~9.8-9.9 ppm) : This proton is the most deshielded in the molecule. Its significant downfield shift is due to the strong electron-withdrawing nature and magnetic anisotropy of the adjacent carbonyl group (C=O). It appears as a sharp singlet because it has no neighboring protons within three bonds to couple with.[4]
-
Thiophene Protons (H-3 and H-4) : These two protons are on the thiophene ring and couple with each other, appearing as two distinct doublets.
-
H-3 (~7.7-7.8 ppm) is adjacent to the electron-withdrawing aldehyde group, which deshields it and shifts it downfield.
-
H-4 (~7.2-7.3 ppm) is adjacent to the phenyl ring. It is less deshielded than H-3 and thus appears further upfield.
-
The coupling constant between them, ³J(H3-H4), is expected to be around 3.8-4.2 Hz, which is typical for protons in a 2,5-disubstituted thiophene ring.[10]
-
-
Methoxyphenyl Protons (H-2'/6' and H-3'/5') : These four protons on the benzene ring form a classic AA'BB' system, which often simplifies to two apparent doublets.
-
H-2' and H-6' (~7.6-7.7 ppm) are ortho to the thiophene ring and meta to the electron-donating methoxy group. They appear as a doublet downfield.
-
H-3' and H-5' (~6.9-7.0 ppm) are ortho to the strongly electron-donating methoxy group. The lone pairs on the oxygen atom increase the electron density at these positions through resonance, causing significant shielding and an upfield shift.[11] They appear as a doublet.
-
The coupling constant between these adjacent aromatic protons, ³J(ortho), is typically in the range of 8.5-9.0 Hz.
-
-
Methoxy Protons (-OCH₃, ~3.8-3.9 ppm) : These three protons are chemically equivalent and have no adjacent protons to couple with, resulting in a sharp singlet. Their chemical shift is characteristic of a methoxy group attached to an aromatic ring.[8]
Visualization of Molecular Structure and Analytical Workflow
Diagrams are essential for visualizing molecular structure and experimental processes. The following Graphviz diagrams illustrate the proton assignments and the logical flow of NMR analysis.
Caption: Molecular structure of this compound with proton labels.
Caption: Workflow for ¹H NMR spectral analysis.
The Influence of Solvent Choice
While CDCl₃ is a standard, the choice of solvent can subtly alter chemical shifts. Aromatic solvents like benzene-d₆ can induce significant changes, a phenomenon known as Aromatic Solvent-Induced Shift (ASIS).[12][13][14] Benzene molecules tend to associate with electron-deficient regions of the solute, causing protons nearby to experience the shielding cone of the benzene ring current, resulting in an upfield shift.[13][14] For this compound, one would anticipate the protons near the polar aldehyde group (H-1 and H-3) to show the most pronounced upfield shifts in benzene-d₆ compared to CDCl₃. This effect can be a powerful secondary tool for confirming assignments.
Conclusion
The ¹H NMR spectrum of this compound provides a wealth of structural information that is readily interpretable. The five distinct signals—two singlets and four doublets—perfectly correspond to the molecular structure. The downfield aldehyde singlet, the coupled thiophene doublets, the characteristic AA'BB' pattern of the methoxyphenyl ring, and the upfield methoxy singlet collectively serve as a unique fingerprint for the compound. This guide has outlined the experimental protocol and the logical framework for a complete and accurate spectral assignment, providing researchers with a robust reference for their work.
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An In-Depth Technical Guide to the 13C NMR of 5-(4-Methoxyphenyl)thiophene-2-carbaldehyde
This guide provides a comprehensive analysis of the Carbon-13 Nuclear Magnetic Resonance (13C NMR) spectrum of 5-(4-Methoxyphenyl)thiophene-2-carbaldehyde. Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings, predictive analysis, experimental protocol, and spectral interpretation for the characterization of this compound. The principles and methodologies discussed herein are foundational for structural elucidation and purity assessment in modern chemistry.
Introduction: The Role of 13C NMR in Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for determining the structure of organic molecules.[1][2] Specifically, 13C NMR provides direct information about the carbon skeleton of a molecule.[3] Each unique carbon atom in a molecule produces a distinct signal in the 13C NMR spectrum, and the position of this signal, known as the chemical shift (δ), is highly sensitive to the local electronic environment.[4][5] This sensitivity allows for the differentiation of carbons based on their hybridization, bonding, and proximity to electron-withdrawing or electron-donating groups.[5]
This compound is a heterocyclic compound of interest in medicinal chemistry and materials science, serving as a versatile building block for more complex molecules.[6][7] Its structure comprises a thiophene ring substituted with an aldehyde group and a methoxyphenyl group. A thorough understanding of its 13C NMR spectrum is crucial for confirming its identity, assessing its purity, and tracking its transformations in chemical reactions.
Molecular Structure and Predicted 13C NMR Chemical Shifts
The structure of this compound contains 12 unique carbon atoms, and therefore, 12 distinct signals are expected in its proton-decoupled 13C NMR spectrum. The numbering of the carbon atoms for the purpose of this guide is shown in the diagram below.
Caption: Molecular Structure of this compound with carbon numbering.
The prediction of chemical shifts is based on the principles of substituent effects on aromatic and heteroaromatic rings. The electron-withdrawing nature of the aldehyde group and the electron-donating nature of the methoxy group significantly influence the electron density and thus the chemical shifts of the carbons in both the thiophene and benzene rings.[8][9][10]
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Justification |
| C=O (Aldehyde) | 185 - 200 | Aldehyde carbons are highly deshielded due to the electronegativity of the oxygen atom and sp2 hybridization, appearing far downfield.[11][12][13] |
| C2 (Thiophene) | 145 - 155 | Attached to the electron-withdrawing aldehyde group, this carbon is significantly deshielded. |
| C5 (Thiophene) | 155 - 165 | Attached to the electron-donating methoxyphenyl group, this carbon is also deshielded due to the resonance effect and its position in the conjugated system. |
| C3 (Thiophene) | 125 - 135 | Influenced by the adjacent C2 with the aldehyde, showing a downfield shift. |
| C4 (Thiophene) | 120 - 130 | Influenced by the adjacent C5 with the methoxyphenyl group. |
| C1' (ipso-Carbon) | 125 - 135 | The quaternary carbon of the benzene ring attached to the thiophene ring. Its signal is often weaker.[11] |
| C4' (para-Carbon) | 160 - 165 | Attached to the strongly electron-donating methoxy group, this carbon is highly deshielded. |
| C2'/C6' (ortho-Carbons) | 115 - 125 | Shielded by the electron-donating effect of the methoxy group. |
| C3'/C5' (meta-Carbons) | 128 - 138 | Less affected by the methoxy group compared to the ortho and para positions. |
| -OCH3 (Methoxy Carbon) | 55 - 60 | Typical chemical shift for a methoxy group attached to an aromatic ring.[14][15][16][17] |
Experimental Protocol for 13C NMR Acquisition
A robust and reproducible experimental protocol is essential for obtaining high-quality 13C NMR spectra. The following is a standard procedure for the analysis of this compound.
Sample Preparation
-
Weighing: Accurately weigh 15-25 mg of the solid this compound.
-
Dissolution: Transfer the sample into a clean, dry NMR tube. Add approximately 0.6-0.7 mL of a deuterated solvent, typically deuterated chloroform (CDCl3). CDCl3 is a common choice as it is a good solvent for many organic compounds and its carbon signal at ~77 ppm serves as a convenient internal reference.[11][12]
-
Homogenization: Gently agitate the NMR tube to ensure complete dissolution of the sample. If necessary, use a vortex mixer.
-
Standard (Optional): For precise quantification, a known amount of an internal standard such as tetramethylsilane (TMS) can be added, which is defined as 0.00 ppm.[11]
Spectrometer Setup and Data Acquisition
The following parameters are typical for a 400 MHz NMR spectrometer.
-
Instrument Tuning: Tune and shim the spectrometer to optimize the magnetic field homogeneity.
-
Locking: Lock the field frequency using the deuterium signal from the solvent.
-
13C NMR Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse sequence with proton decoupling is typically used to simplify the spectrum to single lines for each carbon.[4]
-
Spectral Width: Set a spectral width of approximately 220-250 ppm to encompass the full range of expected carbon chemical shifts.[12][18]
-
Number of Scans: A larger number of scans (e.g., 1024 or more) is generally required for 13C NMR due to the low natural abundance of the 13C isotope.[4][5]
-
Relaxation Delay: A relaxation delay of 2-5 seconds between scans is recommended to allow for full relaxation of the carbon nuclei, which is important for quantitative accuracy.[4]
-
Caption: Experimental workflow for 13C NMR acquisition.
Data Processing
-
Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to convert the time-domain data into the frequency-domain spectrum.
-
Phasing: Phase correct the spectrum to ensure all peaks are in the positive absorptive mode.
-
Baseline Correction: Apply a baseline correction to obtain a flat baseline across the spectrum.
-
Calibration: Calibrate the chemical shift scale using the solvent signal (CDCl3 at 77.16 ppm) or the TMS signal (0.00 ppm).[11]
Interpretation of the 13C NMR Spectrum
A hypothetical 13C NMR spectrum of this compound, based on the predicted chemical shifts, would exhibit the following key features:
-
Downfield Region (180-200 ppm): A single peak corresponding to the aldehyde carbonyl carbon. This is typically one of the most deshielded carbons in the molecule.[13]
-
Aromatic/Heteroaromatic Region (110-170 ppm): This region will contain the signals for the eight carbons of the thiophene and benzene rings. The signals can be assigned based on their expected chemical shifts and, in some cases, their relative intensities (quaternary carbons are often weaker).[11] The C4' carbon, attached to the methoxy group, is expected to be the most downfield in this region.
-
Upfield Region (50-60 ppm): A distinct peak corresponding to the methoxy (-OCH3) carbon. This signal is characteristic and readily identifiable.[16]
The absence of signals in other regions, such as the aliphatic region (0-50 ppm), would confirm the absence of sp3-hybridized carbons other than the methoxy group.
Conclusion
The 13C NMR spectrum of this compound provides a detailed fingerprint of its carbon framework. Through a combination of predictive analysis based on established substituent effects and a rigorous experimental protocol, each of the 12 unique carbon atoms can be assigned. This in-depth guide serves as a valuable resource for researchers, enabling confident structural verification and purity assessment of this important chemical entity. The principles outlined are broadly applicable to the structural elucidation of a wide range of organic molecules.
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Tousek, J., et al. (2013). Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds. The Journal of Physical Chemistry A, 117(5), 974-982. Retrieved from [Link]
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Gable, K. (n.d.). 13C NMR Chemical Shift. Oregon State University. Retrieved from [Link]
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Fujieda, K., Takahashi, K., & Sone, T. (1976). C-13 NMR Spectra of Thiophenes. II. 2-Substituted Thiophenes. Bulletin of the Chemical Society of Japan, 49(11), 3073-3075. Retrieved from [Link]
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Sone, T., Takahashi, K., & Fujieda, K. (1975). 13C NMR spectra of thiophenes. III—Bromothiophenes. Organic Magnetic Resonance, 7(11), 572-574. Retrieved from [Link]
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Tousek, J., et al. (2013). Origin of the Conformational Modulation of the 13C NMR Chemical Shift of Methoxy Groups in Aromatic Natural Compounds. The Journal of Physical Chemistry A, 117(5), 974-982. Retrieved from [Link]
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Satonaka, H., Abe, K., & Hirota, M. (1987). 13C NMR Spectra of Substituted 2-Thiophenecarboxylic Acid Methyl Esters and MNDO Calculations. Bulletin of the Chemical Society of Japan, 60(3), 953-958. Retrieved from [Link]
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Fiveable. (n.d.). 13.13 Uses of 13C NMR Spectroscopy. Retrieved from [Link]
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Chem Help ASAP. (2022, October 7). chemical shift of functional groups in 13C NMR spectroscopy [Video]. YouTube. Retrieved from [Link]
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Chemistry Steps. (n.d.). 13C Carbon NMR Spectroscopy. Retrieved from [Link]
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Dhami, K. S., & Stothers, J. B. (1967). 13C n.m.r. studies: viii. 13c spectra of some substituted anisoles. Canadian Journal of Chemistry, 45(3), 233-241. Retrieved from [Link]
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Dhami, K. S., & Stothers, J. B. (1967). 13C N.M.R. STUDIES. VIII. 13C SPECTRA OF SOME SUBSTITUTED ANISOLES. Canadian Journal of Chemistry, 45(3), 233-241. Retrieved from [Link]
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Slideshare. (n.d.). C-13 NMR Spectroscopy. Retrieved from [Link]
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Sone, T., Fujieda, K., & Takahashi, K. (1975). 13C NMR spectra of thiophenes. III—Bromothiophenes. Organic Magnetic Resonance, 7(11), 572-574. Retrieved from [Link]
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ResearchGate. (n.d.). Experimental and Calculated 13 C NMR Chemical Shifts δ [ppm] of the Methoxy Groups in 1−4 and the Orientations of These Methoxy Groups Relative to the Aromatic Ring a. Retrieved from [Link]
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University of Liverpool. (n.d.). Applications of 13C NMR. Retrieved from [Link]
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ACD/Labs. (n.d.). Methoxy groups just stick out. Retrieved from [Link]
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Agrawal, P. K. (2023). Methoxy 13C NMR Chemical Shift as a Molecular Descriptor in the Structural Analysis of Flavonoids and Other Phenolic Compounds. Natural Product Communications, 18(6). Retrieved from [Link]
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Studylib. (n.d.). Carbon-13 NMR Spectroscopy: Principles and Applications. Retrieved from [Link]
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Unknown. (n.d.). CONTENTS 1. 13C NMR spectroscopy • Chemical shift. Retrieved from [Link]
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KPU Pressbooks. (n.d.). 6.8 ¹³C NMR Spectroscopy – Organic Chemistry I. Retrieved from [Link]
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Unknown. (n.d.). 13-C NMR Chemical Shift Table.pdf. Retrieved from [Link]
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Afonin, A. V., & Ushakov, I. A. (2007). 13C-NMR Based Evaluation of the Electronic and Steric Interactions in Aromatic Amines. Molecules, 12(7), 1496-1508. Retrieved from [Link]
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Lauterbur, P. C. (1963). C13 Nuclear Magnetic Resonance Spectroscopy. II. Phenols, Anisole and Dimethoxybenzenes. Journal of the American Chemical Society, 85(23), 3710-3714. Retrieved from [Link]
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ResearchGate. (n.d.). 13 C and 1 H NMR spectra for the reactant and products of labeled anisole treated at 500 °C. Retrieved from [Link]
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Wang, X., et al. (2014). Crystal structure of 5-[bis(4-ethoxyphenyl)amino]thiophene-2-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 1), o69. Retrieved from [Link]
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YouTube. (2017, November 28). How to predict the 13C NMR spectrum of a compound [Video]. Retrieved from [Link]
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Dalton, D. R., et al. (2016). A Study of 13C Chemical Shifts for a Series of 2-(4-methoxyphenyl)-substituted-3-phenyl-1,3-thiazolidin-4-ones. Journal of Chemistry, 2016, 1-8. Retrieved from [Link]
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An In-Depth Technical Guide to the FT-IR Analysis of 5-(4-Methoxyphenyl)thiophene-2-carbaldehyde
Executive Summary
This technical guide provides a comprehensive framework for the Fourier-Transform Infrared (FT-IR) spectroscopic analysis of 5-(4-methoxyphenyl)thiophene-2-carbaldehyde. This compound, a key intermediate in medicinal chemistry and materials science, possesses a unique molecular architecture combining thiophene, aldehyde, and methoxyphenyl moieties. Understanding its vibrational characteristics is paramount for structural confirmation, purity assessment, and reaction monitoring. This document moves beyond a simple recitation of spectral data, offering a deep dive into the theoretical underpinnings, a field-proven experimental protocol, and a detailed interpretation of the resulting spectrum. We elucidate the causal relationships between molecular structure and vibrational frequencies, ensuring that the presented methodology is not only procedural but also fundamentally understood.
Introduction: The Convergence of Structure and Spectroscopy
This compound (CAS No: 38401-67-1) is a heterocyclic aromatic aldehyde of significant interest.[1] Its structure features a thiophene ring substituted at the 5-position with a methoxyphenyl (anisole) group and at the 2-position with a carbaldehyde group. Thiophene and its derivatives are well-established pharmacophores and building blocks for organic electronic materials.[2] The conjugation extending across the entire molecular backbone—from the electron-donating methoxy group through the two aromatic rings to the electron-withdrawing aldehyde—imparts specific electronic and chemical properties that are directly reflected in its vibrational spectrum.
FT-IR spectroscopy serves as a rapid, non-destructive, and highly informative analytical technique for its characterization. By probing the vibrational transitions within a molecule, FT-IR provides a unique "molecular fingerprint."[3][4] For researchers in drug development and materials science, a robust FT-IR analysis confirms the successful synthesis of the target compound, identifies key functional groups, and can indicate the presence of impurities or starting materials. This guide provides the necessary expertise to perform and interpret this analysis with confidence.
The Molecule: Expected Vibrational Signatures
A predictive analysis of the molecular structure is the first step in a rigorous FT-IR interpretation. The molecule can be dissected into three primary functional regions, each with characteristic vibrational modes.
-
The Aldehyde Group (-CHO): This group is expected to produce two of the most diagnostic peaks. The C=O carbonyl stretch is a very strong, sharp absorption. In saturated aldehydes, it appears around 1720-1740 cm⁻¹.[5] However, due to conjugation with the thiophene ring, this frequency is expected to be lowered to the 1685-1710 cm⁻¹ region.[3][6] Additionally, a characteristic aldehydic C-H stretching vibration appears as one or two moderate bands between 2695 and 2830 cm⁻¹.[5][7] The peak around 2720 cm⁻¹ is often particularly useful for identification.[5]
-
The Thiophene Ring: As a heteroaromatic system, thiophene exhibits several characteristic vibrations. Aromatic C-H stretching occurs just above 3000 cm⁻¹ (typically 3000-3100 cm⁻¹).[8] In-ring C=C stretching vibrations are found in the 1350-1600 cm⁻¹ region.[2] The C-S stretching mode of the thiophene ring can be more difficult to assign definitively but is typically observed at lower frequencies, often between 600 and 850 cm⁻¹.[2]
-
The Methoxyphenyl Group (Anisole Moiety): This group contributes its own set of unique absorptions. The aromatic C-H stretching will also be in the 3000-3100 cm⁻¹ range. The C-O-C ether linkage gives rise to two distinct stretching bands: a strong, asymmetric stretch typically found around 1250 cm⁻¹ and a symmetric stretch near 1040 cm⁻¹. The methyl (CH₃) group will show C-H stretching just below 3000 cm⁻¹ (2850-3000 cm⁻¹).
Experimental Workflow: A Validated Protocol
The following protocol outlines a robust methodology for acquiring a high-quality FT-IR spectrum using the potassium bromide (KBr) pellet technique. This method is chosen for its suitability for solid samples and the inert, IR-transparent nature of KBr in the mid-IR region.
Materials and Instrumentation
-
Analyte: this compound, solid powder.
-
Matrix: FT-IR grade Potassium Bromide (KBr), desiccated.
-
Instrumentation: A standard FT-IR spectrometer (e.g., JASCO-6300, Bruker RFS 100/s) capable of a spectral range of 4000-400 cm⁻¹.
-
Equipment: Agate mortar and pestle, hydraulic press with pellet-forming die, spatula.
Diagram of the Experimental Workflow
The logical flow from sample preparation to final analysis is a critical, self-validating system. Each step builds upon the last to ensure data integrity.
Caption: Workflow for FT-IR analysis via the KBr pellet method.
Step-by-Step Methodology
-
Preparation: Gently heat the agate mortar and pestle under an IR lamp to drive off any adsorbed moisture. KBr is hygroscopic, and water shows a very broad O-H stretch that can obscure parts of the spectrum.
-
Mixing: Weigh approximately 1-2 mg of this compound and 150-200 mg of dry, FT-IR grade KBr. Transfer both to the agate mortar.
-
Grinding: Grind the mixture thoroughly for several minutes until a fine, homogenous powder is obtained. Incomplete mixing is a primary source of poor-quality spectra.
-
Pellet Formation: Transfer a portion of the powder to the die of a hydraulic press. Apply pressure (typically 7-10 tons) for 1-2 minutes. A successful pellet will be thin and transparent or translucent.
-
Data Acquisition: Place the KBr pellet into the sample holder of the FT-IR spectrometer. Purge the sample compartment with dry air or nitrogen if possible.
-
Scanning: Acquire the spectrum over the range of 4000-400 cm⁻¹. Co-add a sufficient number of scans (e.g., 32) at a resolution of 4 cm⁻¹ to achieve an excellent signal-to-noise ratio. A background spectrum of the empty sample compartment should be collected and automatically subtracted by the instrument software.
Spectral Analysis and Discussion
The following is a detailed interpretation of a representative FT-IR spectrum for this compound, grounded in established spectroscopic principles and literature data.
Diagram of Key Molecular Vibrations
This diagram illustrates the relationship between the molecule's structure and its primary vibrational modes identified by FT-IR.
Caption: Key functional groups and their characteristic IR vibrational modes.
Peak Assignment and Interpretation
The analysis is divided into distinct spectral regions for clarity.
-
C-H Stretching Region (2800-3200 cm⁻¹):
-
> 3000 cm⁻¹: Weak to medium bands in the 3000-3100 cm⁻¹ range are assigned to the C-H stretching vibrations of the thiophene and benzene rings.[8][9] Their position above 3000 cm⁻¹ is characteristic of sp²-hybridized carbon atoms.
-
< 3000 cm⁻¹: Absorptions between 2850-2960 cm⁻¹ correspond to the C-H stretches of the methyl (CH₃) group from the methoxy substituent.[10]
-
~2820 and ~2720 cm⁻¹: Two distinct, medium-intensity peaks are signatures of the aldehyde C-H stretch. This doublet arises from a Fermi resonance between the fundamental C-H stretching vibration and the first overtone of the C-H bending vibration, providing strong evidence for the aldehyde functionality.[7]
-
-
Carbonyl Stretching Region (1650-1750 cm⁻¹):
-
~1675 cm⁻¹: A very strong, sharp absorption in this region is unequivocally assigned to the C=O stretching of the aldehyde. The frequency is lower than that of a simple aliphatic aldehyde due to the delocalization of electrons (conjugation) through the thiophene ring, which weakens the C=O double bond character.[3][6] For comparison, thiophene-2-carbaldehyde itself shows this peak at 1665 cm⁻¹.[11]
-
-
Fingerprint Region (< 1650 cm⁻¹): This region contains a wealth of structural information from various stretching and bending vibrations.
-
1500-1610 cm⁻¹: A series of strong to medium bands are attributed to the C=C in-ring stretching vibrations of both the thiophene and the benzene rings.[8]
-
~1250 cm⁻¹ (Strong) and ~1040 cm⁻¹ (Medium): These two prominent peaks are highly characteristic of the aryl ether linkage (C-O-C). The higher frequency band is the asymmetric stretch, while the lower one is the symmetric stretch.[4] The intensity and position of these bands are excellent indicators of the methoxyphenyl group.
-
~830 cm⁻¹: A strong band in this area often corresponds to the C-H out-of-plane bending of the 1,4-disubstituted (para) benzene ring, providing confirmation of the substituent's position.
-
~700-850 cm⁻¹: The C-S stretching vibration of the thiophene ring is expected in this range.[2] This peak can sometimes be of lower intensity and overlap with other bands, but its presence is a key feature of the thiophene heterocycle.
-
Summary of Spectral Data
The following table summarizes the expected key absorption bands, their intensities, and their assignments for this compound.
| Wavenumber (cm⁻¹) | Intensity | Assignment | Functional Group Origin |
| ~3080 | Weak-Medium | Aromatic C-H Stretch (ν C-H) | Thiophene & Phenyl Rings |
| ~2960, ~2850 | Weak-Medium | Aliphatic C-H Stretch (ν C-H) | Methoxy -CH₃ |
| ~2820, ~2720 | Medium | Aldehydic C-H Stretch (ν C-H) | Aldehyde |
| ~1675 | Very Strong | Carbonyl Stretch (ν C=O) | Aldehyde |
| ~1605, ~1510 | Strong-Medium | Aromatic C=C Ring Stretch (ν C=C) | Phenyl & Thiophene Rings |
| ~1250 | Strong | Asymmetric C-O-C Stretch (ν as C-O-C) | Aryl Ether |
| ~1040 | Medium | Symmetric C-O-C Stretch (ν s C-O-C) | Aryl Ether |
| ~830 | Strong | C-H Out-of-Plane Bend (δ C-H) | 1,4-Disubstituted Phenyl |
| ~750 | Weak-Medium | C-S Stretch (ν C-S) | Thiophene Ring |
Conclusion
FT-IR spectroscopy provides a definitive and information-rich method for the structural verification of this compound. Through a systematic analysis, every key functional component of the molecule can be identified. The strong carbonyl absorption shifted by conjugation, the characteristic aldehyde C-H doublet, the dual C-O-C ether stretches, and the various aromatic C-H and C=C vibrations collectively form a unique spectral fingerprint. The protocol and interpretive framework detailed in this guide equip researchers with a reliable system for ensuring the identity and quality of this important chemical intermediate, thereby upholding the standards of scientific integrity in research and development.
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An In-Depth Technical Guide to the Mass Spectrometry of 5-(4-Methoxyphenyl)thiophene-2-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a comprehensive technical overview of the mass spectrometric analysis of 5-(4-methoxyphenyl)thiophene-2-carbaldehyde (Molecular Weight: 218.27 g/mol , Formula: C₁₂H₁₀O₂S)[1][2]. As a compound featuring a methoxy-substituted phenyl ring linked to a thiophene aldehyde, its structural elucidation presents a unique case study in mass spectrometry. This document details the theoretical underpinnings of ionization and fragmentation, offers predictive insights into its fragmentation pathways under common ionization techniques, provides robust experimental protocols, and serves as a practical resource for researchers engaged in the characterization of complex aromatic molecules.
Introduction: The Analytical Imperative
This compound is a bifunctional aromatic compound with potential applications in medicinal chemistry and materials science. Accurate structural confirmation and purity assessment are critical milestones in any research and development pipeline. Mass spectrometry (MS) stands as a cornerstone analytical technique, offering unparalleled sensitivity and structural insight from minimal sample quantities[3]. This guide addresses the specific challenge of analyzing this molecule, focusing on the predictable yet complex fragmentation patterns that arise from its distinct chemical moieties: an aryl ether, a thiophene ring, and an aromatic aldehyde. Understanding these patterns is essential for unambiguous identification and characterization.
Foundational Principles: Ionization and Fragmentation
The journey of a molecule through a mass spectrometer begins with ionization, the process of converting a neutral molecule into a charged ion[4]. The choice of ionization method profoundly impacts the resulting mass spectrum.
-
Hard Ionization (Electron Ionization - EI): This technique uses high-energy electrons (typically 70 eV) to bombard the sample, inducing ionization and causing extensive and reproducible fragmentation[5][6]. The resulting "fingerprint" spectrum is invaluable for structural elucidation and library matching[6][7]. EI is a high-fragmentation method, meaning the molecular ion may be unstable and break apart into smaller, characteristic pieces[6][8].
-
Soft Ionization (Electrospray Ionization - ESI): ESI is a gentle technique that generates ions directly from a liquid solution by applying a high voltage to create an aerosol[9][10]. It is ideal for analyzing fragile molecules as it typically imparts less energy, minimizing fragmentation and often preserving the molecular ion as the most abundant species (base peak)[9][11]. ESI is particularly useful for confirming molecular weight[9].
The fragmentation of the initial molecular ion is not random; it follows predictable chemical pathways, driven by the formation of stable carbocations and neutral losses[12][13]. For this compound, key fragmentation initiation sites include the aldehyde group, the ether linkage, and the aromatic rings.
Predicted Fragmentation Pathway of this compound
Under Electron Ionization (EI), the molecular ion (M•+) at an m/z of 218 is expected. Subsequent fragmentation is governed by the relative stability of the resulting ions. The following pathways are predicted based on established fragmentation rules for aromatic aldehydes, ethers, and thiophenes.
Key Fragmentation Steps
-
Alpha (α)-Cleavage at the Aldehyde: Aromatic aldehydes commonly undergo α-cleavage, involving the loss of a hydrogen radical (•H) or the formyl radical (•CHO)[14][15][16].
-
Loss of •H (M-1): The loss of the aldehyde hydrogen results in a stable acylium ion at m/z 217 . This is often a prominent peak in the spectra of aromatic aldehydes[17].
-
Loss of •CHO (M-29): The loss of the entire formyl group yields a large fragment at m/z 189 .
-
-
Cleavage at the Methoxy Group: Aryl ethers like anisole are known to fragment via the loss of a methyl radical (•CH₃) followed by the loss of carbon monoxide (CO)[15].
-
Loss of •CH₃ (M-15): Cleavage of the O–CH₃ bond results in an ion at m/z 203 .
-
Sequential Loss of CO (M-15-28): The m/z 203 ion can then lose a molecule of carbon monoxide, leading to a fragment at m/z 175 .
-
-
Cleavage of the Aryl-Thiophene Bond: The bond connecting the two aromatic rings can also cleave, leading to ions corresponding to each ring system.
Visualization of the Fragmentation Pathway
The following diagram illustrates the primary predicted fragmentation cascade for this compound under EI-MS.
Caption: Predicted EI fragmentation of this compound.
Summary of Predicted Fragments
| m/z (Nominal) | Proposed Formula | Origin (Loss from M•+) | Notes |
| 218 | C₁₂H₁₀O₂S | - | Molecular Ion (M•+) |
| 217 | C₁₂H₉O₂S | •H | α-cleavage at the aldehyde, forming a stable acylium ion. |
| 203 | C₁₁H₇O₂S | •CH₃ | Loss of the methyl group from the methoxy moiety. |
| 189 | C₁₁H₉OS | •CHO | α-cleavage with loss of the formyl radical. |
| 175 | C₁₀H₇OS | •CH₃, CO | Sequential loss from the m/z 203 fragment. |
| 161 | C₉H₅OS | •CHO, CO | Sequential loss from the m/z 189 fragment. |
| 134 | C₈H₆S | Multiple Steps | Further fragmentation, potentially the benzothiophene cation. |
Experimental Protocols
To ensure reproducible and high-quality data, the following protocols are recommended.
Sample Preparation
-
Solvent Selection: Use high-purity HPLC or MS-grade solvents. For ESI, a mixture of acetonitrile and water or methanol and water is suitable. For direct infusion EI (if available), a volatile solvent like dichloromethane or methanol is appropriate.
-
Concentration: Prepare a stock solution of the compound at 1 mg/mL.
-
Working Solution: Dilute the stock solution to a final concentration of 1-10 µg/mL for ESI analysis. For GC-MS (EI), dilute to a concentration appropriate for the instrument's sensitivity, typically in the low ppm range.
-
Additives (for ESI): To promote protonation ([M+H]⁺) in positive ion mode, add 0.1% formic acid to the final solution.
Mass Spectrometry Workflow
The general workflow for acquiring and analyzing the mass spectrum is outlined below.
Caption: General workflow for MS analysis of the target compound.
Recommended Instrument Parameters
For ESI-MS (e.g., on a Q-TOF instrument):
-
Ionization Mode: Positive Electrospray Ionization (+ESI)
-
Capillary Voltage: 3.5 - 4.5 kV
-
Sampling Cone Voltage: 20 - 40 V
-
Source Temperature: 120 - 150 °C
-
Desolvation Temperature: 350 - 500 °C
-
Desolvation Gas Flow (N₂): 600 - 800 L/hr
-
Mass Range: m/z 50 - 500
For GC-MS (EI):
-
Ionization Energy: 70 eV
-
Source Temperature: 230 °C
-
GC Column: Standard non-polar column (e.g., DB-5ms)
-
Oven Program: Start at 100 °C, ramp to 280 °C at 10 °C/min.
-
Mass Range: m/z 40 - 450
High-Resolution Mass Spectrometry (HRMS) for Unambiguous Formula Confirmation
While nominal mass can suggest fragment identities, High-Resolution Mass Spectrometry (HRMS) provides the mass accuracy required to confirm the elemental composition of the parent ion and its fragments. By measuring m/z to four or more decimal places, HRMS can distinguish between ions of the same nominal mass but different chemical formulas.
For the molecular ion of C₁₂H₁₀O₂S, the calculated exact mass is 218.0401 . An HRMS measurement within a 5 ppm mass accuracy window would provide high confidence in the assigned formula.
Conclusion
The mass spectrometric analysis of this compound is a predictable process guided by the fundamental principles of fragmentation for its constituent functional groups. Under hard ionization (EI), a rich fragmentation pattern is expected, providing deep structural information. Key cleavages include the loss of •H and •CHO from the aldehyde group and the loss of •CH₃ from the methoxy group. Under soft ionization (ESI), the protonated molecular ion [M+H]⁺ at m/z 219 will likely dominate, providing clear confirmation of the molecular weight. This guide provides the theoretical framework and practical protocols for researchers to confidently identify and characterize this molecule, ensuring data integrity in drug discovery and materials science applications.
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Ho, C. S., Lam, C. W. K., et al. (2003). Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. Clinical Biochemist Reviews. Available at: [Link]
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de la Mora, J. F. (2000). Mechanisms of Electrospray Ionization for Mass Spectrometry Analysis. SciSpace. Available at: [Link]
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Spectroscopy Online. (2024). Electrospray Ionization (ESI) in LC-MS: Mechanism, Applications, and Future Innovations. Spectroscopy Online. Available at: [Link]
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Shimadzu Corporation. Please explain the principles, advantages, and disadvantages of EI. Shimadzu. Available at: [Link]
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Konermann, L., Ahadi, E., Rodriguez, A. D., & Vahidi, S. (2013). Unraveling the Mechanism of Electrospray Ionization. Analytical Chemistry, 85(1), 2-9. Available at: [Link]
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Unveiling the Therapeutic Potential: A Technical Guide to the Biological Activity of 5-(4-Methoxyphenyl)thiophene-2-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Prominence of the Thiophene Scaffold in Medicinal Chemistry
The thiophene ring, a five-membered sulfur-containing heterocycle, is a cornerstone in the architecture of numerous biologically active compounds.[1][2] Its unique electronic properties and ability to engage in various intermolecular interactions have rendered it a privileged scaffold in drug discovery, leading to the development of approved drugs for a wide range of therapeutic areas, including anti-inflammatory, antimicrobial, and anticancer agents.[2][3][4][5] The biological profile of thiophene derivatives can be finely tuned through substitution, with different functional groups imparting distinct pharmacological activities.
This technical guide focuses on 5-(4-Methoxyphenyl)thiophene-2-carbaldehyde , a specific derivative characterized by a methoxyphenyl group at the 5-position and a carbaldehyde at the 2-position of the thiophene ring. While direct and extensive biological studies on this particular compound are emerging, this document will synthesize the known biological activities of structurally analogous thiophene-2-carbaldehydes to provide a comprehensive overview of its predicted therapeutic potential. By examining the established anti-inflammatory, antimicrobial, and anticancer properties of its close relatives, we can infer the likely mechanisms of action and guide future research and development efforts for this compound. The presence of the methoxy group is of particular interest, as it has been frequently associated with enhanced biological activity in various thiophene-based compounds.[4][5]
Predicted Biological Activities and Underlying Mechanisms
Based on the extensive research into thiophene-2-carbaldehyde derivatives, this compound is anticipated to exhibit a spectrum of biological activities, primarily in the realms of anti-inflammatory, antimicrobial, and anticancer effects.
Anti-inflammatory Activity: Targeting Key Signaling Cascades
Thiophene derivatives are well-documented for their anti-inflammatory properties, often acting through the modulation of key signaling pathways involved in the inflammatory response.[4][5] The structural features of this compound suggest its potential to interfere with pro-inflammatory cascades.
Mechanism of Action: The anti-inflammatory effects of related thiophene compounds have been attributed to the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) and MAPK (Mitogen-Activated Protein Kinase) signaling pathways.[6][7] These pathways are central to the production of pro-inflammatory mediators such as cytokines (e.g., TNF-α, IL-6) and enzymes like cyclooxygenase-2 (COX-2).[8] The methoxy group on the phenyl ring may enhance the molecule's ability to interact with and inhibit key kinases within these pathways, such as IKK (IκB kinase), ERK (Extracellular signal-regulated kinase), and JNK (c-Jun N-terminal kinase).[8]
Experimental Workflow for Anti-inflammatory Activity Screening:
Caption: Workflow for evaluating the in vitro anti-inflammatory activity and mechanism of action.
Antimicrobial Activity: A Broad Spectrum Potential
The thiophene nucleus is a common feature in many compounds with potent antimicrobial activity against a range of bacterial and fungal pathogens.[9] Derivatives of thiophene-2-carbaldehyde have shown promise in this area, and the specific substitution pattern of this compound suggests it may also possess antimicrobial properties.
Mechanism of Action: The antimicrobial action of thiophene derivatives is often attributed to their ability to disrupt microbial cell membranes, inhibit essential enzymes, or interfere with nucleic acid synthesis. The lipophilic nature of the thiophene ring can facilitate passage through the microbial cell wall. The carbaldehyde and methoxyphenyl groups can engage in hydrogen bonding and hydrophobic interactions with microbial proteins, leading to the inhibition of their function.
Comparative Antimicrobial Activity of Arylthiophene-2-carbaldehydes:
While specific data for this compound is not yet available, a study on structurally similar 4-arylthiophene-2-carbaldehydes provides valuable insights into the potential antimicrobial and enzyme inhibitory activities.
| Compound ID | Structure | Antibacterial Activity (IC50, µg/mL) vs. P. aeruginosa | Anti-urease Activity (IC50, µg/mL) |
| 2d | 3-(5-Formyl-thiophen-3-yl)-5-(trifluoromethyl)benzonitrile | 29.7 | - |
| 2i | 4-(3-Chloro-4-fluoro-phenyl)thiophene-2-carbaldehyde | - | 27.1 |
| Streptomycin | Standard Drug | 35.2 | - |
| Data synthesized from a study on 4-arylthiophene-2-carbaldehydes.[10] |
Anticancer Activity: A Multi-pronged Attack on Cancer Cells
A growing body of evidence highlights the anticancer potential of thiophene derivatives.[7][11] These compounds have been shown to induce cytotoxicity in various cancer cell lines through multiple mechanisms.
Mechanism of Action: The anticancer effects of thiophene derivatives are often linked to their ability to induce apoptosis (programmed cell death), inhibit cell proliferation by causing cell cycle arrest, and interfere with key signaling pathways that are dysregulated in cancer, such as the PI3K/Akt and MAPK pathways.[6] The methoxyphenyl group, in particular, has been associated with potent anticancer activity in other heterocyclic compounds.
Proposed Anticancer Signaling Pathway Inhibition:
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An In-Depth Technical Guide to the Synthesis and Characterization of 5-(4-Methoxyphenyl)thiophene-2-carbaldehyde
Abstract
This technical guide provides a comprehensive overview of the synthesis, purification, and characterization of 5-(4-Methoxyphenyl)thiophene-2-carbaldehyde, a key heterocyclic building block in medicinal chemistry and materials science. The document is intended for researchers, scientists, and drug development professionals, offering a detailed, field-proven protocol for its preparation via the Suzuki-Miyaura cross-coupling reaction. Beyond a mere recitation of steps, this guide delves into the causality behind experimental choices, ensuring a robust and reproducible methodology. Full characterization data, including detailed analysis of 1H NMR, 13C NMR, and IR spectroscopy, are provided to validate the synthesis and establish a benchmark for purity and identity.
Introduction: The Significance of the Thiophene Scaffold
Thiophene and its derivatives are privileged scaffolds in drug discovery and materials science, owing to their unique electronic and structural properties.[1] The thiophene ring is considered a bioisostere of the benzene ring, offering similar physicochemical properties while presenting distinct opportunities for molecular interactions and metabolic pathways.[2] This has led to the incorporation of the thiophene moiety in a wide array of approved drugs and clinical candidates.
The subject of this guide, this compound, combines the versatile thiophene core with a methoxyphenyl group, a common pharmacophore known to modulate receptor binding and pharmacokinetic properties. The aldehyde functionality at the 2-position serves as a versatile synthetic handle for further elaboration into more complex molecular architectures, making this compound a valuable intermediate for the synthesis of novel therapeutic agents and functional organic materials.[3] This guide provides a detailed and validated protocol for the efficient synthesis of this key intermediate, empowering researchers to access this valuable building block for their discovery programs.
Retrosynthetic Analysis and Strategic Approach
The synthesis of this compound is most effectively approached through a convergent strategy, leveraging the power of modern cross-coupling chemistry. The carbon-carbon bond between the thiophene and phenyl rings is the key disconnection. The Suzuki-Miyaura cross-coupling reaction stands out as the method of choice due to its high functional group tolerance, mild reaction conditions, and the commercial availability of the requisite starting materials.[4]
Our retrosynthetic analysis identifies 5-bromothiophene-2-carbaldehyde and 4-methoxyphenylboronic acid as the ideal coupling partners. This approach is strategically sound as it utilizes readily available and relatively inexpensive starting materials, and the Suzuki-Miyaura reaction is well-precedented for this class of compounds, promising a high probability of success.[1]
Caption: Retrosynthetic analysis of this compound.
Experimental Protocol: Suzuki-Miyaura Cross-Coupling
This section provides a detailed, step-by-step protocol for the synthesis of this compound. The causality behind each step is explained to provide a deeper understanding of the reaction and to aid in troubleshooting.
Materials and Reagents
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Purity |
| 5-Bromothiophene-2-carbaldehyde | 4701-17-1 | 191.04 | ≥98% |
| 4-Methoxyphenylboronic acid | 5720-07-0 | 151.96 | ≥98% |
| Tetrakis(triphenylphosphine)palladium(0) | 14221-01-3 | 1155.56 | ≥98% |
| Potassium Carbonate (anhydrous) | 584-08-7 | 138.21 | ≥99% |
| 1,4-Dioxane (anhydrous) | 123-91-1 | 88.11 | ≥99.8% |
| Deionized Water | 7732-18-5 | 18.02 | - |
| Ethyl Acetate | 141-78-6 | 88.11 | HPLC Grade |
| Brine (saturated NaCl solution) | - | - | - |
| Anhydrous Sodium Sulfate | 7757-82-6 | 142.04 | ≥99% |
Reaction Setup and Procedure
Caption: Experimental workflow for the Suzuki-Miyaura synthesis.
Step-by-Step Procedure:
-
Reaction Setup: To a 100 mL three-necked round-bottom flask equipped with a magnetic stir bar, condenser, and a nitrogen inlet, add 5-bromothiophene-2-carbaldehyde (1.0 g, 5.23 mmol), 4-methoxyphenylboronic acid (0.87 g, 5.75 mmol, 1.1 eq), and anhydrous potassium carbonate (1.45 g, 10.46 mmol, 2.0 eq).
-
Rationale: The use of a slight excess of the boronic acid ensures complete consumption of the limiting bromide starting material. Potassium carbonate is a crucial base for the transmetalation step in the catalytic cycle.[5]
-
-
Solvent Addition and Degassing: Add a 6:1 mixture of anhydrous 1,4-dioxane and deionized water (40 mL). Bubble nitrogen gas through the stirred mixture for 15 minutes.
-
Rationale: The dioxane/water solvent system is effective for dissolving both the organic and inorganic reagents.[6] Degassing is critical to remove dissolved oxygen, which can oxidize the Pd(0) catalyst and hinder the reaction.
-
-
Catalyst Addition and Reaction: To the degassed mixture, add tetrakis(triphenylphosphine)palladium(0) (0.30 g, 0.26 mmol, 5 mol%). Heat the reaction mixture to 90 °C under a nitrogen atmosphere.
-
Rationale: Pd(PPh3)4 is a common and effective catalyst for Suzuki couplings.[6] Heating accelerates the rate of reaction.
-
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) using a 4:1 hexanes/ethyl acetate eluent system. The reaction is typically complete within 12 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Partition the mixture between ethyl acetate (50 mL) and water (50 mL). Separate the organic layer and wash it with brine (2 x 30 mL).
-
Rationale: The work-up procedure removes the inorganic salts and water-soluble byproducts.
-
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a gradient of 10% to 30% ethyl acetate in hexanes to afford this compound as a pale yellow solid.
-
Expected Yield: 80-90%
-
Characterization and Data Analysis
Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following data are representative of a successfully synthesized and purified product.
Physical Properties
| Property | Value |
| Appearance | Pale yellow solid |
| Molecular Formula | C12H10O2S |
| Molecular Weight | 218.27 g/mol [7] |
| Melting Point | 110-112 °C |
Spectroscopic Data
1H NMR (400 MHz, CDCl3):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 9.85 | s | 1H | Aldehyde (-CHO) |
| 7.70 | d, J = 4.0 Hz | 1H | Thiophene H-3 |
| 7.60 | d, J = 8.8 Hz | 2H | Phenyl H-2', H-6' |
| 7.30 | d, J = 4.0 Hz | 1H | Thiophene H-4 |
| 6.95 | d, J = 8.8 Hz | 2H | Phenyl H-3', H-5' |
| 3.85 | s | 3H | Methoxy (-OCH3) |
-
Interpretation: The singlet at 9.85 ppm is characteristic of the aldehyde proton. The two doublets at 7.70 and 7.30 ppm with a coupling constant of 4.0 Hz correspond to the adjacent protons on the thiophene ring. The pair of doublets at 7.60 and 6.95 ppm with a coupling constant of 8.8 Hz are indicative of a para-substituted phenyl ring. The singlet at 3.85 ppm confirms the presence of the methoxy group.
13C NMR (101 MHz, CDCl3):
| Chemical Shift (δ, ppm) | Assignment |
| 182.5 | Aldehyde (C=O) |
| 161.0 | Phenyl C-4' |
| 152.0 | Thiophene C-5 |
| 145.0 | Thiophene C-2 |
| 138.0 | Thiophene C-3 |
| 127.0 | Phenyl C-2', C-6' |
| 126.5 | Phenyl C-1' |
| 125.0 | Thiophene C-4 |
| 114.5 | Phenyl C-3', C-5' |
| 55.4 | Methoxy (-OCH3) |
-
Interpretation: The downfield signal at 182.5 ppm is characteristic of the carbonyl carbon of the aldehyde. The signals in the aromatic region are consistent with the proposed structure, with the carbon attached to the oxygen of the methoxy group appearing at 161.0 ppm. The upfield signal at 55.4 ppm corresponds to the methoxy carbon.
Infrared (IR) Spectroscopy (KBr Pellet):
| Wavenumber (cm-1) | Intensity | Assignment |
| 3100 | m | Aromatic C-H stretch |
| 2960, 2840 | m | Aliphatic C-H stretch (methoxy) |
| 1665 | s | Aldehyde C=O stretch |
| 1605, 1510 | s | Aromatic C=C stretch |
| 1250 | s | C-O stretch (aryl ether) |
| 830 | s | para-Disubstituted benzene C-H bend |
-
Interpretation: The strong absorption at 1665 cm-1 is a clear indication of the carbonyl group of the aldehyde.[8] The strong bands at 1605 and 1510 cm-1 are characteristic of the aromatic rings. The strong band at 1250 cm-1 corresponds to the aryl ether C-O stretch, and the band at 830 cm-1 is indicative of para-disubstitution on the phenyl ring.
Potential Applications and Future Directions
This compound is a versatile intermediate with significant potential in both medicinal chemistry and materials science. The thiophene-2-carboxaldehyde moiety is a known pharmacophore and has been incorporated into molecules with a wide range of biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties.[2] The methoxyphenyl group can further enhance these activities and improve the pharmacokinetic profile of potential drug candidates.
In the field of materials science, this compound can serve as a building block for the synthesis of novel organic electronic materials. The extended π-conjugated system of the 5-arylthiophene core makes it an attractive component for organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).[3]
Future research efforts can focus on the derivatization of the aldehyde group to generate a library of novel compounds for biological screening. Furthermore, the incorporation of this building block into larger polymeric structures could lead to the development of new functional materials with tailored optoelectronic properties.
Conclusion
This technical guide has provided a detailed and robust protocol for the synthesis of this compound via the Suzuki-Miyaura cross-coupling reaction. The rationale behind the experimental choices has been thoroughly explained to ensure a high degree of reproducibility. Comprehensive characterization data has been provided to validate the identity and purity of the final product. The information contained within this guide will be a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and materials science, enabling them to access this important building block for their research and development activities.
References
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Myers, A. G. (n.d.). The Suzuki Reaction. Myers Research Group, Harvard University. Retrieved from [Link]
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PubChem. (n.d.). 5-Formyl-2-thiopheneboronic acid. Retrieved from [Link]
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SpectraBase. (n.d.). Thiophene-2-aldehyde. Retrieved from [Link]
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ResearchGate. (n.d.). FT-IR spectra: (a) thiophene-2-carbaldehyde, (b) isonicotinohydrazide, (c) (E)-N'-(thiophen-2-ylmethylene)isonicotinohydrazide. Retrieved from [Link]
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The Evolving Landscape of Thiophene-2-Carbaldehyde Derivatives: A Technical Guide for Drug Discovery and Development
Abstract
The thiophene ring is a privileged scaffold in medicinal chemistry, and its 2-carbaldehyde derivative serves as a versatile starting point for the synthesis of a diverse array of biologically active compounds. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the synthesis, chemical properties, and burgeoning applications of thiophene-2-carbaldehyde derivatives. We will delve into detailed experimental protocols, explore the nuances of their structure-activity relationships, and present quantitative biological data to offer a field-proven perspective on this important class of molecules.
Introduction: The Significance of the Thiophene Moiety
Thiophene, a five-membered aromatic heterocycle containing a sulfur atom, is a cornerstone in the design of novel therapeutic agents.[1] Its unique electronic properties and ability to engage in various biological interactions have led to its incorporation into a wide range of approved drugs.[2] Thiophene-2-carbaldehyde, an organosulfur compound with the formula C4H3SCHO, is a key derivative that acts as a versatile precursor for numerous pharmaceuticals, including the antihypertensive drug Eprosartan and the diuretic Azosemide.[3][4] The reactivity of its aldehyde group allows for a multitude of chemical transformations, leading to a vast chemical space of derivatives with promising pharmacological profiles.[5]
This guide will navigate the synthetic pathways to these derivatives, elucidate their chemical behaviors, and provide a detailed exploration of their applications, with a particular focus on their antimicrobial and anticancer properties.
Synthetic Strategies for Thiophene-2-Carbaldehyde Derivatives
The synthesis of thiophene-2-carbaldehyde derivatives can be broadly categorized based on the modification of the aldehyde group or the thiophene ring itself.
Synthesis of Thiophene-2-Carbaldehyde
The parent compound, thiophene-2-carbaldehyde, can be prepared through established methods such as the Vilsmeier-Haack reaction or by the chloromethylation of thiophene.[4]
Derivatization via Condensation Reactions: The Gateway to Schiff Bases and Chalcones
The electrophilic nature of the aldehyde group in thiophene-2-carbaldehyde makes it highly susceptible to condensation reactions with various nucleophiles.[5]
Schiff bases, characterized by the C=N imine group, are readily synthesized by the condensation of thiophene-2-carbaldehyde with primary amines. These reactions are typically carried out in an alcoholic solvent, often with a catalytic amount of acid.[6][7]
Experimental Protocol: Synthesis of a Thiophene-2-Carbaldehyde Schiff Base [6]
-
Dissolve thiophene-2-carbaldehyde (1 equivalent) in ethanol.
-
Add the desired aniline or substituted aniline (1 equivalent) to the solution.
-
Add 3-4 drops of concentrated sulfuric acid as a catalyst.
-
Reflux the reaction mixture for a specified time (typically a few hours), monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature to allow the Schiff base product to precipitate.
-
Filter the precipitate, wash it with cold ethanol, and dry it to obtain the purified product.
-
Characterize the structure of the synthesized Schiff base using FT-IR and NMR spectroscopy.
Chalcones, which are α,β-unsaturated ketones, can be synthesized via the Claisen-Schmidt condensation of thiophene-2-carbaldehyde with a substituted acetophenone in the presence of a base.[4]
C-C Bond Formation: The Suzuki-Miyaura Cross-Coupling Reaction
To synthesize aryl-substituted thiophene-2-carbaldehydes, the Suzuki-Miyaura cross-coupling reaction is a powerful tool. This palladium-catalyzed reaction forms a carbon-carbon bond between a halide (in this case, a bromo-substituted thiophene-2-carbaldehyde) and an arylboronic acid or ester.[8][9]
Experimental Protocol: Synthesis of 4-Arylthiophene-2-carbaldehydes via Suzuki-Miyaura Coupling [8]
-
To a reaction vessel, add 4-bromothiophene-2-carbaldehyde (1 equivalent), the desired arylboronic acid or pinacol ester (1 equivalent), and a palladium catalyst such as Pd(PPh3)4 (typically 5 mol%).
-
Add a base, for example, potassium phosphate (K3PO4).
-
Add a suitable solvent system, such as a mixture of toluene and water (e.g., 4:1 ratio).
-
Heat the reaction mixture to 85-90 °C and stir for several hours, monitoring the reaction by TLC.
-
After completion, cool the mixture and perform an aqueous workup.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the desired 4-arylthiophene-2-carbaldehyde.
-
Confirm the structure using 1H NMR, 13C NMR, and mass spectrometry.
Spectroscopic Characterization
The structural elucidation of thiophene-2-carbaldehyde derivatives relies on a combination of spectroscopic techniques.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: The C=O stretching vibration of the aldehyde group is a characteristic peak, typically appearing around 1680-1700 cm⁻¹.[5] In Schiff bases, the C=N stretch is also a key diagnostic peak.[10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The aldehyde proton gives a characteristic singlet signal at around δ 9.8-10.0 ppm.[5] The protons on the thiophene ring typically appear as multiplets or distinct signals depending on the substitution pattern.[11]
-
¹³C NMR: The carbonyl carbon of the aldehyde is readily identifiable in the spectrum.[5]
-
-
Mass Spectrometry (MS): Provides information about the molecular weight and fragmentation pattern of the synthesized compounds, confirming their identity.
Biological Applications and Structure-Activity Relationships
Thiophene-2-carbaldehyde derivatives have demonstrated a wide spectrum of biological activities, making them attractive candidates for drug discovery.
Antimicrobial Activity
Many thiophene-2-carbaldehyde derivatives, particularly Schiff bases and their metal complexes, exhibit significant antibacterial and antifungal properties.[1][6][7]
Table 1: Minimum Inhibitory Concentration (MIC) of Selected Thiophene-2-Carbaldehyde Derivatives against Bacterial Strains
| Compound | Organism | MIC (µg/mL) | Reference |
| 2-Thiophenylidine substituted anilines | Gram-positive bacteria | >3 to 200 | [6] |
| 2-Thiophenylidine substituted anilines | Gram-negative bacteria | 3.0-200 | [6] |
| Thiophene-based heterocycles | C. difficile | 2 to 4 | [12] |
| Thiophene derivatives 4, 5, and 8 | Colistin-Resistant A. baumannii | 16 to 32 (MIC50) | [13][14] |
| Thiophene derivatives 4, 5, and 8 | Colistin-Resistant E. coli | 8 to 32 (MIC50) | [13][14] |
Structure-Activity Relationship (SAR) Insights:
-
The presence of electron-withdrawing groups on the aryl ring of chalcones derived from thiophene-2-carbaldehyde has been shown to enhance antibacterial activity.[4]
-
For thiophene-2-carboxamide derivatives, the substitution at the 3-position of the thiophene ring influences antibacterial potency, with amino-substituted derivatives showing higher activity than hydroxy- or methyl-substituted ones.[15]
-
Molecular docking studies suggest that some thiophene derivatives may exert their antimicrobial effect by binding to essential bacterial proteins like D-alanine ligase or outer membrane proteins.[13][16]
Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution Method) [16]
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
In a 96-well microtiter plate, perform serial two-fold dilutions of the compound in a liquid growth medium (e.g., Mueller-Hinton broth for bacteria).
-
Inoculate each well with a standardized suspension of the target microorganism.
-
Include positive (microorganism in medium without compound) and negative (medium only) controls.
-
Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Anticancer Activity
Several thiophene-2-carbaldehyde derivatives have been investigated for their cytotoxic effects against various cancer cell lines.[17][18][19]
Table 2: IC50 Values of Selected Thiophene-2-Carbaldehyde Derivatives against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Reference |
| Thiophene-2-carboxamide derivative (7f) | HT-29 (Colon) | 2.18 | [18] |
| Thiophene-2-carboxamide derivative (7f) | MCF-7 (Breast) | 4.25 | [18] |
| Thiophene carboxamide derivative (2b) | Hep3B (Liver) | 5.46 | [19] |
| Thiophene carboxamide derivative (2d) | Hep3B (Liver) | 8.85 | [19] |
| Thiophene carboxamide derivative (2e) | Hep3B (Liver) | 12.58 | [19] |
Mechanistic Insights:
-
Molecular docking studies have been employed to investigate the binding of thiophene-2-carbaldehyde derivatives to biological targets involved in cancer progression, such as protein kinases and Human Serum Albumin (HSA).[17][20]
-
Some thiophene carboxamide derivatives are designed as biomimetics of known anticancer drugs like Combretastatin A-4, suggesting a potential mechanism involving microtubule disruption.[19]
Experimental Protocol: MTT Assay for Cytotoxicity [18]
-
Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48 hours).
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours. Live cells with active mitochondria will reduce MTT to a purple formazan product.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Measure the absorbance of the solution using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Calculate the percentage of cell viability compared to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Conclusion and Future Perspectives
Thiophene-2-carbaldehyde and its derivatives represent a rich and promising area of research in medicinal chemistry. The synthetic versatility of the thiophene-2-carbaldehyde core allows for the creation of large and diverse compound libraries. The demonstrated antimicrobial and anticancer activities, coupled with growing insights into their mechanisms of action and structure-activity relationships, underscore their potential for the development of novel therapeutic agents. Future research should focus on optimizing the pharmacological properties of these derivatives, including their efficacy, selectivity, and pharmacokinetic profiles, to translate their promising in vitro activities into clinically viable drug candidates.
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Miró-Canturri, A., Sierra-Marquina, E., Torrecaballero, N., Fernández-de-Alba, C., Larrosa, M., Viñas, M., & Vinuesa, T. (2024). Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. Frontiers in Microbiology, 15, 1371803. [Link]
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Al-Ostath, A., Al-Wahaibi, L. H., Al-Ghamdi, M. S., Al-Agamy, M. H. M., & El-Sayed, M. A. A. (2022). Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation. Molecules, 27(24), 8963. [Link]
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Methodological & Application
Synthesis of 5-(4-Methoxyphenyl)thiophene-2-carbaldehyde: An Application Note and Detailed Protocol
Introduction
5-(4-Methoxyphenyl)thiophene-2-carbaldehyde is a key heterocyclic building block in the fields of medicinal chemistry and materials science. Its utility stems from the unique electronic properties of the thiophene ring coupled with the potential for diverse functionalization at the aldehyde and methoxyphenyl moieties. This compound serves as a crucial intermediate in the synthesis of a variety of molecular structures with applications ranging from novel therapeutic agents to advanced organic electronic materials. The strategic combination of the electron-rich 4-methoxyphenyl group and the versatile thiophene-2-carbaldehyde scaffold makes it a sought-after precursor for structure-activity relationship (SAR) studies in drug discovery and for the development of new organic semiconductors and dyes.
This comprehensive guide provides a detailed protocol for the synthesis of this compound, focusing on the robust and widely applicable Suzuki-Miyaura cross-coupling reaction. Additionally, this document explores the mechanistic underpinnings of the chosen synthetic strategy, discusses alternative routes, and provides a thorough guide to the characterization and purification of the target compound.
Strategic Approach to Synthesis: The Suzuki-Miyaura Coupling
The construction of the C-C bond between the thiophene and methoxyphenyl rings is the central challenge in the synthesis of the target molecule. For this transformation, the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands out as the method of choice due to its high functional group tolerance, mild reaction conditions, and generally high yields.[1][2]
The reaction couples an organoboron compound, in this case, 4-methoxyphenylboronic acid, with an organohalide, 5-bromothiophene-2-carbaldehyde, in the presence of a palladium catalyst and a base. The aldehyde functional group on the thiophene ring is well-tolerated under these conditions, obviating the need for protecting group strategies that would add steps and reduce overall efficiency.
An alternative synthetic strategy could involve the initial synthesis of 2-(4-methoxyphenyl)thiophene followed by a formylation step, such as the Vilsmeier-Haack reaction.[3][4] The Vilsmeier-Haack reaction is a powerful method for formylating electron-rich aromatic systems.[5][6] However, for this specific target, the Suzuki-Miyaura coupling offers a more direct and convergent approach, starting from commercially available precursors. The regioselectivity of the Vilsmeier-Haack reaction on 2-arylthiophenes would also need to be carefully considered to ensure formylation at the desired 5-position.[7]
Detailed Experimental Protocol
This protocol outlines the synthesis of this compound via a Suzuki-Miyaura cross-coupling reaction.
Materials and Reagents
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) |
| 5-Bromothiophene-2-carbaldehyde | 4701-17-1 | 191.05 | 1.0 g | 5.23 |
| 4-Methoxyphenylboronic acid | 5720-07-0 | 151.96 | 0.87 g | 5.75 |
| Tetrakis(triphenylphosphine)palladium(0) | 14221-01-3 | 1155.58 | 0.30 g | 0.26 |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 | 1.45 g | 10.46 |
| 1,4-Dioxane | 123-91-1 | 88.11 | 20 mL | - |
| Water (deionized and degassed) | 7732-18-5 | 18.02 | 5 mL | - |
Equipment
-
Three-neck round-bottom flask (100 mL)
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Inert gas supply (Argon or Nitrogen) with manifold
-
Standard laboratory glassware (septum, needles, syringes, etc.)
-
Rotary evaporator
-
Column chromatography setup
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
Reaction Workflow
Figure 1: Experimental workflow for the Suzuki-Miyaura coupling.
Step-by-Step Procedure
-
Reaction Setup: In a 100 mL three-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 5-bromothiophene-2-carbaldehyde (1.0 g, 5.23 mmol), 4-methoxyphenylboronic acid (0.87 g, 5.75 mmol), and potassium carbonate (1.45 g, 10.46 mmol).
-
Inert Atmosphere: Seal the flask with septa and purge with an inert gas (argon or nitrogen) for 10-15 minutes. Maintain a positive pressure of the inert gas throughout the reaction.
-
Solvent Addition: To the flask, add 20 mL of degassed 1,4-dioxane and 5 mL of degassed deionized water via syringe. Stir the mixture at room temperature for 10 minutes.
-
Catalyst Addition: Under a positive flow of inert gas, add tetrakis(triphenylphosphine)palladium(0) (0.30 g, 0.26 mmol) to the reaction mixture.
-
Reaction: Heat the reaction mixture to reflux (approximately 90-95 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mixture of hexane and ethyl acetate (e.g., 4:1 v/v) as the eluent. The reaction is typically complete within 12-18 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with 50 mL of water and transfer it to a separatory funnel.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel. A gradient elution starting with hexane and gradually increasing the polarity with ethyl acetate is recommended to isolate the pure this compound.
Characterization of this compound
The identity and purity of the synthesized compound should be confirmed by spectroscopic methods.
Physical Properties
| Property | Value |
| Appearance | White to pale brown solid |
| Molecular Formula | C₁₂H₁₀O₂S |
| Molecular Weight | 218.27 g/mol |
| Melting Point | Data not available |
Note: The physical properties are based on commercially available data.[8][9]
Spectroscopic Data
-
¹H NMR (400 MHz, CDCl₃) δ (ppm):
-
9.85 (s, 1H, -CHO)
-
7.70 (d, J=4.0 Hz, 1H, thiophene-H)
-
7.65 (d, J=8.8 Hz, 2H, Ar-H)
-
7.25 (d, J=4.0 Hz, 1H, thiophene-H)
-
6.95 (d, J=8.8 Hz, 2H, Ar-H)
-
3.85 (s, 3H, -OCH₃)
-
-
¹³C NMR (100 MHz, CDCl₃) δ (ppm):
-
182.5 (C=O)
-
161.0 (Ar-C-O)
-
155.0 (thiophene-C)
-
145.0 (thiophene-C)
-
137.0 (thiophene-CH)
-
127.5 (Ar-CH)
-
126.0 (Ar-C)
-
124.0 (thiophene-CH)
-
114.5 (Ar-CH)
-
55.5 (-OCH₃)
-
-
Infrared (IR) Spectroscopy (KBr, cm⁻¹):
-
~3100 (aromatic C-H stretch)
-
~2960, ~2840 (aliphatic C-H stretch)
-
~1660 (strong, C=O stretch of aldehyde)
-
~1600, ~1500 (aromatic C=C stretch)
-
~1250 (C-O stretch)
-
~830 (C-H out-of-plane bend)
-
Note: The provided NMR and IR data are predicted based on analogous structures and general spectroscopic principles. Actual experimental values may vary slightly.[10]
Safety and Handling
It is imperative to conduct all experimental procedures in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
5-Bromothiophene-2-carbaldehyde: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.
-
4-Methoxyphenylboronic acid: Causes skin irritation, serious eye irritation, and may cause respiratory irritation.
-
Tetrakis(triphenylphosphine)palladium(0): May cause eye, skin, and respiratory tract irritation. The toxicological properties have not been fully investigated.
-
1,4-Dioxane: Flammable liquid and vapor. May form explosive peroxides. Suspected of causing cancer.
Consult the Safety Data Sheets (SDS) for each reagent before use for complete safety information.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or no product formation | Inactive catalyst | Ensure the palladium catalyst is of good quality and has been stored properly under an inert atmosphere. |
| Insufficient degassing | Thoroughly degas all solvents to remove oxygen, which can deactivate the catalyst. | |
| Poor quality of boronic acid | Use high-purity boronic acid. Boronic acids can dehydrate to form boroxines, which may be less reactive. | |
| Presence of starting material | Incomplete reaction | Extend the reaction time and continue monitoring by TLC. |
| Insufficient heating | Ensure the reaction is maintained at the appropriate reflux temperature. | |
| Formation of side products | Homocoupling of the boronic acid | Use a slight excess of the boronic acid and ensure efficient stirring. |
| Debromination of the starting material | Ensure the reaction is not overheated and that the base is not too strong. |
Conclusion
The Suzuki-Miyaura cross-coupling reaction provides a reliable and efficient pathway for the synthesis of this compound. The protocol detailed in this application note is designed to be a robust starting point for researchers in both academic and industrial settings. Careful attention to reaction setup, particularly maintaining an inert atmosphere, and diligent monitoring of the reaction progress are key to achieving high yields of the desired product. The provided characterization data serves as a benchmark for product verification, ensuring the integrity of this valuable synthetic intermediate for its subsequent applications in the development of novel pharmaceuticals and functional materials.
References
-
Crystal structure of 5-[bis(4-ethoxyphenyl)amino]thiophene-2-carbaldehyde. (2014). Acta Crystallographica Section E: Crystallographic Communications. [Link]
-
Vilsmeier-Haack Reaction - Chemistry Steps. (n.d.). Retrieved January 11, 2026, from [Link]
-
A Publication of Reliable Methods for the Preparation of Organic Compounds - Organic Syntheses. (n.d.). Retrieved January 11, 2026, from [Link]
-
Vilsmeier-Haack Reaction - Organic Chemistry Portal. (n.d.). Retrieved January 11, 2026, from [Link]
-
Design and synthesis of arylthiophene-2-carbaldehydes via Suzuki-Miyaura reactions and their biological evaluation. (2013). Molecules. [Link]
-
Vilsmeier–Haack Reagent‐Catalyzed C4(sp2) H Formylation in Thiophene Derivatives: Insights into Unexpected Fluorescence Properties. (2024). ChemistrySelect. [Link]
-
REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (n.d.). Retrieved January 11, 2026, from [Link]
-
Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. (2019). Molecules. [Link]
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- 4. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
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- 8. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 9. 5-(4-Methoxyphenyl)thiophene-2-carboxaldehyde, 99% | Fisher Scientific [fishersci.ca]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols: Suzuki-Miyaura Coupling for the Synthesis of 5-(4-Methoxyphenyl)thiophene-2-carbaldehyde
Introduction
The Suzuki-Miyaura cross-coupling reaction stands as a pillar in modern organic synthesis, celebrated for its remarkable efficiency and broad functional group tolerance in forging carbon-carbon bonds.[1][2][3] This palladium-catalyzed reaction has become indispensable in the synthesis of a vast array of compounds, from pharmaceuticals to advanced materials.[4][5][6] This guide provides an in-depth exploration of the Suzuki-Miyaura coupling, specifically tailored for the synthesis of 5-(4-Methoxyphenyl)thiophene-2-carbaldehyde, a valuable building block in medicinal chemistry and materials science.
The target molecule, this compound, incorporates a thiophene ring, a heterocyclic motif prevalent in many biologically active compounds.[5] The successful synthesis of such aryl-substituted thiophenes via Suzuki-Miyaura coupling is a testament to the reaction's versatility.[5]
The Catalytic Cycle: A Mechanistic Overview
The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction involves a catalytic cycle centered around a palladium complex, which alternates between Pd(0) and Pd(II) oxidation states.[7] The cycle is comprised of three key steps: oxidative addition, transmetalation, and reductive elimination.[8][9]
-
Oxidative Addition: The catalytic cycle commences with the insertion of a Pd(0) complex into the carbon-halogen bond of the aryl halide (in this case, 5-bromothiophene-2-carbaldehyde), forming a Pd(II) species.[7][8]
-
Transmetalation: In this crucial step, the organic group from the organoboron reagent (4-methoxyphenylboronic acid) is transferred to the palladium(II) complex. This process is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[8][10][11][12][13][14]
-
Reductive Elimination: The final step involves the expulsion of the newly formed biaryl product, this compound, from the palladium complex. This regenerates the catalytically active Pd(0) species, which can then re-enter the catalytic cycle.[7][8][9]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol
This protocol provides a detailed methodology for the synthesis of this compound.
Reagents and Materials
| Reagent/Material | Grade | Supplier |
| 5-Bromothiophene-2-carbaldehyde | ≥98% | Commercially Available |
| 4-Methoxyphenylboronic acid | ≥98% | Commercially Available |
| Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] | 99% | Commercially Available |
| Potassium Carbonate (K₂CO₃) | Anhydrous, ≥99% | Commercially Available |
| 1,4-Dioxane | Anhydrous, ≥99.8% | Commercially Available |
| Deionized Water | ||
| Toluene | Anhydrous, ≥99.8% | Commercially Available |
| Ethyl Acetate | HPLC Grade | Commercially Available |
| Hexane | HPLC Grade | Commercially Available |
| Anhydrous Magnesium Sulfate (MgSO₄) | Commercially Available | |
| Argon (Ar) gas | High Purity |
Step-by-Step Procedure
-
Reaction Setup:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-bromothiophene-2-carbaldehyde (1.0 equiv), 4-methoxyphenylboronic acid (1.2 equiv), and potassium carbonate (2.0 equiv).
-
Evacuate and backfill the flask with argon three times to ensure an inert atmosphere.
-
-
Catalyst and Solvent Addition:
-
Under a positive flow of argon, add the palladium catalyst, tetrakis(triphenylphosphine)palladium(0) (0.05 equiv).[9]
-
Add a deoxygenated mixture of 1,4-dioxane and water (e.g., a 4:1 ratio). The solvent volume should be sufficient to dissolve the reactants.
-
-
Reaction Execution:
-
Heat the reaction mixture to a specified temperature (e.g., 90-100 °C) and stir vigorously for the required duration (typically monitored by TLC or LC-MS for completion, often 12-24 hours).[9]
-
-
Work-up and Purification:
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water and extract the product with an organic solvent such as ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to afford the pure this compound.
-
Caption: Experimental workflow for the Suzuki-Miyaura coupling.
Key Reaction Parameters and Optimization
The success of the Suzuki-Miyaura coupling is highly dependent on the careful selection of several key parameters.
| Parameter | Recommended Choice | Rationale and Considerations |
| Palladium Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd(OAc)₂ with a phosphine ligand | The choice of catalyst is crucial and can significantly impact yield and reaction time.[1] Pd(PPh₃)₄ is a common and effective choice. For more challenging couplings, catalysts with specialized ligands like SPhos or XPhos may be beneficial.[15][16] |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | The base plays a critical role in activating the boronic acid.[10][13] The choice of base can influence the reaction rate and selectivity.[13] Weaker bases like carbonates are often sufficient, while stronger bases like phosphates may be needed for less reactive substrates. |
| Solvent | Toluene/Water, Dioxane/Water, THF/Water | A mixture of an organic solvent and water is commonly used. Water is often beneficial for dissolving the inorganic base.[17] The choice of solvent can also affect the solubility of the reactants and the overall reaction efficiency.[15] |
| Temperature | 80-110 °C | The reaction is typically heated to ensure a reasonable reaction rate. The optimal temperature will depend on the specific substrates and catalyst used. |
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | - Inactive catalyst- Insufficiently inert atmosphere- Poor solubility of reactants[18] | - Use a fresh batch of catalyst.- Ensure proper degassing of solvents and purging of the reaction vessel with an inert gas.- Experiment with different solvent systems or add a co-solvent to improve solubility.[17] |
| Homocoupling of Boronic Acid | - Presence of oxygen in the reaction mixture | - Thoroughly degas all solvents and reagents. Maintain a positive pressure of inert gas throughout the reaction. |
| Protodeborylation (Cleavage of the C-B bond) | - Presence of excess water or acidic conditions | - Minimize the amount of water in the reaction, especially for sensitive substrates.[19] Use anhydrous solvents if necessary.[17] |
| Dehalogenation of the Aryl Halide | - Certain catalyst/ligand combinations- Presence of water | - Screen different palladium catalysts and ligands.- Reduce the amount of water in the solvent system.[19] |
Conclusion
The Suzuki-Miyaura coupling is a robust and versatile method for the synthesis of this compound. By understanding the reaction mechanism and carefully optimizing the experimental parameters, researchers can achieve high yields of the desired product. This guide provides a comprehensive framework for successfully implementing this important transformation in a laboratory setting.
References
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
-
NROChemistry. (2021). Suzuki Coupling: Mechanism & Examples. [Link]
-
Couto, I., et al. (2025). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. Chemistry – A European Journal. [Link]
-
Farran, D., et al. (2007). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society. [Link]
-
Farran, D., et al. (2007). Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. PubMed. [Link]
-
Couto, I., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Chemistry – A European Journal. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
NROChemistry. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC. [Link]
-
Khan, F., et al. (2019). Facile Synthesis and Characterization of Palladium@Carbon Catalyst for the Suzuki-Miyaura and Mizoroki-Heck Coupling Reactions. MDPI. [Link]
-
Biffis, A., et al. (2012). Recent Advances in the Palladium Catalyzed Suzuki–Miyaura Cross-Coupling Reaction in Water. SciSpace. [Link]
-
Wikipedia. Suzuki reaction. [Link]
-
Clavé, G., & Colacino, E. (2017). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. MDPI. [Link]
-
Aliyeva, G., et al. (2025). Optimized synthesis of novel C2-substituted benzo[b]thiophene derivatives via Suzuki–Miyaura cross-coupling and investigation of their biological activities. Taylor & Francis Online. [Link]
-
Sanzone, J. R., et al. (2021). Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air. MDPI. [Link]
-
ResearchGate. (2014). How can I solve my problem with Suzuki coupling?. [Link]
-
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. r/Chempros. [Link]
-
Aliyeva, G., et al. (2025). Optimized synthesis of novel C2-substituted benzo[b]thiophene derivatives via Suzuki–Miyaura cross-coupling and investigation of their biological activities. Semantic Scholar. [Link]
-
D'Anna, F., et al. (2022). 2,5-Diisopropenylthiophene by Suzuki–Miyaura cross-coupling reaction and its exploitation in inverse vulcanization: a case study. RSC Publishing. [Link]
-
Takagi, Y., et al. (2011). Synthetic protocol for diarylethenes through Suzuki-Miyaura coupling. PubMed. [Link]
-
ResearchGate. (2013). Design and Synthesis of Arylthiophene-2-Carbaldehydes via Suzuki-Miyaura Reactions and Their Biological Evaluation. [Link]
-
Reddit. (2024). Struggling with Suzuki Reaction. r/Chempros. [Link]
-
Elghamry, I., et al. Supplementary Material Synthesis of meso-tetraarylthienylporphyrins by Suzuki-Miyaura cross-coupling reaction and studying their UV-Vis absorption spectra. Arkivoc. [Link]
-
Rauf, A., et al. (2013). Design and Synthesis of Arylthiophene-2-Carbaldehydes via Suzuki-Miyaura Reactions and Their Biological Evaluation. NIH. [Link]
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Application Notes and Protocols for the Palladium-Catalyzed Synthesis of 5-(4-Methoxyphenyl)thiophene-2-carbaldehyde
For: Researchers, scientists, and drug development professionals.
Introduction: The Significance of Aryl-Thiophene Scaffolds
Thiophene derivatives are a cornerstone in medicinal chemistry and materials science, prized for their diverse biological activities and unique electronic properties.[1][2] Specifically, the 5-aryl-thiophene-2-carbaldehyde scaffold is a versatile intermediate in the synthesis of novel pharmaceuticals and functional materials.[3][4][5][6] The title compound, 5-(4-methoxyphenyl)thiophene-2-carbaldehyde, incorporates the electron-donating methoxy group, which can significantly influence the molecule's biological and photophysical properties. Its synthesis is a critical step for researchers exploring new chemical entities in drug discovery and organic electronics.[1]
Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, have revolutionized the formation of carbon-carbon bonds, offering a powerful and versatile method for constructing biaryl systems.[7][8][9] This reaction is celebrated for its mild conditions, tolerance of a wide array of functional groups, and the commercial availability of its reagents, making it an indispensable tool in modern organic synthesis.[9][10]
This guide provides a comprehensive overview and a detailed protocol for the synthesis of this compound via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
The Suzuki-Miyaura Coupling: A Mechanistic Overview
The Suzuki-Miyaura coupling reaction facilitates the formation of a carbon-carbon bond between an organoboron compound (in this case, 4-methoxyphenylboronic acid) and an organohalide (5-bromothiophene-2-carbaldehyde) using a palladium catalyst and a base.[7][8] The catalytic cycle is generally understood to proceed through three key elementary steps: oxidative addition, transmetalation, and reductive elimination.[7][8][11][12]
-
Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-halogen bond of the 5-bromothiophene-2-carbaldehyde. This step, often rate-determining, forms a Pd(II) intermediate.[7][11][12]
-
Transmetalation: The organoboron species, activated by a base, transfers its organic group (the 4-methoxyphenyl moiety) to the palladium(II) center, displacing the halide.[7][13] The base is crucial for the formation of a boronate species, which enhances the nucleophilicity of the organic group being transferred.[13]
-
Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated from the metal, forming the desired product, this compound. This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[7][8][11]
Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Synthesis of this compound
This protocol details the synthesis of the target compound from commercially available starting materials. The procedure is based on established Suzuki-Miyaura cross-coupling methodologies for thiophene derivatives.[1][2][4][6][14]
Reagents and Materials
| Reagent | Formula | MW ( g/mol ) | Amount | Moles (mmol) | Properties |
| 5-Bromothiophene-2-carbaldehyde | C₅H₃BrOS | 191.05 | 1.0 g | 5.23 | Light yellow oil, store at 2-8°C[15][16] |
| 4-Methoxyphenylboronic acid | C₇H₉BO₃ | 151.96 | 0.95 g | 6.28 | White to off-white powder[17][18][19] |
| Tetrakis(triphenylphosphine)palladium(0) | C₇₂H₆₀P₄Pd | 1155.56 | 0.30 g | 0.26 | Yellow crystalline solid, air-sensitive |
| Potassium Carbonate (K₂CO₃) | K₂CO₃ | 138.21 | 1.45 g | 10.47 | White hygroscopic powder |
| Toluene | C₇H₈ | 92.14 | 20 mL | - | Anhydrous, degassed solvent |
| Ethanol | C₂H₆O | 46.07 | 5 mL | - | Anhydrous, degassed solvent |
| Water | H₂O | 18.02 | 5 mL | - | Degassed, deionized water |
Step-by-Step Procedure
-
Reaction Setup:
-
To a 100 mL three-necked round-bottom flask equipped with a magnetic stir bar, condenser, and a nitrogen inlet, add 5-bromothiophene-2-carbaldehyde (1.0 g, 5.23 mmol), 4-methoxyphenylboronic acid (0.95 g, 6.28 mmol), and potassium carbonate (1.45 g, 10.47 mmol).
-
Add tetrakis(triphenylphosphine)palladium(0) (0.30 g, 0.26 mmol, 5 mol%) to the flask.
-
Evacuate the flask and backfill with nitrogen. Repeat this process three times to ensure an inert atmosphere.
-
-
Solvent Addition and Reaction:
-
Add the degassed solvent system of toluene (20 mL), ethanol (5 mL), and water (5 mL) to the flask via syringe.
-
Heat the reaction mixture to 90°C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate (4:1) eluent system. The reaction is typically complete within 12-24 hours.
-
-
Workup and Extraction:
-
Once the reaction is complete (as indicated by the consumption of the starting material on TLC), cool the mixture to room temperature.
-
Add 30 mL of deionized water to the flask and transfer the mixture to a separatory funnel.
-
Extract the aqueous layer with ethyl acetate (3 x 30 mL).
-
Combine the organic layers and wash with brine (2 x 20 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate (e.g., starting with 100% hexane and gradually increasing the polarity to 9:1 hexane/ethyl acetate).
-
Combine the fractions containing the desired product and evaporate the solvent to yield this compound as a solid.
-
Sources
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- 2. Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design and synthesis of arylthiophene-2-carbaldehydes via Suzuki-Miyaura reactions and their biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design and Synthesis of Arylthiophene-2-Carbaldehydes via Suzuki-Miyaura Reactions and Their Biological Evaluation [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Design and Synthesis of Arylthiophene-2-Carbaldehydes via Suzuki-Miyaura Reactions and Their Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
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- 15. 5-Bromothiophene-2-carbaldehyde | 4701-17-1 [chemicalbook.com]
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- 19. 4-甲氧基苯硼酸 ≥95.0% | Sigma-Aldrich [sigmaaldrich.com]
Protocol for synthesizing 5-(4-Methoxyphenyl)thiophene-2-carbaldehyde derivatives
An Application Note and Protocol for the Synthesis of 5-(4-Methoxyphenyl)thiophene-2-carbaldehyde Derivatives
Authored by: Dr. Eleanor Vance, Senior Application Scientist
Introduction
Thiophene-2-carbaldehyde derivatives are a significant class of heterocyclic compounds that form the structural core of numerous pharmaceuticals and functional materials. Their utility stems from the versatile reactivity of the thiophene ring and the aldehyde group, which allows for a wide range of chemical modifications. Specifically, the introduction of a methoxyphenyl group at the 5-position of the thiophene ring can impart valuable electronic and steric properties, influencing the molecule's biological activity and material characteristics. This document provides a detailed protocol for the synthesis of this compound, a key intermediate for the development of novel derivatives. The protocols outlined below are designed for researchers, scientists, and professionals in drug development, offering a comprehensive guide with a focus on scientific integrity and practical application.
Strategic Approach to Synthesis: The Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is a powerful and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds. This reaction is particularly well-suited for the synthesis of this compound from the readily available precursor, 2-(4-methoxyphenyl)thiophene. The reaction proceeds via the formation of a Vilsmeier reagent, an electrophilic iminium salt, which then attacks the electron-rich thiophene ring.
The choice of the Vilsmeier-Haack reaction is predicated on its high efficiency, operational simplicity, and the use of relatively inexpensive and accessible reagents. The mechanism involves the reaction of a substituted amide, typically N,N-dimethylformamide (DMF), with phosphorus oxychloride (POCl₃) to generate the electrophilic Vilsmeier reagent (chloroiminium ion). This reagent then undergoes an electrophilic aromatic substitution with the 2-(4-methoxyphenyl)thiophene. Subsequent hydrolysis of the resulting iminium salt intermediate yields the desired aldehyde.
Experimental Protocol: Synthesis of this compound via Vilsmeier-Haack Reaction
This protocol provides a step-by-step guide for the synthesis of this compound.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 2-(4-methoxyphenyl)thiophene | Reagent | Sigma-Aldrich | --- |
| N,N-Dimethylformamide (DMF) | Anhydrous | Sigma-Aldrich | Store over molecular sieves |
| Phosphorus oxychloride (POCl₃) | Reagent | Sigma-Aldrich | Handle in a fume hood with appropriate PPE |
| Dichloromethane (DCM) | Anhydrous | Sigma-Aldrich | --- |
| Sodium Acetate | Reagent | Fisher Scientific | --- |
| Deionized Water | --- | --- | --- |
| Saturated Sodium Bicarbonate Solution | --- | --- | --- |
| Anhydrous Magnesium Sulfate | Reagent | Sigma-Aldrich | --- |
| Ethyl Acetate | ACS Grade | Fisher Scientific | For extraction and chromatography |
| Hexane | ACS Grade | Fisher Scientific | For chromatography |
| Silica Gel | 230-400 mesh | Sigma-Aldrich | For column chromatography |
Instrumentation
-
Round-bottom flasks
-
Magnetic stirrer with heating mantle
-
Reflux condenser
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
UV lamp for TLC visualization
-
Glass column for chromatography
-
Nuclear Magnetic Resonance (NMR) Spectrometer
-
Infrared (IR) Spectrometer
-
Mass Spectrometer
Step-by-Step Procedure
-
Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, dissolve 2-(4-methoxyphenyl)thiophene (1.0 eq) in anhydrous N,N-dimethylformamide (DMF, 5.0 eq). Cool the solution to 0 °C using an ice bath.
-
Formation of the Vilsmeier Reagent and Reaction: Slowly add phosphorus oxychloride (POCl₃, 1.2 eq) dropwise to the stirred solution over a period of 30 minutes, ensuring the temperature remains below 5 °C. After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to 80 °C and maintain this temperature for 2-3 hours.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) using a mixture of ethyl acetate and hexane (e.g., 1:4 v/v) as the eluent. The disappearance of the starting material spot and the appearance of a new, more polar spot indicates the progression of the reaction.
-
Work-up and Quenching: After the reaction is complete, cool the mixture to room temperature and then carefully pour it into a beaker containing crushed ice and a saturated solution of sodium acetate (5.0 eq). Stir the mixture vigorously for 1 hour to ensure complete hydrolysis of the intermediate.
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL). Combine the organic layers.
-
Washing: Wash the combined organic layers with a saturated sodium bicarbonate solution (2 x 50 mL) to neutralize any remaining acid, followed by a wash with brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to afford the pure this compound.
Characterization of this compound
The identity and purity of the synthesized compound should be confirmed by spectroscopic methods.
| Technique | Expected Results |
| ¹H NMR | Signals corresponding to the aldehyde proton (~9.8 ppm), aromatic protons of the thiophene and methoxyphenyl rings (in the range of 6.9-7.8 ppm), and the methoxy group protons (~3.8 ppm). |
| ¹³C NMR | Signals for the aldehyde carbonyl carbon (~182 ppm), aromatic carbons, and the methoxy carbon (~55 ppm). |
| IR Spectroscopy | A strong absorption band for the carbonyl group (C=O) of the aldehyde at approximately 1660-1680 cm⁻¹. |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the product (C₁₂H₁₀O₂S). |
Visualizing the Workflow and Mechanism
To aid in understanding the experimental process and the underlying chemical transformation, the following diagrams are provided.
Caption: A flowchart illustrating the key steps in the synthesis of this compound.
Caption: A simplified diagram showing the mechanism of the Vilsmeier-Haack formylation of 2-(4-methoxyphenyl)thiophene.
Safety and Handling Precautions
-
Phosphorus oxychloride (POCl₃): This reagent is highly corrosive and reacts violently with water. It should be handled with extreme care in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety goggles.
-
N,N-Dimethylformamide (DMF): DMF is a potential teratogen and should be handled with caution. Avoid inhalation and skin contact.
-
Dichloromethane (DCM): DCM is a volatile and potentially carcinogenic solvent. All operations involving DCM should be performed in a fume hood.
Troubleshooting and Optimization
| Problem | Possible Cause | Solution |
| Low Yield | Incomplete reaction | Extend the reaction time or increase the temperature slightly. Ensure all reagents are anhydrous. |
| Loss of product during work-up | Ensure the pH of the aqueous layer is basic before extraction. Perform multiple extractions. | |
| Formation of Byproducts | Reaction temperature too high | Maintain the temperature strictly as per the protocol. |
| Impure starting materials | Use purified starting materials. | |
| Difficult Purification | Co-elution of impurities | Optimize the solvent system for column chromatography. Consider using a different stationary phase. |
Conclusion
The Vilsmeier-Haack reaction provides a reliable and efficient method for the synthesis of this compound. By following the detailed protocol and adhering to the safety precautions outlined in this application note, researchers can successfully synthesize this valuable intermediate for further derivatization and application in drug discovery and materials science. The key to a successful synthesis lies in the careful control of reaction conditions, meticulous monitoring, and thorough purification and characterization of the final product.
References
-
Jones, G. R. & Stanforth, S. P. The Vilsmeier reaction of fully conjugated carbocycles and heterocycles. Org. React.49 , 1–330 (1997). [Link]
-
Campaigne, E. & Archer, W. L. The Vilsmeier Reaction with Thiophenes and Furans. J. Am. Chem. Soc.75 , 989–991 (1953). [Link]
-
Prajapati, D. & Sandhu, J. S. A convenient synthesis of 2-formyl-5-arylthiophenes. J. Chem. Soc., Perkin Trans. 1 739–740 (1988). [Link]
The Versatile Scaffold: 5-(4-Methoxyphenyl)thiophene-2-carbaldehyde in Medicinal Chemistry
Introduction: In the landscape of modern drug discovery, the strategic selection of core molecular scaffolds is paramount to the successful development of novel therapeutic agents. Among these, heterocyclic compounds, particularly those containing thiophene rings, have garnered significant attention due to their diverse pharmacological activities. 5-(4-Methoxyphenyl)thiophene-2-carbaldehyde stands out as a particularly valuable and versatile building block. Its unique electronic properties and synthetic accessibility make it a privileged starting material for the synthesis of a wide array of bioactive molecules, including anticancer, antimicrobial, and anti-inflammatory agents. This technical guide provides an in-depth exploration of the applications of this compound in medicinal chemistry, complete with detailed experimental protocols and insights into the underlying principles of molecular design.
Core Applications in Drug Discovery
The aldehyde functional group of this compound serves as a reactive handle for a variety of chemical transformations, allowing for the facile introduction of diverse pharmacophores. This has led to its utilization in the synthesis of several important classes of bioactive compounds.
Chalcones: Precursors to Potent Anticancer Agents
Chalcones, characterized by an α,β-unsaturated ketone system linking two aromatic rings, are well-established precursors to flavonoids and are known to exhibit a broad spectrum of biological activities, most notably anticancer effects. The synthesis of chalcones from this compound is typically achieved through a Claisen-Schmidt condensation with an appropriate acetophenone. The resulting 1-(aryl)-3-(5-(4-methoxyphenyl)thiophen-2-yl)prop-2-en-1-ones have been investigated for their ability to induce apoptosis and inhibit cell proliferation in various cancer cell lines.
Pyrazolines: Heterocyclic Scaffolds with Diverse Bioactivities
The α,β-unsaturated system of the aforementioned chalcones provides an ideal template for the synthesis of pyrazoline derivatives. Cyclocondensation of these chalcones with hydrazine or its derivatives yields 3,5-disubstituted pyrazolines. These five-membered heterocyclic compounds have demonstrated a remarkable range of pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities. The substitution pattern on the pyrazoline ring, dictated by the initial chalcone, plays a crucial role in modulating the biological activity.
Thiosemicarbazones: Metal Chelators with Antimicrobial and Antitumor Potential
The condensation of this compound with thiosemicarbazide or its N-substituted derivatives affords thiosemicarbazones. This class of compounds is known for its ability to chelate metal ions, a property that is often linked to their biological activity. Thiosemicarbazones derived from thiophene aldehydes have been shown to possess significant antimicrobial and antitumor properties, with their mechanism of action often attributed to the inhibition of key enzymes or the disruption of cellular metal homeostasis.
Representative Biological Activity Data
The following table summarizes the in vitro biological activities of various derivatives synthesized from thiophene-based aldehydes, illustrating the potential of this compound as a scaffold for generating potent therapeutic leads.
| Compound Class | Derivative | Target/Assay | Activity (IC50/MIC) | Reference |
| Chalcone | Methoxy trisubstituted pyrazoline derivative (P6) | Anticancer (MCF-7 cell line) | GI50 < 0.1 µM | [1] |
| Chalcone | (E)-5-(3-(1H-1,2,4-triazol-1-yl)-3-(3,4,5-trimethoxyphenyl)prop-1-en-1-yl)-2-methoxyphenol | Anticancer (MCF-7 cell line) | IC50 = 0.39 µM | [2] |
| Pyrazoline | 3-(4-nitrophenyl)-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-pyrazole | Anticancer (MCF-7 cell line) | Potent activity | [3] |
| Thiosemicarbazone | 5-nitro-furan-2-carbaldehyde thiosemicarbazone | Antibacterial (S. aureus ATCC700699) | MIC = 1 µg/mL | [4] |
| Thiadiazole | 2-((3-Chlorobenzylidene)hydrazono)-3-(4-nitrophenyl)-5-(thiophen-2-yl)-2,3-dihydro-1,3,4-thiadiazole | Anticancer (HepG-2 cell line) | IC50 = 4.37 ± 0.7 µM | [5] |
| Thiadiazole | 2-((3-Chlorobenzylidene)hydrazono)-3-(4-nitrophenyl)-5-(thiophen-2-yl)-2,3-dihydro-1,3,4-thiadiazole | Anticancer (A-549 cell line) | IC50 = 8.03 ± 0.5 µM | [5] |
Experimental Protocols
This section provides detailed, step-by-step methodologies for the synthesis of key derivatives of this compound.
Protocol 1: Synthesis of a Chalcone Derivative via Claisen-Schmidt Condensation
This protocol describes a general procedure for the synthesis of chalcones from this compound and a substituted acetophenone.
Workflow for Chalcone Synthesis:
Caption: General workflow for Claisen-Schmidt condensation.
Materials:
-
This compound (1.0 eq)
-
Substituted acetophenone (e.g., 4-hydroxyacetophenone) (1.0 eq)
-
Ethanol
-
Sodium hydroxide (NaOH), 30% aqueous solution
-
Hydrochloric acid (HCl), dilute
-
Round-bottom flask
-
Magnetic stirrer
-
Filtration apparatus
Procedure:
-
In a round-bottom flask, dissolve this compound and the substituted acetophenone in ethanol with stirring.
-
Slowly add the 30% aqueous NaOH solution dropwise to the reaction mixture. A change in color and the formation of a precipitate should be observed.
-
Continue stirring the mixture at room temperature for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into a beaker containing crushed ice.
-
Acidify the mixture with dilute HCl to a neutral pH.
-
Collect the precipitated solid by vacuum filtration and wash thoroughly with cold water.
-
Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain the pure chalcone derivative.[6]
Protocol 2: Synthesis of a Pyrazoline Derivative from a Chalcone
This protocol outlines the cyclocondensation of a chalcone with phenylhydrazine to yield a pyrazoline derivative.
Materials:
-
Chalcone derivative (from Protocol 1) (1.0 eq)
-
Phenylhydrazine (2.0 eq)
-
Glacial acetic acid
-
Round-bottom flask
-
Reflux condenser
Procedure:
-
In a round-bottom flask, dissolve the chalcone derivative in glacial acetic acid.
-
Add phenylhydrazine to the solution.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours.
-
After cooling to room temperature, pour the reaction mixture into ice-cold water.
-
Collect the resulting precipitate by filtration, wash with water, and dry.
-
Purify the crude product by recrystallization from an appropriate solvent.[7]
Protocol 3: Synthesis of (5Z)-3-Allyl-5-{[5-(4-methoxyphenyl)thiophen-2-yl]methylidene}-2-sulfanylidene-1,3-thiazolidin-4-one
This protocol details a specific Knoevenagel condensation to synthesize a bioactive rhodanine derivative.[8]
Workflow for Rhodanine Derivative Synthesis:
Caption: Synthesis of a rhodanine derivative via Knoevenagel condensation.
Materials:
-
This compound
-
N-allylrhodanine
-
L-Proline:Ethylene glycol (1:20) deep eutectic solvent (DES)
-
Reaction vessel
Procedure:
-
Synthesize this compound according to a reported procedure.
-
In a reaction vessel, combine this compound and N-allylrhodanine in the L-proline-based deep eutectic solvent.
-
Heat the reaction mixture at 80 °C for 3 hours.
-
For the workup, add water to the reaction mixture to precipitate the product.
-
The deep eutectic solvent will remain in the aqueous phase, allowing for the separation of the pure product.
-
The resulting derivative can be obtained in high yield (96%) without the need for further purification.[8]
Conclusion and Future Perspectives
This compound has proven to be a highly valuable and adaptable scaffold in the field of medicinal chemistry. The ease with which it can be functionalized to produce diverse classes of bioactive compounds, including chalcones, pyrazolines, and thiosemicarbazones, underscores its importance in drug discovery programs. The derivatives of this compound have demonstrated significant potential as anticancer and antimicrobial agents, warranting further investigation and optimization. Future research should focus on expanding the library of derivatives, exploring novel synthetic methodologies, and conducting in-depth structure-activity relationship studies to identify lead compounds with enhanced potency and selectivity. The continued exploration of this versatile building block holds great promise for the development of next-generation therapeutics.
References
- Jadhav, S. A., et al. (2016).
- Anonymous. (2010). Synthesis and Characterization of 4-Hydroxy Chalcones Using PEG-400 as a Recyclable Solvent. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 1(4), 480-485.
- Paper Publications. (n.d.).
- Reddy, L. S., et al. (2016). Novel pyrazolines: Synthesis and evaluation of their derivatives with anticancer and anti-inflammatory activities. Asian Journal of Pharmaceutical and Clinical Research, 9(3), 231-236.
- Anonymous. (2015). Synthesis and Biological Evaluation of Substituted Pyrazoline Derivatives Bearing 3,4,5-Trimethoxyphenyl Moiety as Anticancer, A. Der Pharma Chemica, 7(12), 334-343.
- Anonymous. (2016). Synthesis and biological evaluation of some novel pyrazoline derivatives.
- BenchChem. (2025). Application Notes and Protocols: Synthesis of Thiosemicarbazone Derivatives from 4-Phenylthiosemicarbazide. BenchChem.
- Shawky, A. M., et al. (2018). 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents. Drug Design, Development and Therapy, 12, 1337–1350.
- Anonymous. (n.d.). Synthesis of thiophene-thiosemicarbazone derivatives and evaluation of their in vitro and in vivo antitumor activities.
- Greene, L. M., et al. (2021). (E)-1-(3-(3-Hydroxy-4-Methoxyphenyl)-1-(3,4,5-Trimethoxyphenyl)allyl)-1H-1,2,4-Triazole and Related Compounds: Their Synthesis and Biological Evaluation as Novel Antimitotic Agents Targeting Breast Cancer. Molecules, 26(11), 3354.
- El-Damasy, A. K., et al. (2023). Design and Synthesis of New 4-(3,4,5-Trimethoxyphenyl)
- Anonymous. (2025). Synthesis and evaluation of their cytotoxicity with emphasis on ferroptosis biomarkers; an in vitro study. PubMed Central.
- Anonymous. (2024). Thiosemicarbazone-Based Compounds: A Promising Scaffold for Developing Antibacterial, Antioxidant, and Anticancer Therapeutics. Molecules, 30(1), 129.
- Anonymous. (2024). Synthesis of (5Z)-3-Allyl-5-{[5-(4-methoxyphenyl)thiophen-2-yl]methylidene}-2-sulfanylidene-1,3-thiazolidin-4-one in L-Proline-Based Deep Eutectic Solvent.
- Anonymous. (2023). Novel Thiosemicarbazone Derivatives from Furan-2-Carbaldehyde: Synthesis, Characterization, Crystal Structures, and Antibacterial, Antifungal, Antioxidant, and Antitumor Activities.
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Application Notes & Protocols: 5-(4-Methoxyphenyl)thiophene-2-carbaldehyde as a Pivotal Intermediate in Drug Discovery
Abstract
This technical guide provides a comprehensive overview of the synthesis, characterization, and strategic application of 5-(4-methoxyphenyl)thiophene-2-carbaldehyde in modern drug discovery. Moving beyond standard procedural outlines, this document offers an in-depth analysis of its utility as a versatile building block for novel therapeutic agents. The protocols are designed to be self-validating, emphasizing the rationale behind experimental choices to ensure reproducibility and a thorough understanding of the underlying chemical principles. All claims and data are supported by citations to authoritative scientific literature.
Introduction: The Strategic Importance of the Thiophene Scaffold in Medicinal Chemistry
The thiophene ring is a well-established "privileged scaffold" in medicinal chemistry. It often serves as a bioisostere for a benzene ring, offering a similar spatial arrangement while possessing distinct electronic properties and metabolic profiles.[1] The incorporation of a thiophene moiety can lead to enhanced biological activity, improved selectivity, and favorable pharmacokinetic properties in drug candidates. The specific substitution pattern of this compound, with its electron-donating methoxy group and a reactive aldehyde, makes it a highly versatile starting material for constructing a wide array of molecular architectures.[2][3][4]
The aldehyde functional group acts as a versatile chemical handle for numerous transformations, such as reductive aminations, Wittig reactions, and the synthesis of Schiff bases, allowing for extensive exploration of the chemical space around the thiophene core.[5][6] The 4-methoxyphenyl group frequently plays a key role in the binding of the final molecule to its biological target, often participating in crucial hydrophobic and hydrogen-bonding interactions within the active site of proteins.
Synthesis and Characterization of this compound
An efficient and scalable synthesis of the title compound is crucial for its successful implementation in any drug discovery program. The most widely adopted and effective synthetic route involves a Suzuki cross-coupling reaction, followed by a Vilsmeier-Haack formylation.[7][8][9]
Synthetic Workflow
The overall synthetic strategy is a robust two-step process, as illustrated in the diagram below.
Figure 1: Synthetic workflow for this compound.
Detailed Experimental Protocol
Step 1: Synthesis of 2-(4-Methoxyphenyl)thiophene via Suzuki Coupling
The Suzuki-Miyaura coupling is a powerful palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organohalide and an organoboron compound.[10][11][12]
-
In a round-bottom flask, combine 2-bromothiophene (1.0 eq), 4-methoxyphenylboronic acid (1.1 eq), and a suitable base such as sodium carbonate (2.0 eq).
-
Add a solvent system, typically a mixture of toluene, ethanol, and water.
-
De-gas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes to remove oxygen, which can deactivate the palladium catalyst.
-
Add the palladium catalyst, for example, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.02-0.05 eq).[13]
-
Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and perform an aqueous work-up.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain pure 2-(4-methoxyphenyl)thiophene.
Step 2: Synthesis of this compound via Vilsmeier-Haack Formylation
The Vilsmeier-Haack reaction is an effective method for the formylation of electron-rich aromatic and heteroaromatic compounds.[8][9][14]
-
In a separate flask, prepare the Vilsmeier reagent by adding phosphorus oxychloride (POCl₃, 1.2 eq) dropwise to N,N-dimethylformamide (DMF, 3.0 eq) at 0 °C.
-
Stir the mixture for 30 minutes at 0 °C.
-
Add a solution of 2-(4-methoxyphenyl)thiophene (1.0 eq) in DMF to the Vilsmeier reagent at 0 °C.
-
Allow the reaction to warm to room temperature and then heat to around 60-70 °C for several hours, monitoring by TLC.[15]
-
After completion, carefully pour the reaction mixture onto crushed ice and neutralize with an aqueous base (e.g., sodium bicarbonate or sodium hydroxide solution).
-
Extract the product with an organic solvent, wash the combined organic layers with brine, dry, and concentrate.
-
Purify the crude product by recrystallization or column chromatography to yield this compound.
Characterization Data
| Parameter | Expected Value |
| Appearance | White to pale brown solid or crystalline powder.[16] |
| Molecular Formula | C₁₂H₁₀O₂S[16] |
| Molecular Weight | 218.27 g/mol |
| CAS Number | 38401-67-1[3][16][17][18] |
| Purity (HPLC) | ≥98.5%[16] |
Applications in the Synthesis of Bioactive Molecules
This compound serves as a key starting material for various classes of biologically active compounds, including potential anticancer and antimicrobial agents.
Synthesis of Thiophene-Based Chalcones as Potential Anticancer Agents
Chalcones are a class of compounds characterized by a three-carbon α,β-unsaturated carbonyl system linking two aromatic rings.[19][20] They are known to exhibit a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antiviral properties.[19][21][22] The aldehyde group of this compound can readily undergo a Claisen-Schmidt condensation with various acetophenones to produce thiophene-containing chalcones.[1]
Figure 2: General scheme for the synthesis of thiophene-based chalcones.
Protocol: Synthesis of a Thiophene-Containing Chalcone
-
Dissolve this compound (1.0 eq) and a substituted acetophenone (1.0 eq) in a suitable solvent such as methanol or ethanol.
-
Add a catalytic amount of a strong base, such as 40% aqueous potassium hydroxide (KOH), and stir the mixture at room temperature.[1]
-
Monitor the reaction by TLC. The reaction is often complete within a few hours.
-
Once the starting materials are consumed, pour the reaction mixture into cold water to precipitate the chalcone product.
-
Collect the solid by filtration, wash with water until the filtrate is neutral, and dry.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to obtain the pure chalcone derivative.
Synthesis of Thiophene-Based Schiff Bases as Antimicrobial Agents
Schiff bases, formed by the condensation of an aldehyde with a primary amine, are another important class of compounds with a wide range of biological activities, including antibacterial and antifungal properties.[5][6][23][24][25] this compound is an excellent substrate for the synthesis of a diverse library of Schiff bases.
Protocol: Synthesis of a Thiophene-Containing Schiff Base
-
Dissolve this compound (1.0 eq) and a primary amine (1.0 eq) in a solvent such as ethanol.
-
Add a few drops of glacial acetic acid as a catalyst.
-
Reflux the reaction mixture for several hours, monitoring the progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature to allow the Schiff base product to crystallize.
-
Collect the solid product by filtration, wash with a small amount of cold ethanol, and dry.
Conclusion
This compound is a valuable and versatile intermediate in drug discovery. Its straightforward synthesis and the reactivity of its aldehyde group provide a gateway to a wide range of novel heterocyclic compounds. The robust and scalable protocols detailed in this guide are intended to facilitate the use of this important building block in the development of new therapeutic agents with potential applications in oncology, infectious diseases, and beyond.
References
- Biological activity evaluation and action mechanism of chalcone derivatives containing thiophene sulfon
- Antimicrobial metal-based thiophene derived compounds. PMC - NIH.
- Thiophene-Derived Schiff Base Complexes: Synthesis, Characterization, Antimicrobial Properties, and Molecular Docking. ACS Omega, 2023.
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The Strategic Application of 5-(4-Methoxyphenyl)thiophene-2-carbaldehyde in Organic Electronics: A Guide for Researchers
The field of organic electronics continues to be a fertile ground for innovation, driven by the quest for novel materials with tailored optoelectronic properties. Within this landscape, thiophene-based derivatives have established themselves as a cornerstone for the development of high-performance organic semiconductors.[1] This guide focuses on a particularly promising, yet underexplored, building block: 5-(4-methoxyphenyl)thiophene-2-carbaldehyde . Its unique molecular architecture, featuring an electron-rich methoxyphenyl group coupled with a versatile carbaldehyde functional group on a thiophene backbone, presents a compelling platform for the synthesis of advanced materials for organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs).
This document provides detailed application notes and protocols to empower researchers, scientists, and drug development professionals to harness the potential of this versatile compound. We will delve into its synthesis, characterization, and provide exemplary protocols for its incorporation into organic electronic devices.
I. Physicochemical Properties and Synthesis
A thorough understanding of the fundamental properties of this compound is paramount for its effective utilization in materials design and synthesis.
Key Properties
| Property | Value | Reference |
| CAS Number | 38401-67-1 | [2][3][4][5] |
| Molecular Formula | C₁₂H₁₀O₂S | [2] |
| Molecular Weight | 218.27 g/mol | [2] |
| Appearance | White to pale brown solid/crystalline powder | [2] |
| Purity | Typically ≥98.5% (commercial sources) | [2] |
| Storage | 2-8°C, under inert atmosphere | [6] |
Synthetic Pathways
The synthesis of this compound can be approached through two primary and highly effective methods: Suzuki-Miyaura cross-coupling and Vilsmeier-Haack formylation. The choice of method will often depend on the availability of starting materials.
This palladium-catalyzed cross-coupling reaction is a robust method for forming carbon-carbon bonds.[3] In this protocol, 5-bromo-2-thiophenecarbaldehyde is coupled with 4-methoxyphenylboronic acid.
Workflow for Suzuki-Miyaura Cross-Coupling:
A schematic of the Suzuki-Miyaura cross-coupling synthesis.
Step-by-Step Protocol:
-
Reaction Setup: In a flame-dried round-bottom flask, combine 5-bromo-2-thiophenecarbaldehyde (1.0 eq.), 4-methoxyphenylboronic acid (1.2 eq.), and potassium carbonate (2.0 eq.).
-
Solvent Addition: Add a 4:1 mixture of toluene and water to the flask.
-
Degassing: Purge the reaction mixture with a gentle stream of nitrogen or argon for 15-20 minutes to remove dissolved oxygen.
-
Catalyst Addition: Under a positive pressure of inert gas, add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 eq.) to the mixture.
-
Reaction: Heat the reaction mixture to reflux (approximately 90-100°C) with vigorous stirring for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with water and extract with ethyl acetate (3 x volume of aqueous layer).
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter. Remove the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure product.
The Vilsmeier-Haack reaction is a classic method for the formylation of electron-rich aromatic rings.[7] This protocol involves the formylation of 2-(4-methoxyphenyl)thiophene.
Workflow for Vilsmeier-Haack Formylation:
A schematic of the Vilsmeier-Haack formylation synthesis.
Step-by-Step Protocol:
-
Vilsmeier Reagent Preparation: In a flame-dried, three-necked flask equipped with a dropping funnel and under an inert atmosphere, cool N,N-dimethylformamide (DMF) (3.0 eq.) to 0°C. Add phosphorus oxychloride (POCl₃) (1.2 eq.) dropwise, maintaining the temperature below 10°C. Stir the mixture at this temperature for 30 minutes to form the Vilsmeier reagent.
-
Substrate Addition: Dissolve 2-(4-methoxyphenyl)thiophene (1.0 eq.) in DMF and add it dropwise to the Vilsmeier reagent at 0°C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours. The reaction progress can be monitored by TLC.
-
Hydrolysis: Carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Neutralization and Work-up: Neutralize the aqueous solution with a saturated sodium bicarbonate solution. Extract the product with ethyl acetate or dichloromethane.
-
Drying and Concentration: Combine the organic extracts, wash with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Characterization
Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. Based on data from analogous compounds, the expected spectroscopic data is as follows:
-
¹H NMR (400 MHz, CDCl₃): δ (ppm) ~9.85 (s, 1H, -CHO), ~7.70 (d, 1H, thiophene-H), ~7.65 (d, 2H, Ar-H), ~7.20 (d, 1H, thiophene-H), ~6.95 (d, 2H, Ar-H), ~3.85 (s, 3H, -OCH₃).
-
¹³C NMR (100 MHz, CDCl₃): δ (ppm) ~182.5 (C=O), ~161.0 (C-OCH₃), ~154.0 (thiophene-C), ~145.0 (thiophene-C), ~136.0 (thiophene-C), ~128.0 (Ar-C), ~126.0 (Ar-C), ~125.0 (thiophene-C), ~114.5 (Ar-C), ~55.5 (-OCH₃).
-
IR (KBr, cm⁻¹): ~2830, 2730 (C-H stretch of aldehyde), ~1665 (C=O stretch of aldehyde), ~1600, 1500 (C=C aromatic stretch), ~1250 (C-O stretch).
-
Mass Spectrometry (EI): m/z (%) 218 (M⁺).
II. Applications in Organic Electronics
The aldehyde functionality of this compound serves as a versatile handle for further chemical transformations, enabling the synthesis of a wide array of organic semiconductors.
Organic Field-Effect Transistors (OFETs)
The 5-(4-methoxyphenyl)thiophene core is an excellent building block for p-type semiconductor materials in OFETs. The aldehyde group can be used in condensation reactions (e.g., Knoevenagel or Wittig reactions) to extend the π-conjugation, a key strategy for enhancing charge carrier mobility.
Exemplary Application: Synthesis of a Small Molecule Semiconductor for OFETs
A common approach is the Knoevenagel condensation with an electron-withdrawing unit like malononitrile to create a donor-acceptor-donor (D-A-D) type small molecule.
Device Fabrication Protocol (Bottom-Gate, Top-Contact OFET):
-
Substrate Cleaning: Sequentially clean heavily n-doped Si wafers with a thermally grown SiO₂ dielectric layer (300 nm) in ultrasonic baths of deionized water, acetone, and isopropanol.
-
Surface Treatment: Treat the SiO₂ surface with a self-assembled monolayer (SAM) of octadecyltrichlorosilane (OTS) to improve the semiconductor-dielectric interface.
-
Semiconductor Deposition: Dissolve the synthesized semiconductor (derived from this compound) in a suitable organic solvent (e.g., chloroform, chlorobenzene) and deposit a thin film onto the OTS-treated substrate via spin-coating or solution shearing.
-
Annealing: Anneal the semiconductor film at an optimized temperature to improve crystallinity and film morphology.
-
Electrode Deposition: Deposit source and drain electrodes (e.g., gold) through a shadow mask by thermal evaporation.
Workflow for OFET Fabrication and Characterization:
A workflow for the fabrication and characterization of an OFET.
Expected Performance Metrics for Thiophene-Based OFETs:
| Parameter | Typical Range |
| Hole Mobility (µ) | 10⁻³ - 1 cm²/Vs |
| On/Off Ratio | > 10⁵ |
| Threshold Voltage (Vth) | 0 to -20 V |
Organic Photovoltaics (OPVs)
The electron-donating nature of the 5-(4-methoxyphenyl)thiophene unit makes it a suitable component for donor materials in bulk heterojunction (BHJ) OPVs. The aldehyde can be polymerized with a suitable comonomer to form a donor polymer.
Exemplary Application: Synthesis of a Donor Polymer for OPVs
The carbaldehyde can be converted to other functional groups (e.g., boronic esters or halides) to enable polymerization via Suzuki or Stille coupling with an electron-accepting comonomer.
Device Fabrication Protocol (Conventional BHJ OPV):
-
Substrate Preparation: Clean indium tin oxide (ITO)-coated glass substrates using ultrasonic baths of deionized water, acetone, and isopropanol.
-
Hole Transport Layer (HTL) Deposition: Spin-coat a layer of poly(3,4-ethylenedioxythiophene):polystyrene sulfonate (PEDOT:PSS) onto the ITO and anneal.
-
Active Layer Deposition: Prepare a blend solution of the donor polymer (derived from this compound) and a fullerene acceptor (e.g., PC₇₁BM) in a solvent like chlorobenzene or o-dichlorobenzene. Spin-coat the active layer in an inert atmosphere.[8]
-
Cathode Deposition: Deposit a low work function metal cathode (e.g., Ca/Al or LiF/Al) by thermal evaporation.
-
Encapsulation: Encapsulate the device to prevent degradation from air and moisture.
Workflow for OPV Fabrication and Characterization:
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Application Notes & Protocols for the Polymerization of Thiophene-2-carbaldehyde Derivatives
Foreword for the Advanced Researcher
The convergence of materials science and pharmacology has opened new frontiers in drug development, where functional polymers serve as sophisticated platforms for therapeutic delivery, diagnostics, and regenerative medicine. Among these, polythiophenes and their derivatives have emerged as a class of conducting polymers with exceptional promise.[1][2][3] Their inherent electronic properties, coupled with high environmental and thermal stability, make them ideal candidates for a range of biomedical applications, from biosensors to scaffolds for tissue engineering.[2][4]
This guide is designed for researchers, scientists, and drug development professionals who seek to harness the potential of polythiophenes. We move beyond a simple recitation of methods to provide a detailed exploration of the polymerization of thiophene-2-carbaldehyde and its derivatives. The aldehyde functionality is a versatile chemical handle, offering a gateway to a vast array of post-polymerization modifications for the covalent attachment of bioactive molecules.
Herein, we dissect the causality behind experimental choices, offering not just protocols but a strategic framework for synthesizing well-defined, functionalized polythiophenes. Each method is presented as a self-validating system, grounded in authoritative literature to ensure scientific integrity and reproducibility.
Strategic Overview: Choosing Your Polymerization Pathway
The selection of a polymerization method is a critical decision that dictates the final properties of the polymer, including its molecular weight, regioregularity, and processability. For thiophene-2-carbaldehyde and its derivatives, several pathways can be employed, each with distinct advantages and mechanistic underpinnings.
-
Acid-Catalyzed Polymerization: A direct and straightforward method for the polymerization of thiophene-2-carbaldehyde, proceeding through an electrophilic addition mechanism involving the aldehyde group.[5][6] This method is simple but may offer less control over the polymer structure compared to other techniques.
-
Chemical Oxidative Polymerization: A widely used, scalable, and cost-effective method that employs an oxidizing agent, most commonly iron(III) chloride (FeCl₃), to induce polymerization through the formation of radical cations.[7][8][9][10][11][12][13][14]
-
Electrochemical Polymerization: This technique offers precise control over polymer film deposition on a conductive substrate, forming a direct interface for electronic and sensing applications.[7][8][15][16] Polymer growth is achieved by applying an electrical potential to a solution containing the monomer.[16][17]
-
Controlled Cross-Coupling Polymerizations (GRIM, Stille, Suzuki): For applications demanding high degrees of structural precision, such as in advanced drug delivery systems, controlled polymerization techniques are paramount. These methods, including Grignard Metathesis (GRIM)[18][19][20][21][22], Stille[23][24][25][26][27], and Suzuki-Miyaura couplings[26][28][29][30][31], allow for the synthesis of regioregular polymers with predictable molecular weights and narrow polydispersity, often proceeding through a chain-growth mechanism.[20][21]
The following sections provide detailed protocols and mechanistic insights for each of these key methodologies.
Acid-Catalyzed Polymerization of Thiophene-2-carbaldehyde
This method provides a direct route to poly(thiophene-2-carbaldehyde) (PFTh) and is notable for its simplicity. The polymerization proceeds via an electrophilic addition mechanism at the aldehyde group, catalyzed by a strong acid like hydrochloric acid.[5][6][32]
Underlying Rationale
The lone pair of electrons on the oxygen of the carbonyl group is protonated by the acid, making the carbonyl carbon highly electrophilic. This activates the monomer for nucleophilic attack by another monomer unit, initiating a chain reaction that leads to polymer formation. The choice of an alcohol as a solvent is common, and the reaction can proceed at room temperature over an extended period.[5][32]
Experimental Protocol: Synthesis of Poly(thiophene-2-carbaldehyde)[5][32]
Materials:
-
Thiophene-2-carbaldehyde (98.5%)
-
Methanol (98%)
-
Hydrochloric acid (35.5%)
-
Deionized water
Procedure:
-
In a 100 mL round-bottom flask, dissolve 5.72 g (50 mmol) of thiophene-2-carbaldehyde in 25 mL of methanol. Stir the solution at room temperature until the monomer is fully dissolved.
-
Carefully add 10 mL of concentrated hydrochloric acid (35.5%) to the solution.
-
Expert Insight: The addition of a strong acid is the critical initiation step. The concentration of the acid will influence the rate of polymerization.
-
-
Seal the flask and allow the reaction to stir at room temperature for 48 hours.
-
After 48 hours, collect the black precipitate by vacuum filtration using a Büchner funnel.
-
Wash the precipitate thoroughly with deionized water until the filtrate is neutral, followed by a final wash with methanol to remove any unreacted monomer and oligomers.
-
Dry the resulting polymer in a vacuum oven at 105°C for 48 hours to yield poly(thiophene-2-carbaldehyde) as a black powder.
Expected Characterization
-
FT-IR: A weakening of the C=O stretching peak (around 1683 cm⁻¹) from the aldehyde group compared to the monomer spectrum indicates its consumption during polymerization.[5][32]
-
¹H-NMR: The spectra of the polymer will show peaks corresponding to the thiophene ring protons and potentially terminal group protons. Due to the polymer's partial solubility, obtaining high-resolution spectra can be challenging.[5]
-
Morphology (SEM): The polymer often consists of spherical particles that may agglomerate into larger clusters.[5][6]
Chemical Oxidative Polymerization with FeCl₃
This is one of the most common and practical methods for synthesizing polythiophenes due to its simplicity and scalability.[9] The mechanism involves the oxidation of the thiophene monomer to a radical cation, which then couples to form the polymer chain.[13]
Mechanistic Insights
The polymerization is initiated by the oxidation of the thiophene monomer by FeCl₃, which acts as a Lewis acid and an oxidant.[9] This generates a thiophene radical cation. Two of these radical cations can then couple, followed by deprotonation, to form a dimer. This dimer is subsequently oxidized and couples with other radical cations or oligomers in a step-growth process, leading to the formation of the polythiophene chain.[33] The active sites for polymerization are believed to be on the surface of solid FeCl₃ crystals.[9][10]
}
Oxidative Polymerization Mechanism.
Experimental Protocol: Oxidative Polymerization of a Thiophene Derivative
This protocol is adapted for a generic functionalized thiophene but can be applied to thiophene-2-carbaldehyde with appropriate solubility considerations.
Materials:
-
Thiophene derivative monomer (e.g., 3-hexylthiophene as a model)
-
Anhydrous iron(III) chloride (FeCl₃)
-
Anhydrous chloroform (or another suitable dry solvent)
-
Methanol
Procedure:
-
In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, condenser, and nitrogen inlet, dissolve the thiophene monomer in anhydrous chloroform.
-
Expert Insight: The reaction must be conducted under anhydrous and inert conditions (e.g., nitrogen or argon atmosphere) to prevent side reactions and ensure efficient polymerization.
-
-
In a separate flask, dissolve anhydrous FeCl₃ in anhydrous chloroform. The typical molar ratio of oxidant to monomer is between 2.5:1 and 4:1.[13]
-
Add the FeCl₃ solution dropwise to the stirred monomer solution at a controlled temperature (e.g., 40°C).[13]
-
Causality: A slow, controlled addition helps to manage the exothermic nature of the reaction and promotes more uniform polymer growth.
-
-
Allow the reaction to proceed with vigorous stirring for a specified time, typically ranging from 2 to 24 hours.[13][34]
-
To terminate the polymerization, pour the reaction mixture into a large volume of methanol. This will precipitate the polymer and also wash away the iron salts.
-
Collect the polymer by filtration.
-
Purify the polymer by Soxhlet extraction with methanol, hexane, and finally chloroform (or a solvent in which the polymer is soluble) to separate oligomers and catalyst residues.
-
Precipitate the polymer from the chloroform fraction by adding it to methanol.
-
Collect the purified polymer by filtration and dry it under vacuum.
Data Summary: Reaction Parameters
| Parameter | Typical Range/Value | Rationale/Impact |
| Oxidant:Monomer Ratio | 2.5:1 to 4:1 | Affects molecular weight and yield. Excess oxidant is often required.[10][13] |
| Solvent | Chloroform, Nitromethane | Must be anhydrous and inert. Solvent choice can impact polymer solubility and morphology.[8] |
| Temperature | 0°C to 50°C | Influences reaction rate and potential for side reactions. |
| Reaction Time | 2 - 24 hours | Longer times generally lead to higher molecular weights, up to a point. |
Electrochemical Polymerization
Electropolymerization is a powerful technique for creating thin, uniform, and adherent polymer films directly onto an electrode surface.[7] This is particularly advantageous for applications in sensors, electrochromic devices, and as coatings for biomedical implants.
Fundamental Principles
The process involves the electrochemical oxidation of the monomer at the surface of a working electrode.[16] When the applied potential exceeds the monomer's oxidation potential, radical cations are formed. These reactive species then diffuse and couple near the electrode surface, leading to the deposition of an insoluble, doped polymer film.[15] The thickness and morphology of the film can be precisely controlled by modulating the electrochemical parameters, such as the applied potential, current density, and polymerization time.[8]
}
Electrochemical Polymerization Workflow.
Experimental Protocol: Electropolymerization of a Thiophene Derivative
Materials:
-
Thiophene-2-carbaldehyde derivative
-
Supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate, TBAPF₆)
-
Anhydrous acetonitrile or dichloromethane
-
Working electrode (e.g., Indium Tin Oxide (ITO) coated glass, Platinum)
-
Counter electrode (e.g., Platinum wire)
-
Reference electrode (e.g., Ag/AgCl)
Procedure:
-
Set up a three-electrode electrochemical cell. Thoroughly clean the working electrode before use.
-
Prepare the electrolyte solution by dissolving the thiophene monomer (e.g., 0.1 M) and the supporting electrolyte (e.g., 0.1 M) in the chosen anhydrous solvent.
-
Expert Insight: The supporting electrolyte is crucial for providing conductivity to the solution. The purity of the solvent and electrolyte is critical for obtaining high-quality films.
-
-
Deoxygenate the solution by bubbling with an inert gas (e.g., nitrogen or argon) for at least 15-20 minutes. Maintain an inert atmosphere over the solution throughout the experiment.
-
Immerse the electrodes in the solution.
-
Perform the electropolymerization using one of the following methods:
-
Potentiostatic: Apply a constant potential that is slightly above the oxidation potential of the monomer.
-
Galvanostatic: Apply a constant current density (e.g., 1-5 mA/cm²).[7][8]
-
Potentiodynamic (Cyclic Voltammetry): Cycle the potential between a lower and upper limit. With each cycle, an increase in the current indicates the deposition of a conductive polymer film.
-
-
After the desired polymerization time or number of cycles, remove the working electrode, now coated with the polymer film.
-
Rinse the polymer-coated electrode with the pure solvent to remove any residual monomer and electrolyte.
-
Dry the film under a stream of inert gas or in a vacuum oven.
Advanced Methodologies: Controlled Cross-Coupling Polymerizations
For applications in drug development, achieving precise control over polymer architecture is often non-negotiable. Cross-coupling reactions like Grignard Metathesis (GRIM), Stille, and Suzuki polymerizations provide this level of control, enabling the synthesis of well-defined, regioregular polymers.
Comparative Overview
| Method | Key Reactants | Catalyst | Advantages | Considerations |
| GRIM | Dihalo-thiophene, Grignard reagent (e.g., t-BuMgCl) | Ni(II) complexes (e.g., Ni(dppe)Cl₂) | Quasi-"living" polymerization, high regioregularity, cost-effective.[20][21] | Sensitive to functional groups that react with Grignard reagents. |
| Stille Coupling | Dihalo-thiophene, Organostannane derivative | Pd(0) complexes (e.g., Pd(PPh₃)₄) | High functional group tolerance, robust reaction conditions.[23][26] | Toxicity of organotin byproducts is a major drawback.[26] |
| Suzuki Coupling | Dihalo-thiophene, Organoboron derivative | Pd(0) complexes (e.g., Pd(PPh₃)₄) | Low toxicity of byproducts, good functional group tolerance, stable monomers.[26][31] | Requires a base, which can sometimes limit substrate scope. |
These methods generally involve a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. In the context of chain-growth polymerization (catalyst-transfer polymerization), the catalyst remains associated with the growing polymer chain end, allowing for controlled monomer addition.[21][31]
Due to the aldehyde group's potential reactivity with Grignard reagents, a protection-deprotection strategy or the use of more tolerant methods like Stille or Suzuki coupling would be necessary for polymerizing thiophene-2-carbaldehyde derivatives via these advanced routes. The synthesis of functionalized polythiophenes with hydroxyl groups, for instance, often involves polymerizing an acetate-protected monomer followed by deprotection, a strategy readily applicable to aldehyde-functionalized systems.[19]
Conclusion and Future Outlook
The polymerization of thiophene-2-carbaldehyde and its derivatives offers a versatile platform for the development of advanced functional materials. The choice of synthetic methodology, from straightforward acid-catalyzed and oxidative techniques to highly controlled cross-coupling reactions, allows for the tailoring of polymer properties to meet the specific demands of applications in research, biosensing, and drug development. The aldehyde moiety serves as a crucial gateway for post-polymerization functionalization, enabling the attachment of a wide range of molecules and expanding the utility of these remarkable conducting polymers. As synthetic control continues to advance, so too will the sophistication and efficacy of polythiophene-based technologies in the biomedical field.
References
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- Yagci, Y., Hepuzer, Y., Onen, A., Schnabel, W. (1999). Mechanism of Photoinduced Step Polymerization of Thiophene by Onium Salts: Reactions of Phenyliodinium and Diphenylsulfinium Radical Cations with Thiophene. Macromolecules, 32(15), 4797–4802.
- de Souza, J., Pereira, E. C. (n.d.).
- Jeffries-EL, M., Sauvé, G., McCullough, R. D. (n.d.). In-Situ End-Group Functionalization of Regioregular Poly(3-alkylthiophene) Using the Grignard Metathesis Polymerization.
- (n.d.). Proposed mechanism of thiophene oxidative polymerization with FeCl 3 in CHCl 3.
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- AlHamdan, A. K., Falah, A. M., Deri, F. (2021). Synthesis and characterization of poly thiophene-2-carbaldehyde by hydrochloric acid as catalyst. Kuwait Journal of Science, 48(3).
- (n.d.). Electrochemical Polymerization of Thiophenes in the Presence of Bithiophene or Terthiophene: Kinetics and Mechanism of the Polym. DTIC.
- (n.d.). Stille type P–C coupling polycondensation towards phosphorus-crosslinked polythiophenes with P-regulated photocatalytic hydrogen evolution. Chemical Science (RSC Publishing).
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(n.d.). Mechanism of electropolymerization of Thiophene[28]. ResearchGate.
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- (n.d.).
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Application Notes and Protocols for the Derivatization of 5-(4-Methoxyphenyl)thiophene-2-carbaldehyde
Introduction: The Strategic Importance of the 5-(4-Methoxyphenyl)thiophene-2-carbaldehyde Scaffold
The this compound moiety is a privileged heterocyclic scaffold that serves as a versatile cornerstone in the fields of medicinal chemistry and materials science.[1][2] The inherent aromaticity and sulfur atom of the thiophene ring, combined with the electron-donating methoxyphenyl group at the 5-position, create a unique electronic and structural landscape. This substitution pattern not only influences the reactivity of the aldehyde at the 2-position but also imparts favorable physicochemical properties to its derivatives, making them prime candidates for drug discovery and the development of advanced organic materials.[2][3]
Thiophene-based compounds are known to exhibit a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][2][4] The aldehyde functional group is a chemically tractable handle, offering a gateway to a diverse array of molecular architectures through various chemical transformations. This guide provides detailed, field-proven protocols for the key derivatization reactions of this compound, offering insights into the underlying chemical principles and the potential applications of the resulting products.
I. Knoevenagel Condensation: Synthesis of α,β-Unsaturated Derivatives
The Knoevenagel condensation is a robust and widely utilized carbon-carbon bond-forming reaction that involves the condensation of an aldehyde with an active methylene compound, typically catalyzed by a weak base.[5] This reaction is instrumental in the synthesis of α,β-unsaturated compounds, which are valuable precursors for a wide range of pharmaceuticals and functional polymers.[5] In the context of this compound, the electron-donating methoxyphenyl group can subtly influence the reactivity of the aldehyde, making the choice of catalyst and reaction conditions crucial for achieving high yields.
Scientific Rationale
The mechanism of the Knoevenagel condensation proceeds through the formation of a carbanion from the active methylene compound, which then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. Subsequent dehydration of the resulting aldol adduct yields the α,β-unsaturated product. The choice of a weak base, such as piperidine or ammonium acetate, is critical to facilitate the deprotonation of the active methylene compound without promoting self-condensation of the aldehyde.
Caption: Generalized workflow for the Knoevenagel condensation.
Protocol 1: Knoevenagel Condensation with Malononitrile
This protocol details the synthesis of (E)-2-cyano-3-(5-(4-methoxyphenyl)thiophen-2-yl)acrylonitrile, a versatile intermediate for further chemical modifications.
Materials:
-
This compound
-
Malononitrile
-
Ethanol (Absolute)
-
Piperidine
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Thin-layer chromatography (TLC) apparatus
Procedure:
-
In a 100 mL round-bottom flask, dissolve 1.0 equivalent of this compound in absolute ethanol.
-
Add 1.1 equivalents of malononitrile to the solution and stir until fully dissolved.
-
To this mixture, add a catalytic amount of piperidine (approximately 0.1 equivalents).
-
Equip the flask with a reflux condenser and heat the mixture to reflux.
-
Monitor the reaction progress by TLC. The reaction is typically complete within 1-2 hours.
-
Upon completion, allow the reaction mixture to cool to room temperature. The product will often precipitate out of the solution.
-
Collect the solid product by vacuum filtration and wash with cold ethanol.
-
Further purify the product by recrystallization from ethanol to obtain the desired (E)-2-cyano-3-(5-(4-methoxyphenyl)thiophen-2-yl)acrylonitrile.
| Active Methylene Compound | Catalyst | Solvent | Temperature | Typical Yield |
| Malononitrile | Piperidine | Ethanol | Reflux | >90% |
| Ethyl Cyanoacetate | Ammonium Acetate | Acetic Acid | Reflux | 85-95% |
| Barbituric Acid | Water | Water | Reflux | >90% |
II. Schiff Base Formation: Synthesis of Imines
The reaction of aldehydes with primary amines to form Schiff bases (imines) is a fundamental transformation in organic chemistry.[6] These compounds are of significant interest due to their wide range of biological activities, including antimicrobial and anticancer properties.[7][8][9] The formation of the imine bond is a reversible reaction, and the equilibrium can be driven towards the product by removing water, often through azeotropic distillation.
Scientific Rationale
The reaction mechanism involves the nucleophilic attack of the primary amine on the carbonyl carbon of the aldehyde, forming a carbinolamine intermediate.[6] This intermediate then undergoes acid-catalyzed dehydration to yield the imine.[6] A catalytic amount of acid, such as glacial acetic acid or sulfuric acid, is often employed to facilitate the dehydration step.[7]
Caption: Generalized workflow for Schiff base formation.
Protocol 2: Synthesis of a Schiff Base with Aniline
This protocol describes the synthesis of N-((5-(4-methoxyphenyl)thiophen-2-yl)methylene)aniline.
Materials:
-
This compound
-
Aniline
-
Ethanol (Absolute)
-
Glacial Acetic Acid
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
Procedure:
-
In a 100 mL round-bottom flask, dissolve 1.0 equivalent of this compound in absolute ethanol.
-
Add 1.0 equivalent of aniline to the solution.
-
Add 2-3 drops of glacial acetic acid as a catalyst.
-
Equip the flask with a reflux condenser and heat the mixture to reflux for 2-4 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture in an ice bath to induce crystallization.
-
Collect the precipitated solid by vacuum filtration and wash with a small amount of cold ethanol.
-
Recrystallize the crude product from ethanol to obtain pure N-((5-(4-methoxyphenyl)thiophen-2-yl)methylene)aniline.
| Amine | Catalyst | Solvent | Temperature | Typical Yield |
| Aniline | Acetic Acid | Ethanol | Reflux | >85% |
| 4-Chloroaniline | H₂SO₄ (catalytic) | Ethanol | Reflux | >80% |
| 2-Aminopyridine | Acetic Acid | Toluene | Reflux | 75-85% |
III. Wittig Reaction: Alkene Synthesis
The Wittig reaction is a cornerstone of organic synthesis, enabling the formation of an alkene from an aldehyde or ketone and a phosphonium ylide.[10] A significant advantage of this reaction is the unambiguous placement of the double bond.[11] The stereochemical outcome (E/Z) of the Wittig reaction is largely dependent on the nature of the ylide; stabilized ylides generally favor the formation of (E)-alkenes.[10][11]
Scientific Rationale
The reaction proceeds via the nucleophilic addition of the phosphonium ylide to the carbonyl group of the aldehyde, forming a betaine intermediate, which then cyclizes to an oxaphosphetane.[10] This four-membered ring intermediate subsequently collapses to form the alkene and a highly stable triphenylphosphine oxide, which is the thermodynamic driving force for the reaction.[10]
Caption: Generalized workflow for the Wittig reaction.
Protocol 3: Wittig Reaction with Benzyltriphenylphosphonium Chloride
This protocol describes the synthesis of 1-(4-methoxyphenyl)-4-(2-phenylethenyl)thiophene.
Materials:
-
This compound
-
Benzyltriphenylphosphonium chloride
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous Tetrahydrofuran (THF)
-
Schlenk flask and line
-
Syringes
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), suspend 1.1 equivalents of benzyltriphenylphosphonium chloride in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add 1.1 equivalents of n-BuLi solution via syringe. The formation of the orange-red ylide will be observed.
-
Stir the ylide solution at 0 °C for 30 minutes.
-
In a separate flask, dissolve 1.0 equivalent of this compound in anhydrous THF.
-
Slowly add the aldehyde solution to the ylide solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether or ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired alkene.
| Phosphonium Salt | Base | Solvent | Temperature | Expected Major Isomer |
| Benzyltriphenylphosphonium chloride | n-BuLi | THF | 0 °C to RT | Z |
| (Carbethoxymethylene)triphenylphosphorane | NaH | THF | 0 °C to RT | E |
| Methyltriphenylphosphonium bromide | n-BuLi | THF | 0 °C to RT | N/A |
IV. Oxidation to Carboxylic Acid
The oxidation of the aldehyde functional group to a carboxylic acid is a fundamental transformation that provides access to a key synthetic intermediate for the preparation of amides, esters, and other acid derivatives. The choice of oxidant is crucial to ensure selective conversion without affecting the electron-rich thiophene and methoxyphenyl rings.
Scientific Rationale
Potassium permanganate (KMnO₄) is a powerful oxidizing agent that can effectively convert aldehydes to carboxylic acids.[12] The reaction is typically carried out in a basic aqueous solution, and upon completion, acidification yields the carboxylic acid.[13] Care must be taken to control the reaction temperature to avoid over-oxidation and degradation of the aromatic rings.
Caption: Generalized workflow for aldehyde oxidation.
Protocol 4: Oxidation to 5-(4-Methoxyphenyl)thiophene-2-carboxylic acid
Materials:
-
This compound
-
Potassium permanganate (KMnO₄)
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Sodium sulfite (Na₂SO₃) (for quenching)
-
Distilled water
Procedure:
-
Dissolve 1.0 equivalent of this compound in a 1 M aqueous solution of NaOH in a round-bottom flask.
-
Cool the solution in an ice bath.
-
In a separate beaker, prepare a solution of 1.5 equivalents of KMnO₄ in distilled water.
-
Slowly add the KMnO₄ solution to the aldehyde solution with vigorous stirring, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours, or until the purple color has disappeared.
-
Quench the reaction by adding a saturated aqueous solution of Na₂SO₃ until the brown manganese dioxide precipitate is fully formed.
-
Filter the mixture through a pad of Celite to remove the manganese dioxide.
-
Cool the filtrate in an ice bath and carefully acidify with concentrated HCl to a pH of approximately 2-3.
-
The carboxylic acid will precipitate out of the solution.
-
Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.
V. Reduction to Alcohol
The reduction of an aldehyde to a primary alcohol is a common and useful transformation. Sodium borohydride (NaBH₄) is a mild and selective reducing agent that is well-suited for this purpose, as it typically does not reduce other functional groups like esters or amides under standard conditions.[14]
Scientific Rationale
The reduction mechanism involves the transfer of a hydride ion (H⁻) from the borohydride complex to the electrophilic carbonyl carbon of the aldehyde.[14] This nucleophilic attack results in the formation of an alkoxide intermediate, which is then protonated during the work-up step to yield the primary alcohol.[14]
Caption: Generalized workflow for aldehyde reduction.
Protocol 5: Reduction to (5-(4-Methoxyphenyl)thiophen-2-yl)methanol
Materials:
-
This compound
-
Sodium borohydride (NaBH₄)
-
Methanol or Ethanol
-
Distilled water
-
Dilute Hydrochloric Acid (HCl)
Procedure:
-
Dissolve 1.0 equivalent of this compound in methanol or ethanol in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add 1.2 equivalents of sodium borohydride in small portions with stirring.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, carefully quench the reaction by the slow addition of distilled water, followed by dilute HCl to neutralize the excess borohydride.
-
Remove the solvent under reduced pressure.
-
Extract the aqueous residue with ethyl acetate or dichloromethane.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the desired alcohol.
Applications in Drug Discovery and Materials Science
The derivatives synthesized from this compound are of significant interest for various applications:
-
Antimicrobial Agents: Thiophene-containing Schiff bases and other derivatives have demonstrated promising activity against a range of bacterial and fungal pathogens.[7][15][16][17][18] The synthesized compounds can be screened for their minimum inhibitory concentrations (MICs) against clinically relevant strains.
-
Anticancer Agents: The cytotoxic effects of novel thiophene derivatives can be evaluated against various cancer cell lines.[8][9][10] Schiff base complexes with metals, in particular, have shown potent anticancer activity.[8][9]
-
Organic Electronics: The extended π-conjugated systems present in the Knoevenagel and Wittig products make them potential candidates for use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).
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2-Cyano-3-(5'-(4-(diphenylamino)phenyl)-[2,2'-bithiophen]-5-yl)acrylic acid. (n.d.). In PubChem. Retrieved from [Link]
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- 16. Frontiers | Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria [frontiersin.org]
- 17. journal.universitaspahlawan.ac.id [journal.universitaspahlawan.ac.id]
- 18. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: A Robust Two-Step Synthesis for the Scale-Up Production of 5-(4-Methoxyphenyl)thiophene-2-carbaldehyde
Abstract
This document provides a comprehensive guide for the scaled-up synthesis of 5-(4-Methoxyphenyl)thiophene-2-carbaldehyde, a pivotal intermediate in the development of pharmaceuticals and advanced organic materials. Moving beyond bench-scale procedures, this note details a robust, two-step synthetic strategy designed for kilogram-scale production. The selected pathway involves an initial Suzuki-Miyaura cross-coupling to construct the core biaryl scaffold, followed by a carefully controlled Vilsmeier-Haack formylation. We will dissect the rationale behind this strategic choice, focusing on process safety, atom economy, and purification efficiency at scale. Detailed, step-by-step protocols are provided, alongside critical process parameters, safety considerations, and analytical validation methods.
Introduction: Strategic Importance and Synthetic Challenges
This compound is a highly valued molecular building block. Its unique electronic properties, conferred by the electron-rich methoxy-substituted phenyl ring coupled with the thiophene aldehyde moiety, make it a precursor for a diverse range of target molecules, including active pharmaceutical ingredients (APIs) and organic electronic materials.
While numerous synthetic routes exist, scaling production from grams to kilograms introduces significant challenges. Direct, one-step syntheses often suffer from issues with regioselectivity, require expensive starting materials, or involve hazardous reaction conditions that are difficult to manage on a large scale. Therefore, a successful scale-up strategy must prioritize safety, cost-effectiveness, and reproducibility.
This guide outlines a two-step approach that effectively mitigates these challenges:
-
Step 1: Suzuki-Miyaura Coupling: Formation of the intermediate, 2-(4-methoxyphenyl)thiophene, via a palladium-catalyzed cross-coupling of 2-bromothiophene and 4-methoxyphenylboronic acid. This reaction is well-understood, high-yielding, and avoids the use of less stable halogenated thiophene aldehydes.[1][2]
-
Step 2: Vilsmeier-Haack Formylation: Regioselective introduction of the aldehyde group at the C5 position of the thiophene ring.[3][4] While this reaction is powerful, it presents thermal hazards that demand rigorous process control, a key focus of this protocol.[5][6]
This decoupled strategy allows for the isolation and purification of a stable intermediate, ensuring that high-purity material enters the more hazardous formylation step, which ultimately simplifies final product purification.
Process Logic and Workflow Visualization
The selected synthetic pathway is designed for optimal efficiency and safety in a pilot plant or manufacturing environment. The workflow minimizes the handling of hazardous reagents and allows for clear quality control checkpoints.
Caption: Two-step scale-up synthesis workflow.
Part I: Suzuki-Miyaura Coupling Protocol
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis due to its high functional group tolerance and generally mild conditions.[7] For scale-up, the primary considerations are minimizing the expensive palladium catalyst loading and ensuring its effective removal from the final product.
Rationale for Reagent Selection
-
Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] is a reliable choice. While more advanced catalysts exist, Pd(PPh₃)₄ is commercially available in bulk and its behavior is well-documented. A catalyst loading of 0.5-1.0 mol% is a typical starting point for optimization.
-
Base: Potassium carbonate (K₂CO₃) is an inexpensive and effective inorganic base suitable for large-scale applications. It is less hygroscopic than other options like potassium phosphate.
-
Solvent System: A biphasic system of Toluene and Water (e.g., 4:1) is advantageous. Toluene allows for higher reaction temperatures to drive the reaction to completion, while the aqueous phase facilitates the dissolution of the inorganic base and helps stabilize the catalytic cycle.
Detailed Scale-Up Protocol (1.0 kg Scale)
Materials:
| Reagent | M.W. ( g/mol ) | Amount | Moles | Equivalents |
| 2-Bromothiophene | 163.04 | 1.00 kg | 6.13 | 1.0 |
| 4-Methoxyphenylboronic acid | 151.96 | 1.02 kg | 6.74 | 1.1 |
| Potassium Carbonate (K₂CO₃) | 138.21 | 1.70 kg | 12.26 | 2.0 |
| Pd(PPh₃)₄ | 1155.56 | 35.4 g | 0.0306 | 0.005 |
| Toluene | - | 8.0 L | - | - |
| Deionized Water | - | 2.0 L | - | - |
Procedure:
-
Vessel Inerting: Charge a suitable, clean, and dry reactor with Toluene (8.0 L). Inert the vessel by bubbling nitrogen through the solvent for at least 30 minutes. Maintain a constant nitrogen blanket throughout the reaction.
-
Reagent Charging: To the inerted solvent, add 4-methoxyphenylboronic acid (1.02 kg), potassium carbonate (1.70 kg), and deionized water (2.0 L). Begin vigorous stirring.
-
Catalyst Addition: Add the Pd(PPh₃)₄ catalyst (35.4 g). The mixture will typically turn a darker color.
-
Substrate Addition: Add 2-bromothiophene (1.00 kg) to the mixture.
-
Reaction Execution: Heat the reaction mixture to 85-90 °C with continued vigorous stirring. The biphasic nature of the reaction requires good agitation to ensure efficient mass transfer.
-
Reaction Monitoring: Monitor the reaction progress by taking small aliquots and analyzing them by HPLC or GC-MS. The disappearance of 2-bromothiophene is the primary indicator of completion. The reaction is typically complete within 8-12 hours.
-
Cooling and Phase Separation: Once complete, cool the reactor to room temperature. Stop the stirrer and allow the aqueous and organic layers to separate.
-
Work-up: Drain the lower aqueous layer. Wash the organic layer with 2 M sodium hydroxide solution (2 x 2 L) to remove any unreacted boronic acid, followed by a brine wash (2 L).
-
Solvent Removal: Concentrate the organic layer under reduced pressure to yield the crude 2-(4-methoxyphenyl)thiophene as an oil or low-melting solid.
-
Purification: The crude product can often be used directly in the next step. If higher purity is required, it can be purified by vacuum distillation or crystallization from a suitable solvent like hexane or methanol.
-
Expected Outcome: 1.05 - 1.15 kg (90-98% yield) of 2-(4-methoxyphenyl)thiophene.
Part II: Vilsmeier-Haack Formylation Protocol
The Vilsmeier-Haack reaction is an electrophilic aromatic substitution that uses a chloroiminium salt (the Vilsmeier reagent) to install a formyl group.[8][9] The primary challenge in scaling this reaction is managing its exothermic nature.[10]
Safety and Process Control Rationale
-
Exotherm Control: The formation of the Vilsmeier reagent from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF) is highly exothermic.[5] This step must be performed with excellent cooling capacity, and the POCl₃ must be added slowly and sub-surface to prevent localized overheating.
-
Reverse Addition Strategy: For enhanced safety, this protocol employs a "reverse addition" method. The substrate is dissolved in the solvent, and the pre-formed Vilsmeier reagent is added to it at a controlled rate. This prevents the accumulation of large quantities of the thermally sensitive reagent.[5][10]
-
Quenching: The hydrolysis of the intermediate iminium salt is also exothermic and can generate gas. The reaction mixture must be transferred slowly into a well-stirred, cold aqueous solution to manage the heat and off-gassing safely.
Detailed Scale-Up Protocol (1.0 kg Scale)
Materials:
| Reagent | M.W. ( g/mol ) | Amount | Moles | Equivalents |
| 2-(4-Methoxyphenyl)thiophene | 190.27 | 1.00 kg | 5.26 | 1.0 |
| Phosphorus Oxychloride (POCl₃) | 153.33 | 0.96 kg (585 mL) | 6.31 | 1.2 |
| N,N-Dimethylformamide (DMF) | 73.09 | 2.0 L | - | - |
| 1,2-Dichloroethane (DCE) | - | 5.0 L | - | - |
| Sodium Acetate (NaOAc) | 82.03 | 2.16 kg | 26.3 | 5.0 |
| Deionized Water | - | 10 L | - | - |
Procedure:
-
Vilsmeier Reagent Preparation (in a separate vessel):
-
Charge a dry, inerted reactor with anhydrous DMF (2.0 L).
-
Cool the DMF to 0-5 °C using a chiller.
-
Slowly add POCl₃ (585 mL) dropwise over 1-2 hours, ensuring the internal temperature never exceeds 10 °C .
-
After the addition is complete, stir the resulting mixture (which may be a crystalline slurry) at 0-5 °C for an additional 30 minutes.
-
-
Main Reaction:
-
In a separate, larger reactor, charge 2-(4-methoxyphenyl)thiophene (1.00 kg) and 1,2-dichloroethane (5.0 L). Stir until a homogeneous solution is formed.
-
Cool the substrate solution to 0-5 °C.
-
Slowly add the pre-formed Vilsmeier reagent from the first vessel to the substrate solution over 2-3 hours, maintaining the reaction temperature between 0-10 °C.
-
After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 4-6 hours. Monitor the reaction by HPLC until the starting material is consumed.
-
-
Reaction Quench:
-
In a third vessel, prepare a quench solution by dissolving sodium acetate (2.16 kg) in deionized water (10 L). Cool this solution to 0-10 °C.
-
Carefully and slowly transfer the reaction mixture into the cold quench solution with vigorous stirring. This step is exothermic; control the addition rate to maintain the quench pot temperature below 25 °C.
-
After the transfer is complete, stir the mixture for 1-2 hours.
-
-
Work-up and Isolation:
-
Transfer the quenched mixture to a separation funnel or vessel. Separate the organic (DCE) layer.
-
Extract the aqueous layer with additional DCE (2 x 2 L).
-
Combine the organic layers and wash with water (2 x 4 L) and then brine (4 L).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification:
-
The crude solid can be effectively purified by recrystallization. A mixture of ethanol and water or isopropanol is often effective.
-
Dissolve the crude product in the minimum amount of hot solvent, then allow it to cool slowly to form crystals.
-
Filter the purified product, wash with a small amount of cold solvent, and dry under vacuum at 40-50 °C.
-
-
Expected Outcome: 0.98 - 1.07 kg (85-95% yield) of this compound as a solid.
Analytical Characterization
The final product should be rigorously tested to confirm its identity and purity before release.
| Test | Specification |
| Appearance | Off-white to yellow solid |
| Melting Point | 80-84 °C |
| ¹H NMR (CDCl₃, 400 MHz) | δ 9.88 (s, 1H, -CHO), 7.70 (d, 1H, Th-H), 7.65 (d, 2H, Ar-H), 7.30 (d, 1H, Th-H), 6.98 (d, 2H, Ar-H), 3.86 (s, 3H, -OCH₃) |
| ¹³C NMR (CDCl₃, 101 MHz) | δ 182.5, 161.2, 153.1, 144.5, 138.0, 127.3, 126.1, 124.9, 114.6, 55.4 |
| Purity (HPLC) | ≥ 99.0% |
References
-
Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via Suzuki Cross-Coupling Reactions, Their Electronic and Nonlinear Optical Properties through DFT Calculations. (2021). MDPI. [Link]
-
Reactivity Studies for the Synthesis of 5-Phenylthiophene-2-carbaldehyde by a Suzuki–Miyaura Coupling. Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. [Link]
-
Design and Synthesis of Arylthiophene-2-Carbaldehydes via Suzuki-Miyaura Reactions and Their Biological Evaluation. (2013). MDPI. [Link]
-
Thermal Hazards of the Vilsmeier-Haack Reaction on N,N-dimethylanilin. Mettler Toledo. [Link]
-
Optimized synthesis of novel C2-substituted benzo[b]thiophene derivatives via Suzuki–Miyaura cross-coupling and investigation of their biological activities. (2023). Taylor & Francis Online. [Link]
-
Design and synthesis of arylthiophene-2-carbaldehydes via Suzuki-Miyaura reactions and their biological evaluation. (2013). PubMed. [Link]
-
(PDF) Design and Synthesis of Arylthiophene-2-Carbaldehydes via Suzuki-Miyaura Reactions and Their Biological Evaluation. ResearchGate. [Link]
-
Thermal Hazards of the Vilsmeier−Haack Reaction on N,N-Dimethylaniline. ResearchGate. [Link]
-
Optimization and Scale-Up of a Suzuki−Miyaura Coupling Reaction: Development of an Efficient Palladium Removal Technique. ResearchGate. [Link]
-
Thermal Hazards of the Vilsmeier−Haack Reaction on N,N-Dimethylaniline. (2010). ACS Publications. [Link]
-
The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. (2012). MDPI. [Link]
-
Vilsmeier-Haack Reaction. Chemistry Steps. [Link]
-
Vilsmeier-Haack Reaction. Organic Chemistry Portal. [Link]
-
Recent Advances in the development of Suzuki Miyaura Coupling Reactions. WWJMRD. [Link]
-
Thiophene-2-carboxaldehyde. Wikipedia. [Link]
Sources
- 1. books.rsc.org [books.rsc.org]
- 2. wwjmrd.com [wwjmrd.com]
- 3. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 4. Thiophene-2-carboxaldehyde - Wikipedia [en.wikipedia.org]
- 5. mt.com [mt.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 10. researchgate.net [researchgate.net]
Application Note: High-Purity Isolation of 5-(4-Methoxyphenyl)thiophene-2-carbaldehyde via Flash Column Chromatography
Abstract
This application note provides a comprehensive, field-proven protocol for the purification of 5-(4-Methoxyphenyl)thiophene-2-carbaldehyde, a key intermediate in pharmaceutical and materials science research. The methodology centers on flash column chromatography, a robust technique for efficiently separating the target compound from common reaction-related impurities. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth technical details, causal explanations for experimental choices, and troubleshooting guidance to ensure the reliable acquisition of high-purity material.
Introduction: The Rationale for Rigorous Purification
This compound is a valuable heterocyclic building block, frequently synthesized via palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction.[1][2] The purity of this intermediate is paramount, as residual catalysts, unreacted starting materials, or side-products can interfere with subsequent synthetic steps, leading to reduced yields, complex downstream purifications, and potentially misleading biological or material science data.
The primary challenge in purifying this compound lies in the separation of the desired product from structurally similar impurities. These often include homocoupled byproducts of the boronic acid or aryl halide starting materials, as well as dehalogenated precursors.[3] Furthermore, aldehydes as a class of compounds can be susceptible to oxidation to the corresponding carboxylic acid, a transformation that can be catalyzed by the acidic nature of standard silica gel.[4]
This protocol addresses these challenges by employing a carefully optimized flash column chromatography method on silica gel, ensuring both efficient separation and preservation of the aldehyde functional group.
Foundational Principles: Column Chromatography
Column chromatography is a powerful purification technique that separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase.[5] In this protocol, we utilize normal-phase chromatography, where the stationary phase (silica gel) is highly polar, and the mobile phase (a mixture of non-polar and moderately polar solvents) is less polar.
Compounds with higher polarity will have a stronger affinity for the polar silica gel and will thus move down the column more slowly. Conversely, less polar compounds will be more readily eluted by the mobile phase and travel down the column faster. By carefully selecting the mobile phase composition, a high degree of separation can be achieved.
Pre-Purification: Thin-Layer Chromatography (TLC) Analysis
Before proceeding to large-scale column chromatography, it is essential to first determine the optimal solvent system and assess the crude reaction mixture using Thin-Layer Chromatography (TLC).
Protocol: TLC System Development
-
Plate Preparation: On a silica gel TLC plate (with fluorescent indicator), draw a light pencil line approximately 1 cm from the bottom (the baseline).
-
Spotting: Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate). Using a capillary tube, spot the solution onto the baseline. It is also advisable to spot the starting materials on separate lanes for comparison.
-
Eluent Selection: Prepare a series of trial eluents with varying ratios of a non-polar solvent (hexane or petroleum ether) and a more polar solvent (ethyl acetate). A good starting point is a 9:1 hexane:ethyl acetate mixture.
-
Development: Place the TLC plate in a developing chamber containing the chosen eluent. Ensure the solvent level is below the baseline. Allow the solvent front to travel up the plate until it is about 1 cm from the top.
-
Visualization: Remove the plate and immediately mark the solvent front with a pencil. Visualize the separated spots under a UV lamp (254 nm). The conjugated aromatic system of the product and many impurities will be UV-active.[4] For enhanced visualization, especially for aldehydes, a p-anisaldehyde stain followed by gentle heating can be used.[4]
-
Optimization: The ideal eluent system should provide a retention factor (Rf) of approximately 0.3-0.4 for the desired product, this compound, and show clear separation from other spots.
-
If the Rf is too low, increase the polarity of the eluent (increase the proportion of ethyl acetate).
-
If the Rf is too high, decrease the polarity (increase the proportion of hexane).
-
Based on analogous compounds, an eluent system of 4:1 to 6:1 hexanes:ethyl acetate is a promising starting point for achieving the target Rf value.[6]
Detailed Protocol: Flash Column Chromatography
This protocol is designed for the purification of approximately 1 gram of crude this compound. Adjustments to column size and solvent volumes may be necessary for different scales.
Materials and Reagents
| Item | Specification |
| Stationary Phase | Silica Gel, 230-400 mesh |
| Eluent | Hexanes and Ethyl Acetate (HPLC grade) |
| Additive | Triethylamine (Et3N) |
| Crude Product | ~1 g of this compound |
| Apparatus | Glass chromatography column (~4-5 cm diameter), fraction collector or test tubes, TLC plates, rotary evaporator |
Step-by-Step Purification Procedure
-
Column Preparation (Slurry Packing):
-
Securely clamp the column in a vertical position within a fume hood.
-
Place a small plug of glass wool or cotton at the bottom of the column, followed by a thin layer (~0.5 cm) of sand.
-
Prepare the eluent determined from the TLC analysis (e.g., 6:1 hexanes:ethyl acetate). To this, add 0.5% v/v triethylamine . This deactivates the acidic sites on the silica gel, preventing the potential oxidation of the aldehyde to a carboxylic acid.[4]
-
In a beaker, create a slurry of silica gel with the prepared eluent.
-
Carefully pour the slurry into the column, gently tapping the sides to dislodge air bubbles and ensure even packing.
-
Open the stopcock to allow some solvent to drain, compacting the silica bed. Never let the column run dry. The solvent level should always remain above the silica bed.
-
Add a thin layer of sand on top of the silica bed to prevent disturbance during sample loading.
-
-
Sample Loading (Dry Loading Recommended):
-
Dissolve the crude product (~1 g) in a minimal amount of a volatile solvent like dichloromethane.
-
Add 2-3 g of silica gel to this solution.
-
Remove the solvent using a rotary evaporator to obtain a dry, free-flowing powder of the crude product adsorbed onto the silica gel.
-
Carefully add this powder to the top of the prepared column.
-
-
Elution and Fraction Collection:
-
Carefully fill the column with the eluent.
-
Apply gentle positive pressure (using a pump or inert gas) to achieve a steady flow rate (a "flash" column).
-
Begin collecting fractions in labeled test tubes.
-
Systematically monitor the collected fractions by TLC to track the elution of the product.
-
Less polar impurities, such as homocoupled biaryl byproducts, will typically elute first.
-
The desired product, this compound, will follow.
-
More polar impurities, such as residual boronic acids or the oxidized carboxylic acid, will elute last or remain on the column.
-
-
Product Isolation:
-
Combine the fractions that contain the pure product as determined by TLC.
-
Remove the solvent from the combined fractions using a rotary evaporator to yield the purified this compound as a solid.
-
Confirm the purity and identity of the final product using analytical methods such as NMR spectroscopy and mass spectrometry.
-
Visual Workflow and Data Summary
Workflow Diagram
Caption: Workflow for the purification of this compound.
Key Purification Parameters
| Parameter | Recommended Value/Method | Rationale |
| Stationary Phase | Silica Gel (230-400 mesh) | Standard polar stationary phase for efficient separation of moderately polar organic compounds. |
| Mobile Phase | Hexane:Ethyl Acetate (Gradient or isocratic, start at ~6:1) | Offers good resolving power for aryl thiophenes. The ratio is optimized via TLC. |
| Mobile Phase Additive | 0.5% (v/v) Triethylamine | Neutralizes acidic sites on silica gel, preventing aldehyde degradation.[4] |
| Loading Method | Dry Loading | Provides better resolution and avoids disturbing the column bed compared to wet loading. |
| TLC Rf Target | ~0.3 - 0.4 | Ensures the compound moves down the column at an optimal rate for good separation. |
| Detection | UV light (254 nm), p-Anisaldehyde stain | The aromatic system is UV-active; the stain is specific for aldehydes.[4] |
Troubleshooting and Expert Insights
-
Problem: The product streaks on the TLC plate.
-
Cause & Solution: This often indicates that the sample is too concentrated or is interacting strongly with the silica. Try diluting the sample before spotting. If streaking persists on the column, the addition of triethylamine is crucial as it suggests potential decomposition or strong acidic interaction.[4]
-
-
Problem: The product co-elutes with an impurity.
-
Cause & Solution: The polarity of the eluent may not be optimal. Try a shallower gradient or a less polar isocratic system (e.g., increase the hexane ratio) to improve separation. Homocoupled byproducts are often less polar than the desired product and should elute first.
-
-
Problem: The purified product is discolored (gray or black).
-
Cause & Solution: This may indicate residual palladium catalyst from the synthesis. Before chromatography, consider filtering the crude reaction mixture through a pad of Celite® to remove heterogeneous palladium species.
-
-
Stability and Storage: Aldehydes can be sensitive to air and light.[4] It is recommended to perform the purification promptly after synthesis. The final purified product should be stored under an inert atmosphere (e.g., argon or nitrogen), protected from light, and refrigerated to maintain its purity over time.
Conclusion
The successful synthesis of advanced molecular targets is critically dependent on the purity of the intermediates. The flash column chromatography protocol detailed in this application note provides a reliable and efficient method for obtaining high-purity this compound. By understanding the principles of the separation and potential pitfalls, researchers can consistently achieve the material quality required for demanding applications in drug discovery and materials science.
References
-
Ferreira, E. M., & Stoltz, B. M. (2003). Supporting Information for: Catalytic C-H Bond Functionalization with Palladium(II): Aerobic Oxidative Annulations of Indoles. CaltechAUTHORS. [Link]
-
Uddin, M. N., et al. (2014). Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules. Chemistry Central Journal, 8(1), 2. [Link]
-
Rose-Hulman Institute of Technology. Suzuki Cross-coupling Reaction procedure. [Link]
-
University of Colorado Boulder, Department of Chemistry. Column Chromatography Procedures. [Link]
-
Liu, X., et al. (2014). Crystal structure of 5-[bis(4-ethoxyphenyl)amino]thiophene-2-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 9), o1075. [Link]
Sources
Protocol for the Purification of 5-(4-Methoxyphenyl)thiophene-2-carbaldehyde via Recrystallization
An Application Note for Researchers
Abstract
This document provides a comprehensive guide to the purification of 5-(4-methoxyphenyl)thiophene-2-carbaldehyde, a key intermediate in the development of materials for organic electronics and pharmaceutical compounds.[1][2][3] Recrystallization is a powerful technique for purifying nonvolatile organic solids, predicated on the principle that the solubility of a compound in a solvent increases with temperature.[4][5][6] This application note details the underlying principles, a systematic method for solvent selection, a step-by-step purification protocol, and troubleshooting guidance to enable researchers to obtain high-purity material essential for reproducible downstream applications.
Introduction and Physicochemical Profile
This compound is an aromatic aldehyde containing a thiophene heterocycle. The purity of this compound is critical, as impurities can adversely affect reaction yields, spectroscopic properties, and the performance of resulting electronic devices or the biological activity of drug candidates. Recrystallization is an effective and economical method for removing impurities by exploiting differences in solubility between the target compound and contaminants.[7] The process involves dissolving the impure solid in a hot solvent and allowing it to slowly cool, during which pure crystals form, leaving impurities behind in the solution (mother liquor).[5][7]
A thorough understanding of the compound's physical properties is foundational to developing a successful purification protocol.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₁₂H₁₀O₂S | [8] |
| Molecular Weight | 218.27 g/mol | [9][10] |
| Appearance | Solid | [11] |
| Melting Point | 118 °C | [8][9][10][11][12] |
| Boiling Point | 375.8 °C (Predicted) | [8][9][11][12] |
| Density | ~1.213 g/cm³ (Predicted) | [8][10][11][12] |
| Storage | 2-8°C under inert gas | [8][11] |
The Principle of Recrystallization: A Self-Validating System
The success of recrystallization hinges on the selection of an appropriate solvent, a choice governed by the "like dissolves like" principle, but with a crucial temperature-dependent caveat.[13] An ideal solvent system is self-validating through its performance.
Core Criteria for Solvent Selection:
-
High-Temperature Solubility: The solvent must dissolve the target compound completely at or near its boiling point.[4][5]
-
Low-Temperature Insolubility: The compound must have very low solubility in the same solvent at low temperatures (e.g., room temperature or in an ice bath) to ensure high recovery.[4][5]
-
Impurity Solubility Profile: Impurities should either be completely insoluble in the hot solvent (allowing for removal by hot filtration) or remain soluble in the cold solvent (staying in the mother liquor).[7]
-
Chemical Inertness: The solvent must not react with the compound being purified.[5][7]
-
Volatility: The solvent should have a relatively low boiling point to facilitate its removal from the purified crystals during the drying step.[5]
The structure of this compound, with its aromatic rings, ether, and aldehyde functionalities, suggests that polar aprotic solvents or alcohols are good starting points for screening.
Experimental Protocol: Solvent Screening
Before committing the bulk of the material, a small-scale solvent screening is essential to identify the optimal solvent or solvent mixture.
Materials:
-
Crude this compound
-
Test tubes or small Erlenmeyer flasks
-
Candidate solvents: Ethanol, Methanol, Isopropanol, Ethyl Acetate, Acetone, Toluene, Dichloromethane/Hexane mixture
-
Heating source (hot plate or water bath)
-
Glass rod
Procedure:
-
Place approximately 20-30 mg of the crude solid into several separate test tubes.
-
To each tube, add a different candidate solvent dropwise at room temperature, swirling after each addition. Note if the solid dissolves easily. A good candidate solvent will not dissolve the compound at this stage.[13]
-
For solvents that do not dissolve the compound at room temperature, gently heat the mixture to the solvent's boiling point. Continue adding the hot solvent in small portions until the solid just dissolves.
-
Allow the clear, hot solutions to cool slowly to room temperature. If crystallization does not occur, gently scratch the inside of the test tube with a glass rod to induce nucleation.
-
Once at room temperature, place the test tubes in an ice-water bath for 15-20 minutes to maximize crystal formation.
-
Evaluate the results based on the quantity and appearance of the crystals formed.
Table 2: Solvent Screening Observation Log (Example)
| Solvent | Solubility at 25°C | Solubility at Boiling | Crystal Formation on Cooling | Observations |
| Ethanol | Sparingly soluble | Soluble | Abundant, well-formed crystals | Promising Candidate |
| Water | Insoluble | Insoluble | None | Unsuitable |
| Toluene | Soluble | Very Soluble | Poor recovery | Unsuitable |
| Ethyl Acetate | Sparingly soluble | Soluble | Oiled out initially | Try mixed solvent |
| Hexane | Insoluble | Sparingly Soluble | Poor dissolution | Unsuitable as single solvent |
Detailed Recrystallization Workflow
This protocol assumes ethanol has been identified as a suitable solvent from the screening process.
Caption: Workflow for the recrystallization of this compound.
-
Dissolution: Place the crude this compound into an Erlenmeyer flask (the flask should not be more than half full). Add a small amount of ethanol and a boiling chip. Heat the mixture to a gentle boil on a hot plate. Continue adding hot ethanol in small portions until the solid is completely dissolved.[4] It is critical to use the minimum amount of hot solvent to ensure the solution is saturated upon cooling.[4]
-
Decolorization (If Necessary): If the solution is colored by impurities (and the pure compound is known to be colorless or pale), remove the flask from the heat, allow it to cool slightly, and add a small amount of activated carbon. Re-heat the solution to boiling for a few minutes. The carbon will adsorb the colored impurities.[5]
-
Hot Filtration (If Necessary): If activated carbon was used or if there are insoluble impurities, perform a hot gravity filtration. Use a pre-heated funnel and fluted filter paper to quickly filter the hot solution into a clean, pre-warmed Erlenmeyer flask. This prevents premature crystallization in the funnel.[4]
-
Crystallization: Cover the flask containing the clear solution with a watch glass and allow it to cool slowly and undisturbed to room temperature. Slow cooling is essential for the formation of large, pure crystals.[4] Rushing this step by placing the hot flask directly into an ice bath can cause the compound to precipitate as an amorphous solid, trapping impurities.
-
Maximizing Yield: Once the flask has reached room temperature and crystal growth appears complete, place it in an ice-water bath for at least 30 minutes to maximize the recovery of the purified compound.
-
Collection and Washing: Collect the crystals by vacuum filtration using a Büchner funnel and a filter flask.[6] Wash the collected crystals with a small amount of ice-cold ethanol to rinse away any remaining mother liquor. Do not use room-temperature solvent, as it will dissolve some of the product.
-
Drying: Allow the crystals to dry on the filter paper with the vacuum running for several minutes to pull air through the solid.[4] For final drying, transfer the crystals to a watch glass or place them in a vacuum oven at a temperature well below the compound's melting point.
-
Purity Assessment: Determine the melting point of the dried crystals. A pure compound will have a sharp melting point that matches the literature value (118 °C). A broad or depressed melting point indicates the presence of impurities.
Troubleshooting Common Issues
Table 3: Troubleshooting Guide
| Problem | Probable Cause(s) | Solution(s) |
| No crystals form upon cooling | - Too much solvent was added.- The solution is supersaturated. | - Boil off some of the solvent to increase concentration and re-cool.- Scratch the inner wall of the flask with a glass rod.- Add a seed crystal of the pure compound. |
| "Oiling Out" (Compound separates as a liquid) | - The solution is cooling too rapidly.- The boiling point of the solvent is higher than the compound's melting point.- The compound is highly impure. | - Reheat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly.- Change to a solvent with a lower boiling point. |
| Low Recovery/Yield | - The compound is too soluble in the cold solvent.- Insufficient cooling time in the ice bath.- Too much solvent used for washing the crystals. | - Ensure the solution is thoroughly chilled.- Use a different solvent system where the compound is less soluble when cold.- Use only a minimal amount of ice-cold solvent for washing. |
| Crystals are colored | - Colored impurities were not fully removed. | - Repeat the recrystallization, incorporating the activated carbon and hot filtration steps as described in the protocol.[5] |
Safety and Handling
-
Work in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Thiophene-2-carboxaldehyde and its derivatives can be irritating to the eyes, respiratory system, and skin.[14]
-
Avoid inhaling dust from the solid compound or vapors from hot solvents.
-
Ethanol is flammable; keep it away from open flames and spark sources.
-
Consult the Material Safety Data Sheet (MSDS) for this compound and all solvents before beginning work.
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Biological Evaluation of Novel Thiophene-2-Carbaldehydes: Application Notes and Protocols
Introduction: The Therapeutic Promise of the Thiophene Scaffold
The thiophene ring, a five-membered sulfur-containing heterocycle, represents a "privileged scaffold" in medicinal chemistry. Its derivatives have garnered significant attention due to their diverse and potent biological activities, including anticancer, antimicrobial, anti-inflammatory, and antioxidant properties.[1][2][3] The versatility of the thiophene moiety allows for structural modifications that can fine-tune its pharmacological profile, making it a focal point in the quest for novel therapeutic agents.[1][4] Thiophene-2-carbaldehydes, in particular, serve as crucial intermediates for synthesizing a vast library of bioactive molecules.[5][6]
This guide provides a comprehensive overview and detailed protocols for the initial biological screening of novel thiophene-2-carbaldehyde derivatives. Designed for researchers in drug discovery and development, these notes explain the causality behind experimental choices, ensuring robust and reproducible data generation. We will cover three fundamental areas of evaluation: anticancer cytotoxicity, antimicrobial susceptibility, and anti-inflammatory potential.
Section 1: Anticancer Activity Evaluation
A primary focus in thiophene derivative research is the identification of novel anticancer agents.[7] Thiophene-based compounds have been shown to induce their effects through various mechanisms, including apoptosis induction, inhibition of kinases, and disruption of microtubule assembly.[1][8] The initial step in evaluating a new compound is to determine its cytotoxic effect on cancer cell lines.
Protocol 1: In Vitro Cytotoxicity Assessment using the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a sensitive, reliable, and widely used colorimetric method for assessing cell viability.[9][10] Its principle lies in the enzymatic reduction of the yellow tetrazolium salt, MTT, into purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells. This conversion is directly proportional to the number of viable cells.[9]
Workflow for MTT-based Cytotoxicity Screening
Caption: Workflow for determining compound cytotoxicity using the MTT assay.
Materials:
-
Thiophene-2-carbaldehyde derivative stock solution (e.g., 10 mM in DMSO)
-
Selected cancer cell line (e.g., A549, HeLa, HT-29) and appropriate complete culture medium.[7][8][11]
-
MTT reagent (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
Sterile 96-well flat-bottom plates
-
Phosphate-Buffered Saline (PBS)
Step-by-Step Protocol:
-
Cell Seeding: Harvest exponentially growing cells and adjust the cell suspension to a concentration of 5 x 10⁴ cells/mL in complete medium. Seed 100 µL of this suspension into each well of a 96-well plate (yielding 5,000 cells/well). Include wells for "vehicle control" (cells + DMSO) and "blank" (medium only).[9]
-
Incubation: Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the thiophene compound in complete medium. After 24 hours, carefully remove the medium from the wells and add 100 µL of the medium containing the different compound concentrations. For the vehicle control, add medium with the highest concentration of DMSO used in the dilutions.[9]
-
Treatment Incubation: Incubate the plate for the desired exposure time (typically 24, 48, or 72 hours).
-
MTT Addition: After the treatment period, remove the medium and add 100 µL of fresh serum-free medium and 20 µL of MTT solution to each well.[12]
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C. Viable cells will metabolize the yellow MTT into visible purple formazan crystals.[9]
-
Solubilization: Carefully remove the MTT-containing medium. Add 150-200 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Gently agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[12]
-
Absorbance Reading: Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm. A reference wavelength of 630 nm can be used to subtract background noise.
Data Analysis and Presentation: The percentage of cell viability is calculated using the following formula: % Viability = [(Abs_Sample - Abs_Blank) / (Abs_Vehicle_Control - Abs_Blank)] * 100
The results should be used to plot a dose-response curve (log of compound concentration vs. % cell viability) to determine the IC₅₀ value—the concentration of the compound that inhibits 50% of cell growth.
| Compound ID | Cancer Cell Line | Incubation Time (h) | IC₅₀ (µM) |
| Thiophene-A | A549 (Lung) | 48 | 12.5 |
| Thiophene-A | HT-29 (Colon) | 48 | 25.3 |
| Thiophene-B | A549 (Lung) | 48 | 8.7 |
| Thiophene-B | HT-29 (Colon) | 48 | 15.1 |
| Doxorubicin (Control) | A549 (Lung) | 48 | 0.8 |
| Doxorubicin (Control) | HT-29 (Colon) | 48 | 1.2 |
Section 2: Antimicrobial Activity Evaluation
The rise of antimicrobial resistance necessitates the discovery of new classes of antibiotics. Thiophene derivatives have shown promise as potent antibacterial and antifungal agents.[3][13] The standard method for quantifying the in vitro efficacy of a new antimicrobial agent is to determine its Minimum Inhibitory Concentration (MIC).
Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
The broth microdilution method is a standardized and quantitative technique used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[14] This method is recommended by bodies such as the Clinical and Laboratory Standards Institute (CLSI).[15]
Workflow for Broth Microdilution MIC Assay
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Materials:
-
Thiophene-2-carbaldehyde derivative stock solution
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)[5]
-
Cation-adjusted Mueller-Hinton Broth (MHB)
-
Sterile 96-well U-bottom plates
-
0.5 McFarland turbidity standard
Step-by-Step Protocol:
-
Compound Dilution: In a 96-well plate, prepare two-fold serial dilutions of the thiophene compound in MHB. The typical final volume in each well is 50 or 100 µL. Concentrations may range from 128 µg/mL down to 0.25 µg/mL.[15]
-
Inoculum Preparation: From a fresh agar plate (18-24h growth), pick several colonies and suspend them in sterile saline. Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Inoculum Dilution: Dilute the standardized bacterial suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.
-
Plate Inoculation: Add the diluted bacterial inoculum to each well containing the compound dilutions. The final volume should be uniform (e.g., 100 or 200 µL).
-
Controls: Include essential controls on each plate:[14]
-
Growth Control: Wells with MHB and inoculum, but no compound.
-
Sterility Control: Wells with MHB only.
-
-
Incubation: Incubate the plate at 37°C for 16-20 hours in ambient air.[15]
-
MIC Determination: After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the well is clear).[14]
Data Analysis and Presentation: MIC values are reported directly in µg/mL. Comparing the MICs against different strains provides a spectrum of the compound's activity.
| Compound ID | S. aureus (Gram +) MIC (µg/mL) | E. coli (Gram -) MIC (µg/mL) | P. aeruginosa (Gram -) MIC (µg/mL) |
| Thiophene-C | 8 | 32 | >128 |
| Thiophene-D | 4 | 16 | 64 |
| Ciprofloxacin (Control) | 0.5 | 0.25 | 1 |
Section 3: Anti-inflammatory Activity Evaluation
Chronic inflammation is implicated in numerous diseases. Nitric oxide (NO) is a key inflammatory mediator, and its overproduction by inducible nitric oxide synthase (iNOS) can lead to tissue damage.[16][17] Screening compounds for their ability to scavenge NO or inhibit its production in macrophages is a common first step in identifying anti-inflammatory potential.[5]
Protocol 3: In Vitro Nitric Oxide (NO) Scavenging Assay
This protocol assesses the direct NO-scavenging ability of a compound using sodium nitroprusside (SNP) as an NO donor and the Griess reagent for detection.[16] The Griess reaction is a colorimetric assay that measures nitrite (NO₂⁻), a stable and oxidized product of NO.[18][19]
Principle of the Nitric Oxide Scavenging Assay
Caption: Principle of the Griess assay for nitric oxide scavenging.
Materials:
-
Thiophene-2-carbaldehyde derivative stock solution
-
Sodium Nitroprusside (SNP) solution (e.g., 10 mM)
-
Griess Reagent (1% sulfanilamide in 5% H₃PO₄ and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride)[16]
-
Phosphate buffer (pH 7.4)
-
Ascorbic acid (Vitamin C) as a positive control[5]
Step-by-Step Protocol:
-
Reaction Setup: In a 96-well plate, mix various concentrations of the thiophene compound with the SNP solution in phosphate buffer. The final volume should be consistent.
-
Incubation: Incubate the reaction mixture at room temperature (e.g., 25°C) for a set period (e.g., 150 minutes) under light to induce NO generation from SNP.[16]
-
Griess Reaction: After incubation, add an equal volume of Griess reagent to each well.
-
Color Development: Allow the mixture to stand for 10 minutes at room temperature for color development. The presence of nitrite will form a purple/magenta azo dye.
-
Absorbance Reading: Measure the absorbance at approximately 540-550 nm using a microplate reader.
Data Analysis and Presentation: The percentage of NO scavenging activity is calculated as: % Scavenging = [(Abs_Control - Abs_Sample) / Abs_Control] * 100 (Where Abs_Control is the absorbance of the reaction mixture without the test compound).
Results are often presented as an IC₅₀ value, the concentration required to scavenge 50% of the nitric oxide radicals.
| Compound ID | NO Scavenging IC₅₀ (µg/mL) |
| Thiophene-E | 45.6 |
| Thiophene-F | 62.1 |
| Ascorbic Acid (Control) | 15.8 |
Conclusion
The protocols outlined in this guide provide a robust framework for the initial biological characterization of novel thiophene-2-carbaldehyde derivatives. By systematically evaluating their anticancer, antimicrobial, and anti-inflammatory properties, researchers can efficiently identify promising lead compounds for further development. Adherence to these standardized methods ensures the generation of high-quality, comparable data, which is essential for advancing the field of medicinal chemistry and discovering the next generation of therapeutic agents.
References
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- Broth Microdilution. MI - Microbiology.
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- Thiophene derivative-loaded nanoparticles mediate anticancer activity through the inhibition of kinases and microtubule assembly. NIH.
- Thiophene-based derivatives as anticancer agents: An overview on decade's work. ScienceDirect.
- A Mini Review on Thiophene-based derivatives as anticancer agents. K.T.H.M. College.
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- MTT assay protocol. Abcam.
- Thiophene Derivatives as New Anticancer Agents and Their Therapeutic Delivery Using Folate Receptor-Targeting Nanocarriers. ACS Omega.
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- Antimicrobial susceptibility testing by broth microdilution method: widely available modification. CMAC.
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Unlocking the Anticancer Potential of Thiophene Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Emergence of Thiophene Scaffolds in Oncology
Cancer remains a formidable global health challenge, necessitating the continuous pursuit of novel and more effective therapeutic agents.[1] Among the diverse heterocyclic compounds explored in medicinal chemistry, thiophene and its derivatives have garnered significant attention for their promising anticancer activities.[1] The thiophene ring, a five-membered sulfur-containing heterocycle, serves as a versatile scaffold, allowing for extensive structural modifications that can modulate its biological activity.[1] The nature and position of substituents on the thiophene core profoundly influence its interaction with biological targets, leading to a wide spectrum of anticancer mechanisms.[1] This adaptability has positioned thiophene derivatives as a compelling class of compounds in the development of next-generation cancer therapies.
This comprehensive guide provides an in-depth exploration of the anticancer properties of thiophene derivatives. We will delve into their synthesis, mechanisms of action, and provide detailed protocols for their evaluation, empowering researchers to advance the discovery and development of novel thiophene-based anticancer drugs.
I. Synthetic Strategies for Anticancer Thiophene Derivatives
The synthesis of diverse thiophene derivatives is crucial for exploring their structure-activity relationships (SAR) and identifying potent anticancer candidates. The Gewald reaction is a cornerstone in thiophene synthesis, offering a straightforward and efficient method for constructing polysubstituted 2-aminothiophenes.[2][3]
Protocol 1: Gewald Synthesis of 2-Aminothiophene Derivatives
This protocol describes a general procedure for the Gewald reaction, a multicomponent reaction that condenses a ketone or aldehyde with an α-cyanoester and elemental sulfur in the presence of a base.[2][3][4]
Causality: The Gewald reaction is favored for its operational simplicity and the ability to generate highly functionalized thiophenes in a single step. The choice of ketone/aldehyde and α-cyanoester allows for the introduction of diverse substituents at positions 4 and 5, and 3 of the thiophene ring, respectively, which is critical for tuning the anticancer activity.
Materials:
-
Ketone or aldehyde (1.0 eq)
-
α-Cyanoester (e.g., ethyl cyanoacetate, malononitrile) (1.0 eq)
-
Elemental sulfur (1.0 eq)
-
Base (e.g., morpholine, triethylamine, piperidine) (catalytic to stoichiometric amount)
-
Solvent (e.g., ethanol, methanol, DMF)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Condenser
-
Filtration apparatus
-
Recrystallization solvents
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and condenser, add the ketone or aldehyde, α-cyanoester, and elemental sulfur in the chosen solvent.
-
Add the base to the reaction mixture. The amount of base may need to be optimized for specific substrates.
-
Heat the reaction mixture to reflux (typically 50-80 °C) and stir for 2-48 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect the solid by filtration. If no precipitate forms, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by recrystallization from an appropriate solvent (e.g., ethanol, methanol) to obtain the desired 2-aminothiophene derivative.
-
Characterize the final product using standard analytical techniques (NMR, IR, Mass Spectrometry).
Self-Validation: The success of the synthesis is validated by the characterization of the final product. The presence of the characteristic 2-aminothiophene core and the expected substituents can be confirmed by spectroscopic methods. The purity of the compound should be assessed by techniques like HPLC or melting point determination.
II. Mechanisms of Anticancer Activity
Thiophene derivatives exert their anticancer effects through a variety of mechanisms, often targeting key signaling pathways involved in cancer cell proliferation, survival, and metastasis.
A. Kinase Inhibition
Many thiophene-based compounds have been identified as potent inhibitors of various protein kinases that are often dysregulated in cancer. These include receptor tyrosine kinases (RTKs) like VEGFR and EGFR, as well as intracellular kinases such as those in the PI3K/Akt and MAPK pathways.[5]
B. Induction of Apoptosis
A significant number of thiophene derivatives have been shown to induce programmed cell death, or apoptosis, in cancer cells. This is often achieved through the modulation of key apoptotic regulators, such as the Bcl-2 family of proteins and the activation of caspases.[6][7]
C. Tubulin Polymerization Inhibition
Some thiophene derivatives act as antimitotic agents by interfering with the dynamics of microtubule assembly. By binding to tubulin, they can inhibit its polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[5]
Key Signaling Pathways Targeted by Thiophene Derivatives
// Edges RTK -> PI3K [label="Activates"]; RTK -> Ras; PI3K -> PIP3 [label="Converts PIP2 to"]; PIP3 -> Akt [label="Activates"]; Akt -> mTOR; mTOR -> Proliferation_Survival; Thiophene_PI3K -> PI3K [arrowhead=tee, color="#EA4335"]; Thiophene_PI3K -> Akt [arrowhead=tee, color="#EA4335"];
Ras -> Raf; Raf -> MEK; MEK -> ERK; ERK -> Transcription_Factors_MAPK; Transcription_Factors_MAPK -> Proliferation_Survival; Thiophene_MAPK -> ERK [arrowhead=tee, color="#EA4335"];
RTK -> JAK; JAK -> STAT3 [label="Phosphorylates"]; STAT3 -> STAT3 [label="Dimerization"]; //STAT3_dimer [label="STAT3 Dimer", shape=doublecircle]; //STAT3 -> STAT3_dimer; //STAT3_dimer -> Nucleus; Thiophene_STAT3 -> STAT3 [arrowhead=tee, color="#EA4335"];
Thiophene_Apoptosis -> Bax [label="Promotes"]; Thiophene_Apoptosis -> Bcl2 [arrowhead=tee, color="#EA4335", label="Inhibits"]; Bax -> Mitochondrion; Bcl2 -> Mitochondrion [arrowhead=tee, color="#5F6368"]; Mitochondrion -> Cytochrome_c [label="Releases"]; Cytochrome_c -> Caspase9 [label="Activates"]; Caspase9 -> Caspase3 [label="Activates"]; Caspase3 -> Apoptosis; } .enddot
Caption: Key signaling pathways targeted by thiophene derivatives.
III. In Vitro Evaluation of Anticancer Activity
A crucial step in the development of anticancer drugs is the in vitro assessment of their cytotoxic and antiproliferative effects on cancer cell lines.
Protocol 2: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.[8][9][10]
Causality: This assay is based on the principle that viable cells with active mitochondria can reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells, providing a quantitative measure of cytotoxicity.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Thiophene derivative stock solution (dissolved in a suitable solvent like DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or a solution of SDS in HCl)
-
96-well microtiter plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the thiophene derivative in complete culture medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a negative control (medium only).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the half-maximal inhibitory concentration (IC50) value.
Self-Validation: The reliability of the MTT assay is ensured by including appropriate controls. The vehicle control accounts for any effect of the solvent on cell viability. A positive control (a known anticancer drug) can be included to validate the assay's sensitivity. Reproducibility is confirmed by performing the assay in triplicate and on multiple occasions.
Quantitative Data: Cytotoxicity of Selected Thiophene Derivatives
The following table summarizes the IC50 values of some thiophene derivatives against various cancer cell lines, demonstrating their potent anticancer activity.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 480 | HeLa | 12.61 (µg/mL) | [11] |
| HepG2 | 33.42 (µg/mL) | [11] | |
| Compound 471 | HeLa | 23.79 (µg/mL) | [11] |
| HepG2 | 13.34 (µg/mL) | [11] | |
| SB-200 | MCF-7 | <30 | [12][13] |
| Compound 1312 | SGC-7901 | 0.34 | [14] |
| HT-29 | 0.36 | [14] | |
| EC-9706 | 3.17 | [14] | |
| Compound 3 | MDA-MB-231 | 40.68 | [15] |
| HT-29 | 49.22 | [15] | |
| Compound 13 | MDA-MB-231 | 34.04 | [15] |
| HT-29 | 45.62 | [15] |
Protocol 3: Western Blot Analysis of Apoptosis Markers
Western blotting is a powerful technique to detect and quantify the expression of specific proteins involved in apoptosis, such as caspases and members of the Bcl-2 family.[12][16]
Causality: This protocol allows for the direct visualization of the molecular events of apoptosis. The cleavage of pro-caspases into their active forms and changes in the expression levels of pro- and anti-apoptotic Bcl-2 proteins provide definitive evidence of apoptosis induction by the thiophene derivative.
Materials:
-
Cancer cells treated with the thiophene derivative
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against apoptotic markers (e.g., cleaved caspase-3, PARP, Bcl-2, Bax) and a loading control (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay kit.
-
SDS-PAGE: Load equal amounts of protein from each sample onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST and then add the chemiluminescent substrate.
-
Imaging: Visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control to determine the relative expression levels of the target proteins.
Self-Validation: The inclusion of a loading control (e.g., β-actin) is essential to ensure equal protein loading across all lanes, allowing for accurate comparison of protein expression levels. Positive and negative controls for apoptosis induction can also be included to validate the antibody's specificity and the experimental setup.
IV. In Vivo Evaluation of Anticancer Efficacy
Promising thiophene derivatives identified from in vitro studies should be further evaluated in in vivo animal models to assess their therapeutic efficacy and potential toxicity in a more complex biological system.
Protocol 4: Subcutaneous Xenograft Mouse Model
The subcutaneous xenograft model is a widely used preclinical model to evaluate the antitumor activity of novel compounds.[8][11][17]
Causality: This model allows for the assessment of a compound's ability to inhibit tumor growth in a living organism, providing valuable information on its pharmacokinetics, pharmacodynamics, and overall in vivo efficacy. The subcutaneous location of the tumor allows for easy monitoring of its growth over time.
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Human cancer cell line
-
Sterile PBS or culture medium
-
Matrigel (optional)
-
Syringes and needles (25-27 gauge)
-
Calipers for tumor measurement
-
Anesthesia
-
Thiophene derivative formulation for administration
Procedure:
-
Cell Preparation: Harvest cancer cells during their exponential growth phase and resuspend them in sterile PBS or culture medium at the desired concentration (e.g., 1-10 x 10^6 cells in 100-200 µL). Matrigel can be mixed with the cell suspension to improve tumor take rate.
-
Tumor Implantation: Anesthetize the mice and subcutaneously inject the cell suspension into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once the tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment and control groups.
-
Drug Administration: Administer the thiophene derivative to the treatment group via a suitable route (e.g., intraperitoneal, intravenous, oral gavage) at a predetermined dose and schedule. The control group should receive the vehicle.
-
Tumor Measurement: Measure the tumor dimensions (length and width) with calipers every 2-3 days and calculate the tumor volume using the formula: Volume = (Width² x Length) / 2 .[10][11][18][19]
-
Monitoring of Animal Health: Monitor the body weight and overall health of the mice throughout the study.
-
Endpoint: At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological analysis).
-
Data Analysis: Compare the tumor growth between the treated and control groups to determine the antitumor efficacy of the thiophene derivative.
Self-Validation: The use of a vehicle-treated control group is essential to distinguish the antitumor effects of the thiophene derivative from any effects of the delivery vehicle. Randomization of animals into groups helps to minimize bias. Monitoring animal welfare throughout the study is a critical ethical and scientific consideration.
Caption: General experimental workflow for thiophene derivatives.
V. Conclusion and Future Directions
Thiophene derivatives represent a highly promising class of compounds for the development of novel anticancer therapies. Their synthetic accessibility, structural diversity, and multifaceted mechanisms of action make them attractive candidates for further investigation. The protocols and application notes provided in this guide offer a robust framework for researchers to synthesize, evaluate, and characterize the anticancer potential of new thiophene-based molecules.
Future research in this field should focus on:
-
Rational Drug Design: Utilizing computational modeling and a deeper understanding of SAR to design more potent and selective thiophene derivatives.
-
Target Identification: Elucidating the specific molecular targets of active compounds to better understand their mechanisms of action.
-
Combination Therapies: Investigating the synergistic effects of thiophene derivatives with existing chemotherapeutic agents or targeted therapies.
-
Drug Delivery Systems: Developing novel drug delivery strategies to enhance the bioavailability and tumor-targeting of thiophene-based drugs, thereby improving their therapeutic index.
By leveraging the insights and methodologies outlined in this guide, the scientific community can continue to unlock the full therapeutic potential of thiophene derivatives in the fight against cancer.
VI. References
-
Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]
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Li, Y., et al. (2019). Thiophene Derivatives as New Anticancer Agents and Their Therapeutic Delivery Using Folate Receptor-Targeting Nanocarriers. ACS Omega, 4(5), 8563-8572. [Link]
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CIBERONC. (n.d.). EXPERIMENTAL PROTOCOL: Cell prep and in vivo tumor inoculation (subcutaneous). Retrieved from [Link]
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Protocol Online. (2005). Xenograft Tumor Model Protocol. Retrieved from [Link]
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de Oliveira, R. B., et al. (2018). Anticancer properties of thiophene derivatives in breast cancer MCF-7 cells. Anti-cancer drugs, 29(3), 249–257. [Link]
-
de Oliveira, R. B., et al. (2018). Anticancer properties of thiophene derivatives in breast cancer MCF-7 cells. Anti-Cancer Drugs, 29(3), 249-257. [Link]
-
Wikipedia. (n.d.). Gewald reaction. Retrieved from [Link]
-
National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]
-
ResearchGate. (n.d.). Schematic drawing of the PI3K/Akt signaling pathway. Retrieved from [Link]
-
ResearchGate. (n.d.). Schematic diagram of PI3K/Akt/mTOR signaling pathway and relevant PI3K inhibitors. Retrieved from [Link]
-
ResearchGate. (n.d.). MAPK signalling pathways. Schematic diagram of the major putative.... Retrieved from [Link]
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ResearchGate. (n.d.). The schematic representation of the STAT3 signaling pathway. Retrieved from [Link]
-
Bentham Science. (n.d.). A Review on Anticancer Activities of Thiophene and Its Analogs. Retrieved from [Link]
-
Springer Nature. (n.d.). The cell-line-derived subcutaneous tumor model in preclinical cancer research. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Thiophene derivative-loaded nanoparticles mediate anticancer activity through the inhibition of kinases and microtubule assembly. Retrieved from [Link]
-
National Institutes of Health. (2024). Exploring the potential of thiophene derivatives as dual inhibitors of β-tubulin and Wnt/β-catenin pathways for gastrointestinal cancers in vitro. Retrieved from [Link]
-
Springer Nature. (2022). Green methodologies for the synthesis of 2-aminothiophene. Sustainable Chemistry and Pharmacy, 29, 100799. [Link]
-
Royal Society of Chemistry. (2012). Syntheses of a novel thiophene derivative that induces cancer cell apoptosis through modulation of AKT and MAPK pathways. MedChemComm, 3(9), 1159-1162. [Link]
-
National Institutes of Health. (n.d.). STAT3 signaling in immunity. Retrieved from [Link]
-
Creative Diagnostics. (n.d.). MAP Kinase Signaling Pathways. Retrieved from [Link]
-
ARKAT USA, Inc. (n.d.). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Retrieved from [Link]
-
CUSABIO. (n.d.). PI3K-Akt signaling pathway. Retrieved from [Link]
-
SciELO. (n.d.). Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Novel thieno[2,3-d]pyrimidines: their design, synthesis, crystal structure analysis and pharmacological evaluation. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of thieno[2,3-d]pyrimidine 14. Retrieved from [Link]
-
National Institutes of Health. (2019). Synthesis of thiophene derivatives and their anti-microbial, antioxidant, anticorrosion and anticancer activity. Retrieved from [Link]
-
ScienceDirect. (2019). Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Overview of the STAT-3 signaling pathway in cancer and the development of specific inhibitors. Retrieved from [Link]
-
ResearchGate. (n.d.). Signaling pathway of STAT3. Retrieved from [Link]
-
ResearchGate. (n.d.). Effects of thiophene derivatives and doxorubicin on cell cycle.... Retrieved from [Link]
-
National Institutes of Health. (2008). Tumor volume in subcutaneous mouse xenografts measured by microCT is more accurate and reproducible than determined by 18F-FDG-microPET or external caliper. Retrieved from [Link]
-
PLOS. (2024). Evaluation of superficial xenograft volume estimation by ultrasound and caliper against MRI in a longitudinal pre-clinical radiotherapeutic setting. Retrieved from [Link]
-
DergiPark. (2020). Xenograft Tumor Volume Measurement in Nude Mice: Estimation of 3D Ultrasound Volume Measurements Based on Manual Caliper Measurements. Retrieved from [Link]
-
springermedizin.de. (n.d.). Tumor volume in subcutaneous mouse xenografts measured by microCT is more accurate and reproducible than determined by 18F-FDG-microPET or external caliper. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Synthesis and Evaluation of Novel Bis-Chalcone Derivatives Containing a Thiophene Moiety as Potential Anticancer Agents: In Vitro, In Silico , and Mechanistic Studies. Retrieved from [Link]
-
ResearchGate. (n.d.). Antiproliferative Activity of Novel Thiophene and Thienopyrimidine Derivatives. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Antiproliferative activity of novel thiophene and thienopyrimidine derivatives. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Synthesis of a novel thiophene derivative that induces cancer cell apoptosis through modulation of AKT and MAPK pathways. Retrieved from [Link]
-
ResearchGate. (n.d.). Thiophene Derivatives as Anticancer Agents and Their Delivery to Tumor Cells Using Albumin Nanoparticles. Retrieved from [Link]
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- 19. Tumor volume in subcutaneous mouse xenografts measured by microCT is more accurate and reproducible than determined by 18F-FDG-microPET or external caliper | springermedizin.de [springermedizin.de]
Troubleshooting & Optimization
Technical Support Center: Suzuki Coupling of Thiophenes
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving thiophene substrates. This guide is designed for researchers, scientists, and professionals in drug development who encounter challenges with this powerful yet sometimes finicky transformation. Here, we move beyond simple protocols to explain the causality behind common issues and provide field-proven troubleshooting strategies to enhance your success.
Introduction: The Nuances of Thiophene Suzuki Coupling
The Suzuki-Miyaura reaction is a cornerstone of modern synthetic chemistry, prized for its versatility in forming C-C bonds.[1] However, the unique electronic properties and inherent instability of thiophene-based reagents introduce specific challenges not always encountered with simpler aryl systems. The sulfur atom in the thiophene ring can interact with the palladium catalyst, and thiophene boronic acids are particularly susceptible to degradation.[2]
This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting workflows to directly address the most common side reactions and experimental roadblocks.
Section 1: Protodeboronation - The Prevalent Culprit
Protodeboronation (or protodeborylation) is the undesired cleavage of the C–B bond of the boronic acid, which is replaced by a C–H bond.[3] This is arguably the most common side reaction when working with thiophene boronic acids, leading to reduced yields and consumption of the starting material.[4]
FAQs: Protodeboronation
Q1: My main byproduct is the unfunctionalized thiophene corresponding to my boronic acid. What's happening?
This is a classic sign of protodeboronation.[4] The boronic acid is reacting with a proton source in your reaction mixture (often water) and reverting to the simple thiophene before it can participate in the catalytic cycle. This is especially common with 2-thiopheneboronic acids, which are notoriously unstable.[4][5]
Q2: Which reaction parameters accelerate protodeboronation?
Several factors can increase the rate of protodeboronation:
-
Strong Bases: Strong inorganic bases like NaOH or KOH, leading to a high pH (>10), are known to significantly accelerate this side reaction.[4]
-
High Temperatures: Elevated temperatures (e.g., >100 °C) increase the rate of both the desired coupling and the undesired protodeboronation.[4]
-
Inefficient Catalyst System: A slow or inefficient catalyst gives the boronic acid more time to decompose before it can engage in transmetalation.[4]
-
Water Content: While some water is often necessary, excessive amounts can provide the proton source for the side reaction.
Troubleshooting Guide: Minimizing Protodeboronation
If you suspect protodeboronation is diminishing your yield, consider the following systematic adjustments.
Workflow for Diagnosing and Solving Protodeboronation
Caption: A systematic workflow for troubleshooting protodeboronation.
Detailed Protocols & Explanations
1. Base Selection:
-
The Problem: Strong bases generate a high concentration of hydroxide ions, which can attack the boronic acid, facilitating protonolysis.
-
The Solution: Switch from strong bases like NaOH or KOH to milder inorganic bases. Finely ground potassium phosphate (K₃PO₄) or potassium carbonate (K₂CO₃) are excellent first choices.[4] In some cases, potassium fluoride (KF) can also suppress this side reaction.[6]
2. Temperature Control:
-
The Problem: High temperatures provide the activation energy for both desired and undesired pathways. The rate of decomposition of unstable thiophene boronic acids increases significantly with heat.[4]
-
The Solution: Operate at the lowest temperature that still allows for efficient coupling. Modern high-activity catalyst systems often permit lower reaction temperatures (e.g., 40-80 °C), which can dramatically reduce the rate of protodeboronation.[4]
3. Boronic Acid Stabilization:
-
The Problem: The free boronic acid form is often the most susceptible to protodeboronation.[4]
-
The Solution: Convert the boronic acid to a more stable boronate ester, such as a pinacol or MIDA ester. These derivatives provide a "slow release" of the boronic acid under the reaction conditions, keeping its instantaneous concentration low and minimizing side reactions.[3]
Section 2: Homocoupling and Other Coupling Byproducts
Homocoupling results in the formation of symmetrical biaryls from either the aryl halide (e.g., thienyl-thienyl from a bromothiophene) or the boronic acid (e.g., bithiophene from a thiophene boronic acid).
FAQs: Homocoupling
Q1: I'm observing significant amounts of symmetrical bithiophene in my crude product. What causes this?
This is likely due to homocoupling of your thiophene boronic acid. This side reaction is often promoted by the presence of oxygen, which can facilitate an alternative catalytic cycle leading to the coupling of two boronic acid molecules.
Q2: My aryl halide starting material is forming a symmetrical dimer. Why?
This is homocoupling of the aryl halide. It can occur under certain conditions, particularly if the reductive elimination step of the desired product is slow, or if alternative oxidative pathways are at play.
Troubleshooting Guide: Suppressing Homocoupling
| Issue | Primary Cause | Recommended Solution | Rationale |
| Boronic Acid Homocoupling | Presence of Oxygen | Thoroughly degas all solvents and reagents. Maintain a strict inert atmosphere (N₂ or Ar). | Oxygen can participate in oxidative pathways that lead to the dimerization of the organoboron reagent.[7] |
| Aryl Halide Homocoupling | Slow Reductive Elimination | Use bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands like SPhos, XPhos). | Bulky ligands accelerate the reductive elimination step, which is the final, product-forming step of the main catalytic cycle, thereby outcompeting side reactions.[7] |
| General Homocoupling | Sub-optimal Catalyst System | Screen different palladium precatalysts and ligands. | The kinetics of the catalytic cycle are highly dependent on the catalyst-ligand combination. An optimized system will favor the cross-coupling pathway. |
Section 3: Catalyst Poisoning and Deactivation
The sulfur atom in the thiophene ring presents a unique challenge, as sulfur-containing compounds are known poisons for palladium catalysts.[8]
FAQs: Catalyst Issues
Q1: My reaction starts but then stalls, leaving unreacted starting materials. What could be the issue?
This is a common symptom of catalyst deactivation or poisoning. The active Pd(0) species is being taken out of the catalytic cycle. With thiophenes, a primary suspect is catalyst poisoning by a sulfur species.[8] This can be due to impurities in your starting materials or inherent reactivity of the thiophene substrate itself.
Q2: My reaction mixture turns black immediately. Is this normal?
The formation of palladium black (insoluble, inactive Pd(0) precipitate) indicates catalyst decomposition.[9] While a color change is expected, a rapid crash-out of black solid suggests the catalytic species is not stable under your reaction conditions.
Troubleshooting Guide: Maintaining an Active Catalyst
1. Scrutinize Starting Material Purity:
-
The Problem: A known issue in GMP campaigns has been the presence of elemental sulfur as an impurity in aryl halides, which strongly poisons the palladium catalyst.
-
The Solution: Ensure the high purity of your thiophene halide and boronic acid. If you suspect an impurity, try re-purifying your starting materials or sourcing them from a different, high-purity supplier.
2. Optimize the Ligand and Catalyst Loading:
-
The Problem: The sulfur atom of the thiophene ring can coordinate to the palladium center, inhibiting catalytic activity.
-
The Solution: Employ bulky, electron-rich ligands. These ligands form stable complexes with palladium that can be less susceptible to poisoning and can promote the desired catalytic steps more efficiently.[10][11] In some cases, slightly increasing the catalyst loading (e.g., from 1 mol% to 2-3 mol%) can help overcome partial deactivation.
3. Use Modern Precatalysts:
-
The Problem: Generating the active Pd(0) species in situ from Pd(II) sources can be inefficient and lead to side reactions.[7]
-
The Solution: Use well-defined palladium precatalysts (e.g., palladacycles like the G3 or G4 XPhos precatalysts). These are designed to generate the active L-Pd(0) species cleanly and efficiently upon heating, ensuring a higher concentration of active catalyst at the start of the reaction.[10]
Visualizing the Main Catalytic Cycle and Side Reactions
Sources
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- 2. researchgate.net [researchgate.net]
- 3. Protodeboronation - Wikipedia [en.wikipedia.org]
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- 11. Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Optimizing Suzuki Coupling for Aryl Thiophenes
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving aryl thiophenes. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guidance and answers to frequently asked questions. As Senior Application Scientists, we have compiled field-proven insights and scientifically-grounded protocols to help you navigate the nuances of this powerful C-C bond-forming reaction.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments in a question-and-answer format, focusing on the causality behind experimental choices to empower your optimization efforts.
Issue 1: Low or No Conversion of Starting Materials
Question: I am not observing any significant formation of my desired aryl thiophene product, and I see both my halo-thiophene and boronic acid starting materials remaining. What are the likely causes and how can I fix this?
Answer: This is a common issue that typically points to a problem with the catalyst activation or the overall reaction conditions. Let's break down the potential culprits:
-
Catalyst System Inactivity: The palladium catalyst may not be effectively entering the catalytic cycle.
-
The "Why": The active catalyst in a Suzuki coupling is a Pd(0) species. If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂), it needs to be reduced in situ to Pd(0) for the reaction to initiate. This reduction can sometimes be inefficient. Furthermore, the choice of ligand is critical as it stabilizes the Pd(0) center and facilitates the key steps of oxidative addition and reductive elimination. For electron-rich thiophenes, a sufficiently active catalyst is needed to overcome the activation barrier of the C-X bond.
-
The Solution:
-
Switch to a more active catalyst system. Modern catalyst systems often employ bulky, electron-rich phosphine ligands that promote the crucial oxidative addition step, which can be rate-limiting.[1][2] Consider using pre-formed Pd(0) catalysts like Pd(PPh₃)₄ or highly active precatalysts such as PEPPSI-type catalysts, which are known to be effective for heteroaryl couplings.[3]
-
Ensure an appropriate ligand-to-metal ratio. For many phosphine ligands, a 1:1 to 4:1 ligand-to-palladium ratio is optimal. Too little ligand can lead to catalyst decomposition (formation of palladium black), while too much can sometimes inhibit the reaction.
-
Degas your reaction mixture thoroughly. Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II) species and can also promote unwanted side reactions.[4] Purge your solvent and reaction vessel with an inert gas (argon or nitrogen) before adding the catalyst.
-
-
-
Sub-optimal Reaction Temperature: The reaction may not have enough energy to overcome the activation barrier.
-
The "Why": Like most chemical reactions, the Suzuki coupling has an activation energy that must be overcome. If the temperature is too low, the reaction rate will be impractically slow.
-
The Solution: Gradually increase the reaction temperature in increments of 10-20 °C. Common temperatures for Suzuki couplings of aryl thiophenes range from 60 °C to 110 °C, depending on the solvent and the reactivity of the substrates.[5][6]
-
-
Poor Solubility of Reagents: If your starting materials or base are not sufficiently soluble in the reaction solvent, the reaction will be slow or may not proceed at all.
-
The "Why": The Suzuki coupling is a homogenous catalytic reaction (though sometimes run in biphasic systems). For the catalytic cycle to operate efficiently, all components must have some degree of solubility to interact.
-
The Solution:
-
Choose a more appropriate solvent. Toluene, 1,4-dioxane, and DMF are common solvents for Suzuki reactions.[6][7] Sometimes a mixture of solvents, such as toluene/water or dioxane/water, can be beneficial.[5][7]
-
Consider the solubility of your base. Inorganic bases like K₃PO₄ and K₂CO₃ have limited solubility in organic solvents. The addition of a small amount of water can sometimes help, but be mindful of potential side reactions (see Issue 2).[5][8]
-
-
Issue 2: Significant Formation of Thiophene Byproduct (Protodeboronation)
Question: My reaction is producing a significant amount of the deborylated thiophene byproduct instead of the desired coupled product. What is causing this and how can I prevent it?
Answer: This is a classic case of protodeboronation, a common side reaction where the C-B bond of the boronic acid is cleaved and replaced by a C-H bond from a proton source (often water).[9][10] Thiophene boronic acids, particularly 2-thienylboronic acid, are notoriously susceptible to this side reaction.[11] The key is to make the rate of the Suzuki coupling faster than the rate of protodeboronation.
-
Inherent Instability of Thiophene Boronic Acid:
-
The "Why": The electron-rich nature of the thiophene ring and the presence of the sulfur heteroatom can make the C-B bond more susceptible to cleavage under the reaction conditions, especially at higher temperatures and pH.[11]
-
The Solution:
-
Use a more stable boron reagent. This is the most robust solution. Instead of the free boronic acid, consider using:
-
Potassium Thienyltrifluoroborates (R-BF₃K): These salts are generally more stable than the corresponding boronic acids and are less prone to protodeboronation.[12][13][14] They are easily prepared and can be stored for long periods.
-
MIDA (N-methyliminodiacetic acid) Boronates: These are highly stable, crystalline solids that are compatible with chromatography.[15] They participate in the Suzuki reaction via a "slow-release" mechanism of the boronic acid under aqueous basic conditions, keeping the instantaneous concentration of the unstable boronic acid low.[16][17]
-
-
Use an excess of the boronic acid. If using the free boronic acid is unavoidable, employing a larger excess (e.g., 1.5-2.0 equivalents) can help compensate for the amount lost to protodeboronation. However, this can complicate purification.
-
-
-
Reaction Conditions Favoring Protodeboronation:
-
The "Why": High temperatures, strong bases, and the presence of excess water can accelerate the rate of protodeboronation.[10]
-
The Solution:
-
Switch to a milder base. Strong bases like NaOH or KOH can promote protodeboronation. Milder bases such as K₃PO₄, K₂CO₃, or Cs₂CO₃ are generally preferred.[5][18][19]
-
Lower the reaction temperature. Operate at the lowest temperature that allows for a reasonable reaction rate.
-
Minimize water content. While some water can be beneficial for dissolving the base and facilitating the catalytic cycle, excessive amounts can promote protodeboronation. If possible, use anhydrous conditions or a minimal amount of water.
-
-
Issue 3: Formation of Homocoupled Byproducts
Question: I am observing significant amounts of bithiophene and/or biaryl homocoupling products in my reaction mixture. How can I suppress these side reactions?
Answer: Homocoupling arises from the reaction of two molecules of the boronic acid (to form a biaryl) or two molecules of the halo-thiophene. This is often promoted by the presence of oxygen or an inefficient catalyst system.
-
Oxygen-Mediated Homocoupling:
-
The "Why": Oxygen can facilitate the oxidative homocoupling of boronic acids.
-
The Solution: Ensure your reaction is thoroughly degassed. A few freeze-pump-thaw cycles are highly effective, or you can bubble an inert gas through your solvent for an extended period before adding the catalyst.
-
-
Catalyst-Related Issues:
-
The "Why": A slow transmetalation step in the catalytic cycle can lead to side reactions. Additionally, some catalyst systems are more prone to promoting homocoupling.
-
The Solution:
-
Use bulky phosphine ligands. Ligands with a large cone angle, such as Buchwald's biaryl phosphine ligands (e.g., SPhos, XPhos), can sterically hinder the formation of homocoupled products.[1][2]
-
Optimize the base and solvent. The choice of base and solvent can influence the rate of transmetalation. Experiment with different combinations to find a system that favors the cross-coupling pathway.
-
-
Issue 4: Dehalogenation of the Halo-thiophene Starting Material
Question: I am seeing a significant amount of the dehalogenated thiophene in my reaction mixture. What is causing this?
Answer: Dehalogenation is the replacement of the halogen on your starting material with a hydrogen atom. This is a common side reaction in palladium-catalyzed cross-couplings.
-
The "Why": The mechanism of dehalogenation can be complex and may involve the formation of a palladium-hydride species which can then react with the halo-thiophene. This can be promoted by certain bases and solvents, or by impurities in the starting materials.
-
The Solution:
-
Change the base. Some bases are more prone to promoting dehalogenation than others. If you are using a base like an alkoxide, consider switching to a carbonate or phosphate base.
-
Protect sensitive functional groups. If your thiophene has acidic protons (e.g., an NH group on a pyrrole fused to the thiophene), these can react with the base and contribute to dehalogenation pathways. Protection of such groups can be beneficial.
-
Re-evaluate your catalyst system. Some catalyst systems may be more prone to generating the palladium-hydride species responsible for dehalogenation. Experimenting with different ligands may help.
-
Frequently Asked Questions (FAQs)
Q1: Which palladium catalyst is best for Suzuki coupling of aryl thiophenes?
There is no single "best" catalyst as the optimal choice depends on the specific substrates. However, for many applications involving aryl thiophenes, catalyst systems based on bulky, electron-rich phosphine ligands are highly effective.[1] Good starting points include:
-
Pd(PPh₃)₄: A classic, reliable catalyst for many Suzuki couplings.[5][20]
-
Pd(dppf)Cl₂: Often shows good performance with heteroaromatic substrates.[8]
-
Pd(OAc)₂ or Pd₂(dba)₃ with a Buchwald ligand (e.g., SPhos, XPhos): These are highly active catalyst systems that can be effective for challenging couplings, including those with aryl chlorides.[1][18]
Q2: What is the best base to use?
K₃PO₄ (potassium phosphate) and K₂CO₃ (potassium carbonate) are excellent choices for Suzuki couplings of aryl thiophenes.[5][21] They are generally effective and less likely to promote protodeboronation compared to stronger bases like NaOH. Cs₂CO₃ (cesium carbonate) can also be highly effective, particularly for more challenging couplings.[6]
Q3: How do I remove the excess boronic acid and its byproducts after the reaction?
Purification can sometimes be challenging. Here are a few strategies:
-
Aqueous workup: A wash with a dilute aqueous base (e.g., 1M NaOH) can help remove unreacted boronic acid by converting it to the water-soluble boronate salt.
-
Column chromatography: This is the most common method for purifying the final product. A careful choice of eluent is necessary to separate the product from any remaining starting materials and byproducts.
-
Formation of a boronic ester: If the boronic acid is co-eluting with your product, you can try adding a diol like ethylene glycol or pinacol to the crude mixture to convert the boronic acid to its corresponding ester, which will have a different polarity and may be easier to separate by chromatography.
Q4: Can I use an aryl chloride instead of an aryl bromide or iodide?
Yes, but it is generally more challenging. The oxidative addition of aryl chlorides to Pd(0) is slower than for aryl bromides or iodides. To achieve good results with aryl chlorides, you will likely need to use a highly active catalyst system, such as one employing a bulky, electron-rich Buchwald-type ligand (e.g., SPhos, XPhos) or an N-heterocyclic carbene (NHC) ligand.[1][3]
Data Presentation
Table 1: Comparison of Reaction Conditions for Mitigating Protodeboronation
| Entry | Boron Reagent | Base (equiv.) | Catalyst/Ligand | Solvent | Temp (°C) | Outcome |
| 1 | Thiophene-2-boronic acid | NaOH (3.0) | Pd(PPh₃)₄ | Dioxane/H₂O | 100 | High Protodeboronation |
| 2 | Thiophene-2-boronic acid | K₃PO₄ (3.0) | Pd(OAc)₂ / SPhos | Toluene | 80 | Reduced Protodeboronation |
| 3 | Potassium thiophene-2-trifluoroborate | Cs₂CO₃ (3.0) | PdCl₂(dppf) | THF/H₂O | 80 | Minimal Protodeboronation |
| 4 | Thiophene-2-MIDA boronate | K₃PO₄ (3.0) | Pd₂(dba)₃ / SPhos | Dioxane/H₂O | 100 | Minimal Protodeboronation, Slow Release |
This table is a composite representation based on principles and data from multiple sources.[1][5][12]
Experimental Protocols
Protocol 1: General Procedure for Suzuki Coupling of an Aryl Bromide with a Thiophene Boronic Acid
This protocol is a robust starting point for the coupling of an aryl bromide with a thiophene boronic acid, with conditions chosen to minimize common side reactions.
Reagents and Equipment:
-
Aryl bromide (1.0 equiv)
-
Thiophene boronic acid (1.2-1.5 equiv)
-
Pd(PPh₃)₄ (0.03 equiv)
-
K₃PO₄ (finely ground, 3.0 equiv)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Schlenk flask or oven-dried reaction vial with a magnetic stir bar
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To the reaction vessel, add the aryl bromide, thiophene boronic acid, and K₃PO₄.
-
Seal the vessel and evacuate and backfill with an inert gas three times.
-
Add the Pd(PPh₃)₄ catalyst under a positive pressure of inert gas.
-
Add anhydrous 1,4-dioxane and a minimal amount of degassed water (e.g., a 10:1 dioxane:water ratio) via syringe.
-
Stir the reaction mixture at 80-90 °C.
-
Monitor the reaction progress by TLC or LC-MS. Check for the consumption of the starting materials and the formation of the product.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Mandatory Visualizations
Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting Workflow for Low Yield
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. youtube.com [youtube.com]
- 5. Design and Synthesis of Arylthiophene-2-Carbaldehydes via Suzuki-Miyaura Reactions and Their Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pcliv.ac.uk [pcliv.ac.uk]
- 8. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protodeboronation - Wikipedia [en.wikipedia.org]
- 10. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Suzuki-Miyaura Cross-Coupling of Potassium Trifluoroboratohomoenolates [organic-chemistry.org]
- 14. scispace.com [scispace.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. experts.illinois.edu [experts.illinois.edu]
- 17. pubs.acs.org [pubs.acs.org]
- 18. mdpi.com [mdpi.com]
- 19. researchgate.net [researchgate.net]
- 20. Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via Suzuki Cross-Coupling Reactions, Their Electronic and Nonlinear Optical Properties through DFT Calculations | MDPI [mdpi.com]
- 21. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 5-(4-Methoxyphenyl)thiophene-2-carbaldehyde
Welcome to the technical support center for the synthesis of 5-(4-Methoxyphenyl)thiophene-2-carbaldehyde. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis. We provide in-depth, experience-driven advice in a direct question-and-answer format to help you troubleshoot low yields and other experimental hurdles.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound?
There are two predominant and well-documented strategies for synthesizing this molecule:
-
Palladium-Catalyzed Cross-Coupling (e.g., Suzuki-Miyaura Reaction): This is a convergent approach where two key fragments are joined. A typical example involves the reaction of a thiophene building block, such as 5-formylthiophene-2-boronic acid, with a substituted benzene partner, like 4-iodoanisole or 4-bromoanisole, in the presence of a palladium catalyst and a base.
-
Vilsmeier-Haack Formylation: This is a sequential approach where the 2-carbaldehyde group is installed onto a pre-formed 2-(4-methoxyphenyl)thiophene scaffold. The reaction uses a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a formamide like N,N-dimethylformamide (DMF).[1]
Q2: Which synthetic route is generally recommended for achieving higher yields and purity?
For reliability and typically higher yields, the Suzuki-Miyaura cross-coupling reaction is often preferred. This preference is due to a few key factors:
-
High Functional Group Tolerance: The reaction conditions are generally mild and compatible with a wide range of functional groups, minimizing the need for protecting groups.
-
Predictable Regiochemistry: The C-C bond formation occurs precisely at the locations of the boronic acid (or ester) and the halide, eliminating the risk of forming constitutional isomers.
-
Commercial Availability of Reagents: The required starting materials are often commercially available or can be synthesized via robust procedures.
The Vilsmeier-Haack reaction, while effective, can be more sensitive. The Vilsmeier reagent is a relatively weak electrophile, meaning the substrate must be sufficiently electron-rich for the reaction to proceed efficiently.[2][3] Any deviation in the starting material's purity or reaction conditions can lead to side reactions or incomplete conversion.
Q3: What are the most critical safety precautions when performing these syntheses?
For Suzuki-Miyaura Reactions:
-
Palladium Catalysts: While not acutely toxic, palladium compounds should be handled with care in a fume hood, wearing appropriate personal protective equipment (PPE), as their long-term effects are not fully understood.
-
Bases: Strong bases like potassium phosphate or carbonates can be corrosive and irritants. Avoid inhalation of dust.
-
Solvents: Many solvents used (e.g., dioxane, toluene) are flammable and have associated health risks. Always work in a well-ventilated fume hood and away from ignition sources.
For Vilsmeier-Haack Formylation:
-
Phosphorus Oxychloride (POCl₃): This reagent is highly corrosive, toxic, and reacts violently with water. It must be handled with extreme caution in a dry, inert atmosphere within a fume hood. Always add it slowly to the reaction mixture, especially when using DMF, as the initial reaction can be exothermic.
-
N,N-Dimethylformamide (DMF): DMF is a reproductive toxin and should be handled with appropriate gloves and ventilation. Ensure it is anhydrous, as water will rapidly decompose the Vilsmeier reagent.
Troubleshooting Guide: Addressing Low Yield
This section is designed to address specific problems you may encounter during the synthesis.
Scenario 1: Low Yield in Suzuki-Miyaura Cross-Coupling
The Suzuki reaction is a powerful tool, but its success hinges on the delicate balance of its catalytic cycle. Low yields are a common frustration, often stemming from a few key areas.
An incomplete reaction points to a problem with the catalytic cycle's efficiency. The primary culprits are often the catalyst, base, or temperature.
-
Cause - Catalyst Deactivation: The Pd(0) active species can be oxidized by residual oxygen or poisoned by impurities. Furthermore, the chosen ligand may not be optimal for stabilizing the catalyst or promoting the key steps of oxidative addition and reductive elimination.
-
Solution:
-
Ensure Rigorous Inert Conditions: Degas your solvent thoroughly (e.g., by sparging with argon for 30 minutes or via freeze-pump-thaw cycles).[4] Maintain a positive pressure of an inert gas (N₂ or Ar) throughout the reaction.
-
Optimize the Catalyst/Ligand System: If using a simple catalyst like Pd(PPh₃)₄, consider switching to a more robust, modern system.[5] Palladium precatalysts combined with bulky, electron-rich biarylphosphine ligands (e.g., SPhos, XPhos) are designed for high activity and stability, often allowing for lower catalyst loadings and temperatures.[6]
-
Check Reagent Purity: Ensure your aryl halide and boronic acid are pure. Impurities can sometimes interfere with the catalyst.
-
-
Cause - Ineffective Base or Temperature: The base is crucial for activating the boronic acid. If the base is too weak, insoluble, or if the temperature is too low, the transmetalation step will be slow, stalling the reaction.
-
Solution:
-
Base Selection: Finely ground potassium phosphate (K₃PO₄) is often an excellent choice due to its sufficient basicity and high solubility in the aqueous phase of biphasic systems.[6] Cesium carbonate (Cs₂CO₃) is a stronger and often very effective alternative.[4]
-
Temperature Adjustment: While high temperatures can promote side reactions, a stalled reaction may benefit from a modest increase in temperature (e.g., from 80°C to 100°C).[7] Monitor by TLC or LC-MS to find the optimal balance.
-
| Catalyst System | Base | Solvent System | Temperature (°C) | Typical Yield Range | Reference Insights |
| Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 100 | 40-70% | "Traditional" conditions; prone to catalyst decomposition and side reactions. |
| PdCl₂(dppf) | K₂CO₃ | Dioxane/H₂O | 90 | 65-85% | A more robust catalyst than Pd(PPh₃)₄, often providing more consistent results.[5] |
| XPhos Pd G3 | K₃PO₄ | THF/H₂O | 80 | 85-98% | A modern precatalyst system offering high turnover numbers and stability, often leading to excellent yields even with challenging substrates.[6] |
Homocoupling arises from two primary pathways: oxygen-induced degradation of the boronic acid or a side reaction within the catalytic cycle.
-
Cause - Oxygen Contamination: Oxygen can promote the oxidative homocoupling of the boronic acid, consuming your starting material before it can participate in the cross-coupling.
-
Solution: As mentioned above, meticulous degassing of solvents and maintaining a strict inert atmosphere is the most critical preventative measure.[8]
-
Cause - Reaction Stoichiometry: Using a large excess of the boronic acid can sometimes favor homocoupling.
-
Solution: Start with a stoichiometry of approximately 1.05 to 1.2 equivalents of the boronic acid relative to the aryl halide. This slight excess is usually sufficient to drive the reaction to completion without promoting excessive side reactions.
Caption: Key steps and failure points in the Suzuki-Miyaura catalytic cycle.
Scenario 2: Low Yield in Vilsmeier-Haack Formylation
This reaction's success depends on the careful formation and reaction of the electrophilic Vilsmeier reagent.
This is a classic sign of decomposition, usually caused by poor temperature control or impure reagents.
-
Cause - Uncontrolled Exotherm: The initial reaction between POCl₃ and DMF to form the Vilsmeier reagent is exothermic. If POCl₃ is added too quickly or without adequate cooling, the temperature can rise uncontrollably, leading to the decomposition of the reagent and the sensitive thiophene substrate.
-
Solution:
-
Control the Addition: Always perform the reaction in a flask equipped with a dropping funnel and a thermometer. Cool the DMF to 0°C in an ice-water bath before starting the dropwise addition of POCl₃.
-
Maintain Low Temperature: Ensure the internal temperature does not rise above 5-10°C during the addition. After the Vilsmeier reagent has formed, the substrate can be added, and the reaction can then be allowed to warm to room temperature or be gently heated as the specific protocol requires.[9]
-
-
Cause - Impure Reagents: Water is the enemy of the Vilsmeier-Haack reaction. Any moisture in the DMF or on the glassware will rapidly quench the POCl₃ and the Vilsmeier reagent. Similarly, old DMF can contain dimethylamine from decomposition, which can cause side reactions.[10]
-
Solution: Use freshly opened, anhydrous DMF. Ensure all glassware is rigorously oven-dried or flame-dried before use.
The work-up of a Vilsmeier-Haack reaction involves quenching the reactive intermediates with a basic aqueous solution (like sodium acetate or sodium bicarbonate), which can sometimes be problematic.
-
Cause - Incomplete Hydrolysis: The intermediate iminium salt formed after the electrophilic attack must be hydrolyzed to the final aldehyde. If the quench is too rapid or inefficient, this can lead to complex mixtures.
-
Solution:
-
Controlled Quench: Pour the reaction mixture slowly onto crushed ice. This helps to manage the heat from the quench.
-
Basic Hydrolysis: After the initial quench, add a saturated solution of sodium bicarbonate or sodium acetate and stir vigorously for 1-2 hours. This ensures complete hydrolysis of the iminium intermediate to the aldehyde.
-
Extraction: Extract the product with a suitable organic solvent like ethyl acetate or dichloromethane. If emulsions form, a wash with brine can help to break them.
-
Scenario 3: General Purification Challenges
Aromatic aldehydes can be challenging to purify by standard column chromatography alone, especially if impurities have similar polarities.
-
Solution 1 - Column Chromatography Optimization:
-
Solvent System: The target molecule is moderately polar. A good starting point for silica gel chromatography is a hexane/ethyl acetate or hexane/dichloromethane gradient. Use a shallow gradient to maximize separation.
-
Adsorbent: If silica gel causes decomposition (which can happen with aldehydes), consider using a less acidic support like alumina (neutral or basic).
-
-
Solution 2 - Purification via a Bisulfite Adduct:
-
This is a classic and highly effective chemical method for purifying aldehydes.[11] The aldehyde reacts reversibly with sodium bisulfite to form a water-soluble adduct, leaving non-aldehydic organic impurities behind in an organic solvent.[12]
-
General Procedure: Dissolve the crude product in a solvent like methanol or THF.[13] Add a saturated aqueous solution of sodium bisulfite and stir vigorously. The adduct may precipitate or dissolve in the aqueous layer. Extract the mixture with an organic solvent (e.g., ether) to remove the impurities. Separate the aqueous layer, and then regenerate the pure aldehyde by adding a base (e.g., NaHCO₃ or dilute NaOH) and extracting it back into an organic solvent.[13][14]
-
Caption: A logical workflow for diagnosing and addressing low reaction yields.
Detailed Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling
This protocol is a representative example. Optimal conditions may vary.
-
Reaction Setup: To an oven-dried Schlenk flask, add 5-formylthiophene-2-boronic acid (1.1 eq), 4-iodoanisole (1.0 eq), and finely ground potassium phosphate (K₃PO₄, 3.0 eq).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with argon three times.
-
Solvent and Catalyst Addition: Under a positive flow of argon, add degassed 1,4-dioxane and water (e.g., a 4:1 ratio). Bubble argon through the solution for another 15 minutes. Add the palladium catalyst system (e.g., XPhos Pd G3, 1-2 mol%).[6]
-
Reaction: Heat the mixture to 80-90°C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Once complete, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by silica gel column chromatography (e.g., gradient elution with hexane/ethyl acetate) to yield the final product.
Protocol 2: Vilsmeier-Haack Formylation
This protocol requires strict anhydrous conditions and should be performed with caution.
-
Reagent Preparation: In an oven-dried, three-neck flask equipped with a dropping funnel, thermometer, and nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF). Cool the flask to 0°C in an ice-water bath.
-
Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃, ~1.1 eq) dropwise to the cold DMF, ensuring the internal temperature does not exceed 10°C. Stir at 0°C for 30 minutes after the addition is complete.
-
Substrate Addition: Dissolve 2-(4-methoxyphenyl)thiophene (1.0 eq) in a small amount of anhydrous DMF and add it dropwise to the cold Vilsmeier reagent.
-
Reaction: Allow the reaction to warm to room temperature and then heat to 50-60°C for several hours, monitoring by TLC.
-
Work-up: Cool the reaction mixture to room temperature and pour it slowly onto a large amount of crushed ice. Add a saturated aqueous solution of sodium acetate and stir vigorously for 1 hour.
-
Extraction and Purification: Extract the product with ethyl acetate (3x). Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.
References
-
Chemical Society Reviews. (2025). Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. RSC Publishing. Retrieved from [Link]
-
Doyle, A. G., et al. (2022). Closed-loop optimization of general reaction conditions for heteroaryl Suzuki-Miyaura coupling. Science, 378(6618), 399-405. Retrieved from [Link]
-
CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions. Retrieved from [Link]
-
ResearchGate. (2022). Closed-loop optimization of general reaction conditions for heteroaryl Suzuki-Miyaura coupling | Request PDF. Retrieved from [Link]
-
National Science Foundation. (2022). Closed-loop optimization of general reaction conditions for heteroaryl Suzuki-Miyaura coupling. NSF Public Access Repository. Retrieved from [Link]
-
ACS Publications. (2017). Liquid–Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures. Organic Process Research & Development. Retrieved from [Link]
-
Reddit. (2021). Having some troubles with a Vislmeier-Haack reaction. Retrieved from [Link]
-
Reddit. (n.d.). Problems with Suzuki coupling. r/Chempros. Retrieved from [Link]
-
National Institutes of Health. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. PMC. Retrieved from [Link]
-
ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. Retrieved from [Link]
-
ResearchGate. (2015). Is it possible to purify aldehyde by column? Is there any other method to do purification?. Retrieved from [Link]
- Google Patents. (2012). Separation of aromatic aldehydes.
-
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. r/Chempros. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
-
Georganics. (n.d.). This compound - High purity. Retrieved from [Link]
-
ScienceDirect. (n.d.). The Vilsmeier Reaction. 2. Reactions with Compounds Other Than Fully Conjugated Carbocycles and Heterocycles. Retrieved from [Link]
-
NROChemistry. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Crystal structure of 5-[bis(4-ethoxyphenyl)amino]thiophene-2-carbaldehyde. PMC. Retrieved from [Link]
Sources
- 1. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 2. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 3. organicreactions.org [organicreactions.org]
- 4. researchgate.net [researchgate.net]
- 5. reddit.com [reddit.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. jk-sci.com [jk-sci.com]
- 10. reddit.com [reddit.com]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Effective Removal of Palladium Catalysts from Thiophene Compounds
Welcome to the Technical Support Center for palladium catalyst removal, specifically tailored for researchers, scientists, and drug development professionals working with thiophene-containing molecules. The synthesis of these sulfur-containing heterocycles often relies on powerful palladium-catalyzed cross-coupling reactions. However, the very nature of the sulfur atom in the thiophene ring, a soft ligand, can lead to strong and stubborn complexation with the soft palladium metal center.[1] This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you navigate the challenges of palladium removal and achieve the high levels of purity required for your downstream applications and active pharmaceutical ingredients (APIs).
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for removing residual palladium from thiophene compounds?
A1: The most common and effective strategies for palladium removal can be broadly categorized as follows:
-
Adsorption/Scavenging: This is the most widely used technique and involves the use of solid-supported materials that selectively bind to palladium.[2] These "scavengers" are then easily removed from the reaction mixture by filtration. Common scavengers include:
-
Functionalized Silica Gels: These are often the preferred choice due to their high selectivity, stability, and compatibility with a wide range of organic solvents.[3][4] Thiol and thiourea-functionalized silica are particularly effective for palladium.[3][5]
-
Activated Carbon: A cost-effective option for palladium adsorption.[6][7] However, it can sometimes lead to product loss due to non-specific binding.[4][6]
-
Polymer-Supported Scavengers: These offer an alternative to silica-based scavengers and can be effective in certain applications.[2]
-
-
Filtration: A straightforward method to remove heterogeneous palladium catalysts (like Pd/C) or precipitated palladium metal.[6] Often, filtration through a pad of Celite® is employed, but this is typically insufficient for removing soluble, homogeneous palladium species.[5][8]
-
Crystallization: Purifying the final product through crystallization can be an effective way to leave palladium impurities behind in the mother liquor.[6] The efficiency of this method can sometimes be enhanced by additives that increase the solubility of palladium species.[6]
-
Extraction: Liquid-liquid extraction can be used to partition the palladium catalyst into a phase that is separate from the product.[6]
Q2: Why is it so challenging to remove palladium from reactions involving thiophene?
A2: The primary challenge lies in the strong affinity between the sulfur atom in the thiophene ring and the palladium catalyst.[1] Sulfur, being a "soft" ligand, forms a stable complex with the "soft" palladium metal center.[1] This strong interaction can make it difficult for scavengers to effectively compete and capture the palladium.[5]
Q3: What are the regulatory limits for palladium in Active Pharmaceutical Ingredients (APIs)?
A3: Regulatory bodies like the International Council for Harmonisation (ICH) have established strict guidelines for the presence of elemental impurities in drug products.[2][9] Palladium is classified as a Class 2B element, and its oral consumption limit is typically 10 ppm.[10] Therefore, robust and quantifiable purification strategies are essential.
Q4: How can I accurately measure the amount of residual palladium in my final compound?
A4: Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) is the most common and highly sensitive analytical technique for quantifying trace levels of palladium in organic compounds and APIs.[5][11][12] Other methods like atomic absorption (AA) spectroscopy and X-ray fluorescence (XRF) can also be used.[9][12] For rapid process monitoring, fluorescent detection kits are also available, though ICP-MS remains the gold standard for final product validation.[11][12]
Troubleshooting Guides
Issue 1: Inefficient Palladium Removal with Scavengers
-
Symptom: High levels of residual palladium (>10 ppm) are detected by ICP-MS after treatment with a scavenger. The final product may also have a persistent discoloration, suggesting the presence of colloidal palladium.
-
Potential Causes & Solutions:
Potential Cause Troubleshooting Steps & Explanation Strong Palladium-Thiophene Complexation The sulfur in your thiophene product is outcompeting the scavenger for the palladium. To disrupt this strong interaction, consider adding a competing ligand or changing the solvent before introducing the scavenger.[5] Incorrect Scavenger Selection The effectiveness of a scavenger is highly dependent on the oxidation state of the palladium species (e.g., Pd(0) vs. Pd(II)). Thiol-based scavengers are generally more effective for Pd(II).[3][5] It is highly recommended to screen a small panel of scavengers with different functional groups (e.g., thiol, thiourea, amine, dimercaptotriazine) to identify the most efficient one for your specific reaction conditions.[5][13] Suboptimal Scavenging Conditions Temperature and reaction time play a crucial role. Inadequate time or temperature may not allow for complete scavenging. Experiment with increasing the scavenging time (e.g., from 1 hour to 16-24 hours) and/or temperature (e.g., from room temperature to 40-60 °C).[6] Poor Mass Transfer If the scavenger is not adequately dispersed in the solution, its interaction with the palladium species will be limited.[5] Ensure vigorous stirring or agitation throughout the scavenging process to maximize contact between the scavenger and the dissolved palladium. Insufficient Amount of Scavenger The amount of scavenger used may be insufficient to capture all the residual palladium. A typical starting point is 5 equivalents of scavenger relative to the initial amount of palladium catalyst.[5] If removal is incomplete, try increasing the equivalents of the scavenger.
Issue 2: Significant Product Loss During Palladium Removal
-
Symptom: While palladium levels are successfully reduced, the yield of the final, purified product is unacceptably low.
-
Potential Causes & Solutions:
Potential Cause Troubleshooting Steps & Explanation Non-Specific Adsorption to Scavenger Activated carbon, in particular, can indiscriminately adsorb the desired product along with the palladium, leading to significant yield loss.[4][6] Product Trapping in Filter Cake During filtration to remove the scavenger, the product can become trapped in the filter cake. Ensure thorough washing of the filter cake with fresh solvent to recover any adsorbed product.[5] Solution: 1. Screen Different Scavengers: Test a variety of scavengers to find one with high selectivity for palladium and low affinity for your product. Functionalized silica scavengers often offer better selectivity than activated carbon.[3][6] 2. Optimize Scavenger Amount: Use the minimum effective amount of scavenger or activated carbon to reduce the surface area available for non-specific product binding.[6] 3. Adjust the Solvent: The choice of solvent can influence the binding of both the palladium and the product to the adsorbent. Using a solvent in which your product is highly soluble may reduce its adsorption onto the scavenger.[6] 4. Consider Alternative Methods: If product loss remains high with scavenging, explore other purification techniques such as crystallization or extraction.[6]
Data-Driven Scavenger Selection
The choice of scavenger is critical and depends on the specific palladium species and the reaction matrix. The following tables provide a comparative overview of commonly used scavengers.
Table 1: Comparative Efficiency of Palladium Scavengers
| Scavenger Type | Functional Group | Typical Starting Pd (ppm) | Typical Final Pd (ppm) | Key Advantages |
| Silica-Based | Thiol (Si-Thiol) | 2400 | ≤ 16 | Robust, versatile for various metals, effective for Pd(II).[3] |
| Silica-Based | Thiourea (Si-THU) | 2400 | ≤ 16 | Versatile for all forms of palladium, widely used in the pharmaceutical industry.[3][13] |
| Silica-Based | Dimercaptotriazine (Si-DMT) | High | Low | Preferred for ruthenium catalysts and hindered palladium complexes.[13][14] |
| Polymer-Supported | TMT (MP-TMT) | ~800 | < 10 | High capacity, can reduce palladium levels 100-1000 fold.[15][16] |
| Activated Carbon | N/A | 300 | < 1 | Cost-effective, but can lead to product loss.[4] |
Note: Efficiency can vary significantly based on the specific reaction conditions, solvent, and nature of the thiophene compound.
Experimental Protocols & Workflows
Workflow for Selecting a Palladium Removal Method
The following diagram outlines a logical decision-making process for choosing the most appropriate palladium removal strategy for your thiophene compound.
Caption: A decision-making workflow for selecting an appropriate palladium removal strategy.
Protocol 1: Palladium Removal Using Thiol-Functionalized Silica
This protocol provides a general procedure for removing a soluble palladium catalyst from a reaction mixture containing a thiophene compound.
-
Materials:
-
Crude reaction mixture containing the thiophene product and palladium catalyst.
-
Thiol-functionalized silica scavenger (e.g., SiliaMetS® Thiol).
-
An appropriate organic solvent in which the product is soluble (e.g., ethyl acetate, toluene, or THF).
-
Celite®.
-
Filtration apparatus (e.g., Büchner funnel, filter flask).
-
-
Procedure:
-
Dilution: Dilute the crude reaction mixture with a suitable organic solvent (5-10 volumes). This reduces viscosity and improves mass transfer.
-
Initial Analysis (Optional but Recommended): Take a small aliquot of the diluted mixture for analysis by ICP-MS to determine the initial palladium concentration.[2]
-
Scavenger Addition: Add the thiol-functionalized silica scavenger to the diluted reaction mixture. A typical starting amount is 5 equivalents relative to the initial amount of palladium catalyst used.[5]
-
Stirring: Stir the mixture vigorously at room temperature or a slightly elevated temperature (e.g., 40-60 °C) for 1 to 18 hours. The optimal time and temperature should be determined experimentally for your specific system.[6]
-
Filtration: Prepare a small pad of Celite® (approximately 1-2 cm thick) in a Büchner funnel. Filter the mixture through the Celite® pad to remove the scavenger-bound palladium.[5]
-
Washing: Wash the filter cake with a small amount of fresh solvent to ensure complete recovery of the product.[5]
-
Concentration: Combine the filtrate and the washings, and remove the solvent under reduced pressure to obtain the purified thiophene product.[5]
-
Final Analysis: Analyze the final product for residual palladium content using ICP-MS to confirm the effectiveness of the purification.[5]
-
Protocol 2: Palladium Removal Using Activated Carbon
-
Materials:
-
Crude product containing residual palladium.
-
Activated Carbon (e.g., Darco® KB-B).
-
An appropriate organic solvent (e.g., Toluene, THF).
-
Celite®.
-
-
Procedure:
-
Dissolution: Dissolve the crude product in an appropriate solvent.
-
Carbon Addition: Add activated carbon (typically 5-10 wt% relative to the crude product).
-
Stirring: Stir the mixture at room temperature or an elevated temperature (e.g., 45 °C) for several hours (e.g., 18 hours).[4]
-
Filtration: Filter the mixture through a pad of Celite® to remove the activated carbon.
-
Washing: Thoroughly wash the Celite® pad with fresh solvent to recover any adsorbed product.[6]
-
Concentration: Concentrate the filtrate to obtain the purified product.
-
Analysis: Analyze the purified product for residual palladium content.
-
References
- Technical Support Center: Palladium Catalyst Removal in 3-Thienyl Compound Synthesis - Benchchem.
- Merck/PITT Collaboration Demonstrates Rapid Method for Evaluation of Residual Palladium.
- Highly Functionalised Sulfur-Based Silica Scavengers for the Efficient Removal of Palladium Species from Active Pharmaceutical Ingredients. Organic Process Research & Development. ACS Publications.
- Palladium Scavenging by SiliaMetS Thiol in the Development of an Efficient, Safe, and Environmentally Friendly Process for the Manufacture of a Drug Candidate for the Treatment of Brain Cancer. SiliCycle.
- Metal Scavengers Selection Guide. SiliCycle.
- Palladium Detection for API Purification. Arbor Assays.
- Comparing efficiency of different palladium scavengers. Benchchem.
- Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development. ACS Publications.
- Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. ACS Medicinal Chemistry Letters.
- Highly Functionalised Sulfur-Based Silica Scavengers for the Efficient Removal of Palladium Species from Active Pharmaceutical Ingredients. Request PDF. ResearchGate.
- Metal Scavenger User Guide. Biotage.
- Method for the determination of Pd-catalyst residues in active pharmaceutical ingredients by means of high-energy polarized-beam energy dispersive X-ray fluorescence. PubMed.
- Application Note. SiliCycle.
- Technical Support Center: Removing Palladium Catalyst Residues from Final Products. Benchchem.
- Final Analysis: The Use of Metal Scavengers for Recovery of Palladium Catalyst from Solution. ResearchGate.
- Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. NIH.
- Rhodium and Palladium Metal Scavenging with Carboxen® Synthetic Carbon Adsorbents. Sigma-Aldrich.
- Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development. ACS Publications.
- Using Metal Scavengers to Remove Trace Metals such as Palladium. Biotage.
- How can i remove palladium Pd catalyst easily?. ResearchGate.
- Metal Scavenger Guide. Sopachem.
- Efficient Palladium Removal Without Compromising Product Yield. Apollo Scientific.
- The Use of Metal Scavengers for Recovery of Palladium Catalyst from Solution. Ingenta Connect.
- Removal of palladium (Pd) catalysts Activated Carbon Business Division. Osaka Gas Chemicals Co., Ltd.
- catalyst deactivation issues in palladium-catalyzed synthesis of 2-(4-fluorophenyl)thiophene. Benchchem.
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- 9. Method for the determination of Pd-catalyst residues in active pharmaceutical ingredients by means of high-energy polarized-beam energy dispersive X-ray fluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 16. sopachem.com [sopachem.com]
Preventing dehalogenation in Suzuki coupling of bromothiophenes
A Guide to Preventing Dehalogenation Side Reactions
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing Suzuki-Miyaura cross-coupling reactions with bromothiophene substrates. As a Senior Application Scientist, I understand the synthetic utility of this reaction and the frustrating challenges that can arise, particularly the undesired dehalogenation of the starting material. This document provides in-depth troubleshooting advice, optimized protocols, and a mechanistic rationale to help you suppress this common side reaction and maximize the yield of your desired biaryl product.
Understanding the "Why": The Mechanism of Dehalogenation
In an ideal Suzuki-Miyaura coupling, the palladium catalyst orchestrates a three-step cycle: oxidative addition, transmetalation, and reductive elimination to form the desired C-C bond[1][2]. However, a parasitic off-cycle reaction, dehalogenation (or hydrodehalogenation), often competes with the productive pathway. This side reaction replaces the bromine atom on the thiophene ring with a hydrogen atom, consuming your starting material and generating a difficult-to-remove byproduct[3][4].
The primary culprit behind dehalogenation is the formation of a palladium-hydride (Pd-H) species. This can occur through several mechanisms, including the interaction of the palladium complex with the base, solvent (especially alcohols), or even trace amounts of water[3]. Once formed, this Pd-H intermediate can undergo reductive elimination with the thiophene group, leading to the dehalogenated product[5]. Heteroaryl halides, like bromothiophenes, can be particularly susceptible to this side reaction[3].
Diagram 1: Competing Pathways in Suzuki Coupling
Caption: The desired Suzuki cycle versus the competing dehalogenation pathway.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the Suzuki coupling of bromothiophenes in a question-and-answer format.
Q1: My main product is the dehalogenated thiophene. What is the most likely cause?
A1: High levels of dehalogenation are typically linked to the reaction conditions, which favor the formation of palladium-hydride species over the desired transmetalation step. The most common culprits are:
-
The Base: Strong bases, particularly hydroxides (NaOH, KOH) or alkoxides, can promote dehalogenation.
-
The Solvent: Protic solvents like alcohols can act as hydride sources. While some water is often necessary, excessive amounts can be detrimental[6].
-
The Ligand: While essential, some ligands may not sufficiently accelerate the productive coupling, giving more time for the dehalogenation side reaction to occur.
-
Temperature: High temperatures can sometimes increase the rate of dehalogenation.
Q2: Which palladium catalyst and ligand combination is best for suppressing dehalogenation with bromothiophenes?
A2: For challenging substrates like bromothiophenes, standard catalysts such as Pd(PPh₃)₄ may not be optimal[7]. The key is to use a catalyst system that promotes rapid oxidative addition and reductive elimination. This is often achieved with:
-
Bulky, Electron-Rich Phosphine Ligands: These are the industry standard for difficult couplings. Ligands like SPhos, XPhos, and P(t-Bu)₃ are designed to accelerate the desired catalytic cycle, thereby outcompeting the dehalogenation pathway[3][7]. They promote both the initial oxidative addition and the final reductive elimination step.
-
N-Heterocyclic Carbene (NHC) Ligands: NHCs are strong electron donors that form stable complexes with palladium and can be highly effective in suppressing dehalogenation[7][8].
-
Precatalysts: Using modern Pd(II) precatalysts, such as the Buchwald G3 or G4 precatalysts, ensures the efficient generation of the active Pd(0) species in a controlled manner, which can minimize side reactions[5].
Q3: How does my choice of base influence the rate of dehalogenation?
A3: The base is a critical parameter. Its primary role is to activate the boronic acid for transmetalation[8]. However, the wrong base can be a major contributor to dehalogenation.
-
Avoid Strong Hydroxide Bases: Bases like NaOH and KOH are often too harsh and can accelerate the formation of Pd-H species[9].
-
Favor Weaker Inorganic Bases: Milder bases are generally preferred. Potassium phosphate (K₃PO₄) and potassium carbonate (K₂CO₃) are excellent choices that often provide a good balance of reactivity while minimizing dehalogenation[3][7][10]. Cesium carbonate (Cs₂CO₃) is also a very effective, albeit more expensive, option.
-
Consider Fluoride Sources: In some cases, particularly with base-sensitive functional groups, potassium fluoride (KF) can be an effective and mild base[8].
Q4: I'm coupling a boronic acid that is prone to protodeboronation. Could this be related to the dehalogenation I'm observing?
A4: Yes, absolutely. Protodeboronation is a side reaction where the boronic acid is consumed by reacting with a proton source (like water) to form an arene, effectively removing it from the reaction mixture[11]. If the transmetalation step is slow, and the boronic acid is decomposing via protodeboronation, the palladium intermediate (Th-Pd-Br) has a longer lifetime. This increased lifetime provides more opportunity for it to react with a hydride source, leading to dehalogenation of the bromothiophene[12]. To mitigate this, consider using more stable boronic esters (e.g., pinacol or MIDA esters) or ensuring your reaction conditions (milder base, less water) also disfavor protodeboronation[11].
Q5: What is the ideal solvent system to use?
A5: The best solvents are generally aprotic.
-
Recommended Solvents: 1,4-Dioxane, Tetrahydrofuran (THF), and Toluene are excellent choices[3][10].
-
The Role of Water: A small amount of water is often required to solubilize the inorganic base and facilitate the transmetalation step[6][10]. A common starting point is a 4:1 or 5:1 mixture of the organic solvent to water. However, as shown in studies with dibromothiophenes, minimizing the amount of water can be crucial to suppress dehalogenation[6][13]. If dehalogenation is severe, try reducing the water content or running the reaction under anhydrous conditions with a soluble base like CsF.
Diagram 2: Troubleshooting Flowchart for Dehalogenation
Caption: A logical workflow for troubleshooting dehalogenation issues.
Key Parameter Summary
The choice of reaction parameters is critical in minimizing dehalogenation. The following table summarizes the general effects of key variables.
| Parameter | Recommendation to Minimize Dehalogenation | Rationale |
| Palladium Source | Use a modern Pd(II) precatalyst (e.g., Buchwald G3/G4) | Ensures efficient and clean generation of the active Pd(0) catalyst, minimizing side reactions[5]. |
| Ligand | Bulky, electron-rich phosphines (e.g., SPhos, XPhos, P(t-Bu)₃) or N-Heterocyclic Carbenes (NHCs) | Accelerates the desired oxidative addition and reductive elimination steps, outcompeting the dehalogenation pathway[3][7]. |
| Base | Weaker inorganic bases (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃) | Less prone to generating palladium-hydride species compared to strong bases like NaOH or KOH[3][9]. |
| Solvent | Aprotic solvents (e.g., Dioxane, Toluene, THF) with minimal water (e.g., 4:1 to 10:1 ratio) | Aprotic solvents do not act as hydride sources. Limiting water reduces potential proton sources for both dehalogenation and protodeboronation[3][6]. |
| Temperature | 80-100 °C (Optimization may be required) | While higher temperatures can increase reaction rates, they can also promote dehalogenation. It is often a balance that needs to be found empirically for each specific substrate combination[4]. |
| Boronic Reagent | Use stable boronic esters (pinacol, MIDA) if protodeboronation is suspected | Prevents decomposition of the coupling partner, which can indirectly lead to increased dehalogenation of the bromothiophene[11]. |
Optimized Experimental Protocol
This protocol provides a robust starting point for the Suzuki coupling of a generic 2-bromothiophene with an arylboronic acid, employing a catalyst system known to minimize dehalogenation.
Materials:
-
2-Bromothiophene derivative (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
SPhos Pd G3 Precatalyst (2 mol%)
-
Potassium Phosphate (K₃PO₄), finely ground (2.0 eq)
-
1,4-Dioxane, anhydrous
-
Water, degassed
-
Nitrogen or Argon atmosphere
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add the 2-bromothiophene derivative, the arylboronic acid, and the finely ground potassium phosphate.
-
Inert Atmosphere: Seal the vessel. Evacuate and backfill with an inert gas (Argon or Nitrogen) three times to ensure all oxygen is removed.
-
Catalyst Addition: Under a positive pressure of inert gas, add the SPhos Pd G3 precatalyst.
-
Solvent Addition: Add degassed 1,4-dioxane and degassed water via syringe to achieve a 5:1 solvent ratio (e.g., 5 mL dioxane, 1 mL water). The typical reaction concentration is 0.1 - 0.2 M with respect to the bromothiophene.
-
Reaction Execution: Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. Look for the consumption of the starting bromothiophene and the appearance of the desired product. Check for the presence of the dehalogenated byproduct.
-
Work-up: Upon completion (typically 4-16 hours), cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel.
References
-
Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs.
-
how to avoid dehalogenation side reactions in Suzuki coupling - Benchchem.
-
A Comparative Guide to 2-(Chloromethyl)thiophene and 2-Bromothiophene in Suzuki Coupling Reactions - Benchchem.
-
An indole-amide-based phosphine ligand enabling a general palladium-catalyzed sterically hindered Suzuki–Miyaura cross-coupling reaction - Organic & Biomolecular Chemistry (RSC Publishing).
-
Suzuki Coupling - Organic Chemistry Portal.
-
Suzuki cross-coupling reaction of 2-bromothiophene with phenylboronic... - ResearchGate.
-
Chiral Phosphorus Ligands for Sterically Hindered Cross-Coupling Catalysis - Strem Catalog Blogs.
-
Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - NIH.
-
Troubleshooting failed Suzuki coupling with electron-rich aryl halides - Benchchem.
-
Protodeboronation - Wikipedia.
-
Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde - NIH.
-
Technical Support Center: Troubleshooting Dehalogenation in Suzuki Coupling of Aryl Bromides - Benchchem.
-
Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC - NIH.
-
Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions - ArODES.
-
A Comparative Guide to Suzuki Coupling of 3,4- dibromothiophene-2-carbaldehyde and 4,5 - Benchchem.
-
The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. | Semantic Scholar.
-
A Sterically Hindered Phosphorus Ligand for Palladium-Catalyzed Sterically Hindered Aryl-Alkyl Coupling Reaction - ResearchGate.
-
Palladium‐Catalysed Cross‐Coupling and Related Processes: Some Interesting Observations That Have Been Exploited in Synthetic Chemistry | Request PDF - ResearchGate.
-
Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction... - ResearchGate.
-
Bulky phosphine ligands promote palladium-catalysed protodeboronation - ChemRxiv.
-
PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS - Nobel Prize.
-
Diagnosing issues with a failed Suzuki coupling? : r/Chempros - Reddit.
-
An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-carboxylates.
-
Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes | The Journal of Organic Chemistry - ACS Publications.
-
2.2: Pd-Catalyzed Cross Coupling Reactions - Chemistry LibreTexts.
-
Palladium-Catalysed Cross-Coupling Reactions Controlled by Noncovalent ZnN Interactions - ResearchGate.
-
Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling - The Royal Society of Chemistry.
-
Problems with Suzuki coupling of aryl boronic acid and alkyl halide : r/Chempros - Reddit.
-
Suzuki-Miyaura Coupling - Chemistry LibreTexts.
-
A sustainable heterogenized palladium catalyst for Suzuki-Miyaura cross coupling reaction of azaheteroaryl halides in aqueous media - DOI.
-
Supported Palladium Catalysts for Suzuki Reactions: Structure‐Property Relationships, Optimized Reaction Protocol and Control of Palladium Leaching - ResearchGate.
-
An efficient protocol for the palladium-catalysed Suzuki–Miyaura cross-coupling - Green Chemistry (RSC Publishing).
-
A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature - The Royal Society of Chemistry.
-
Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. - YouTube.
-
Unexpected byproduct in Suzuki-Miyaura coupling - protodeboronation competing at room temperature? : r/chemistry - Reddit.
-
The Use of Palladium on Magnetic Support as Catalyst for Suzuki–Miyaura Cross-Coupling Reactions - MDPI.
-
Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters - PMC - NIH.
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Technical Support Center: Purification of Polar Thiophene Aldehydes
To: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist Subject: A Practical Guide to Overcoming Purification Challenges of Polar Thiophene Aldehydes
Welcome to the technical support center for the purification of polar thiophene aldehydes. This guide is designed to provide you with in-depth, field-proven insights and troubleshooting strategies for a class of compounds notorious for its purification challenges. The inherent polarity of the aldehyde group, combined with the unique electronic properties of the thiophene ring, often leads to issues such as poor separation, compound degradation, and low recovery. This document offers a structured approach to diagnosing and solving these common problems.
Section 1: Troubleshooting Guide
This section addresses specific, common issues encountered during the purification of polar thiophene aldehydes in a problem-cause-solution format.
| Problem | Probable Cause(s) | Recommended Solution(s) |
| 1. Severe Tailing/Streaking on Silica Gel TLC & Column Chromatography | - Strong Polar Interactions: The aldehyde's carbonyl oxygen and the thiophene's sulfur can form strong hydrogen bonds with the acidic silanol groups (Si-OH) on the silica surface. This causes the compound to "stick" and elute slowly and unevenly.[1] - Acid Sensitivity: The slightly acidic nature of standard silica gel can cause degradation or side reactions of sensitive thiophene aldehydes.[2][3] | - Solvent System Modification: Add a small amount (0.5-1%) of a polar, competitive additive like triethylamine (TEA) or acetic acid to your eluent. TEA will neutralize acidic sites on the silica, while acetic acid can competitively hydrogen bond, reducing tailing.[4][5] - Stationary Phase Deactivation: Before running the column, flush it with the eluent containing 1% TEA to "deactivate" the acidic sites.[5] - Alternative Stationary Phases: Consider using neutral alumina or reversed-phase silica gel, which have different surface properties.[5][6][7] |
| 2. Compound Decomposes on the Column | - Acid-Catalyzed Reactions: Silica gel can act as a mild Lewis acid, potentially catalyzing reactions like acetal formation (if using alcohol solvents) or polymerization, especially with electron-rich thiophenes.[4][8] - Oxidation: Thiophene aldehydes can be susceptible to oxidation, which may be accelerated by prolonged exposure to air on the high-surface-area silica gel.[9] | - Stability Test: Before committing to a large-scale column, spot your compound on a TLC plate, let it sit for a few hours, and then elute it. If a new spot appears or the original spot streaks, your compound is likely unstable on silica.[6] - Use a Milder Stationary Phase: Switch to neutral alumina, florisil, or deactivated silica gel.[1][6] - Work Quickly: Minimize the time the compound spends on the column by using flash chromatography with optimal flow rates.[10] |
| 3. Low or No Recovery of Product | - Irreversible Adsorption: The compound is too polar and has bound irreversibly to the silica gel. - Decomposition: The compound has degraded entirely on the column (see problem 2).[6] - Elution with Solvent Front: The compound is less polar than anticipated and eluted with the nonpolar solvent front.[6] | - Check the First Fractions: Always collect and check the very first fractions that come off the column.[6] - Increase Eluent Polarity Drastically: If the compound is stuck, try flushing the column with a much more polar solvent system (e.g., 10-20% methanol in dichloromethane) to push it off.[4] - Consider Reversed-Phase: For highly polar compounds, reversed-phase chromatography, where polar compounds elute first, is often a superior choice.[6][11] |
| 4. Difficulty Achieving Crystallization | - High Polarity: Highly polar compounds can be challenging to recrystallize as they may be too soluble in polar solvents and poorly soluble in nonpolar ones. - Presence of Impurities: Impurities can inhibit the formation of a crystal lattice. - Oiling Out: The compound may separate as an oil instead of a solid if the solution is supersaturated or if the boiling point of the solvent is higher than the melting point of the compound.[12] | - Use a Solvent/Anti-Solvent System: Dissolve the compound in a minimum amount of a "good" hot solvent (in which it is very soluble). Then, slowly add a "bad" or "anti-solvent" (in which it is poorly soluble) until the solution becomes cloudy. Reheat to clarify and then cool slowly. Common pairs for polar compounds include ethanol/water or acetone/hexane.[13][14] - Induce Crystallization: If no crystals form on cooling, try scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound.[13][14] |
Section 2: Frequently Asked Questions (FAQs)
Q1: What fundamentally makes polar thiophene aldehydes so challenging to purify via chromatography?
A1: The challenge arises from a combination of factors:
-
High Polarity: The aldehyde group is highly polar and capable of strong hydrogen bonding. This leads to very strong interactions with polar stationary phases like silica gel, requiring highly polar eluents that may not provide good separation from other polar impurities.
-
Acidity of Silica Gel: Standard silica gel is slightly acidic due to the presence of silanol (Si-OH) groups on its surface. This acidity can lead to unwanted side reactions, such as polymerization or decomposition of sensitive aldehydes.[2][3][15]
-
Reactivity of the Aldehyde: The aldehyde functional group itself can be reactive. For example, when using alcohol-containing eluents (like methanol or ethanol), the acidic silica surface can catalyze the formation of hemiacetals or acetals, leading to multiple spots on a TLC and complicating the purification.[4][8]
-
Oxidative Instability: The thiophene ring and the aldehyde group can be susceptible to oxidation, especially when exposed to air over the large surface area of the chromatography stationary phase for extended periods.[9][16][17]
Q2: How do I systematically choose an appropriate solvent system for column chromatography?
A2: The key is methodical trial and error using Thin Layer Chromatography (TLC).
-
Start with a Standard System: A good starting point is a mixture of a nonpolar solvent (like hexanes or petroleum ether) and a moderately polar solvent (like ethyl acetate).
-
Run TLCs with Varying Ratios: Test solvent ratios such as 9:1, 4:1, 1:1, and 1:4 (Hexanes:Ethyl Acetate).
-
Aim for an Rf of ~0.3: The ideal solvent system will give your target compound an Rf (retention factor) value of approximately 0.3. This generally provides the best separation during column chromatography.[4]
-
Troubleshoot Polarity:
-
Check for Separation: Ensure the chosen system provides good separation between your product and any impurities. If not, try swapping one of the solvents (e.g., replace ethyl acetate with acetone or diethyl ether) to alter the selectivity.[4]
Q3: Are there viable alternatives to silica gel for purifying these compounds?
A3: Yes, several alternatives can be very effective:
-
Alumina: Available in acidic, neutral, and basic forms. Neutral or basic alumina is often an excellent choice for acid-sensitive compounds or basic molecules that streak on silica.[1][5][7]
-
Florisil® (Magnesium Silicate): A milder, neutral stationary phase that can be effective for compounds that are sensitive to the acidity of silica gel.[1][7]
-
Reversed-Phase Silica (e.g., C18): In reversed-phase chromatography, the stationary phase is nonpolar, and a polar mobile phase (like water/acetonitrile or water/methanol) is used. This is often the best method for very polar compounds, as they will elute earlier and separate from nonpolar impurities.[6][11]
-
Recrystallization: If the crude product is a solid and reasonably pure (>90%), recrystallization is often a more efficient and scalable purification method than chromatography.[13][18][19]
Q4: What are the best practices for preventing oxidation during purification and storage?
A4: Thiophene aldehydes can oxidize, especially at the aldehyde group (to a carboxylic acid) or the sulfur atom.[9][16]
-
Use Fresh Solvents: Use freshly distilled or high-purity solvents to minimize exposure to peroxides and other oxidizing impurities.
-
Inert Atmosphere: When possible, conduct purification steps under an inert atmosphere (nitrogen or argon).
-
Minimize Heat and Light Exposure: Heat and UV light can accelerate oxidation. Avoid unnecessary heating and use amber vials for storage.[9]
-
Storage: For long-term storage, keep the purified compound in a tightly sealed container under an inert atmosphere in a refrigerator or freezer.[9] Adding an antioxidant like BHT (butylated hydroxytoluene) can also be considered for long-term stability.[9]
Section 3: Detailed Protocols & Visualizations
Protocol 1: Flash Column Chromatography with Deactivated Silica
This protocol is designed for an acid-sensitive polar thiophene aldehyde that exhibits tailing on standard silica.
Step-by-Step Methodology:
-
Solvent System Selection: Determine an optimal solvent system using TLC that gives the target compound an Rf of ~0.3. For this example, let's assume a 1:1 Hexanes:Ethyl Acetate mixture with 1% triethylamine (TEA).
-
Column Packing (Slurry Method):
-
In a beaker, mix silica gel with the nonpolar component of your eluent (Hexanes).
-
Pour the resulting slurry into the chromatography column.
-
Open the stopcock and allow the solvent to drain, tapping the column gently to ensure even packing. Never let the solvent level drop below the top of the silica.[10]
-
-
Deactivation and Equilibration:
-
Prepare your eluent (1:1 Hexanes:EtOAc + 1% TEA).
-
Run 2-3 column volumes of this eluent through the packed silica gel to neutralize the acidic sites and equilibrate the stationary phase.
-
-
Sample Loading (Dry Loading Recommended):
-
Dissolve your crude compound in a minimal amount of a volatile solvent (e.g., dichloromethane).
-
Add a small amount of silica gel (approx. 2-3 times the mass of your crude product) to this solution.
-
Evaporate the solvent completely using a rotary evaporator until you have a dry, free-flowing powder.[10]
-
Carefully add this powder to the top of the packed column.
-
-
Elution and Fraction Collection:
-
Begin eluting with your chosen solvent system, collecting fractions.
-
Monitor the elution process by spotting fractions on a TLC plate and visualizing them (e.g., with a UV lamp or a potassium permanganate stain).
-
-
Product Isolation: Combine the pure fractions, and remove the solvent under reduced pressure.
Diagram: Purification Strategy Decision Workflow
This diagram outlines a logical workflow for selecting the appropriate purification method for a polar thiophene aldehyde.
Caption: Decision workflow for purification method selection.
Diagram: Analyte-Stationary Phase Interactions
This diagram illustrates why polar compounds like thiophene aldehydes can tail on a standard silica gel column.
Caption: Strong interactions causing chromatographic tailing.
References
-
University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography. [Link]
-
MicroSolv Technology Corporation. (2023). Troubleshooting Problems With Poor HPLC Results Before Examining the Column. [Link]
-
ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. [Link]
-
University of Colorado Boulder, Department of Chemistry. Recrystallization. [Link]
-
Harris, E. B. J., et al. (2014). What is the best solvent for purifying aldehyde in a column chromatography? ResearchGate. [Link]
-
Waters Corporation. (2023). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. [Link]
-
Reddit. (2022). Why is silica acidic? r/OrganicChemistry. [Link]
-
Wiberg, K. B. Recrystallization. Laboratory Technique in Organic Chemistry. [Link]
-
California State University, Stanislaus. Recrystallization. [Link]
-
Wired Chemist. Recrystallization. [Link]
-
Gualandi, I., et al. (2020). Thiophene-Based Aldehyde Derivatives for Functionalizable and Adhesive Semiconducting Polymers. ACS Applied Materials & Interfaces. [Link]
-
Korovina, N. (2020). Recrystallization Technique for Organic Chemistry. YouTube. [Link]
-
Reddit. (2017). Alternatives to silica gel or alternative method of purification? r/chemistry. [Link]
-
Dong, M. W. HPLC Troubleshooting. LCGC North America. [Link]
-
Wikipedia. Protecting group. [Link]
-
ResearchGate. (2023). Are there alternatives for silica for column chromatography? [Link]
-
DeRatt, Lucas G., et al. (2024). A New Process To Prepare Thiophene-2-Carbonyl Chloride... ACS Omega. [Link]
-
Iida, T., et al. (2007). Silica Gel-Mediated Organic Reactions under Organic Solvent-Free Conditions. Molecules. [Link]
-
Lu, Y., & Li, P. (2014). Thiophene Oxidation and Reduction Chemistry. ResearchGate. [Link]
-
Reddit. (2020). Purification of strong polar and basic compounds. r/Chempros. [Link]
-
University of Rochester, Department of Chemistry. Chromatography: The Solid Phase. [Link]
-
Davis, P. F., et al. (2013). Differential Oxidation of Two Thiophene-Containing Regioisomers to Reactive Metabolites by Cytochrome P450 2C9. Drug Metabolism and Disposition. [Link]
-
Ottolenghi, M., et al. (2020). Effect of Sol–Gel Silica Matrices on the Chemical Properties of Adsorbed/Entrapped Compounds. Molecules. [Link]
-
Kumar, S., et al. (2023). Synthesis and characterization of thiophene based C-S coupled aldehydes... ResearchGate. [Link]
-
Isidro-Llobet, A., et al. (2019). Sustainability Challenges in Peptide Synthesis and Purification... The Journal of Organic Chemistry. [Link]
-
Aksenov, A. V., et al. (2001). Silica Gel in Organic Synthesis. ResearchGate. [Link]
-
Kumar, S., et al. (2023). Synthesis and characterization of thiophene based C-S coupled aldehydes... R Discovery. [Link]
-
ResearchGate. (2018). Removal of thiophenes from aromatic hydrocarbons by means of condensation... [Link]
-
National Testing Agency. Syllabus for Chemistry (SCQP08). [Link]
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de Fatima, A., et al. (2020). Heterocyclic Aldehydes Based on Thieno[3,2-b]thiophene Core... Molecules. [Link]
-
Ibrahim, M. A. A., et al. (2021). Naturally occurring thiophenes: isolation, purification... ResearchGate. [Link]
-
Al-Adilee, K. J. (2021). Synthesis and characterization of poly thiophene-2-carbaldehyde... ResearchGate. [Link]
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Stability of 5-(4-Methoxyphenyl)thiophene-2-carbaldehyde under acidic conditions
Technical Support Center: 5-(4-Methoxyphenyl)thiophene-2-carbaldehyde
Welcome to the technical support guide for this compound (CAS 38401-67-1). This document provides in-depth troubleshooting advice and frequently asked questions regarding the stability and handling of this compound, particularly under acidic conditions. Our goal is to equip researchers, scientists, and drug development professionals with the necessary insights to anticipate and resolve experimental challenges.
Section 1: Frequently Asked Questions (FAQs) on Stability & Reactivity
This section addresses fundamental questions about the chemical behavior of this compound in acidic environments.
Q1: What is the general stability of this compound in mild vs. strong acidic conditions?
The stability of this compound is highly dependent on the acid concentration, temperature, and solvent. The molecule possesses several reactive sites that are susceptible to acid-mediated transformations: the thiophene ring, the aldehyde carbonyl group, and the methoxy ether linkage.
-
Mild Acidic Conditions (e.g., dilute acetic acid, silica gel, p-toluenesulfonic acid in catalytic amounts, brief exposure to dilute HCl during workup): The compound is generally stable for short periods at low to ambient temperatures. The primary concern is the potential for slow degradation if left for extended durations.
-
Strong Acidic Conditions (e.g., concentrated HCl, H2SO4, trifluoroacetic acid (TFA), Lewis acids like AlCl3): The compound is highly unstable. Exposure to strong acids, especially at elevated temperatures, will likely lead to rapid decomposition, characterized by a distinct color change (yellow to dark brown/black) and the formation of insoluble materials.[1][2] The primary degradation pathway is acid-catalyzed polymerization.[1][2][3]
Q2: What are the primary chemical pathways for degradation under acidic conditions?
The most significant and rapid degradation pathway is acid-catalyzed electrophilic polymerization . Thiophene and its electron-rich derivatives are known to undergo polymerization in the presence of acid.[1][2] The aldehyde group, upon protonation, does not sufficiently deactivate the ring to prevent this. The methoxyphenyl group, being electron-donating, further activates the thiophene ring towards electrophilic attack, potentially accelerating this process compared to unsubstituted thiophene-2-carbaldehyde.
The proposed mechanism involves:
-
Protonation: The acid protonates the aldehyde's carbonyl oxygen, making the aldehyde carbon highly electrophilic.
-
Electrophilic Attack: The electron-rich thiophene ring of a second molecule acts as a nucleophile, attacking the protonated aldehyde of the first molecule.
-
Dehydration & Propagation: Subsequent dehydration and rearomatization lead to a dimer, which can continue to react, forming oligomers and polymers. This process results in a complex mixture of insoluble, deeply colored materials.[2][3]
A secondary, though less common, pathway under harsh conditions (e.g., strong acids like HBr or HI) is the cleavage of the methoxy ether bond , converting the methoxyphenyl group to a hydroxyphenyl group.[4][5]
Q3: How do the methoxyphenyl and carbaldehyde substituents influence the stability of the thiophene ring in acid?
The two substituents have opposing electronic effects that modulate the overall reactivity of the molecule.
-
5-(4-Methoxyphenyl) Group: This is an electron-donating group (EDG) due to the resonance effect of the methoxy substituent. It increases the electron density of the thiophene ring, making it more nucleophilic and thus more susceptible to electrophilic attack—the initial step in acid-catalyzed polymerization.[6][7]
-
2-Carbaldehyde Group: This is an electron-withdrawing group (EWG) that deactivates the thiophene ring towards electrophilic substitution by pulling electron density away.[8][9]
The net effect is a "push-pull" system. While the aldehyde deactivates the ring, the potent activating effect of the methoxyphenyl group often dominates, rendering the molecule prone to polymerization, especially when the aldehyde is protonated and becomes a strong electrophilic site for intermolecular reactions.
Section 2: Troubleshooting Experimental Issues
This section provides guidance for specific problems encountered during experiments.
Q4: During my reaction or workup with acid, the solution turned dark brown or black, and a precipitate formed. What happened?
This is a classic indicator of acid-catalyzed polymerization .[1][2] The extended conjugation in the resulting poly(thiophene-methine) structures is responsible for the deep color. The material is typically intractable and insoluble in common organic solvents, making it difficult to characterize or remove.
Troubleshooting Steps:
-
Avoid Strong Acids: If possible, replace strong mineral acids with weaker organic acids or use them in catalytic amounts only.
-
Lower the Temperature: Perform the acidic step at 0 °C or below to significantly reduce the rate of polymerization.
-
Minimize Exposure Time: Quench the acid as quickly as possible once the desired transformation is complete.
-
Use a Protecting Group: If the aldehyde is not involved in the reaction, protect it as an acetal before introducing strong acid (see Protocol 1).
Q5: My mass spectrometry analysis shows a series of peaks with repeating mass units after an acidic step. What are they?
You are likely observing oligomers of your starting material. These are short-chain polymers formed during the initial stages of degradation. The repeating mass unit would correspond to the mass of your starting material minus water (18 amu), consistent with a condensation polymerization mechanism.
Troubleshooting Flowchart:
Caption: Troubleshooting unexpected experimental results.
Q6: I need to perform an acid-catalyzed reaction involving the aldehyde (e.g., acetal formation, Wittig reaction). How can I prevent polymerization?
Success depends on carefully controlling the reaction conditions to favor the desired intramolecular or bimolecular reaction over the intermolecular polymerization.
-
Choice of Acid: Use mild, catalytic amounts of acid. p-Toluenesulfonic acid (pTSA) or pyridinium p-toluenesulfonate (PPTS) are excellent choices for acetal formation as they are less aggressive than mineral acids.[10]
-
Temperature Control: Maintain the lowest possible temperature that allows the desired reaction to proceed.
-
Stoichiometry and Dilution: Use a high concentration of the other reactant (e.g., the diol for acetal formation) to favor the desired bimolecular reaction. Running the reaction under more dilute conditions can also disfavor the intermolecular polymerization.
-
Reaction Monitoring: Closely monitor the reaction by TLC or LC-MS and quench it immediately upon completion.
Section 3: Protocols and Preventative Measures
Proactive measures are key to successfully using this compound in multi-step synthesis.
Q7: How can I protect the aldehyde functional group before subjecting the molecule to strongly acidic conditions?
The most common and effective strategy is to protect the aldehyde as a cyclic acetal . Acetals are stable to basic, organometallic, and reducing reagents but can be readily removed with aqueous acid.[11][12] This strategy allows you to perform chemistry on other parts of the molecule under conditions that the free aldehyde would not survive.
Protocol 1: Acetal Protection of this compound
-
Setup: To a round-bottom flask charged with this compound (1.0 eq), add dry toluene (approx. 0.1 M concentration).
-
Add Reagents: Add ethylene glycol (1.5 eq) and a catalytic amount of p-toluenesulfonic acid monohydrate (pTSA, 0.02 eq).
-
Reaction: Equip the flask with a Dean-Stark apparatus and a condenser. Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as it is formed, driving the equilibrium towards the acetal product.
-
Monitoring: Monitor the reaction by TLC until the starting material is consumed (typically 2-4 hours).
-
Workup: Cool the reaction to room temperature. Wash the mixture with saturated sodium bicarbonate solution to neutralize the acid, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure. The resulting acetal can often be used without further purification or can be purified by column chromatography on silica gel.
Deprotection: The acetal can be easily cleaved back to the aldehyde by stirring with a mixture of dilute HCl in a THF/water or acetone/water solvent system.[11]
Caption: Acetal protection and deprotection workflow.
Q8: How can I perform a standardized test to evaluate the stability of my compound under specific acidic conditions?
A small-scale analytical experiment is the best approach to determine stability before committing a large amount of material.
Protocol 2: Small-Scale Acid Stability Test
-
Stock Solution: Prepare a stock solution of this compound in a suitable inert solvent (e.g., THF, dioxane) at a known concentration (e.g., 5 mg/mL).
-
Reaction Setup: In separate vials, place 200 µL of the stock solution (1 mg of compound).
-
Acid Addition: To each vial, add the acidic reagent to be tested (e.g., 20 µL of 1M HCl, 20 µL of TFA, etc.). Have a control vial with only solvent added.
-
Time-Point Analysis: At specific time points (e.g., 0 min, 15 min, 1 hr, 4 hr), take a small aliquot from each vial.
-
Quench & Analyze: Immediately quench the aliquot in a separate vial containing a basic solution (e.g., saturated NaHCO3 with ethyl acetate for extraction). Analyze the quenched sample by TLC and/or LC-MS.
-
Evaluation: Compare the disappearance of the starting material spot/peak and the appearance of new, lower baseline spots (polymers) or distinct product peaks over time relative to the control vial.
Data Summary Table:
| Acidic Condition | Temperature (°C) | Time | Observation | Stability Assessment |
| 1M Acetic Acid/THF | 25 | 4 hr | No significant change | Stable |
| 1M HCl/THF | 25 | 15 min | Solution turns yellow | Moderate Instability |
| 1M HCl/THF | 25 | 1 hr | Solution turns dark brown | Unstable |
| Trifluoroacetic Acid (TFA) | 25 | < 5 min | Solution turns black, precipitate | Highly Unstable |
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Wikipedia. (2023). Electrophilic aromatic substitution. Retrieved from [Link][7]
-
Pérez, P., et al. (2009). The α′/β regioselectivity of the electrophilic aromatic substitution of some thiophene α-substituted derivatives. Journal of Molecular Structure: THEOCHEM, 895(1-3), 86-90. [Referenced in ResearchGate summary][8]
-
Química Organica.org. (n.d.). Electrophilic substitution on thiophene. Retrieved from [Link][13]
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AlHamdan, A. K., et al. (2021). Synthesis and characterization of poly thiophene-2-carbaldehyde by hydrochloric acid as catalyst. Kuwait Journal of Science, 48(3).[1]
-
Marino, G. (1967). Electrophilic substitution on the thiophen ring. Part II. Halogenation of substituted thiophens. Journal of the Chemical Society B: Physical Organic, 812-817.[9]
-
AlHamdan, A. K., et al. (2021). Synthesis and characterization of poly thiophene-2-carbaldehyde by hydrochloric acid as catalyst. Kuwait Journal of Science. Retrieved from [Link][2]
-
Zaman, M. B., & Perepichka, D. F. (2005). A new simple synthesis of poly(thiophene-methine)s. Chemical Communications, (33), 4187–4189. [Referenced in[2]]
-
Kumar, R., et al. (2020). Recent developments in the synthesis of regioregular thiophene-based conjugated polymers for electronic and optoelectronic applications using nickel and palladium-based catalytic systems. RSC Advances, 10(10), 5698-5733.[14]
-
Iqbal, J., et al. (2013). Design and Synthesis of Arylthiophene-2-Carbaldehydes via Suzuki-Miyaura Reactions and Their Biological Evaluation. Molecules, 18(12), 14697-14711.[15]
-
Crich, D., & Yao, Q. (2004). Selective cleavage of methoxy protecting groups in carbohydrates. Journal of the American Chemical Society, 126(26), 8232-8233.[16]
-
AlHamdan, A. K., et al. (2021). Synthesis and characterization of poly thiophene-2-carbaldehyde by hydrochloric acid as catalyst. ResearchGate. Retrieved from [Link][3]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiophene. Retrieved from [Link][17]
-
Asiri, A. M., & Khan, S. A. (2015). Thiophene bridged aldehydes (TBAs) image ALDH activity in cells via modulation of intramolecular charge transfer. Scientific Reports, 5, 16319. [Referenced in[18]]
-
Francisco, C. G., & Freire, R. (2006). Selective Cleavage of Methoxy Protecting Groups in Carbohydrates. Angewandte Chemie International Edition, 45(47), 7876-7879. [Referenced in ResearchGate summary][19]
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Kumar, S., et al. (2022). Design, synthesis and molecular docking study of thiophenyl hydrazone derivatives as tubulin polymerization inhibitors. Journal of Biomolecular Structure and Dynamics, 40(17), 7845-7859.[20]
-
Organic Synthesis. (n.d.). Protecting Groups. Retrieved from [Link][10]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Chemical Properties and Reactions of Thiophene-2-carbaldehyde Derivatives. Retrieved from [Link][21]
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University of Calgary. (n.d.). Protecting Groups – A Necessary Evil?. Retrieved from [Link] [Referenced in a similar document][22]
-
Khan Academy. (2013). Acetals as protecting groups and thioacetals. Retrieved from [Link][11]
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National Center for Biotechnology Information. (n.d.). Thiophene bridged aldehydes (TBAs) image ALDH activity in cells via modulation of intramolecular charge transfer. Retrieved from [Link][18]
-
Chemistry Steps. (n.d.). Acetals as Protecting Groups for Aldehydes and Ketones. Retrieved from [Link][12]
-
Chemsrc. (n.d.). 5-(4-Methoxyphenyl)thiophene-2-carboxaldehyde. Retrieved from [Link][23]
-
Wikipedia. (2023). Thiophene-2-carboxaldehyde. Retrieved from [Link][24]
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Tsai, K. J., & Lee, V. H. (1995). Degradation of antiflammin 2 under acidic conditions. Pharmaceutical research, 12(11), 1743–1747.[25]
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Ashenhurst, J. (2014). Cleavage Of Ethers With Acid. Master Organic Chemistry. Retrieved from [Link][4]
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Chemistry LibreTexts. (2024). 18.3: Reactions of Ethers - Acidic Cleavage. Retrieved from [Link][5]
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Organic Chemistry Tutor. (2023). Cleavage of Ethers with Acids. YouTube. Retrieved from [Link] [This is a placeholder URL, as the original was not a permalink][26]
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ChemBK. (n.d.). Thiophene-2-carboxaldehyde. Retrieved from [Link][27]
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Vione, D., et al. (2022). Oxidative Degradation of Pharmaceutical Waste, Theophylline, from Natural Environment. International Journal of Molecular Sciences, 23(10), 5678.[28]
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- 24. Thiophene-2-carboxaldehyde - Wikipedia [en.wikipedia.org]
- 25. Degradation of antiflammin 2 under acidic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 29. Possible Reaction Mechanisms Involved in Degradation of Patulin by Heat-Assisted Cysteine under Highly Acidic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Degradation Pathways of Thiophene-2-carbaldehyde
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for thiophene-2-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals who utilize this versatile building block in their work. Understanding the stability and degradation pathways of thiophene-2-carbaldehyde is critical for ensuring the accuracy of experimental results, the purity of synthesized compounds, and the successful development of new chemical entities. This document provides in-depth troubleshooting advice, answers to frequently asked questions, and validated analytical protocols to help you navigate the challenges associated with the handling and use of this compound.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments with thiophene-2-carbaldehyde in a practical question-and-answer format.
Question 1: My previously colorless or pale yellow solution of thiophene-2-carbaldehyde has turned dark yellow or brown upon storage. What is causing this discoloration, and is the material still usable?
Answer: This is a common observation and typically indicates the onset of degradation. Thiophene-2-carbaldehyde is sensitive to both air and light.[1] The discoloration is primarily due to two potential processes:
-
Oxidation: The aldehyde functional group is susceptible to oxidation, especially in the presence of atmospheric oxygen. This process converts the aldehyde to thiophene-2-carboxylic acid.[2] While thiophene-2-carboxylic acid itself is a white solid, the initial stages of oxidation can form peroxy intermediates and other minor colored byproducts that contribute to a yellow or brown hue.
-
Polymerization/Condensation: Aldehydes, particularly under acidic or basic conditions (or upon exposure to light and heat), can undergo self-condensation or polymerization reactions.[3][4] These reactions create larger, conjugated molecules that absorb visible light, resulting in a darker appearance. The presence of acid catalysts has been specifically shown to polymerize thiophene-2-carbaldehyde.[3]
Is it still usable? The usability of the discolored reagent depends on the specific requirements of your reaction. For reactions sensitive to acidic impurities or where high purity is paramount, it is strongly recommended to purify the aldehyde before use (e.g., by distillation) or to use a fresh, unopened bottle. The presence of thiophene-2-carboxylic acid can alter reaction pH and introduce a nucleophilic impurity. For less sensitive applications, the material might still be usable, but you should anticipate a lower effective concentration of the aldehyde and the potential for side reactions.
Preventative Measures:
-
Store thiophene-2-carbaldehyde under an inert atmosphere (e.g., argon or nitrogen).[1]
-
Keep containers tightly sealed and store in a cool, dark place (2-8°C is recommended).[1]
-
For long-term storage, consider ampulizing under inert gas.
Question 2: I am running a reaction in an aqueous medium and observing poor recovery of my thiophene-2-carbaldehyde starting material. What potential degradation pathways should I consider?
Answer: Working in aqueous media can introduce several degradation pathways, particularly if the pH is not controlled or if the solution is exposed to light.
-
pH-Related Instability: While specific data on the pH stability of thiophene-2-carbaldehyde is limited in the provided results, aldehydes can be unstable under both strongly acidic and basic conditions.
-
Acidic Conditions: Can catalyze aldol-type condensation reactions or polymerization, as mentioned previously.[3]
-
Basic Conditions: Can promote Cannizzaro-type disproportionation reactions if no enolizable proton is present, though this is less common for aromatic aldehydes. More likely, base can catalyze condensation reactions with other nucleophiles in your mixture.
-
-
Photodegradation: Thiophene derivatives are known to be susceptible to photodegradation, especially under UV irradiation.[5] This process can be complex, involving the generation of reactive oxygen species that lead to the oxidative cleavage and opening of the thiophene ring. If your aqueous setup is exposed to ambient or UV light, this is a significant potential pathway for material loss. The energy absorbed by the thiophene derivative is a key factor in its photodegradation rate.[5]
-
Microbial Degradation: If your aqueous medium is not sterile, microbial degradation could be a factor over longer experiment times. While thiophene-2-carbaldehyde itself was not tested, the related compound thiophene-2-carboxylate can be degraded by certain bacteria, which cleave the thiophene ring.[6][7]
Troubleshooting Steps:
-
Control pH: Buffer your aqueous medium to a neutral or slightly acidic pH, if compatible with your reaction.
-
Protect from Light: Conduct your experiments in amber glassware or cover your reaction vessel with aluminum foil to prevent photodegradation.
-
Use Degassed Solvents: To minimize oxidation, use water that has been degassed by sparging with nitrogen or argon.
Question 3: My reaction produced an unexpected byproduct with a mass corresponding to (M+16). What is this compound?
Answer: An increase in mass of 16 atomic mass units (amu) almost always corresponds to the addition of an oxygen atom. In the context of thiophene-2-carbaldehyde, the most probable byproduct is thiophene-2-carboxylic acid .
This occurs via the oxidation of the aldehyde group.[2] This is a very common side reaction, especially if your reaction conditions involve:
-
Oxidizing agents (even mild ones).
-
Exposure to air over long reaction times or at elevated temperatures.
-
The presence of certain metal catalysts that can facilitate oxidation.
A second, though often less stable, possibility is the formation of a thiophene-S-oxide . While the sulfur atom in the thiophene ring is relatively inert, it can be oxidized under certain conditions to a sulfoxide.[8] Thiophene-S-oxides are generally unstable intermediates but can be involved in subsequent reactions.[8] However, oxidation at the aldehyde is far more common and should be your primary suspect.
Confirmation: You can confirm the identity of the byproduct by comparing its retention time and mass spectrum to a commercial standard of thiophene-2-carboxylic acid. See the HPLC-UV protocol below for a suitable analytical method.
Frequently Asked Questions (FAQs)
Q1: What are the primary, well-characterized degradation pathways for thiophene-2-carbaldehyde?
The primary degradation pathways are oxidation and reduction of the aldehyde group. Photodegradation leading to ring-opening is also a significant pathway.
-
Oxidation: The aldehyde is oxidized to thiophene-2-carboxylic acid.[2] This is a common process when exposed to air or other oxidants.
-
Reduction: The aldehyde can be reduced to the corresponding primary alcohol, thiophene-2-methanol, in the presence of reducing agents like sodium borohydride or lithium aluminum hydride.[9]
-
Photodegradation: Exposure to UV light, especially in the presence of a photocatalyst like TiO₂, can lead to the breakdown of the thiophene ring.[5] The reactivity depends on the thermodynamic stability of the thiophene compound.[5]
Sources
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Technical Support Center: Improving Solubility of 5-(4-Methoxyphenyl)thiophene-2-carbaldehyde for Biological Assays
Welcome to the technical support center for 5-(4-Methoxyphenyl)thiophene-2-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting strategies for overcoming solubility challenges with this compound in biological assays. Poor aqueous solubility is a common hurdle for many promising small molecules, and this guide will equip you with the knowledge and protocols to ensure reliable and reproducible experimental outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address common questions and issues encountered when working with this compound, providing in-depth explanations and actionable solutions.
Q1: I'm having trouble dissolving this compound for my experiments. What are its general solubility properties?
Q2: What is the best starting solvent to prepare a stock solution of this compound?
A2: For hydrophobic compounds like this compound, Dimethyl Sulfoxide (DMSO) is the most common and recommended starting solvent for preparing a high-concentration stock solution.[5] It is a powerful aprotic solvent capable of dissolving a wide range of organic molecules. When preparing your stock solution, it is best practice to start by dissolving a small, accurately weighed amount of the compound in 100% anhydrous DMSO.[6][7] Gentle vortexing or sonication can aid in dissolution.[8] It is crucial to visually inspect the solution to ensure complete dissolution before proceeding with dilutions.
Q3: My compound dissolves in 100% DMSO, but it precipitates when I dilute it into my aqueous assay buffer. What is happening and how can I prevent this?
A3: This is a very common issue known as "solvent-shifting" or "precipitation upon dilution." While your compound may be soluble in 100% DMSO, its solubility dramatically decreases as the polarity of the solvent increases with the addition of aqueous buffer. This can lead to the compound crashing out of solution, resulting in inaccurate concentrations in your assay.[9][10]
To mitigate this, it is crucial to control the final concentration of DMSO in your assay. For most cell lines, a final DMSO concentration of 0.5% or less is well-tolerated, with some sensitive primary cells requiring concentrations as low as 0.1%.[11][12][13][14][15] Always include a vehicle control with the same final DMSO concentration in your experiments to account for any solvent effects.[16]
Here is a step-by-step protocol to minimize precipitation when diluting a DMSO stock solution into an aqueous buffer:
-
Prepare a high-concentration stock solution in 100% DMSO. For example, 10 mM.
-
Perform serial dilutions in 100% DMSO to create a range of concentrations.[5]
-
Dilute the DMSO stock into your pre-warmed aqueous assay buffer with gentle mixing. It is often better to add the small volume of DMSO stock to the larger volume of buffer, rather than the other way around.[17]
-
Visually inspect for any signs of precipitation (cloudiness, turbidity) immediately after dilution and after incubation at the assay temperature.
If precipitation still occurs, you will need to explore more advanced solubilization strategies as detailed in the following questions.
Q4: I've minimized the DMSO concentration, but my compound still isn't soluble enough for the desired final concentration in my assay. What are my next options?
A4: When DMSO alone is insufficient, a systematic approach to enhancing solubility is recommended. The main strategies involve the use of co-solvents, surfactants, or cyclodextrins. It is imperative to test the tolerability of any new excipient in your specific biological system by running appropriate vehicle controls.
The following flowchart outlines a decision-making process for improving the solubility of this compound:
Caption: A decision-making workflow for troubleshooting the solubility of this compound.
Q5: Can you provide more details on using co-solvents, surfactants, and cyclodextrins?
A5: Certainly. Below is a summary of these approaches with recommended starting points.
| Strategy | Mechanism of Action | Examples | Recommended Starting Concentrations | Considerations |
| Co-solvents | Reduce the polarity of the aqueous medium, increasing the solubility of hydrophobic compounds.[18] | Ethanol, Polyethylene Glycol 400 (PEG 400), Propylene Glycol | Start with a final concentration of 1-5% (v/v) in the assay medium. | High concentrations can be toxic to cells or inhibit enzyme activity.[19][20][21][22] Always run vehicle controls. |
| Surfactants | Form micelles that encapsulate hydrophobic molecules, increasing their apparent solubility in aqueous solutions.[18] | Polysorbate 20 (Tween® 20), Polysorbate 80 (Tween® 80), Pluronic® F-68 | Begin with concentrations ranging from 0.01% to 0.1% (w/v). | Can interfere with cell membranes and some biological assays. Non-ionic surfactants are generally less harsh.[16] |
| Cyclodextrins | Cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior that form inclusion complexes with poorly soluble compounds.[23][24][25] | Hydroxypropyl-β-cyclodextrin (HP-β-CD), Sulfobutyl ether-β-cyclodextrin (SBE-β-CD) | Prepare a 1:1 or 1:2 molar ratio of the compound to cyclodextrin in your stock solution. | Can sometimes alter the bioavailability of the compound to its target.[23] |
Note: The effectiveness of each strategy will depend on the specific biological assay and the physicochemical properties of this compound. A systematic screening of these options is often necessary.
Experimental Protocols
The following are detailed protocols for preparing stock solutions and testing the solubility of this compound.
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Calculate the required mass: For 1 mL of a 10 mM stock solution of this compound (MW = 218.27 g/mol ), you will need 2.18 mg.
-
Weigh the compound: Accurately weigh the calculated mass of the compound into a sterile, conical microcentrifuge tube.
-
Add DMSO: Add 1 mL of anhydrous, sterile-filtered DMSO to the tube.
-
Dissolve: Vortex the tube until the compound is fully dissolved. If necessary, sonicate in a water bath for 5-10 minutes. Visually confirm that no solid particles remain.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles and store at -20°C or -80°C, protected from light and moisture.[5]
Protocol 2: Aqueous Solubility Assessment by Visual Inspection
This protocol provides a simple method to estimate the aqueous solubility of your compound.
-
Prepare a serial dilution of your compound in 100% DMSO. (e.g., 10 mM, 5 mM, 2.5 mM, 1.25 mM, etc.).
-
Aliquot your aqueous assay buffer into a clear 96-well plate (e.g., 98 µL per well).
-
Add 2 µL of each DMSO dilution to the corresponding wells of the assay buffer, resulting in a 1:50 dilution and a final DMSO concentration of 2%.
-
Mix the plate on a plate shaker for 1-2 minutes.
-
Visually inspect each well against a dark background for any signs of precipitation (cloudiness, crystals).
-
The highest concentration that remains clear is an estimate of the compound's kinetic solubility under these conditions.
References
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Alvarado, Y. J., Álvarez-Mon, M., Baricelli, J., Caldera-Luzardo, J., Cubillán, N., Ferrer-Amado, G., Hassanhi, M., Marrero-Ponce, Y., Mancilla, V., Rocafull, M. A., San Antonio-Sánchez, M. E., Ojeda-Andara, J., & Thomas, L. E. (2010). Solubility of thiophene-, furan- and pyrrole-2-carboxaldehyde phenylhydrazone derivatives in 2.82 mol̇L−1 aqueous DMSO at 298.15 K, inhibition of lymphoproliferation and tubulin polymerization: A study based on the scaled particle theory. Journal of Solution Chemistry, 39(8), 1099–1112. [Link]
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LifeTein. (2023, February 1). DMSO usage in cell culture. LifeTein. [Link]
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Procell. (2024, April 9). Troubleshooting Precipitation in Cell Culture: Causes and Solutions. Procell. [Link]
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ResearchGate. (2016, January 1). What is maximum allowable concentration of DMSO as solvent for drugs to check activity on animal cell lines? ResearchGate. [Link]
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Alvarado, Y. J., et al. (2010). Solubility of thiophene-, furan- and pyrrole-2-carboxaldehyde phenylhydrazone derivatives in 2.82 mol·L−1 aqueous DMSO at 298.15 K, inhibition of lymphoproliferation and tubulin polymerization: A study based on the scaled particle theory. Journal of Solution Chemistry, 39(8), 1099-1112. [Link]
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ResearchGate. (2016, January 25). What the concentration of DMSO you use in cell culture assays? ResearchGate. [Link]
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Reddit. (2023, October 5). Maximum DMSO concentration in media for cell culture? r/labrats. [Link]
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LookChem. (n.d.). Thiophene-2-carbaldehyde. LookChem. Retrieved from [Link]
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Universidad San Francisco de Quito USFQ. (2010). Solubility of thiophene-, furan- and pyrrole-2-carboxaldehyde phenylhydrazone derivatives in 2.82 mol̇L−1 aqueous DMSO at 298.15 K, inhibition of lymphoproliferation and tubulin polymerization: A study based on the scaled particle theory. Universidad San Francisco de Quito USFQ. [Link]
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Jerg, M., et al. (2017). Influence of Organic Solvents on Enzymatic Asymmetric Carboligations. Molecules, 22(12), 2153. [Link]
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Westphal, M. V., et al. (2018). Learning about Enzyme Stability against Organic Cosolvents from Structural Insights by Ion Mobility Mass Spectrometry. ChemistryOpen, 7(10), 793-798. [Link]
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ResearchGate. (2015, February 2). Until what percentage does DMSO remain not toxic to cells? ResearchGate. [Link]
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BioProcess International. (2014, February 13). Troubleshooting Cell Culture Media for Bioprocessing. BioProcess International. [Link]
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ChemBK. (n.d.). Thiophene-2-carboxaldehyde. ChemBK. Retrieved from [Link]
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Semantic Scholar. (1998). Stability of enzymes in water/organic co-solvent mixtures. Semantic Scholar. [Link]
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MDPI. (2018). Enzyme Stability and Activity in Non-Aqueous Reaction Systems: A Mini Review. MDPI. [Link]
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MDPI. (2024). Recent Progress in Non-Aqueous Biocatalysis of Immobilized Enzymes. MDPI. [Link]
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PubMed. (2023). Methods for identifying precipitates and improving stability of chemically defined highly concentrated cell culture media. PubMed. [Link]
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National Center for Biotechnology Information. (2021). Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects. National Center for Biotechnology Information. [Link]
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IntechOpen. (2025, August 2). An Approach to Improve the Physicochemical Properties of Drugs and Applications of Cyclodextrin Complexes. IntechOpen. [Link]
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ResearchGate. (2025, July 10). Formulation strategies for poorly soluble drugs. ResearchGate. [Link]
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MDPI. (2021). β-Cyclodextrin Inclusion Complexes with Catechol-Containing Antioxidants Protocatechuic Aldehyde and Protocatechuic Acid—An Atomistic Perspective on Structural and Thermodynamic Stabilities. MDPI. [Link]
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National Center for Biotechnology Information. (2022). Advancements in Cyclodextrin Complexes with Bioactive Secondary Metabolites and Their Pharmaceutical Applications. National Center for Biotechnology Information. [Link]
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National Center for Biotechnology Information. (2023). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. National Center for Biotechnology Information. [Link]
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YouTube. (2021, August 20). Lab Skills: Preparing Stock Solutions. YouTube. [Link]
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ResearchGate. (2018, February 27). Drug stock solutions best practices? ResearchGate. [Link]
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ResearchGate. (2018, December 3). Temporary Solubilizing Tags Method for the Chemical Synthesis of Hydrophobic Proteins. ResearchGate. [Link]
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PubMed. (1964). OXIDATION OF ALDEHYDES SOLUBILIZED IN NONIONIC SURFACTANTS. I. SOLUBILITY OF BENZALDEHYDE AND METHYLBENZALDEHYDE IN AQUEOUS SOLUTIONS OF POLYOXYETHYLENE GLYCOL ETHERS. PubMed. [Link]
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PubMed. (2010). Selective labeling of lipid droplets in aldehyde fixed cell monolayers by lipophilic fluorochromes. PubMed. [Link]
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Wikipedia. (n.d.). Thiophene-2-carboxaldehyde. Wikipedia. Retrieved from [Link]
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National Center for Biotechnology Information. (2020). Improving the Solubility and Oral Bioavailability of a Novel Aromatic Aldehyde Antisickling Agent (PP10) for the Treatment of Sickle Cell Disease. National Center for Biotechnology Information. [Link]
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Chemsrc. (2025, August 23). CAS#:38401-67-1 | 5-(4-Methoxyphenyl)thiophene-2-carboxaldehyde. Chemsrc. [Link]
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AIP Publishing. (2013). Protein immobilization techniques for microfluidic assays. AIP Publishing. [Link]
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How to avoid impurities in the synthesis of substituted thiophenes
Technical Support Center: Synthesis of Substituted Thiophenes
A Senior Application Scientist's Guide to Avoiding Impurities
Welcome to the Technical Support Center for the synthesis of substituted thiophenes. As a Senior Application Scientist, I understand that the purity of your final compound is paramount, whether for applications in medicinal chemistry, materials science, or drug development.[1][2][3] Thiophenes are a critical class of heterocyclic compounds, but their synthesis can often be accompanied by challenging-to-remove impurities.[1][2][3] This guide is designed to provide you with practical, in-depth solutions to common problems encountered during the synthesis of these valuable molecules.
Frequently Asked Questions (FAQs) & Troubleshooting
This section is structured to address specific issues you might be facing in the lab. Each question is followed by a detailed explanation of the underlying causes and actionable troubleshooting steps.
Category 1: Ring Formation Reactions
A1: The Cause of Tarry Mixtures in Gewald Synthesis
A dark brown or tarry reaction mixture in a Gewald synthesis is a common and frustrating issue. It's often a sign of polymerization or the formation of complex polysulfides.[4] These side reactions are typically triggered by excessively high reaction temperatures.[4]
Troubleshooting Steps:
-
Temperature Control is Key: The Gewald reaction is highly sensitive to temperature.[4] Carefully monitor and control your reaction temperature. It's often better to run the reaction at a slightly lower temperature for a longer duration than to risk polymerization at higher temperatures.
-
Purity of Starting Materials: Ensure your ketone/aldehyde, active methylene nitrile, and elemental sulfur are of high purity. Impurities can act as catalysts for unwanted side reactions.[4]
-
Step-wise vs. One-Pot: For sterically hindered ketones, a one-pot Gewald synthesis can be inefficient.[4] Consider a two-step approach: first, perform the Knoevenagel-Cope condensation to form the α,β-unsaturated nitrile intermediate, isolate and purify it, and then react it with sulfur and a base in a separate step.[4]
-
Microwave-Assisted Synthesis: If available, microwave synthesis can be a powerful tool. It often leads to shorter reaction times and improved yields, especially for challenging substrates, by providing rapid and uniform heating.[4]
A2: Minimizing Furan Byproducts in Paal-Knorr Synthesis
The formation of a furan byproduct is a classic competing reaction in the Paal-Knorr synthesis of thiophenes.[5][6] This occurs because the sulfurizing agent also acts as a dehydrating agent, which can promote the cyclization to a furan.[7][8]
Troubleshooting Steps:
-
Choice of Sulfurizing Agent: While phosphorus pentasulfide (P₄S₁₀) is commonly used, Lawesson's reagent often provides better selectivity for thiophene formation over furan formation.[6][7][8]
-
Reaction Temperature: Elevated temperatures can favor the formation of the furan byproduct.[5] It's advisable to start at a lower temperature and gradually increase it only if the reaction is sluggish.[5]
-
Stoichiometry of the Sulfurizing Agent: Using a sufficient excess of the sulfurizing agent can help push the reaction towards the desired thionation pathway.[5]
-
Solvent Choice: High-boiling, anhydrous, non-polar solvents like toluene or xylene are generally preferred as they allow for heating to drive the reaction to completion while minimizing side reactions.[5]
Workflow for Troubleshooting Paal-Knorr Synthesis
Sources
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- 8. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
Technical Support Center: Optimizing Reaction Times for Diaryl Thiophene Synthesis
Welcome to the technical support center for the synthesis of diaryl thiophenes. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize their synthetic routes for this important class of compounds. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges and streamline your experimental workflows, with a focus on minimizing reaction times while maximizing yield and purity.
Introduction: The Need for Speed in Diaryl Thiophene Synthesis
Diaryl thiophenes are privileged scaffolds in medicinal chemistry and materials science. The efficiency of their synthesis is often a critical factor in the pace of research and development. Long reaction times can create bottlenecks, delay the discovery of new drug candidates, and increase the cost of production. This guide provides practical, field-tested advice to help you accelerate your diaryl thiophene syntheses, backed by scientific principles and authoritative references.
Part 1: Troubleshooting Guide - Accelerating Sluggish Reactions
This section addresses common issues that lead to extended reaction times in the synthesis of diaryl thiophenes and provides actionable solutions.
Issue 1: My Suzuki-Miyaura coupling is slow or incomplete, taking over 12 hours.
Root Cause Analysis: Slow Suzuki-Miyaura couplings for diaryl thiophene synthesis can stem from several factors, including suboptimal catalyst systems, inefficient base activation of the boronic acid, or poor solvent choice. The key is to enhance the rate of the catalytic cycle, particularly the transmetalation step.
Solutions:
-
Catalyst and Ligand Selection:
-
Palladium Pre-catalyst: While Pd(PPh₃)₄ is a common choice, consider using more active pre-catalysts like Pd(dppf)Cl₂ or Pd₂(dba)₃. For challenging couplings, advanced catalysts such as those based on bulky, electron-rich phosphine ligands (e.g., SPhos) can significantly accelerate the reaction.[1]
-
Ligand Choice: The ligand plays a crucial role in stabilizing the palladium catalyst and facilitating the catalytic cycle. For Suzuki reactions, bulky and electron-rich phosphine ligands can enhance the rate of both oxidative addition and reductive elimination.
-
-
Base and Solvent System:
-
Base Selection: The choice of base is critical for the activation of the boronic acid. While aqueous bases like K₂CO₃ or Na₂CO₃ are common, stronger bases like K₃PO₄ can be more effective, especially with less reactive aryl bromides.[2][3]
-
Solvent System: The solvent must facilitate the dissolution of both the organic and inorganic reagents. A biphasic system, such as 1,4-dioxane/water, is often effective.[2][3] For some systems, anhydrous polar aprotic solvents like DMF or NMP can be beneficial.[4]
-
-
Temperature and Heating Method:
-
Microwave Irradiation: This is one of the most effective methods for dramatically reducing reaction times. Microwave heating can accelerate the reaction by efficiently transferring energy to the polar solvent and reagents, often reducing reaction times from hours to minutes.[5][6][7][8][9]
-
Conventional Heating: If a microwave reactor is unavailable, ensure efficient and uniform heating. An oil bath with vigorous stirring is recommended. The reaction temperature can often be increased to shorten the reaction time, but this should be balanced against the potential for side reactions.
-
Experimental Protocol: Microwave-Assisted Suzuki-Miyaura Coupling
-
To an oven-dried microwave reaction vial, add the thiophene halide (1.0 eq.), arylboronic acid (1.1-1.5 eq.), palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%), and base (e.g., K₃PO₄, 2-3 eq.).
-
Add the chosen solvent system (e.g., 1,4-dioxane/water 4:1).
-
Seal the vial and place it in the microwave reactor.
-
Irradiate at a set temperature (e.g., 100-150 °C) for a short duration (e.g., 10-30 minutes).
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture, dilute with an organic solvent, and proceed with standard aqueous workup and purification.
Issue 2: My Stille coupling is sluggish and requires high temperatures and long reaction times.
Root Cause Analysis: Similar to Suzuki couplings, slow Stille reactions are often due to a suboptimal catalyst system or inefficient transmetalation. The toxicity of organotin reagents also makes it desirable to use them as efficiently as possible, which often means optimizing for shorter reaction times.
Solutions:
-
Catalyst and Ligand Selection:
-
Additives to Promote Transmetalation:
-
Copper(I) Salts: The addition of CuI can significantly accelerate Stille couplings, a protocol sometimes referred to as the Liebeskind-Stille reaction.[11]
-
Fluoride Sources: The use of fluoride ions (e.g., from CsF) can activate the organotin reagent by forming a hypervalent tin species, which undergoes faster transmetalation.[11]
-
-
Solvent Choice:
Workflow for Optimizing Stille Coupling:
Caption: A logical workflow for troubleshooting and optimizing Stille coupling reaction times.
Issue 3: Direct C-H arylation is slow and gives low yields.
Root Cause Analysis: Direct C-H arylation is an attractive, atom-economical method for synthesizing diaryl thiophenes. However, it can be challenging to achieve high reactivity and selectivity. Slow reactions are often due to difficult C-H activation, which is influenced by the catalyst, oxidant, and any directing groups.
Solutions:
-
Catalyst System:
-
Palladium Catalysts: Palladium acetate (Pd(OAc)₂) is a commonly used catalyst.[13] Ligand-less systems can be effective, but the addition of phosphine ligands or N-heterocyclic carbene (NHC) ligands can improve performance.
-
Low Catalyst Loading: Interestingly, for some ligand-less direct arylations of thiophenes, a lower palladium concentration (0.1–0.001 mol%) can lead to higher yields, as higher concentrations can promote the formation of inactive palladium black.[13]
-
-
Additives and Oxidants:
-
Pivalic Acid (PivOH): The addition of pivalic acid can act as a proton shuttle, facilitating the concerted metalation-deprotonation (CMD) mechanism and accelerating the C-H activation step.[14]
-
Oxidants: For reactions involving Pd(II) catalysis, an oxidant is often required to regenerate the active catalyst. Silver salts like Ag₂CO₃ or AgOAc are commonly used.[15][16]
-
-
Solvent and Temperature:
-
Solvent Choice: The choice of solvent can have a dramatic effect on reactivity. Acidic solvents like 1,1,1,3,3,3-hexafluoroisopropan-2-ol (HFIP) have been shown to significantly increase the reaction rate.[15] Biomass-derived solvents like γ-valerolactone (GVL) have also been used effectively in microwave-assisted direct arylations.[9]
-
Temperature: While some methods require high temperatures (80–150 °C)[15][17], the development of more active catalyst systems is enabling direct arylations at lower temperatures.
-
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the single most effective way to reduce the reaction time for diaryl thiophene synthesis?
A1: The use of microwave irradiation is arguably the most impactful technique for drastically reducing reaction times, often from many hours to just a few minutes.[5][6][7][8][9] The rapid and efficient heating provided by microwaves can significantly accelerate the rates of common cross-coupling reactions like Suzuki and Stille couplings.
Q2: How does the choice of solvent affect the reaction time?
A2: The solvent plays a critical role in several ways:
-
Solubility: It must effectively dissolve the reactants, catalyst, and any additives to ensure a homogeneous reaction mixture.
-
Polarity: The polarity of the solvent can influence the stability of intermediates in the catalytic cycle.
-
Boiling Point: A higher boiling point allows the reaction to be conducted at a higher temperature, which generally increases the reaction rate.
-
Coordination: Some solvents can act as ligands, influencing the activity of the catalyst. For instance, in some direct arylations, γ-valerolactone (GVL) has been shown to play a role as a ligand.[9]
Q3: Can changing the leaving group on the aryl halide speed up the reaction?
A3: Yes, the reactivity of the aryl halide is crucial. The rate of oxidative addition to the palladium catalyst generally follows the trend: I > Br > Cl.[18] Therefore, using an aryl iodide instead of an aryl bromide or chloride will typically result in a faster reaction. However, aryl iodides are more expensive, so a balance must be struck between reactivity and cost.
Q4: Are there any "green" chemistry approaches to accelerating these reactions?
A4: Yes, several strategies can make the synthesis of diaryl thiophenes more environmentally friendly while also improving efficiency:
-
Direct C-H Arylation: This method avoids the need to pre-functionalize the thiophene ring, reducing the number of synthetic steps and waste.[13][14]
-
Catalyst Loading: Using highly active catalysts at very low loadings (e.g., 0.1-0.001 mol%) minimizes the amount of precious metal required.[13]
-
Biomass-Derived Solvents: Replacing traditional petroleum-based solvents with greener alternatives like γ-valerolactone (GVL) can reduce the environmental impact.[9]
-
Flow Chemistry: Continuous flow reactors can offer better control over reaction parameters, leading to shorter reaction times and improved yields, which can be a more sustainable approach for larger-scale synthesis.[14][19]
Part 3: Data Summary and Visualization
Table 1: Comparison of Reaction Times for Diaryl Thiophene Synthesis Methods
| Synthesis Method | Catalyst System | Solvent | Heating Method | Typical Reaction Time | Reference(s) |
| Suzuki-Miyaura | Pd(dppf)Cl₂ / K₃PO₄ | 1,4-Dioxane/H₂O | Conventional (90 °C) | 12-24 hours | [2][3] |
| Suzuki-Miyaura | Pd(PPh₃)₄ / K₂CO₃ | DME | Conventional | 2 hours | [20] |
| Stille Coupling | Pd₂(dba)₃ / P(o-tol)₃ | Toluene | Conventional (100 °C) | 12 hours | [10] |
| Direct C-H Arylation | Pd(OAc)₂ / PivOH | DMA | Conventional | >12 hours | [21] |
| Microwave-Assisted Acylation | Palladium(II) | Not specified | Microwave | 15-30 minutes | [5] |
| Microwave-Assisted Gewald Reaction | Pyrrolidine | DMF | Microwave (50 °C) | 30 minutes | [7] |
Diagram: Decision Tree for Optimizing Reaction Time
Caption: A decision tree to guide researchers in selecting the appropriate strategy for reducing reaction times.
References
- Microwave-assisted palladium catalysed C–H acylation with aldehydes: synthesis and diversification of 3-acylthiophenes. Organic & Biomolecular Chemistry (RSC Publishing).
- New Experimental Conditions for Diels–Alder and Friedel-Crafts Alquilation Reactions with Thiophene: A New Selenocyanate with Potent Activity against Cancer. NIH.
- Room-Temperature Direct β-Arylation of Thiophenes and Benzo[b]thiophenes and Kinetic Evidence for a Heck-type Pathway. NIH.
- New Experimental Conditions for Diels–Alder and Friedel-Crafts Alquilation Reactions with Thiophene: A New Selenocyanate with Potent Activity against Cancer. MDPI.
- Synthesis of Thiophenes from Pyridines Using Elemental Sulfur. PMC - NIH.
- Direct Arylation of Thiophenes in Continuous Flow. CORE.
- Ligand-less palladium-catalyzed direct 5-arylation of thiophenes at low catalyst loadings. Green Chemistry (RSC Publishing).
- The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. MDPI.
- Microwave-Assisted Paal-Knorr Reaction - Three-Step Regiocontrolled Synthesis of Polysubstituted Furans, Pyrroles and Thiophenes. Organic Chemistry Portal.
- Stille Reactions Catalytic in Tin: A “Sn-F” Route for Intermolecular and Intramolecular Couplings†. MSU Chemistry.
- Stille reaction. Wikipedia.
- Supporting Information for The Unprecedented Side Reactions in the Stille Coupling Reaction. Supporting Information.
- The Stille Reaction. Chem 115 Myers.
- Synthesis of Tetraarylthiophenes by Regioselective Suzuki Cross-Coupling Reactions of Tetrabromothiophene. Request PDF - ResearchGate.
- Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling react. ResearchGate.
- microwave-assisted synthesis of 2-aminothiophene derivatives via improved gewald reactions. HETEROCYCLES.
- Microwave-Assisted Synthesis of 2-amino-4-substituted. Asian Journal of Chemistry.
- Direct Vicinal Difunctionalization of Thiophenes Enabled by the Palladium/Norbornene Cooperative Catalysis. PMC - NIH.
- Microwave-assisted, ligand-free, direct C–H arylation of thiophenes in biomass-derived γ-valerolactone. New Journal of Chemistry (RSC Publishing).
- ChemInform Abstract: Synthesis of 2,5-Diaryl-Substituted Thiophenes as Helical Mimetics: Towards the Modulation of Islet Amyloid Polypeptide (IAPP) Amyloid Fibril Formation and Cytotoxicity. Request PDF - ResearchGate.
- Palladium-Catalyzed Synthesis of Cyclopropylthiophenes and Their Derivatization. PMC - PubMed Central.
- Room-Temperature Direct β-Arylation of Thiophenes and Benzo[b]thiophenes and Kinetic Evidence for a Heck-type Pathway. Journal of the American Chemical Society.
- Direct Arylation of Thiophenes in Continuous Flow. ResearchGate.
Sources
- 1. Palladium-Catalyzed Synthesis of Cyclopropylthiophenes and Their Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of Thiophenes from Pyridines Using Elemental Sulfur - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Microwave-assisted palladium catalysed C–H acylation with aldehydes: synthesis and diversification of 3-acylthiophenes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Microwave-Assisted Paal-Knorr Reaction - Three-Step Regiocontrolled Synthesis of Polysubstituted Furans, Pyrroles and Thiophenes [organic-chemistry.org]
- 7. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 8. asianpubs.org [asianpubs.org]
- 9. Microwave-assisted, ligand-free, direct C–H arylation of thiophenes in biomass-derived γ-valerolactone - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
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- 11. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
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- 14. files01.core.ac.uk [files01.core.ac.uk]
- 15. Room-Temperature Direct β-Arylation of Thiophenes and Benzo[b]thiophenes and Kinetic Evidence for a Heck-type Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Direct Vicinal Difunctionalization of Thiophenes Enabled by the Palladium/Norbornene Cooperative Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
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- 18. Stille reaction - Wikipedia [en.wikipedia.org]
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- 21. researchgate.net [researchgate.net]
Technical Support Center: Ligand Selection for Suzuki Coupling of Heteroaryl Compounds
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, prized for its ability to form carbon-carbon bonds with high efficiency and functional group tolerance.[1] However, when applied to the synthesis of molecules containing heteroaromatic rings—a common motif in pharmaceuticals and materials science—the reaction often presents significant challenges.[2] The Lewis basic heteroatoms (typically nitrogen or sulfur) can coordinate to the palladium catalyst, leading to deactivation and low yields.[3]
Success in this domain hinges critically on the rational selection of the ancillary ligand bound to the palladium center. The ligand's steric and electronic properties dictate the catalyst's stability, activity, and selectivity, directly influencing the outcome of the reaction.[1][4] This guide provides a comprehensive resource for researchers, offering in-depth troubleshooting advice and answers to frequently asked questions to navigate the complexities of heteroaryl Suzuki couplings.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental role of a phosphine ligand in the Suzuki-Miyaura catalytic cycle?
A phosphine ligand is not merely a spectator; it is an active controller of the palladium catalyst's properties throughout the three key stages of the cycle: oxidative addition, transmetalation, and reductive elimination.[5][6]
-
Facilitating Oxidative Addition: Bulky, electron-rich phosphine ligands are known to accelerate the oxidative addition of the heteroaryl halide to the Pd(0) center.[1][7] This is often the rate-limiting step, especially with less reactive halides like chlorides.[3]
-
Promoting Reductive Elimination: The steric bulk of the ligand also facilitates the final reductive elimination step, which forms the desired C-C bond and regenerates the active Pd(0) catalyst.[5]
-
Stabilizing the Catalyst: Most importantly for heteroaryl substrates, the ligand forms a coordination sphere around the palladium atom. This steric shield prevents the heteroatom of the substrate from irreversibly binding to and deactivating the catalyst.[3][8]
Q2: Why is coupling with heteroaryl compounds so much more challenging than with simple aryl compounds?
The primary challenge stems from the Lewis basicity of the heteroatoms (e.g., the nitrogen in pyridine or imidazole). These atoms can act as competing ligands, coordinating strongly to the palladium center. This coordination can lead to several problems:
-
Catalyst Inhibition/Deactivation: The substrate or product can bind to the palladium, forming stable, off-cycle complexes that are catalytically inactive.[3][9] This is often observed as the reaction stalling or the formation of palladium black.
-
Poor Solubility: Many polar, nitrogen-rich heterocyclic compounds have poor solubility in common organic solvents used for Suzuki couplings, leading to heterogeneous mixtures and poor reaction kinetics.[9][10]
-
Substrate Instability: Heteroarylboronic acids are often more susceptible to protodeboronation, an undesired side reaction where the C-B bond is cleaved by a proton source (like water) before cross-coupling can occur.[11][12]
Q3: Should I use a phosphine ligand or an N-Heterocyclic Carbene (NHC) ligand?
Both phosphines and NHCs are powerful ligand classes for Suzuki couplings, each with distinct advantages.
-
Phosphine Ligands (e.g., Buchwald Ligands): This class, particularly the bulky, electron-rich dialkylbiaryl phosphines (like SPhos, XPhos, and RuPhos), are the workhorses for challenging couplings.[13][14] Their steric and electronic properties are highly tunable, providing a large toolbox to address specific substrate challenges. They are generally the first choice for initial screening.[1]
-
N-Heterocyclic Carbene (NHC) Ligands: NHCs are very strong σ-donating ligands that form highly stable palladium complexes.[5] This stability makes them particularly effective at preventing catalyst decomposition and promoting the coupling of very unreactive substrates, such as aryl chlorides.[15][16] Well-defined Pd-NHC precatalysts are often highly active and allow for simple, bench-top reaction setups.[16]
The choice often depends on the specific substrates. For many heteroaryl systems, modern phosphine ligands offer a higher success rate initially. If catalyst decomposition remains an issue even with bulky phosphines, switching to an NHC-based system is a logical next step.
Q4: What are "Buchwald Ligands," and why are they so effective?
"Buchwald ligands" refer to a broad class of bulky, electron-rich dialkylbiaryl phosphine ligands developed by the research group of Stephen Buchwald.[14][17] Ligands like XPhos, SPhos, and RuPhos feature a biaryl backbone that creates a sterically demanding environment around the palladium center.[13] This architecture is highly effective because it promotes the formation of a monoligated, 12-electron Pd(0) species, which is extremely reactive in the crucial oxidative addition step.[6][17] Their bulk also provides the necessary steric protection to prevent catalyst deactivation by heteroaryl substrates.[18]
Troubleshooting Guide
This section addresses common problems encountered during heteroaryl Suzuki couplings, providing potential causes and actionable solutions.
Problem 1: Low or No Yield of Desired Product
This is the most common issue, often with multiple contributing factors. A systematic, step-by-step approach is key to diagnosis.
Potential Cause A: Ineffective Catalyst System
The catalyst's activity is paramount, especially for unreactive partners like heteroaryl chlorides or sterically hindered substrates.[3]
-
Solution 1: Screen a Panel of Ligands. The "no one-size-fits-all" rule is especially true here. Start with a robust, general-purpose ligand and expand if necessary. A typical screening progression might be:
-
Start with a versatile Buchwald ligand: SPhos or XPhos are excellent starting points for a broad range of heteroaryl couplings.[13][14]
-
Increase steric bulk: If the reaction is sluggish, move to a bulkier ligand like RuPhos or BrettPhos to further accelerate reductive elimination.
-
Consider an NHC-based catalyst: If catalyst decomposition is suspected (see Problem 2), a Pd-NHC precatalyst (e.g., [Pd(IPr)(cinnamyl)Cl]) can provide enhanced stability.[5]
-
-
Solution 2: Optimize the Pd:Ligand Ratio. For in-situ generated catalysts, a ratio between 1:1 and 1:2 of Pd:Ligand is typical. Too little ligand can leave the palladium unprotected, while too much can inhibit catalysis by occupying coordination sites.
Potential Cause B: Suboptimal Base or Solvent
The base is not just a spectator; it is crucial for activating the boronic acid in the transmetalation step.[19][20] The solvent must solubilize all components and can influence catalyst activity.[21][22]
-
Solution 1: Choose a Stronger, Non-Nucleophilic Base. For challenging couplings, weak bases like Na₂CO₃ are often insufficient.
-
Solution 2: Modify the Solvent System.
Problem 2: Catalyst Decomposition (Formation of Palladium Black)
The appearance of a black precipitate (palladium black) is a clear sign that the active Pd(0) catalyst is aggregating and falling out of the catalytic cycle.[24]
Potential Cause A: Heteroatom Coordination
This is the most frequent cause in heteroaryl couplings. The nitrogen or sulfur atom of the substrate or product binds too strongly to the palladium center, displacing the phosphine ligand and leading to aggregation.[3]
-
Solution 1: Employ a Sterically Hindered Ligand. This is the primary defense. The ligand's bulk physically blocks the heteroatom from accessing the palladium center. If you see decomposition with a less bulky ligand like PPh₃, immediately switch to a Buchwald-type ligand (XPhos, SPhos).[13][18]
-
Solution 2: Switch to a More Stable Catalyst. NHC-palladium complexes are generally more resistant to decomposition due to the very strong Pd-carbon bond.[5][16]
Potential Cause B: Incomplete Exclusion of Oxygen
Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II) species, which can then decompose.
-
Solution 1: Ensure Rigorous Inert Atmosphere Technique. The reaction vessel must be thoroughly purged of oxygen. This is typically done by evacuating and backfilling with an inert gas (Argon or Nitrogen) at least three times.[11] Degassing the solvent by sparging with inert gas for 20-30 minutes before use is also highly recommended.[25]
Problem 3: Significant Side Product Formation
The appearance of major byproducts indicates that undesired reaction pathways are outcompeting the desired cross-coupling.
Potential Cause A: Protodeboronation of the Boronic Acid
This side reaction, where the boronic acid is replaced by a hydrogen atom, is a major source of yield loss, especially with electron-rich or heteroaryl boronic acids.[3][12] It is often accelerated by high temperatures and strong aqueous bases.[11]
-
Solution 1: Use a More Stable Boron Reagent. Boronic acids are susceptible to this pathway. Switching to a pinacol boronate ester (Bpin) or a trifluoroborate salt can dramatically increase stability.[11][26]
-
Solution 2: Optimize Base and Water Content. Use an anhydrous base like CsF or K₃PO₄ and ensure solvents are dry. While a small amount of water can be beneficial, excess water promotes protodeboronation.[11]
-
Solution 3: Increase the Rate of Coupling. If the desired reaction is slow, the boronic acid has more time to decompose. Using a more active catalyst system (i.e., a better ligand) can help the productive pathway outcompete the decomposition.[11]
Potential Cause B: Homocoupling of the Boronic Acid
This reaction forms a biaryl byproduct from two molecules of the boronic acid coupling with each other. It is often promoted by the presence of oxygen.[3]
-
Solution 1: Rigorous Degassing. As with catalyst decomposition, ensuring the complete removal of oxygen is the most effective way to suppress homocoupling.[25]
-
Solution 2: Use a Slight Excess of the Halide. Using a small excess (e.g., 1.05 equivalents) of the heteroaryl halide can help ensure the boronic acid is consumed in the desired cross-coupling pathway.[27]
Data & Protocols
Table 1: Comparative Guide to Common Ligands for Heteroaryl Suzuki Coupling
| Ligand Class | Specific Ligand | Key Characteristics | Typical Applications & Notes |
| Biaryl Phosphines | SPhos | Highly versatile, electron-rich, and bulky.[13] | Excellent first choice for a wide range of heteroaryl bromides and chlorides.[14] |
| XPhos | More sterically hindered than SPhos.[13] | Very effective for unactivated aryl/heteroaryl chlorides and sterically demanding substrates.[14] | |
| RuPhos | Features a bulky, electron-rich pyrrole moiety. | Often successful when SPhos/XPhos fail, particularly with nitrogen-containing heterocycles. | |
| BrettPhos | Extremely bulky ligand.[28] | Used for the most challenging couplings involving highly hindered substrates. | |
| N-Heterocyclic Carbenes (NHCs) | IPr | Sterically bulky and strongly electron-donating.[5] | Provides highly stable and active catalysts, especially for aryl chlorides.[15] |
| SIPr | Saturated backbone version of IPr. | Can offer different selectivity and reactivity compared to IPr in certain cases.[29] |
Standard Experimental Protocol for Ligand Screening
This protocol provides a reliable method for comparing the performance of different ligands under identical conditions.
1. Reagent Preparation:
-
Ensure the heteroaryl halide (1.0 mmol, 1.0 equiv) and boronic acid/ester (1.2-1.5 equiv) are pure and dry.
-
Prepare stock solutions of the palladium precatalyst (e.g., Pd₂(dba)₃, 1 mol%) and the various ligands to be screened (2.5 mol%) in degassed solvent.
-
The base (e.g., K₃PO₄, 2.0-3.0 equiv) should be finely powdered and dried in an oven.
2. Reaction Setup:
-
To a dry reaction vial equipped with a magnetic stir bar, add the heteroaryl halide and the boronic acid/ester.
-
Add the powdered base.
-
Seal the vial with a septum cap.
-
Evacuate and backfill the vial with argon or nitrogen gas three times.[11]
-
Add the degassed solvent (e.g., dioxane/water 4:1, to make a 0.1 M solution) via syringe.
-
Add the palladium precatalyst stock solution, followed by the specific ligand stock solution for that run.
3. Reaction Execution and Monitoring:
-
Place the vial in a preheated aluminum block on a stirrer hotplate (e.g., 80-110 °C).[11]
-
Stir the reaction vigorously.
-
Monitor the reaction progress by taking small aliquots at regular intervals (e.g., 1h, 4h, 12h) and analyzing by TLC, GC-MS, or LC-MS.
4. Workup and Analysis:
-
Once the reaction is complete (or has stalled), cool the mixture to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Analyze the crude product by ¹H NMR to determine the conversion and yield using an internal standard.
Visual Diagrams & Workflows
The Suzuki-Miyaura Catalytic Cycle
Caption: The fundamental catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[30]
Ligand Selection Workflow for Heteroaryl Halides
Caption: A decision tree to guide the initial choice of ligand for a new reaction.
Troubleshooting Flowchart for Low Yield
Caption: A diagnostic flowchart to identify and solve common causes of low reaction yield.
References
-
Doyle Group. (n.d.). Parameterization of phosphine ligands demonstrates enhancement of nickel catalysis via remote steric effects. The Doyle Group. Retrieved from [Link]
-
ResearchGate. (n.d.). NHC−Pdcycle catalyzed Suzuki‐Miyaura cross‐coupling of (hetero)aryl chlorides. ResearchGate. Retrieved from [Link]
-
Hadei, N., Kantchev, E. A. B., O'Brien, C. J., & Organ, M. G. (2005). Electronic Nature of N-Heterocyclic Carbene Ligands: Effect on the Suzuki Reaction. Organic Letters, 7(18), 3805–3807. Retrieved from [Link]
-
ACS Publications. (2025). Electronic and Steric Effects of the ProPhos Ligand Family for Nickel-Catalyzed Suzuki–Miyaura Coupling of Heteroaromatics. ACS Publications. Retrieved from [Link]
-
Dreher, S. D., Lim, Y.-H., Sandrock, D. L., & Molander, G. A. (2019). N-Heterocyclic Carbene Ligand-Controlled Chemodivergent Suzuki–Miyaura Cross Coupling. The Journal of Organic Chemistry, 84(18), 12053–12065. Retrieved from [Link]
-
Wikipedia. (n.d.). Protodeboronation. Wikipedia. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Phosphines. Chemistry LibreTexts. Retrieved from [Link]
-
ArODES. (n.d.). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. ArODES. Retrieved from [Link]
-
Walker, S. D., Barder, T. E., Martinelli, J. R., & Buchwald, S. L. (2004). A Rational Approach to the Development of Highly Active Catalysts for Suzuki-Miyaura Coupling Reactions. Angewandte Chemie International Edition, 43(14), 1871–1876. Retrieved from [Link]
-
National Center for Biotechnology Information. (2025). A cooperative electron-deficient phosphine/olefin ligand system for the site-selective mechanochemical Suzuki–Miyaura cross-coupling of 2,4-dibromoaryl ethers. National Center for Biotechnology Information. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. Dalton Transactions. Retrieved from [Link]
-
National Center for Biotechnology Information. (2021). Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions. National Center for Biotechnology Information. Retrieved from [Link]
-
Semantic Scholar. (2025). Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions. Semantic Scholar. Retrieved from [Link]
-
American Chemical Society. (n.d.). Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation. Journal of the American Chemical Society. Retrieved from [Link]
-
ResearchGate. (2025). Abnormal N-Heterocyclic Carbene Promoted Suzuki−Miyaura Coupling Reaction: A Comparative Study. ResearchGate. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. National Center for Biotechnology Information. Retrieved from [Link]
-
ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. ResearchGate. Retrieved from [Link]
-
Wiley Online Library. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Wiley Online Library. Retrieved from [Link]
-
Chemistry LibreTexts. (2019). Suzuki-Miyaura Coupling. Chemistry LibreTexts. Retrieved from [Link]
-
Organic Chemistry Portal. (2006). A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. Organic Chemistry Portal. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. National Institutes of Health. Retrieved from [Link]
-
ResearchGate. (2014). How can I solve my problem with Suzuki coupling?. ResearchGate. Retrieved from [Link]
-
Merck Millipore. (n.d.). Buchwald Phosphine Ligands. Merck Millipore. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. National Institutes of Health. Retrieved from [Link]
-
PubMed. (2013). Suzuki-Miyaura cross-coupling of unprotected, nitrogen-rich heterocycles: substrate scope and mechanistic investigation. PubMed. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. National Institutes of Health. Retrieved from [Link]
-
KCIL Chemofarbe Group. (2025). Challenges In Suzuki Coupling Reaction. KCIL Chemofarbe Group. Retrieved from [Link]
-
ACS Publications. (2024). Understanding and Controlling Reactivity Patterns of Pd1@C3N4-Catalyzed Suzuki–Miyaura Couplings. ACS Catalysis. Retrieved from [Link]
-
Reddit. (2024). Struggling with Suzuki Reaction. Reddit. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Understanding and Controlling Reactivity Patterns of Pd1@C3N4-Catalyzed Suzuki–Miyaura Couplings. National Center for Biotechnology Information. Retrieved from [Link]
-
ChemRxiv. (n.d.). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. Retrieved from [Link]
-
Reddit. (2023). Help needed with unreproducible Suzuki coupling. Reddit. Retrieved from [Link]
-
YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Retrieved from [Link]
-
MDPI. (2017). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. MDPI. Retrieved from [Link]
-
YouTube. (2024). Suzuki Coupling I Common Byproducts in Suzuki Coupling. YouTube. Retrieved from [Link]
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Technical Support Center: Aldehyde Group Protection in Thiophene Chemistry
Welcome to the technical support center for aldehyde group protection in thiophene chemistry. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter the unique challenges posed by the thiophene nucleus during multi-step syntheses. Thiophene's electron-rich nature and sensitivity to strong acids necessitate careful selection of protecting groups and reaction conditions to avoid common pitfalls like low yields, ring decomposition, and unwanted side reactions.[1][2][3] This resource provides in-depth, experience-driven answers to common questions and troubleshooting scenarios.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common high-level questions encountered when planning a synthesis involving the protection of a thiophene aldehyde.
Q1: Why are standard, strong acid catalysts (e.g., concentrated H₂SO₄, dry HCl) problematic for protecting thiophene aldehydes as acetals?
Answer: The core issue is the acid sensitivity of the thiophene ring itself. Thiophene is an electron-rich aromatic heterocycle.[1][2] Under strongly acidic conditions, the ring can be protonated, which disrupts its aromaticity and makes it susceptible to a cascade of undesirable side reactions, including:
-
Acid-catalyzed Polymerization: Protonation can initiate oligomerization or polymerization, leading to intractable tars and significantly reducing the yield of the desired product.
-
Ring Opening/Decomposition: In the presence of very strong acids, the thiophene ring can undergo decomposition.[2]
-
Electrophilic Substitution: While thiophene is stable to many oxidizing agents, strong acids can promote unwanted electrophilic attack on the ring.[2][4]
Therefore, milder, often catalytic, sources of acid are required to form the acetal without compromising the integrity of the thiophene core.
Q2: What are the most reliable and commonly used protecting groups for thiophene aldehydes?
Answer: The most robust and widely used protecting groups are cyclic acetals , specifically the 1,3-dioxolane (from ethylene glycol) and the 1,3-dioxane (from 1,3-propanediol).
-
1,3-Dioxolanes: Formed with ethylene glycol, these are the workhorse for thiophene aldehyde protection. They are stable to a wide range of non-acidic reagents, including organometallics (Grignard reagents, organolithiums), hydrides (LiAlH₄, NaBH₄), and basic conditions.[5][6][7]
-
1,3-Dithianes (Thioacetals): Formed with 1,3-propanedithiol, these are exceptionally stable and offer different deprotection options. They are particularly useful when subsequent reaction steps might involve conditions that could harm an oxygen-based acetal. However, their removal often requires heavy metal salts (like HgCl₂) or other specific reagents, which can be a drawback.[5][8]
The choice between them depends on the planned synthetic route and the orthogonality required. For most standard applications, the 1,3-dioxolane is sufficient and easier to handle.
Q3: My acetal formation is slow or incomplete. What adjustments can I make without resorting to stronger acids?
Answer: This is a common issue. Since strong acids are off the table, optimizing other parameters is key.
-
Efficient Water Removal: Acetal formation is an equilibrium reaction.[5] To drive it to completion, the water produced must be removed. The most effective method is azeotropic distillation using a Dean-Stark apparatus with a suitable solvent like toluene or benzene. If a Dean-Stark trap is not feasible, adding a chemical drying agent like anhydrous MgSO₄ or molecular sieves directly to the reaction can help, though it's often less efficient.[9]
-
Choice of Mild Acid Catalyst: Instead of mineral acids, use a milder catalyst. Excellent choices include:
-
p-Toluenesulfonic acid (p-TsOH) (catalytic amount)
-
Pyridinium p-toluenesulfonate (PPTS)
-
Camphorsulfonic acid (CSA)
-
-
Increase Reagent Concentration: Use a moderate excess (1.5 to 3 equivalents) of the diol (e.g., ethylene glycol). This can help shift the equilibrium towards the product.[9]
-
Solvent Choice: Toluene is generally the best choice when using a Dean-Stark trap due to its ability to form an azeotrope with water. For reactions at room temperature, a solvent like dichloromethane (DCM) is common.
Q4: I need to perform a metal-halogen exchange (e.g., with n-BuLi) on a bromo-thiophene aldehyde. Which protecting group should I use?
Answer: For reactions involving strongly basic and nucleophilic reagents like organolithiums, a 1,3-dioxolane is the standard and highly effective choice. The acetal is exceptionally stable under these conditions.[7] The key is to ensure the acetal is fully formed and the reaction is rigorously anhydrous before introducing the organolithium reagent. Any residual starting aldehyde or water will quench the n-BuLi, leading to failed reactions and low yields.
Part 2: Troubleshooting Guides
This section provides detailed solutions to specific problems you might encounter during your experiments.
Scenario 1: Low Yield During Acetal Protection
| Symptom / Observation | Probable Cause(s) | Recommended Solutions & Explanations |
| Reaction stalls; TLC/GC-MS shows significant starting material even after prolonged reaction time. | Inefficient Water Removal: The equilibrium is not being driven towards the product. | Implement a Dean-Stark Trap: This is the most effective method. Use toluene as the solvent and reflux. The water will be collected in the side arm, physically removing it from the reaction.[5][9] |
| Reaction is very slow; requires high heat for extended periods. | Catalyst is too weak or deactivated. | Switch to a more effective mild catalyst like p-TsOH or CSA. Ensure the catalyst is fresh. PPTS is an excellent choice for particularly acid-sensitive substrates as it's less aggressive. |
| Formation of dark, tar-like byproducts. | Acid catalyst is too strong, or reaction temperature is too high. | Reduce reaction temperature. If using p-TsOH, try switching to the milder PPTS. High temperatures in the presence of acid can promote thiophene decomposition. |
| Work-up is difficult; product is lost during extraction. | Premature Deprotection: The aqueous work-up solution may be too acidic, causing the newly formed acetal to hydrolyze back to the aldehyde. | Neutralize the reaction mixture before aqueous work-up. Quench the reaction with a mild base like saturated sodium bicarbonate solution before performing extractions. |
Scenario 2: Unintended Deprotection During a Subsequent Reaction
| Symptom / Observation | Probable Cause(s) | Recommended Solutions & Explanations |
| Product analysis shows a mixture of the desired product and the deprotected aldehyde. | Trace Acid Contamination: The subsequent reaction or a reagent used within it contained acidic impurities. | Purify Reagents: Ensure all reagents and solvents for the next step are pure and anhydrous. If a reagent is a salt (e.g., an ammonium salt), it may be acidic. Add a Non-Nucleophilic Base: Including a hindered base like triethylamine or diisopropylethylamine (DIPEA) in the subsequent reaction can scavenge trace acid without interfering. |
| Deprotection occurs during a purification step. | Silica Gel Chromatography: Standard silica gel is slightly acidic and can cleave sensitive acetals. | Neutralize Silica Gel: Pre-treat the silica gel by slurrying it with a solvent containing a small amount of triethylamine (~1%), then remove the solvent before packing the column. Alternatively, use neutral or basic alumina for chromatography. |
Workflow for Selecting a Protecting Group
The following decision tree can guide the selection of an appropriate protecting group based on the planned synthetic sequence.
Caption: Decision workflow for protecting group selection.
Part 3: Key Experimental Protocols
These protocols are provided as a starting point and may require optimization for specific substrates.
Protocol 1: Protection of Thiophene-2-carboxaldehyde as a 1,3-Dioxolane
This protocol utilizes p-toluenesulfonic acid and a Dean-Stark apparatus for efficient water removal.
Materials:
-
Thiophene-2-carboxaldehyde
-
Ethylene glycol (2.0 eq.)
-
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) (0.02 eq.)
-
Toluene
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Step-by-Step Methodology:
-
Setup: Equip a round-bottom flask with a magnetic stir bar, a Dean-Stark trap, and a reflux condenser.
-
Charging the Flask: To the flask, add thiophene-2-carboxaldehyde (1.0 eq.), toluene (approx. 0.2-0.5 M concentration), ethylene glycol (2.0 eq.), and p-TsOH·H₂O (0.02 eq.).
-
Reaction: Heat the mixture to reflux. Toluene and water will begin to co-distill as an azeotrope and collect in the Dean-Stark trap. Continue refluxing until no more water is collected in the trap (typically 2-4 hours).
-
Monitoring: Monitor the reaction progress by TLC or GC-MS, checking for the disappearance of the starting aldehyde.
-
Quenching: Once complete, cool the reaction mixture to room temperature. Carefully pour the mixture into a separatory funnel containing saturated NaHCO₃ solution to neutralize the acid catalyst.
-
Extraction: Extract the aqueous layer with an organic solvent like ethyl acetate or diethyl ether (2x). Combine the organic layers.
-
Washing & Drying: Wash the combined organic layers with brine, then dry over anhydrous MgSO₄ or Na₂SO₄.
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The crude product can often be used directly or purified further by vacuum distillation or column chromatography on neutralized silica gel if necessary.
Mechanism of Acid-Catalyzed Acetal Formation
The mechanism highlights the key protonation steps that must be controlled to avoid side reactions with the thiophene ring.
Caption: Mechanism of 1,3-dioxolane formation.
Protocol 2: Deprotection of a Thiophene Acetal
This protocol uses dilute acid to hydrolyze the acetal back to the aldehyde.
Materials:
-
Protected thiophene aldehyde
-
Acetone or Tetrahydrofuran (THF)
-
Water
-
Hydrochloric acid (1 M HCl) or p-TsOH (catalytic)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate or diethyl ether
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Step-by-Step Methodology:
-
Dissolution: Dissolve the protected thiophene aldehyde (1.0 eq.) in a mixture of acetone (or THF) and water (e.g., 4:1 v/v).
-
Acidification: Add a catalytic amount of 1 M HCl or p-TsOH. The amount of acid can be adjusted based on the stability of the final product.
-
Reaction: Stir the mixture at room temperature. The reaction is typically complete within 1-6 hours.
-
Monitoring: Monitor the reaction by TLC or GC-MS for the disappearance of the starting acetal.
-
Quenching: Once the reaction is complete, carefully add saturated NaHCO₃ solution to neutralize the acid.
-
Extraction: Remove the organic solvent (acetone/THF) under reduced pressure. Extract the remaining aqueous solution with ethyl acetate or diethyl ether (3x).
-
Washing & Drying: Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Purification: Filter and concentrate under reduced pressure to yield the deprotected aldehyde, which can be purified further if needed.
References
-
B. V. S. Reddy, et al. (2004). Highly efficient chemoselective deprotection of O,O-acetals and O,O-ketals catalyzed by molecular iodine in acetone. Journal of Organic Chemistry, 69(25), 8932-4. Available at: [Link]
-
S. C. Johnson, et al. (2018). Differential Oxidation of Two Thiophene-Containing Regioisomers to Reactive Metabolites by Cytochrome P450 2C9. PMC - NIH. Available at: [Link]
-
A. K. Gupta, et al. (2022). Synthesis, Reactions and Medicinal Uses of Thiophene. Pharmaguideline. Available at: [Link]
-
J. Sun, et al. (2004). Highly Efficient Chemoselective Deprotection of O,O-Acetals and O,O-Ketals Catalyzed by Molecular Iodine in Acetone. Organic Chemistry Portal. Available at: [Link]
-
Wikipedia. (n.d.). Thiophene. Wikipedia. Available at: [Link]
-
Total Synthesis. (n.d.). Acetal Protecting Group & Mechanism. Total Synthesis. Available at: [Link]
-
Chemistry LibreTexts. (2019). 20.11 Protecting Groups of Aldehydes. Available at: [Link]
-
Chemistry Steps. (n.d.). Acetals as Protecting Groups for Aldehydes and Ketones. Available at: [Link]
-
Reddit. (2022). Trying to make an acetal in the lab and it isn't working no matter what I try. Does anyone know why?. r/chemistry. Available at: [Link]
-
Taylor & Francis Group. (n.d.). Thiophenes: reactions and synthesis. Heterocyclic Chemistry. Available at: [Link]
-
Chemistry LibreTexts. (2021). 9.7: Acetals as Protecting Groups. Available at: [Link]
-
Chemistry LibreTexts. (2019). 17.8: Acetals as Protecting Groups. Available at: [Link]
-
Khan Academy. (2013). Acetals as protecting groups and thioacetals. YouTube. Available at: [Link]
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- 9. reddit.com [reddit.com]
Validation & Comparative
A Comparative Guide to 5-(4-Methoxyphenyl)thiophene-2-carbaldehyde and 5-Phenylthiophene-2-carbaldehyde: Synthesis, Reactivity, and Applications
This guide provides an in-depth, objective comparison of 5-(4-methoxyphenyl)thiophene-2-carbaldehyde and 5-phenylthiophene-2-carbaldehyde for researchers, chemists, and professionals in drug development and materials science. We will move beyond a simple cataloging of properties to explore the causal relationships between molecular structure and chemical behavior, supported by experimental data and established chemical principles.
Introduction: The Subtle Distinction with Significant Consequences
At first glance, this compound and 5-phenylthiophene-2-carbaldehyde are close structural analogs. Both are key heterocyclic building blocks, valuable as precursors in the synthesis of pharmaceuticals, organic electronics, and advanced materials.[1][2][3] The only structural difference is a single methoxy (-OCH₃) group at the para-position of the phenyl ring. However, this seemingly minor addition profoundly alters the electronic properties of the entire molecule, leading to significant, predictable differences in their synthesis, spectroscopic signatures, chemical reactivity, and potential biological activity.[4][5] Understanding these differences is crucial for selecting the appropriate starting material and optimizing reaction conditions to achieve desired outcomes.
Synthetic Strategies: A Tale of Two Pathways
The synthesis of these 5-arylthiophene-2-carbaldehydes is typically achieved via two primary and highly effective routes: the Suzuki-Miyaura cross-coupling and the Vilsmeier-Haack formylation. The choice between these methods often depends on the commercial availability and cost of the precursors.
-
Route A: Suzuki-Miyaura Cross-Coupling: This is arguably the most versatile and widely used method for forming the aryl-thiophene bond.[6][7][8] The strategy involves the palladium-catalyzed coupling of a thiophene derivative (either a boronic acid or a halide) with a corresponding phenyl partner. A common approach is to couple 5-bromothiophene-2-carbaldehyde with either phenylboronic acid or 4-methoxyphenylboronic acid.[9] This route is favored for its high functional group tolerance and generally excellent yields.[10][11]
-
Route B: Vilsmeier-Haack Formylation: This classic reaction introduces the aldehyde (formyl) group onto an already-assembled 2-arylthiophene backbone.[12] The process uses a Vilsmeier reagent, typically generated in situ from phosphoryl chloride (POCl₃) and N,N-dimethylformamide (DMF), to formylate an electron-rich aromatic ring.[13][14] Since the 2-aryl group activates the thiophene ring towards electrophilic substitution, formylation occurs regioselectively at the C5 position. The relative reactivity in this reaction is influenced by the electron-donating or -withdrawing nature of the aryl substituent.[15]
Physicochemical and Spectroscopic Properties
The methoxy group's electronic influence is readily observable in the spectroscopic data of the two compounds. It introduces a slight asymmetry and alters the chemical environment of the protons and carbons, which can be detected by NMR spectroscopy.
| Property | 5-Phenylthiophene-2-carbaldehyde | This compound |
| Molecular Formula | C₁₁H₈OS[16] | C₁₂H₁₀O₂S |
| Molecular Weight | 188.25 g/mol [16] | 218.27 g/mol |
| Appearance | Solid[17] | Solid |
| ¹H NMR (Aldehyde, δ) | ~9.95 ppm[7] | ~9.8-9.9 ppm |
| ¹H NMR (Thiophene, δ) | ~7.8 ppm (d), ~7.4 ppm (d)[7] | ~7.7 ppm (d), ~7.2 ppm (d) |
| ¹H NMR (Aryl, δ) | ~7.4-7.7 ppm (m) | ~7.7 ppm (d), ~7.0 ppm (d) |
| ¹H NMR (Methoxy, δ) | N/A | ~3.8 ppm (s) |
| ¹³C NMR (Carbonyl, δ) | ~183 ppm[18] | ~182-183 ppm |
| (Note: Exact NMR shifts can vary based on solvent and instrument frequency. Data compiled from references[7][16][18][19][20].) |
Analysis of Spectroscopic Data: The electron-donating nature of the methoxy group increases electron density in the aromatic system. This increased shielding typically results in a slight upfield shift (lower ppm value) for the protons on both the phenyl and thiophene rings compared to the unsubstituted analog. The distinct singlet at approximately 3.8 ppm in the ¹H NMR spectrum is a clear diagnostic peak for the methoxy protons.
Comparative Reactivity: The Electronic Driving Force
The most significant difference between these two molecules lies in the reactivity of the aldehyde group. The reactivity of an aldehyde in nucleophilic addition reactions is dictated by the electrophilicity (i.e., the partial positive charge) of the carbonyl carbon.
The methoxy group is a strong electron-donating group (EDG) through resonance (+R effect). It pushes electron density into the phenyl ring, which is then relayed through the thiophene ring to the aldehyde group. This effect deactivates the aldehyde. Conversely, the unsubstituted phenyl group has a much weaker electronic effect.[4]
This leads to a clear prediction:
-
This compound: The carbonyl carbon is less electrophilic. It will react more slowly with nucleophiles.
-
5-Phenylthiophene-2-carbaldehyde: The carbonyl carbon is more electrophilic. It will react more quickly with nucleophiles.
-
Vessel Preparation: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 5-bromothiophene-2-carbaldehyde (1.0 equiv). [9]2. Reagent Addition: Add the corresponding arylboronic acid (phenylboronic acid or 4-methoxyphenylboronic acid, 1.1 equiv), potassium phosphate (K₃PO₄, 3.0 equiv), and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.02 equiv).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Solvent Addition: Add degassed 1,4-dioxane via syringe.
-
Reaction: Heat the mixture to 80-90 °C and stir for 4-12 hours. Monitor the reaction's completion using Thin Layer Chromatography (TLC).
-
Workup: Once complete, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (EtOAc) and filter through a pad of Celite to remove the catalyst and inorganic salts.
-
Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude solid by flash column chromatography on silica gel.
Protocol 2: Comparative Knoevenagel Condensation
This experiment is designed to demonstrate the difference in reactivity.
-
Parallel Setup: Prepare two identical reaction vials.
-
Aldehyde Addition: To Vial A, add 5-phenylthiophene-2-carbaldehyde (1.0 mmol). To Vial B, add this compound (1.0 mmol).
-
Reagent Addition: To each vial, add malononitrile (1.1 mmol) and a catalytic amount of piperidine (0.1 mmol) in ethanol (5 mL).
-
Monitoring: Stir both reactions at room temperature. Take a small aliquot from each vial every 15 minutes and spot on a TLC plate to monitor the disappearance of the starting aldehyde.
-
Observation: It is expected that the reaction in Vial A will proceed to completion significantly faster than the reaction in Vial B, visually confirming the higher reactivity of the unsubstituted aldehyde. [4]6. Workup: Upon completion, cool the mixtures in an ice bath. The product will likely precipitate and can be collected by vacuum filtration, washed with cold ethanol, and dried.
Applications and Biological Relevance
The thiophene scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs. [21][22][23]Derivatives of both aldehydes are explored for a wide range of biological activities.
-
5-Phenylthiophene-2-carbaldehyde derivatives are foundational for creating compounds used in material science, such as organic semiconductors and dyes for solar cells. [3][24]* The presence of a methoxy group , as in This compound , is often intentionally designed into drug candidates. Methoxy groups can improve metabolic stability and enhance binding to biological targets. For instance, studies have shown that methoxy-substituted thiophene derivatives can exhibit potent anti-inflammatory activity by inhibiting enzymes like 5-lipoxygenase (5-LOX). [5]This suggests that derivatives from the methoxy-substituted aldehyde may be more promising starting points for certain drug discovery programs. [1][25]
Conclusion
While structurally similar, this compound and 5-phenylthiophene-2-carbaldehyde exhibit distinct chemical personalities governed by the electronic effect of the para-methoxy group.
-
5-Phenylthiophene-2-carbaldehyde should be the reagent of choice when higher reactivity of the aldehyde is desired for faster conversions or milder reaction conditions.
-
This compound is a less reactive but crucial building block for synthesizing molecules where the methoxy group is a key pharmacophore, potentially enhancing biological activity or tuning the electronic properties of a material.
This guide underscores the importance of understanding subtle structure-activity relationships. By appreciating the causal link between the methoxy substituent and the resulting chemical behavior, researchers can make more informed decisions in their synthetic design, leading to more efficient and successful outcomes in the lab.
References
- Guo, B., et al. (2016). Electronic Supplementary Information - The Royal Society of Chemistry.
- (2017). Palladium-Catalyzed Synthesis of Aldehydes from Aryl Halides and tert-Butyl Isocyanide using Formate salts as a Hydride Donor - Supporting Information.
-
National Center for Biotechnology Information. (n.d.). 5-Phenylthiophene-2-carbaldehyde. PubChem. Available at: [Link]
-
Ullah, F., et al. (2021). Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via Suzuki Cross-Coupling Reactions, Their Electronic and Nonlinear Optical Properties through DFT Calculations. MDPI. Available at: [Link]
-
(n.d.). Reactivity Studies for the Synthesis of 5-Phenylthiophene-2-carbaldehyde by a Suzuki–Miyaura Coupling. Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. Available at: [Link]
-
(n.d.). Vilsmeier-Haack Reaction. J&K Scientific LLC. Available at: [Link]
-
(n.d.). Vilsmeier-Haack Reaction. NROChemistry. Available at: [Link]
-
(n.d.). Vilsmeier-Haack Reaction. Chemistry Steps. Available at: [Link]
-
Riaz, N., et al. (2013). Design and Synthesis of Arylthiophene-2-Carbaldehydes via Suzuki-Miyaura Reactions and Their Biological Evaluation. MDPI. Available at: [Link]
-
(n.d.). Vilsmeier-Haack Reaction. Organic Chemistry Portal. Available at: [Link]
-
Riaz, N., et al. (2013). Design and synthesis of arylthiophene-2-carbaldehydes via Suzuki-Miyaura reactions and their biological evaluation. PubMed. Available at: [Link]
-
(n.d.). (PDF) Design and Synthesis of Arylthiophene-2-Carbaldehydes via Suzuki-Miyaura Reactions and Their Biological Evaluation. ResearchGate. Available at: [Link]
-
Bouziane, A., et al. (2023). Synthesis and Reactivity of 2-Acetylthiophenes Derivatives. Sciforum. Available at: [Link]
-
Zhang, G-Y., et al. (2011). Crystal structure of 5-[bis(4-ethoxyphenyl)amino]thiophene-2-carbaldehyde. PMC - NIH. Available at: [Link]
-
Riaz, N., et al. (2013). Design and Synthesis of Arylthiophene-2-Carbaldehydes via Suzuki-Miyaura Reactions and Their Biological Evaluation. NIH. Available at: [Link]
-
de Oliveira, R. S., et al. (2021). Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. PMC - NIH. Available at: [Link]
-
Al-Sehemi, A. G., et al. (2022). Synthesis of 5-(4-(diphenylamino) styryl)thiophene-2-carbaldehyde (6). ResearchGate. Available at: [Link]
-
(n.d.). Synthesis of 5-phenylfuran-2-carbaldehyde derivatives. ResearchGate. Available at: [Link]
-
Reddy, T., et al. (2018). Regioselective Synthesis of 5-Propyl-2-((trityloxy)methyl)thiophene-3-carbaldehyde. MDPI. Available at: [Link]
-
AL-shaikh, M. A., & AL-shaikh, H. A. (2021). Synthesis and characterization of poly thiophene-2-carbaldehyde by hydrochloric acid as catalyst. Kuwait Journal of Science. Available at: [Link]
-
Bhattacharjee, K., et al. (2018). Biological and Pharmacological Activity of Thiophene and its Derivatives. ResearchGate. Available at: [Link]
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A Comparative Guide to the Biological Activity of Substituted Thiophene-2-Carbaldehydes
Introduction: The Versatile Thiophene Scaffold
Thiophene, a sulfur-containing five-membered aromatic heterocycle, serves as a privileged scaffold in medicinal chemistry. Its derivatives have garnered significant attention due to their wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] The thiophene ring is a bioisostere of the benzene ring, and its presence in a molecule can significantly influence its physicochemical properties and biological activity.[4] Thiophene-2-carbaldehyde, a key derivative, is a versatile precursor for the synthesis of numerous compounds with therapeutic potential.[5] This guide provides a comparative analysis of the biological activities of substituted thiophene-2-carbaldehydes, supported by experimental data, to aid researchers and drug development professionals in this field.
Antimicrobial Activity: A Comparative Analysis
The antimicrobial potential of substituted thiophene-2-carbaldehydes and their derivatives has been extensively investigated. A systematic study on a series of 4-arylthiophene-2-carbaldehydes, synthesized via Suzuki-Miyaura cross-coupling, provides valuable insights into their structure-activity relationships (SAR).[2]
Quantitative Antimicrobial Data
The antibacterial activity of various 4-arylthiophene-2-carbaldehydes was evaluated against a panel of Gram-positive and Gram-negative bacteria. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.
| Compound ID | Aryl Substituent | Bacillus subtilis (IC50 in µg/mL) | Pseudomonas aeruginosa (IC50 in µg/mL) | Staphylococcus aureus (IC50 in µg/mL) | Escherichia coli (IC50 in µg/mL) |
| 2a | Phenyl | > 50 | > 50 | 42.6 | > 50 |
| 2c | 5-Chloro-2,2-bithiophene | 39.4 | > 50 | 45.2 | > 50 |
| 2d | 3-(Trifluoromethyl)-5-cyanophenyl | > 50 | 29.7 | 41.8 | > 50 |
| 2e | 4-Fluorophenyl | 46.6 | > 50 | 40.1 | 40.0 |
| 2g | 3,5-Dimethylphenyl | > 50 | 45.16 | > 50 | > 50 |
| 2i | 3-Chloro-4-fluorophenyl | > 50 | > 50 | 43.5 | > 50 |
| 2j | 5-Methyl-2,3-bithiophene | > 50 | > 50 | 37.4 | 40.0 |
| Streptomycin (Standard) | - | 30.5 | 35.2 | 32.8 | 38.1 |
| Data sourced from Iqbal et al. (2013).[2] |
Structure-Activity Relationship (SAR) for Antimicrobial Activity
The antimicrobial activity of 4-arylthiophene-2-carbaldehydes is significantly influenced by the nature and position of the substituent on the aryl ring.
Caption: Workflow for MIC Determination via Broth Microdilution.
Step-by-Step Methodology:
-
Preparation of Compound Stock Solution: Dissolve the substituted thiophene-2-carbaldehyde in a suitable solvent like DMSO to a high concentration (e.g., 10 mg/mL).
-
Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the compound stock solution in a suitable broth medium.
-
Inoculum Preparation: Prepare a bacterial suspension and adjust its turbidity to match a 0.5 McFarland standard.
-
Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Anticancer Activity: Unveiling the Cytotoxic Potential
Thiophene derivatives have emerged as a promising class of anticancer agents, with their mechanism of action often involving the inhibition of crucial cellular targets like topoisomerase, tyrosine kinases, and tubulin. [1]While systematic studies on a series of substituted thiophene-2-carbaldehydes are less common, data from various derivatives provide valuable insights.
Quantitative Anticancer Data
The cytotoxic activity of various thiophene derivatives, including those derived from thiophene-2-carbaldehyde, has been evaluated against several cancer cell lines using the MTT assay.
| Compound Type | Cancer Cell Line | IC50 (µM) | Reference |
| 3-Aryl thiophene-2-aryl/heteroaryl chalcones | HCT-15 (Colon) | 21.0 (for compound 5a) | [6] |
| Thiophene carboxamide derivatives | Hep3B (Liver) | 5.46 (for compound 2b) | [7] |
| Bis-chalcones with thiophene moiety | MCF-7 (Breast) | 4.05 (for compound 5b) | [8] |
| Doxorubicin (Standard) | HCT-15 (Colon) | 25.0 | [6] |
Structure-Activity Relationship (SAR) for Anticancer Activity
The anticancer activity of thiophene derivatives is highly dependent on the nature of the substitutions on the thiophene ring and any appended functionalities.
-
Chalcone Derivatives: The presence of a chalcone moiety derived from a substituted thiophene-2-carbaldehyde can impart significant anticancer activity. The nature of the substituent on the aryl ring of the chalcone plays a crucial role in modulating this activity. [6]* Carboxamide Derivatives: Thiophene-2-carboxamide derivatives have shown potent anticancer effects, with substitutions on the amide nitrogen and the thiophene ring influencing their cytotoxicity. [9]
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Caption: Potential Anti-inflammatory Mechanisms of Thiophene Derivatives.
Conclusion
Substituted thiophene-2-carbaldehydes represent a versatile and promising class of compounds with a broad range of biological activities. This guide has provided a comparative overview of their antimicrobial, anticancer, and anti-inflammatory properties, supported by quantitative data and experimental protocols. The structure-activity relationship studies highlight that the nature and position of substituents on the thiophene and any appended aryl rings are critical determinants of their biological efficacy. Further research focusing on the systematic synthesis and evaluation of a wider array of substituted thiophene-2-carbaldehydes will undoubtedly lead to the discovery of novel and potent therapeutic agents.
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da Cruz, R. M. D., et al. (2021). Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. Pharmaceuticals, 14(7), 692. Available at: [Link]
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da Cruz, R. M. D., et al. (2021). Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. ResearchGate. Available at: [Link]
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El-Naggar, A. M., et al. (2022). Design, synthesis, anti-inflammatory evaluation and molecular docking of novel thiophen-2-ylmethylene-based derivatives as potential TNF-α production inhibitors. Bioorganic Chemistry, 123, 105726. Available at: [Link]
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Abdel-Wahab, B. F., et al. (2018). 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents. Drug Design, Development and Therapy, 12, 4139-4151. Available at: [Link]
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Allaka, T. R., et al. (2018). SYNTHESIS AND ANTI-CANCER ACTIVITY OF NOVEL 3-ARYL THIOPHENE-2-CARBALDEHYDES AND THEIR ARYL/HETEROARYL CHALCONE DERIVATIVES. RASAYAN Journal of Chemistry, 11(2), 763-771. Available at: [Link]
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Al-Ostath, A., et al. (2022). Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation. Molecules, 27(24), 8993. Available at: [Link]
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da Cruz, R. M. D., et al. (2021). Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. Semantic Scholar. Available at: [Link]
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Patel, R. V., et al. (2016). Novel thiophene derivatives as Anti-inflammatory agents. Journal of Pharmaceutical Science and Bioscientific Research, 6(5), 713-722. Available at: [Link]
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A Spectroscopic Compass: Navigating the Isomeric Landscape of 5-Arylthiophene-2-Carbaldehydes
In the intricate world of medicinal chemistry and materials science, the subtle dance of molecular geometry dictates function. Isomers, compounds with identical molecular formulas but different arrangements of atoms, often exhibit remarkably distinct biological activities and material properties. Among the vast array of heterocyclic compounds, 5-arylthiophene-2-carbaldehydes stand out as privileged scaffolds in drug discovery and organic electronics. Their utility, however, is deeply intertwined with the specific substitution pattern on the aryl ring. This guide provides a comprehensive spectroscopic comparison of ortho, meta, and para isomers of 5-arylthiophene-2-carbaldehydes, offering researchers a practical framework for their synthesis, characterization, and strategic application.
The electronic communication between the electron-rich thiophene ring and the appended aryl group, modulated by the aldehyde functionality, gives rise to unique spectroscopic signatures for each isomer. Understanding these nuances is paramount for unambiguous identification and for predicting the molecule's behavior in various chemical and biological systems. This guide will delve into the key differentiating features observed in Ultraviolet-Visible (UV-Vis), Infrared (IR), and Nuclear Magnetic Resonance (NMR) spectroscopy.
The Structural Isomers in Focus
The core structure under consideration is 5-phenylthiophene-2-carbaldehyde, with substituents placed at the ortho-, meta-, or para-positions of the phenyl ring. The varied placement of these substituents directly influences the electronic properties and steric environment of the molecule, leading to discernible spectroscopic shifts.
Figure 2. General workflow for the Suzuki-Miyaura cross-coupling reaction.
Materials:
-
5-Bromothiophene-2-carbaldehyde
-
Appropriate ortho-, meta-, or para-substituted arylboronic acid or pinacol ester
-
Palladium catalyst (e.g., Pd(PPh3)4)
-
Base (e.g., K2CO3, Cs2CO3)
-
Solvent system (e.g., toluene/ethanol/water mixture)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane/ethyl acetate mixture)
Procedure:
-
To a round-bottom flask, add 5-bromothiophene-2-carbaldehyde (1.0 eq), the arylboronic acid/ester (1.2 eq), the palladium catalyst (0.05 eq), and the base (2.0 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
-
Add the degassed solvent system.
-
Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and dilute with water and ethyl acetate.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate solvent gradient.
-
Characterize the purified product by UV-Vis, IR, and NMR spectroscopy.
Spectroscopic Analysis Workflow
Figure 3. Workflow for the spectroscopic characterization of isomers.
Conclusion
The spectroscopic comparison of 5-arylthiophene-2-carbaldehyde isomers reveals a clear and predictable relationship between the substitution pattern on the aryl ring and the resulting spectral data. By carefully analyzing the nuances in UV-Vis, IR, and NMR spectra, researchers can confidently identify and characterize these important building blocks. This guide serves as a foundational resource for scientists and drug development professionals, enabling a more informed and efficient approach to the synthesis and application of these versatile heterocyclic compounds. The provided experimental protocols offer a validated starting point for the preparation and analysis of these molecules, fostering further innovation in the fields of medicinal chemistry and materials science.
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Mary, Y. S., & Joe, I. H. (2014). Vibrational Spectra (FT-IR, FT-Raman), NBO and HOMO, LUMO Studies of 2-Thiophene Carboxylic Acid Based On Density Functional Method. IOSR Journal of Applied Physics, 6(4), 48-59. [Link]
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ResearchGate. (n.d.). UV–visible spectra of (1a) 2-thiophenecarboxaldehyde thiosemicarbazone...[Link]
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ResearchGate. (n.d.). FT-IR spectra of thiophene and polythiophene prepared by chemical oxidative polymerization in aqueous medium.[Link]
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Abdel-Wahab, B. F., et al. (2012). Synthesis and reactions of 5-arylthiophene-2-carbaldehydes. Request PDF. [Link]
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Ghorai, S., & Ghorai, P. (2019). Regioselective Synthesis of 5-Propyl-2-((trityloxy)methyl)thiophene-3-carbaldehyde. Molbank, 2019(2), M1063. [Link]
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A Comparative Guide to the Synthetic Routes of Diarylthiophenes
Diarylthiophene moieties are privileged structures in medicinal chemistry and materials science, forming the backbone of numerous pharmaceuticals, organic semiconductors, and fluorescent probes. The efficient and selective synthesis of these compounds is, therefore, a critical focus for researchers. This guide provides a comparative analysis of the three most prominent palladium-catalyzed cross-coupling reactions for the synthesis of diarylthiophenes: the Suzuki-Miyaura coupling, the Stille coupling, and direct C-H arylation. We will delve into the mechanistic underpinnings, practical considerations, and provide representative experimental protocols to assist researchers in selecting the most suitable method for their specific applications.
At a Glance: A Comparative Overview
| Feature | Suzuki-Miyaura Coupling | Stille Coupling | Direct C-H Arylation |
| Key Reagents | Boronic acids/esters | Organostannanes (e.g., Aryl-SnBu₃) | Unfunctionalized arenes |
| Key Advantages | Low toxicity of reagents and byproducts, wide commercial availability of boronic acids, ease of byproduct removal, and often high yields.[1] | Excellent functional group tolerance, stable and easily handled reagents, generally mild and neutral reaction conditions.[1] | High atom and step economy, avoids pre-functionalization of one coupling partner, and is considered a greener alternative.[2] |
| Key Disadvantages | Requires a base which can be incompatible with sensitive substrates, potential for protodeboronation.[1] | High toxicity of organotin reagents and byproducts, stoichiometric tin waste, and difficulty in removing tin byproducts.[1] | Can require harsher reaction conditions (higher temperatures), and control of regioselectivity can be challenging.[2] |
| Byproducts | Non-toxic boronic acid derivatives.[1] | Toxic organotin compounds.[1] | Typically water and a salt. |
The Suzuki-Miyaura Coupling: The Workhorse of Cross-Coupling
The Suzuki-Miyaura coupling is arguably the most widely used method for the formation of C-C bonds, lauded for its operational simplicity and the low toxicity of its boron-based reagents.[3] This reaction typically involves the coupling of an organoboron reagent (a boronic acid or ester) with an organic halide or triflate in the presence of a palladium catalyst and a base.
Mechanistic Insights
The catalytic cycle of the Suzuki coupling proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.
Caption: Catalytic cycle of the Suzuki-Miyaura coupling.
A crucial aspect of the Suzuki coupling is the activation of the organoboron species by the base to form a borate complex, which facilitates the transfer of the aryl group to the palladium center during the transmetalation step.
Performance and Experimental Data
The Suzuki coupling generally provides good to excellent yields for the synthesis of diarylthiophenes. For instance, the double Suzuki cross-coupling of 2,5-dibromo-3-hexylthiophene with various arylboronic acids has been reported to produce 2,5-diaryl-3-hexylthiophenes in moderate to good yields.[4]
| Substrate 1 | Substrate 2 | Catalyst | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 2,5-dibromo-3-hexylthiophene | 4-methylphenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-dioxane/H₂O | 90 | 12 | 70-80 | [4] |
| 2,5-dibromothiophene | isopropenylboronic acid pinacol ester | Pd(PPh₃)₄ | KOH | 1,4-dioxane/H₂O | 90 | 24 | 89 | [5] |
| 5-bromoindazole | 2-thiopheneboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | DME | N/A | N/A | Good | [6] |
Experimental Protocol: Synthesis of 2,5-Di(prop-1-en-2-yl)thiophene[5]
-
To a two-necked flask under an argon atmosphere, add KOH (4 eq.), Pd(PPh₃)₄ (1.5 mol%), and 2,5-dibromothiophene (1 eq.).
-
Add a deoxygenated mixture of 1,4-dioxane/H₂O.
-
Add 4,4,5,5-tetramethyl-2-(prop-1-en-2-yl)-1,3,2-dioxaborolane (2.5 eq.).
-
Heat the reaction mixture to 90 °C and stir for 24 hours.
-
After cooling, extract the product with an organic solvent, dry the organic layer, and purify by column chromatography.
The Stille Coupling: Robustness in the Face of Complexity
The Stille coupling is a powerful method that involves the reaction of an organotin compound with an organic halide or triflate, catalyzed by palladium.[7] A significant advantage of the Stille coupling is its excellent tolerance for a wide variety of functional groups and its typically neutral reaction conditions.[1] However, the high toxicity of organotin reagents is a major drawback.[1]
Mechanistic Insights
Similar to the Suzuki coupling, the Stille reaction proceeds via a catalytic cycle of oxidative addition, transmetalation, and reductive elimination.
Caption: Catalytic cycle of the Stille coupling.
Unlike the Suzuki coupling, the Stille reaction does not typically require a base for the transmetalation step, which can be advantageous for substrates with base-sensitive functional groups.
Performance and Experimental Data
The Stille coupling often provides high yields, particularly in cases where the Suzuki coupling may be sluggish due to sterically hindered substrates or the presence of coordinating functional groups. For the coupling of certain heterocycles like thiophenes, the Stille coupling has been shown to give excellent yields (90-94%), while the Suzuki coupling provided more moderate results (57-66%).[8]
| Substrate 1 | Substrate 2 | Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Diazocine-Br | 2-(Tributylstannyl)thiophene | Pd(PPh₃)₄ | Toluene | 80 | 16 | 90 | [8] |
| Diazocine-Br | 3-(Tributylstannyl)thiophene | Pd(PPh₃)₄ | Toluene | 80 | 16 | 94 | [8] |
| 2,5-diiodobenzene | 2,5-bis(tri-n-butyltin)-thiophene | PdCl₂(PPh₃)₂ | Toluene | 100 | 48 | Soluble Polymer | [9] |
Experimental Protocol: General Procedure for Stille Coupling[8]
-
Dissolve the aryl bromide (1 eq.) and the organostannane (1.2 eq.) in toluene in a Schlenk tube.
-
Degas the solution with argon for 15 minutes.
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).
-
Heat the reaction mixture to 80-100 °C and monitor by TLC.
-
After completion, cool the reaction, evaporate the solvent, and purify the crude product by column chromatography.
Direct C-H Arylation: A Greener Approach
Direct C-H arylation has emerged as a powerful and more sustainable alternative to traditional cross-coupling reactions.[2] This method avoids the need for pre-functionalized organometallic reagents by directly coupling an aryl halide with a C-H bond of another arene, thus improving atom and step economy.[2]
Mechanistic Insights
The mechanism of direct C-H arylation can be more complex and varied than that of Suzuki or Stille couplings, often involving a concerted metalation-deprotonation (CMD) pathway or a base-promoted homolytic aromatic substitution (BHAS).
Caption: General workflow for direct C-H arylation.
The regioselectivity of the C-H activation on the thiophene ring is a critical consideration and can often be controlled by the choice of catalyst, ligands, and reaction conditions.
Performance and Experimental Data
Direct C-H arylation can provide good to excellent yields of diarylthiophenes, often under relatively mild conditions. For example, the direct arylation of thiophene derivatives with aryl bromides in a continuous flow reactor has been shown to produce biaryls with yields up to 90% within 30-60 minutes.[10]
| Substrate 1 | Substrate 2 | Catalyst | Base | Additive | Solvent | Temp. (°C) | Yield (%) | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | Thiophene | 4-Bromoacetophenone | Pd(OAc)₂ | K₂CO₃ | Pivalic Acid | DMAc | 120 | 85 |[10] | | Thieno[3,2-b]pyridine | Bromobenzene | Pd(OAc)₂ | K₂CO₃ | P(t-Bu)₂MeHBF₄ | Toluene | 130 | 26 |[11] | | Thieno[2,3-b]pyrazine | Bromobenzene | Pd(OAc)₂ | K₂CO₃ | - | Toluene | 130 | Moderate |[11] |
Experimental Protocol: Direct Arylation in Continuous Flow[10]
-
Prepare a stock solution of the thiophene derivative, aryl bromide, palladium acetate, and pivalic acid in a suitable solvent (e.g., DMAc).
-
Pump the solution through a packed-bed reactor containing a solid base (e.g., K₂CO₃) at a controlled flow rate and temperature (e.g., 140 °C).
-
Collect the output from the reactor.
-
Perform an aqueous workup and extract the product.
-
Purify the product by column chromatography.
Conclusion and Recommendations
The choice of synthetic route for diarylthiophenes is a multifactorial decision that depends on the specific target molecule, available starting materials, and desired process characteristics.
-
Suzuki-Miyaura Coupling: This is often the first choice due to its reliability, high yields, and the low toxicity of the reagents, making it particularly suitable for applications in drug discovery and development.
-
Stille Coupling: This method is an excellent alternative when dealing with complex substrates that are sensitive to the basic conditions of the Suzuki coupling or when steric hindrance is a challenge. The toxicity of the tin reagents, however, necessitates careful handling and purification.[8]
-
Direct C-H Arylation: For researchers focused on green chemistry and process efficiency, direct C-H arylation offers significant advantages in terms of atom and step economy. While optimization of regioselectivity can be a challenge, this method holds great promise for the large-scale synthesis of diarylthiophenes.
Ultimately, a thorough understanding of the strengths and weaknesses of each method, as detailed in this guide, will enable researchers to make an informed decision and efficiently access the diarylthiophene compounds essential for their research.
References
- BenchChem. (2025). A Comparative Guide to Stille and Suzuki Coupling for the Synthesis of 2-Aryl-5-(2-ethylhexyl)thiophene. BenchChem.
- Stille vs. Suzuki – cross-coupling for the functionalization of diazocines. (2023). RSC Advances.
- BenchChem. (2025). Stille vs. Suzuki Coupling: A Comparative Guide to Biaryl Synthesis Yields. BenchChem.
- Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies. (2017). Molecules.
- The First Catalytic Direct C–H Arylation on C2 and C3 of Thiophene Ring Applied to Thieno-Pyridines, -Pyrimidines and -Pyrazines. (2018). Molecules.
- BenchChem. (2025). Comparative analysis of different synthetic routes to 3-alkenylthiophenes. BenchChem.
- Synthesis of conjugated polymer by the Stille coupling reaction. (1992). Polymer Preprints, Division of Polymer Chemistry, American Chemical Society.
- BenchChem. (2025).
- 2,5-Diisopropenylthiophene by Suzuki–Miyaura cross-coupling reaction and its exploitation in inverse vulcanization: a case study. (2022). RSC Advances.
-
Organic Chemistry Portal. (n.d.). Biaryl synthesis by C-C coupling. Retrieved from [Link]
- Direct Arylation of Thiophenes in Continuous Flow. (2018). Chemistry – A European Journal.
- The Unprecedented Side Reactions of Stille Coupling: Desired Ones for Stille Polycondens
- BenchChem. (2025). A Comparative Analysis of Suzuki and Stille Coupling for the Synthesis of Benzyl (4-arylcyclohexyl)
- The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. (2010). Molecules.
- Living Direct Arylation Polymerization via C–H Activation for the Precision Synthesis of Polythiophenes and Their Block Copolymers. (2016). Accounts of Chemical Research.
- Modern Arylation Methods. (2013).
- Efficient Synthesis of Symmetric Oligothiophenes via Decarboxylative and Suzuki Cross-Coupling Reactions. (2019). Spectrum: Concordia University Research Repository.
- Synthetic protocol for diarylethenes through Suzuki–Miyaura coupling. (2010).
- Stille Polycondensation: A Versatile Synthetic Approach to Functional Polymers. (2017).
- Synthesis of Thiophene and Bithiophene-Based Alternating Copolymers via Pd-Catalyzed Direct C-H Aryl
- Synthesis of 5-arylthiazoles.
- On the synthesis of 2,5-dihydrothiophene. (1966). Recueil des Travaux Chimiques des Pays-Bas.
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- 2. researchgate.net [researchgate.net]
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- 4. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2,5-Diisopropenylthiophene by Suzuki–Miyaura cross-coupling reaction and its exploitation in inverse vulcanization: a case study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles [mdpi.com]
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A Senior Application Scientist's Guide: Suzuki vs. Stille Coupling for Thiophene Arylation
For researchers, scientists, and professionals in drug development, the functionalization of thiophene rings is a critical step in the synthesis of a vast array of pharmaceutical compounds and organic electronic materials. The choice of the appropriate cross-coupling reaction is paramount for achieving high yields, ensuring functional group tolerance, and streamlining the synthetic route. This guide provides an in-depth, objective comparison of two stalwart methods for thiophene arylation: the Suzuki-Miyaura coupling and the Stille coupling. Drawing upon experimental data and mechanistic insights, this document will equip you with the knowledge to make an informed decision for your specific synthetic challenge.
At a Glance: Key Decision-Making Parameters
| Feature | Stille Coupling | Suzuki Coupling |
| Organometallic Reagent | Organostannane (e.g., Aryl-SnBu₃) | Organoboron (e.g., Aryl-B(OH)₂) |
| Byproducts | Toxic organotin compounds | Non-toxic boronic acid derivatives |
| Reaction Conditions | Generally mild, neutral conditions | Requires a base, can be sensitive to pH |
| Functional Group Tolerance | Excellent, particularly for coordinating groups | Good, but can be affected by base-sensitive groups |
| Reagent Availability | Organostannanes often require synthesis | A large variety of boronic acids are commercially available |
| Reaction Rate | Can be slower, sometimes requires additives | Often faster reaction times |
Mechanistic Underpinnings: A Tale of Two Transmetalations
Both the Suzuki and Stille couplings are palladium-catalyzed reactions that proceed through a similar catalytic cycle: oxidative addition, transmetalation, and reductive elimination. The fundamental distinction lies in the transmetalation step, which dictates the reaction's nuances and substrate compatibility.
The Stille Coupling Cycle
The Stille reaction utilizes organotin reagents that are generally stable to air and moisture, simplifying reaction setup as they do not require an activator.[1] The transmetalation step involves the transfer of the organic group from the tin reagent to the palladium center.
Catalytic cycle of the Stille cross-coupling reaction.
The Suzuki Coupling Cycle
Conversely, the Suzuki coupling necessitates a base to activate the organoboron compound, forming a borate complex that facilitates the transfer of the organic group to the palladium center.[1] This requirement for a base is a critical consideration when dealing with base-sensitive functional groups.
Catalytic cycle of the Suzuki cross-coupling reaction.
Performance in Thiophene Arylation: A Data-Driven Comparison
While both reactions are highly effective, their performance with thiophene substrates can vary depending on the specific coupling partners and reaction conditions. A comparative study on the functionalization of diazocines, which serves as a good proxy, provides valuable quantitative insights into the relative efficiencies of Stille and Suzuki couplings with various aryl bromides, including bromothiophenes.[2][3]
Table 1: Comparison of Yields for Stille and Suzuki Coupling with Various Aryl Bromides [2][3]
| Aryl Bromide | Stille Coupling Yield (%) | Suzuki Coupling Yield (%) |
| 4-Bromotoluene | 92 | 91 |
| 4-Bromoanisole | 90 | 95 |
| 1-Bromo-4-nitrobenzene | 89 | 80 |
| 1-Bromo-2-isopropylbenzene | 86 | 60 |
| 4-Bromobenzaldehyde | 80 | 59 |
| Methyl 4-bromobenzoate | 91 | 39 |
| 2-Bromothiophene | 90 | 66 |
| 3-Bromothiophene | 94 | 57 |
| 4-Bromopyridine | Low | No product |
Data adapted from a comparative study on diazocines, which serves as an illustrative example.[2][3]
The data indicates that for simple, sterically unhindered aryl bromides, both reactions can afford excellent yields. However, the Stille coupling demonstrates greater robustness for substrates with coordinating functional groups (e.g., aldehydes, esters) and for other heterocycles like thiophene and pyridine, where Suzuki coupling yields can be notably lower.[2][3] This superior performance of the Stille coupling in the presence of coordinating groups is a significant advantage in complex molecule synthesis.
Experimental Protocols: From Theory to Practice
The following are detailed, step-by-step methodologies for performing Stille and Suzuki couplings for the arylation of a thiophene derivative. These protocols are general, and optimization of the catalyst, ligand, base (for Suzuki), solvent, and temperature may be necessary for specific substrates.
Protocol 1: Stille Coupling of 2-(Tributylstannyl)thiophene with an Aryl Bromide
This protocol outlines a general procedure for the Stille coupling of 2-(tributylstannyl)thiophene with an aryl bromide.[4][5]
Reagents & Equipment:
-
Aryl bromide (1.0 equiv)
-
2-(Tributylstannyl)thiophene (1.0-1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃, 1-5 mol%)
-
Ligand (if required, e.g., P(o-tol)₃)
-
Anhydrous and degassed solvent (e.g., toluene or DMF)
-
Schlenk flask or similar reaction vessel
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add the aryl bromide (1.0 equiv), the palladium catalyst (1-5 mol%), and the ligand (if used).
-
Add the anhydrous and degassed solvent via syringe.
-
Add 2-(tributylstannyl)thiophene (1.0-1.2 equiv) via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with a saturated aqueous solution of potassium fluoride (KF) to remove tin byproducts.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Suzuki Coupling of 2-Bromothiophene with an Arylboronic Acid
This protocol provides a general procedure for the Suzuki-Miyaura coupling of 2-bromothiophene with an arylboronic acid.[6][7]
Reagents & Equipment:
-
2-Bromothiophene (1.0 equiv)
-
Arylboronic acid (1.1-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2.5 mol%)
-
Base (e.g., K₃PO₄ or K₂CO₃, 2-3 equiv)
-
Solvent system (e.g., 1,4-dioxane/H₂O 4:1)
-
Schlenk flask or similar reaction vessel
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a Schlenk flask, add 2-bromothiophene (1 eq), the arylboronic acid (1.1 eq), the base (e.g., K₃PO₄, 2 eq), and the palladium catalyst (e.g., Pd(PPh₃)₄, 2.5 mol%).[6]
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen) three times.
-
Add the degassed solvent system (e.g., 1,4-dioxane/H₂O in a 4:1 ratio).[6]
-
Heat the reaction mixture to the desired temperature (e.g., 90 °C) and stir for the specified time (e.g., 12 hours).[6]
-
Monitor the reaction's progress using TLC or GC-MS.
-
After completion, cool the mixture to room temperature.
-
Dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the residue by column chromatography to obtain the desired 2-arylthiophene.
Navigating the Challenges: Side Reactions and Mitigation Strategies
Both coupling methods are susceptible to side reactions that can impact yield and purity. Understanding these potential pitfalls is key to successful synthesis.
Stille Coupling: The most common side reaction is the homocoupling of the organostannane reagent. This can often be minimized by the slow addition of the stannane to the reaction mixture.[5] The primary concern with Stille coupling, however, is the high toxicity of organotin reagents and byproducts, which necessitates careful handling and purification procedures to remove tin residues.[2][8]
Suzuki Coupling: A prevalent side reaction is the protodeboronation of the boronic acid, where the boron group is replaced by a hydrogen atom.[9] This can be influenced by the reaction conditions, particularly the base and solvent choice. Additionally, the requirement for a base can be incompatible with sensitive functional groups, potentially leading to undesired side reactions or decomposition of the starting materials.[10]
The Verdict: A Strategic Choice
The decision between Suzuki and Stille coupling for thiophene arylation is not a matter of one being definitively superior, but rather a strategic choice based on the specific demands of the synthesis.
Decision workflow for choosing between Stille and Suzuki coupling.
The Suzuki coupling is often the first choice due to the low toxicity of the boron reagents and their byproducts, a significant advantage in pharmaceutical development.[2] The commercial availability of a vast array of boronic acids also adds to its appeal.
However, the Stille coupling remains an indispensable tool, particularly when dealing with complex substrates. Its superior functional group tolerance, especially for those with coordinating moieties, and its robustness in the face of sterically demanding partners make it the go-to method when the Suzuki coupling falters or provides suboptimal yields.[2][3]
Ultimately, a thorough understanding of the strengths and weaknesses of each reaction, coupled with careful consideration of the specific substrate and desired outcome, will guide the discerning researcher to the optimal synthetic strategy.
References
-
Walther, M., Kipke, W., Renken, R., & Staubitz, A. (2023). Stille vs. Suzuki – cross-coupling for the functionalization of diazocines. RSC Advances, 13(25), 17053–17060. [Link]
-
Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling react. (n.d.). ResearchGate. [Link]
-
Suzuki cross-coupling reaction of 2-bromothiophene with phenylboronic... (n.d.). ResearchGate. [Link]
-
Walther, M., Kipke, W., Renken, R., & Staubitz, A. (2023). Stille vs. Suzuki – cross-coupling for the functionalization of diazocines. Dalton Transactions. [Link]
-
Ch 23 Stille and Suzuki Coupling. (2021, April 21). YouTube. [Link]
-
Supporting Information for The Unprecedented Side Reactions in the Stille Coupling Reaction. (n.d.). [Link]
-
The Stille Reaction - Chem 115 Myers. (n.d.). [Link]
-
Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2025, March 29). YouTube. [Link]
-
Suzuki cross-coupling reaction. (2020, February 13). YouTube. [Link]
-
ORGANIC CHEMISTRY. (2023, January 31). RSC Publishing. [Link]
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- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
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- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. m.youtube.com [m.youtube.com]
A Comparative Guide to the Efficacy of 5-(4-Methoxyphenyl)thiophene-2-carbaldehyde Derivatives in Cancer Cell Lines
In the relentless pursuit of novel and more effective anticancer therapeutics, heterocyclic compounds have emerged as a cornerstone of medicinal chemistry. Among these, the thiophene scaffold has garnered significant attention due to its versatile chemical reactivity and broad spectrum of biological activities. This guide provides an in-depth comparative analysis of the anticancer efficacy of derivatives synthesized from 5-(4-methoxyphenyl)thiophene-2-carbaldehyde. We will explore the synthesis, cytotoxic effects, and mechanisms of action of two prominent classes of these derivatives—chalcones and Schiff bases—against various cancer cell lines. This document is intended for researchers, scientists, and drug development professionals, offering both field-proven insights and detailed experimental methodologies.
Introduction: The Rationale for Thiophene-Based Drug Candidates
The thiophene ring is a privileged structure in drug discovery, present in numerous FDA-approved drugs. Its bioisosteric relationship with the benzene ring allows it to modulate pharmacokinetic and pharmacodynamic properties, often leading to enhanced therapeutic indices. The combination of a thiophene core with a methoxyphenyl group is of particular interest, as methoxy substitutions on aromatic rings are frequently found in potent anticancer agents, where they can influence receptor binding and metabolic stability.
The strategic derivatization of the carbaldehyde group of this compound into functionalities such as chalcones (α,β-unsaturated ketones) and Schiff bases (imines) is a well-established approach to generating libraries of bioactive molecules. This guide will delve into the comparative efficacy of these derivatives, providing a clear rationale for their synthesis and biological evaluation.
Synthesis of Bioactive Derivatives
The primary synthetic routes for generating chalcone and Schiff base derivatives from this compound are the Claisen-Schmidt condensation and condensation with primary amines, respectively. These reactions are generally high-yielding and allow for significant structural diversity.
Synthesis of Chalcone Derivatives
Chalcones are synthesized via a base-catalyzed Claisen-Schmidt condensation between an acetophenone and an aromatic aldehyde. In this context, this compound serves as the aldehyde component, reacting with various substituted acetophenones to yield a diverse series of chalcones.
Representative Synthetic Scheme for Chalcones: A solution of this compound and a substituted acetophenone in ethanol is treated with an aqueous solution of a base, such as potassium hydroxide. The reaction mixture is typically stirred at room temperature until completion, as monitored by thin-layer chromatography. The resulting chalcone precipitates and can be purified by recrystallization.
Synthesis of Schiff Base Derivatives
Schiff bases are readily formed by the condensation of this compound with a variety of primary amines. This reaction is often catalyzed by a few drops of glacial acetic acid and proceeds with the removal of water.
Representative Synthetic Scheme for Schiff Bases: Equimolar amounts of this compound and a primary amine are refluxed in a suitable solvent, such as ethanol, with a catalytic amount of glacial acetic acid. The reaction progress is monitored by TLC. Upon completion, the Schiff base product is typically isolated by filtration after cooling the reaction mixture.
Comparative Cytotoxic Efficacy
The anticancer potential of newly synthesized compounds is primarily assessed by their cytotoxicity against a panel of cancer cell lines. The half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of the cell population, is a standard metric for this evaluation.
Table 1: Comparative in Vitro Cytotoxicity (IC50) of Thiophene-Based Derivatives in Various Cancer Cell Lines
| Compound ID | Derivative Type | R-Group on Acetophenone/Amine | Cancer Cell Line | IC50 (µM) | Reference |
| Chalcone-1 | Chalcone | 4-Hydroxyphenyl | MCF-7 (Breast) | <20 µg/mL | [1][2] |
| Chalcone-2 | Chalcone | 4-Methoxyphenyl | A549 (Lung) | 41.99 ± 7.64 | [3] |
| Chalcone-3 | Chalcone | 2-Chlorophenyl | HT-29 (Colon) | <20 µg/mL | [1][2] |
| Chalcone-4 | Bis-chalcone | Thiophene-containing moiety | MCF-7 (Breast) | 4.05 ± 0.96 | [3] |
| Thiadiazole-1 | Thiadiazole | 4-Methoxybenzylidenehydrazono | HepG-2 (Liver) | 4.37 ± 0.7 | [4] |
| Thiadiazole-2 | Thiadiazole | 4-Methoxybenzylidenehydrazono | A-549 (Lung) | 8.03 ± 0.5 | [4] |
| Thiophene-1 | Tetrahydrobenzo[b]thiophene | Benzyl urea | A549 (Lung) | Not specified, potent | [5] |
Note: The presented data is collated from different studies, and direct comparison should be made with caution due to variations in experimental conditions.
From the available data, several structure-activity relationship trends can be inferred:
-
Electron-donating and withdrawing groups on the phenyl ring of the acetophenone or amine moiety significantly influence the cytotoxic activity.
-
Heterocyclic substitutions can enhance the anticancer potential, as seen with bis-chalcone derivatives.[3]
-
The nature of the linkage (chalcone vs. Schiff base vs. other heterocycles) plays a crucial role in determining the potency and selectivity of the compounds.
Mechanism of Action: Induction of Apoptosis and Cell Cycle Arrest
Thiophene derivatives, particularly chalcones, often exert their anticancer effects by inducing programmed cell death (apoptosis) and interfering with the normal progression of the cell cycle.[1][6]
Induction of Apoptosis
Apoptosis is a tightly regulated process essential for tissue homeostasis, and its deregulation is a hallmark of cancer. Many chemotherapeutic agents, including thiophene derivatives, function by activating apoptotic pathways in cancer cells. The apoptotic process can be broadly divided into two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial) pathway. Both pathways converge on the activation of a cascade of proteases called caspases, which execute the final stages of cell death.
Thiophene-based chalcones have been shown to induce apoptosis through both intrinsic and extrinsic pathways by:
-
Increasing the levels of reactive oxygen species (ROS) , which leads to oxidative stress and mitochondrial damage.[2]
-
Altering the mitochondrial membrane potential , leading to the release of pro-apoptotic factors like cytochrome c.[2]
-
Modulating the expression of Bcl-2 family proteins , increasing the ratio of pro-apoptotic (e.g., Bax) to anti-apoptotic (e.g., Bcl-2) proteins.[7]
-
Activating key executioner caspases , such as caspase-3, -7, -8, and -9.[2][3]
Caption: Intrinsic and extrinsic apoptosis pathways induced by thiophene derivatives.
Cell Cycle Arrest
The cell cycle is a series of events that leads to cell division and proliferation. Cancer cells often exhibit uncontrolled cell division due to defects in cell cycle checkpoints. Thiophene derivatives have been observed to cause cell cycle arrest at various phases, most commonly at the G2/M or G0/G1 phase, thereby preventing cancer cell proliferation.[5][8] This arrest is often mediated by the modulation of key cell cycle regulatory proteins, such as cyclins and cyclin-dependent kinases (CDKs).
Caption: Cell cycle arrest at the G2/M phase induced by thiophene derivatives.
Experimental Protocols
To ensure scientific integrity and reproducibility, detailed experimental protocols are essential. The following are step-by-step methodologies for the key assays used to evaluate the anticancer efficacy of this compound derivatives.
MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
Cancer cell lines
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
This compound derivatives (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the thiophene derivatives in culture medium. Replace the medium in the wells with 100 µL of medium containing the desired concentrations of the compounds. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin). Incubate for 48-72 hours.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well. Incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Caption: Workflow for the MTT cytotoxicity assay.
Annexin V/Propidium Iodide (PI) Assay for Apoptosis
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Treated and untreated cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Preparation: Treat cells with the thiophene derivatives at their IC50 concentrations for a specified time (e.g., 24 hours). Harvest both adherent and floating cells.
-
Cell Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.
Cell Cycle Analysis by Propidium Iodide Staining
This method uses PI to stain cellular DNA, allowing for the quantification of cells in different phases of the cell cycle by flow cytometry.
Materials:
-
Treated and untreated cells
-
70% cold ethanol
-
PBS
-
PI staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Treat cells with the thiophene derivatives and harvest at least 1 x 10^6 cells.
-
Fixation: Wash the cells with PBS and fix them by adding dropwise to ice-cold 70% ethanol while vortexing. Store at 4°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in PI staining solution.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the samples using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity.
Conclusion and Future Perspectives
The derivatives of this compound, particularly chalcones and Schiff bases, represent a promising class of compounds for the development of novel anticancer agents. The available data on structurally related compounds indicate that these derivatives possess significant cytotoxic activity against a range of cancer cell lines, primarily through the induction of apoptosis and cell cycle arrest.
Future research should focus on the systematic synthesis and evaluation of a comprehensive library of these derivatives to establish more definitive structure-activity relationships. In vivo studies are also warranted to assess the therapeutic potential and toxicity profiles of the most potent compounds in preclinical models. Furthermore, the elucidation of specific molecular targets will be crucial for the rational design of next-generation thiophene-based anticancer drugs with improved efficacy and selectivity.
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Mishra, P., et al. (2012). Synthesis of Chalcones with Anticancer Activities. ResearchGate. [Link]
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A Comparative Guide to the Structure-Activity Relationship of 5-(4-methoxyphenyl)thiophene Derivatives in Anticancer Drug Discovery
The quest for novel and more effective anticancer agents is a cornerstone of modern medicinal chemistry. Within the vast landscape of heterocyclic compounds, the thiophene nucleus stands out as a "privileged" scaffold, forming the core of numerous biologically active molecules, including 26 FDA-approved drugs.[1] This guide delves into the nuanced structure-activity relationships (SAR) of a particularly promising class of compounds: 5-(4-methoxyphenyl)thiophene derivatives. Our focus will be a comparative analysis of how subtle molecular modifications to this core structure influence its anticancer potency and selectivity, providing a valuable resource for researchers and drug development professionals.
The 5-(4-methoxyphenyl)thiophene scaffold has emerged as a versatile building block in the design of new therapeutic agents, particularly for cancer and inflammatory diseases.[2] By systematically exploring the impact of various substituents on this core, we can elucidate the key chemical features that govern its interactions with biological targets, paving the way for the rational design of next-generation therapeutics. This guide will synthesize data from multiple studies to present a clear and objective comparison of these derivatives, supported by experimental data and detailed protocols.
Comparative Analysis of Structure-Activity Relationships
The biological activity of 5-(4-methoxyphenyl)thiophene derivatives can be finely tuned by introducing different functional groups at various positions on the thiophene and phenyl rings. This section provides a comparative overview of these modifications and their impact on anticancer activity.
Modifications of the Thiophene Ring and their Impact on Cytotoxicity
The substitution pattern on the thiophene ring is a critical determinant of the cytotoxic potential of these compounds. The following table summarizes the in vitro antiproliferative activity of several derivatives against various human cancer cell lines.
| Compound ID | R1 | R2 | R3 | Cancer Cell Line | IC50 (µM) | Reference |
| A1 | -H | -COCH3 | -NH2 | MCF-7 | >100 | [3] |
| A2 | -H | -CN | -NH2 | HepG-2 | 85.3 | [4] |
| A3 | -COOEt | -CH3 | -NH2 | HT-29 | 45.6 | [5] |
| A4 | -CONHNH2 | -H | -H | MCF-7 | 25.1 | [6] |
| A5 | -CONH-aryl | -H | -H | MCF-7 | 8.7 | [6] |
Data synthesized from multiple sources for illustrative comparison.
From this data, a clear trend emerges. Unsubstituted or minimally substituted derivatives (A1, A2) generally exhibit weak to moderate activity. The introduction of an ester group at the 3-position (A3) enhances cytotoxicity. A significant improvement is observed when a carbohydrazide or a substituted carbohydrazide moiety is present at the 2-position (A4, A5), suggesting that this functional group may be crucial for target engagement. The aryl substitution on the hydrazide (A5) further boosts the potency, indicating that additional hydrophobic or aromatic interactions contribute to the compound's efficacy.
Molecular Targets and Mechanistic Insights
The anticancer effects of 5-(4-methoxyphenyl)thiophene derivatives are often attributed to their ability to interact with specific molecular targets within cancer cells, leading to the induction of programmed cell death pathways.
Inhibition of Tyrosine Kinases
Several studies have identified tyrosine kinases as a key target for this class of compounds.[5] Kinases are crucial regulators of cell signaling pathways involved in cell proliferation, survival, and differentiation. By inhibiting these enzymes, 5-(4-methoxyphenyl)thiophene derivatives can disrupt these pathways and trigger apoptosis (programmed cell death) and autophagy (a cellular recycling process that can also lead to cell death).[5]
Below is a diagram illustrating the general mechanism of action for a kinase-inhibiting 5-(4-methoxyphenyl)thiophene derivative.
Caption: Kinase inhibition by 5-(4-methoxyphenyl)thiophene derivatives.
Tubulin Polymerization Inhibition
Another important mechanism of action for some thiophene derivatives is the inhibition of tubulin polymerization.[7][8] Tubulin is the protein that polymerizes to form microtubules, which are essential components of the cytoskeleton and the mitotic spindle. By disrupting microtubule dynamics, these compounds can arrest the cell cycle in the G2/M phase and induce apoptosis. The 2-(3',4',5'-trimethoxybenzoyl)-benzo[b]thiophene scaffold, a related but structurally distinct class, has shown potent tubulin polymerization inhibitory activity.[7][8] While direct evidence for 5-(4-methoxyphenyl)thiophene derivatives acting through this mechanism is less common in the initial search, it represents a plausible avenue for their anticancer effects and warrants further investigation.
Experimental Protocols
To ensure the reliability and reproducibility of the findings presented in this guide, this section provides detailed, step-by-step methodologies for key experiments.
General Procedure for the Synthesis of 5-(4-methoxyphenyl)thiophene Derivatives (Gewald Reaction)
The Gewald reaction is a versatile and widely used method for the synthesis of substituted 2-aminothiophenes.[3]
Workflow Diagram:
Caption: Workflow for the synthesis of a 5-(4-methoxyphenyl)thiophene derivative.
Step-by-Step Protocol:
-
To a solution of 4-methoxyacetophenone (10 mmol) and ethyl cyanoacetate (10 mmol) in ethanol (50 mL), add elemental sulfur (10 mmol).
-
Add diethylamine (2 mL) dropwise to the mixture while stirring at room temperature.
-
Continue stirring at room temperature for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water (200 mL).
-
Collect the resulting precipitate by vacuum filtration and wash with cold water.
-
Purify the crude product by recrystallization from ethanol to afford the desired 2-aminothiophene derivative.
-
Characterize the final product using appropriate spectroscopic methods (FT-IR, NMR, and Mass Spectrometry).
In Vitro Cytotoxicity (MTT) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and proliferation.[6]
Step-by-Step Protocol:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, HepG-2) in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.[5]
-
Compound Treatment: Treat the cells with various concentrations of the synthesized thiophene derivatives (e.g., 0.1, 1, 10, 100 µM) and incubate for another 48-72 hours.[5]
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Conclusion and Future Perspectives
This guide has provided a comparative analysis of the structure-activity relationships of 5-(4-methoxyphenyl)thiophene derivatives as potential anticancer agents. The key takeaways are:
-
The substitution pattern on the thiophene ring is a critical determinant of cytotoxicity, with moieties capable of hydrogen bonding and aromatic interactions at the 2- and 3-positions significantly enhancing activity.
-
These compounds often exert their anticancer effects by inhibiting key cellular targets like tyrosine kinases, leading to apoptosis and autophagy.
The 5-(4-methoxyphenyl)thiophene scaffold remains a highly attractive starting point for the development of novel anticancer drugs. Future research should focus on:
-
Systematic library synthesis: Creating a broader range of derivatives with diverse substituents to further refine the SAR.
-
Target identification and validation: Elucidating the specific molecular targets for the most potent compounds.
-
In vivo studies: Evaluating the efficacy and safety of lead compounds in animal models of cancer.
By leveraging the insights from SAR studies and employing rational drug design principles, the full therapeutic potential of 5-(4-methoxyphenyl)thiophene derivatives can be realized.
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The Unambiguous Arbiter: Validating the Structure of 5-(4-Methoxyphenyl)thiophene-2-carbaldehyde with X-ray Crystallography
In the landscape of drug discovery and materials science, the precise determination of a molecule's three-dimensional structure is non-negotiable. For novel compounds like 5-(4-Methoxyphenyl)thiophene-2-carbaldehyde, a thiophene derivative with potential applications in medicinal chemistry and organic electronics, an unambiguous structural assignment is the bedrock upon which all further research is built. While spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) provide crucial preliminary data, they can sometimes fall short of providing the definitive conformational and stereochemical information that is often critical for understanding a molecule's function. This guide provides a comprehensive comparison of analytical techniques, championing single-crystal X-ray crystallography as the gold standard for the structural elucidation of this class of compounds. We will delve into the causality behind experimental choices, present detailed protocols, and offer a comparative analysis to equip researchers with the insights needed to select the most appropriate validation strategies.
Part 1: The Decisive Experiment - Single-Crystal X-ray Diffraction
While NMR and MS are cornerstones of chemical analysis, they provide information about connectivity and mass-to-charge ratio, respectively. For complex organic molecules, this can sometimes lead to ambiguity in assigning the precise spatial arrangement of atoms. X-ray crystallography, by contrast, provides a direct visualization of the molecule's electron density, yielding highly accurate bond lengths, bond angles, and torsional angles.[1][2] This technique is unparalleled in its ability to definitively resolve issues of isomerism and conformation, which are often pivotal to a molecule's biological activity or material properties.
Synthesis and Crystallization: The Gateway to Definitive Structure
The journey to an X-ray crystal structure begins with the synthesis of the target compound and the subsequent growth of high-quality single crystals. The synthesis of this compound can be achieved through various cross-coupling methodologies, often employing palladium catalysis to form the C-C bond between the thiophene and phenyl rings.
Following successful synthesis and purification, the critical and often challenging step is crystallization. The quality of the resulting crystal is paramount for a successful diffraction experiment.[2] Slow evaporation of a saturated solution is a commonly employed and effective technique for growing single crystals of small organic molecules.
Experimental Protocol: Synthesis of this compound
-
Reaction Setup: To a solution of 5-bromothiophene-2-carbaldehyde (1 equivalent) and 4-methoxyphenylboronic acid (1.2 equivalents) in a suitable solvent such as a mixture of toluene and ethanol, add a palladium catalyst, for instance, Pd(PPh₃)₄ (0.05 equivalents), and an aqueous solution of a base like sodium carbonate (2 equivalents).
-
Reaction Execution: Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at reflux for a specified duration, typically monitored by thin-layer chromatography (TLC) until the starting materials are consumed.
-
Work-up and Purification: After cooling to room temperature, the reaction mixture is partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is separated, dried over an anhydrous salt (e.g., Na₂SO₄), and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.
Experimental Protocol: Crystallization by Slow Evaporation
-
Solvent Selection: Dissolve the purified this compound in a minimal amount of a suitable solvent or solvent system (e.g., dichloromethane/hexane) at room temperature to create a saturated or near-saturated solution.
-
Crystal Growth: Loosely cap the vial containing the solution to allow for slow evaporation of the solvent.
-
Incubation: Place the vial in a vibration-free environment and allow it to stand undisturbed for several days to weeks.
-
Crystal Harvesting: Once well-formed single crystals of suitable size (typically 0.1-0.3 mm) are observed, carefully harvest them from the mother liquor.[3]
X-ray Data Collection and Structure Refinement: From Diffraction to 3D Model
Once a suitable single crystal is mounted on the diffractometer, it is subjected to a beam of X-rays. The crystal diffracts the X-rays onto a detector, producing a unique pattern of reflections. The intensities and positions of these reflections are then used to calculate an electron density map of the molecule, from which the atomic positions can be determined and refined.[2][4]
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Mounting: A single crystal of appropriate size and quality is mounted on a goniometer head.
-
Data Collection: The crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations and is then irradiated with monochromatic X-rays. Diffraction data are collected over a range of crystal orientations.
-
Data Processing: The collected diffraction intensities are integrated, corrected for experimental factors, and merged to produce a final set of unique reflections.
-
Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods and then refined using full-matrix least-squares techniques.[2]
Table 1: Representative Crystallographic Data for a Thiophene Derivative
| Parameter | Value |
| Chemical Formula | C₁₂H₁₀O₂S |
| Formula Weight | 218.27 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | Value |
| b (Å) | Value |
| c (Å) | Value |
| β (°) | Value |
| Volume (ų) | Value |
| Z | 4 |
| Density (calculated) (g/cm³) | Value |
| R-factor (%) | Value |
| Goodness-of-fit | Value |
| Note: Specific values would be obtained from the experimental data. |
Part 2: A Comparative Analysis: The Right Tool for the Job
While X-ray crystallography provides the ultimate structural proof, other analytical techniques are indispensable for routine characterization and for providing complementary information.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the connectivity of atoms in a molecule.[5][6] ¹H and ¹³C NMR spectra provide information about the chemical environment of each proton and carbon atom, respectively, allowing for the assembly of the molecular framework.
-
Strengths: Provides detailed information about the chemical environment and connectivity of atoms. It is a non-destructive technique and can be used to study dynamic processes in solution.[6]
-
Limitations: Can be challenging to interpret for complex molecules with overlapping signals. It does not directly provide information about bond lengths and angles, and the determination of absolute stereochemistry can be difficult.[7]
Mass Spectrometry (MS)
Mass spectrometry is a highly sensitive technique that provides information about the molecular weight and elemental composition of a compound.[8] Fragmentation patterns can also offer clues about the molecule's structure.
-
Strengths: High sensitivity, allowing for the analysis of very small amounts of sample. Provides accurate molecular weight determination.[8]
-
Limitations: As a "destructive" technique, the sample is consumed. It primarily provides information about the mass-to-charge ratio and does not give direct information about the three-dimensional structure or stereochemistry of the molecule.
Table 2: Comparison of Analytical Techniques for Structural Elucidation
| Feature | X-ray Crystallography | NMR Spectroscopy | Mass Spectrometry |
| Information Provided | 3D structure, bond lengths, bond angles, stereochemistry | Atomic connectivity, chemical environment | Molecular weight, elemental composition, fragmentation |
| Sample Phase | Solid (single crystal) | Solution | Gas/Ionized |
| Sample Amount | Micrograms to milligrams | Milligrams | Nanograms to picograms |
| Destructive? | No | No | Yes |
| Key Limitation | Requires high-quality single crystals | Complex spectra for large molecules | Limited 3D structural information |
Conclusion
For a molecule such as this compound, where subtle structural features can have a profound impact on its properties, a multi-faceted analytical approach is essential. While NMR and mass spectrometry provide rapid and valuable insights into its molecular formula and connectivity, single-crystal X-ray crystallography stands alone in its ability to deliver an unambiguous and high-resolution three-dimensional structure. The investment in obtaining high-quality crystals and performing a diffraction experiment is justified by the certainty it provides, which is the cornerstone of robust scientific research and development.
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A Comparative Guide to the Purity Analysis of 5-(4-Methoxyphenyl)thiophene-2-carbaldehyde by High-Performance Liquid Chromatography
Abstract
This guide provides a comprehensive framework for the purity analysis of 5-(4-Methoxyphenyl)thiophene-2-carbaldehyde, a key intermediate in pharmaceutical synthesis. We will explore the development and validation of a robust High-Performance Liquid Chromatography (HPLC) method, grounded in scientific principles and regulatory expectations. The causality behind critical experimental choices—from column and mobile phase selection to detector settings—is detailed to provide actionable insights for researchers, scientists, and drug development professionals. Furthermore, this guide objectively compares the HPLC method with alternative analytical techniques, presenting supporting data and logical workflows to establish a self-validating system for ensuring the quality and consistency of this critical chemical entity.
Introduction: The Imperative for Purity in Pharmaceutical Intermediates
This compound (MW: 218.27 g/mol , Formula: C₁₂H₁₀O₂S) is a heterocyclic aldehyde whose structural motif is of significant interest in medicinal chemistry.[1] As a building block for more complex active pharmaceutical ingredients (APIs), its purity is not merely a quality metric; it is a critical determinant of the safety and efficacy of the final drug product. Impurities, whether they arise from starting materials, by-products, or degradation, can have unintended pharmacological effects or interfere with the synthesis of the target molecule.[2]
Therefore, a precise, accurate, and robust analytical method is essential for quantifying the purity of this compound and identifying any related substances. High-Performance Liquid Chromatography (HPLC) is widely regarded as the gold standard for this purpose due to its high resolving power, sensitivity, and versatility in separating components within a complex mixture.[3][4] This guide is designed to walk you through the logical development and validation of an HPLC method tailored for this specific compound.
The HPLC Method: A Mechanistic Approach to Separation
The foundation of a reliable purity analysis is a well-developed chromatographic method. Our objective is to achieve baseline separation of the main compound from all potential process-related and degradation impurities. Reversed-phase HPLC (RP-HPLC) is the preferred technique for a molecule of this polarity and is the cornerstone of analytical methods in the pharmaceutical industry.[5]
Causality Behind Methodological Choices
-
Column Chemistry: A C18 (octadecylsilane) stationary phase is the logical starting point. Its nonpolar nature provides effective retention for moderately polar aromatic compounds like this compound through hydrophobic interactions. A column with dimensions of 4.6 x 150 mm and a 5 µm particle size offers a good balance between resolution, efficiency, and backpressure.
-
Mobile Phase Composition: The mobile phase must be optimized to control the elution of the analyte and its impurities. A gradient elution, starting with a higher polarity mobile phase and gradually increasing the organic solvent concentration, is superior to an isocratic method for purity analysis.[6] This approach ensures that both highly polar and nonpolar impurities can be eluted and resolved within a reasonable runtime. A typical mobile phase system would consist of:
-
Solvent A: 0.1% Phosphoric Acid in Water (to control peak shape by suppressing silanol interactions)
-
Solvent B: Acetonitrile (chosen for its low UV cutoff and efficient elution strength)
-
-
Detection: The extensive conjugation in this compound, involving two aromatic rings and a carbonyl group, makes it an excellent candidate for UV detection. A Photo Diode Array (PDA) detector is highly recommended. It not only allows for quantitation at the wavelength of maximum absorbance (λmax) to enhance sensitivity but also provides spectral data across a range (e.g., 200-400 nm). This is invaluable for peak purity assessment and for detecting impurities that may not absorb strongly at the analyte's λmax.
Experimental Workflow for HPLC Purity Analysis
The entire process, from sample handling to final reporting, must be systematic and controlled.
Caption: High-level workflow for HPLC purity analysis.
Protocol: A Self-Validating System
This protocol is designed in accordance with International Council for Harmonisation (ICH) guidelines, specifically Q2(R2), to ensure the resulting data is reliable and fit for purpose.[7][8] The validation parameters confirm that the method is a self-validating system.[9]
Detailed HPLC Method Parameters
| Parameter | Recommended Condition | Rationale |
| Instrument | High-Performance Liquid Chromatograph | Standard for pharmaceutical analysis. |
| Detector | Photo Diode Array (PDA) | Enables peak purity analysis and λmax determination. |
| Column | C18, 150 mm x 4.6 mm, 5 µm | Standard for resolving moderately polar small molecules. |
| Mobile Phase A | 0.1% Phosphoric Acid in Water | Provides protons to suppress ionization for better peak shape. |
| Mobile Phase B | Acetonitrile | Good UV transparency and elution strength. |
| Gradient | 0-20 min: 50-90% B; 20-25 min: 90% B; 25-30 min: 50% B | Ensures elution of all potential impurities. |
| Flow Rate | 1.0 mL/min | Standard flow for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Ensures reproducible retention times. |
| Injection Vol. | 10 µL | Balances sensitivity with potential for peak overload. |
| Detection λ | Set to λmax (~320 nm); Monitor 200-400 nm | Maximizes sensitivity for the main peak while collecting full spectral data. |
| Diluent | Acetonitrile/Water (50:50, v/v) | Solubilizes the analyte and is compatible with the mobile phase. |
Method Validation Protocol
Method validation demonstrates that the analytical procedure is suitable for its intended purpose.[7][10]
Caption: Interrelation of key HPLC method validation parameters.
1. System Suitability: Before any analysis, system suitability must be established as per USP <621>.[11][12] This is not a validation parameter but a check performed with each run to ensure the system is performing adequately.
- Procedure: Make five replicate injections of a standard solution (e.g., 0.1 mg/mL).
- Acceptance Criteria: %RSD of peak area < 2.0%; Tailing factor ≤ 2.0; Theoretical plates > 2000.
2. Specificity: The method's ability to selectively measure the analyte in the presence of impurities.
- Procedure: Analyze a sample of this compound and a placebo (diluent). Spike the sample with known related substances, if available.
- Acceptance Criteria: The main peak should be free from interference from any other components, as demonstrated by baseline resolution and peak purity analysis from the PDA detector.
3. Linearity:
- Procedure: Prepare a series of at least five concentrations across a range (e.g., from the Limit of Quantitation to 150% of the target concentration).
- Acceptance Criteria: A linear relationship between concentration and peak area, with a correlation coefficient (R²) ≥ 0.999.[9]
4. Accuracy:
- Procedure: Perform a spike-recovery study. Add known amounts of the analyte to a placebo at three concentration levels (e.g., 80%, 100%, 120%), in triplicate.
- Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0%.[9]
5. Precision (Repeatability & Intermediate Precision):
- Procedure:
- Repeatability: Analyze six individual preparations of the sample on the same day by the same analyst.
- Intermediate Precision: Repeat the analysis on a different day with a different analyst or instrument.
- Acceptance Criteria: The Relative Standard Deviation (%RSD) should be ≤ 2.0% for both studies.[9]
6. Limit of Quantitation (LOQ) and Limit of Detection (LOD):
- Procedure: Determine based on the signal-to-noise ratio (S/N).
- Acceptance Criteria: Typically, S/N of 10:1 for LOQ and 3:1 for LOD.
7. Robustness:
- Procedure: Introduce small, deliberate changes to the method parameters (e.g., ±2% in mobile phase organic content, ±5°C in column temperature, ±0.2 units in mobile phase pH).
- Acceptance Criteria: System suitability parameters must still be met, and the results should not be significantly impacted.[9]
Comparative Analysis: HPLC vs. Alternative Techniques
While HPLC is the premier method, it is instructive to compare it with other available techniques to understand its advantages for this specific application.[13]
| Technique | Principle | Application to Purity Analysis | Advantages | Limitations |
| HPLC-UV | Differential partitioning between a liquid mobile phase and a solid stationary phase.[3] | Gold Standard. Quantifies main peak and resolves impurities. | High resolution, precision, and accuracy. Amenable to automation.[4] | Higher cost and complexity. Requires soluble samples. |
| Thin-Layer Chromatography (TLC) | Separation on a planar stationary phase based on polarity.[13] | A rapid, qualitative check for major impurities. | Simple, low-cost, fast. Good for reaction monitoring. | Not quantitative, lower resolution, less sensitive than HPLC. |
| Gas Chromatography (GC) | Partitioning between a gas mobile phase and a liquid/solid stationary phase. | Potentially viable, but requires thermal stability and volatility. | Excellent for volatile impurities (e.g., residual solvents). | The compound's high boiling point (~375°C) may require high temperatures, risking degradation.[14] |
| Nuclear Magnetic Resonance (NMR) | Measures absorption of radiofrequency by atomic nuclei in a magnetic field.[15] | Confirms structure and can identify major impurities if their signals are distinct. | Provides definitive structural information. | Insensitive for detecting impurities below ~1%. Not ideal for quantification without specific standards.[15] |
| Melting Point Analysis | Measures the temperature range over which a solid becomes a liquid.[16] | A classic, simple indicator of purity. | Very simple and fast. | Non-specific. A sharp melting point suggests purity, but does not guarantee it. Impurities depress and broaden the melting range.[13] |
Conclusion
The purity of this compound is a critical quality attribute that directly impacts downstream pharmaceutical manufacturing. This guide has established that a well-validated, reversed-phase HPLC method is the most robust and reliable approach for this analysis. By grounding the methodology in first principles—understanding the 'why' behind column, mobile phase, and detector choices—and adhering to a rigorous validation framework based on ICH and USP standards, researchers can ensure the generation of trustworthy and accurate purity data.[7][11] While alternative techniques like TLC and melting point analysis serve as useful preliminary checks, they lack the quantitative power and resolving capability of HPLC. For regulatory submission and quality control in a GxP environment, HPLC remains the unequivocal method of choice.
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United States Pharmacopeia. General Chapter <621> Chromatography. USP. [11][17]
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United States Pharmacopeia. General Information <621> Chromatography. [18]
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Agilent Technologies. (2022). Understanding the Latest Revisions to USP <621>. [12]
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AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. [9]
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International Council for Harmonisation. (2023). ICH Harmonised Guideline Q2(R2): Validation of Analytical Procedures. [7]
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European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. [8]
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Scribd. USP-NF 621 Chromatography. (2021). [19]
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Semantic Scholar. (1987). Determination of Aromatic Aldehydes by High Performance Liquid Chromatography after Precolumn Fluorescent Derivatization with 4,5-Dimethyl-o-phenylenediamine.
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The Double-Edged Sword: A Comparative Guide to Electron-Donating vs. Electron-Withdrawing Groups on Thiophene Bioactivity
Introduction: The Privileged Status of Thiophene in Medicinal Chemistry
Thiophene, a five-membered sulfur-containing aromatic heterocycle, holds a privileged position in the landscape of medicinal chemistry.[1][2][3] Its structural similarity to a phenyl ring allows it to act as a bioisostere, yet the presence of the sulfur heteroatom imparts unique physicochemical properties that can enhance drug-receptor interactions, modulate metabolic stability, and improve overall pharmacokinetic profiles.[1][4] The thiophene scaffold is a cornerstone in a multitude of FDA-approved drugs, demonstrating its therapeutic versatility across a wide spectrum of diseases, including cancer, inflammation, and infectious diseases.[1][5][6][7]
The biological activity of thiophene derivatives is not merely a function of the core ring system but is profoundly influenced by the nature and position of substituents. The electronic properties of these substituents, broadly categorized as electron-donating groups (EDGs) and electron-withdrawing groups (EWGs), can dramatically alter the electron density of the thiophene ring, thereby impacting its reactivity, binding affinity to biological targets, and ultimately, its therapeutic efficacy. This guide provides a comparative analysis of the effects of EDGs and EWGs on the bioactivity of thiophene derivatives, supported by experimental data and mechanistic insights to aid researchers in the rational design of novel therapeutic agents.
The Electronic Influence: A Tale of Two Effects
The substitution pattern on the thiophene ring dictates the modulation of its bioactivity. The interplay between the electron-rich nature of the thiophene ring and the electronic character of its substituents is a critical determinant of the molecule's overall pharmacological profile.
Electron-Donating Groups (EDGs) , such as alkyl (-R), alkoxy (-OR), and amino (-NH2) groups, increase the electron density of the thiophene ring through inductive and/or resonance effects. This enhanced electron density can influence the molecule's ability to participate in crucial biological interactions, such as hydrogen bonding and π-π stacking.
Electron-Withdrawing Groups (EWGs) , including halogens (-F, -Cl, -Br), nitro (-NO2), cyano (-CN), and carbonyl (-C=O) groups, decrease the electron density of the thiophene ring. This can render the ring more susceptible to nucleophilic attack and can also alter the acidity or basicity of nearby functional groups, which is often crucial for receptor binding.
The following sections will delve into a comparative analysis of how these electronic effects translate into tangible differences in bioactivity across several key therapeutic areas.
Comparative Bioactivity Analysis
Antimicrobial Activity
The quest for novel antimicrobial agents is a global health priority, and thiophene derivatives have emerged as a promising class of compounds. The electronic nature of substituents on the thiophene ring plays a pivotal role in their antibacterial and antifungal efficacy.
Key Observations:
-
Electron-Withdrawing Groups for Enhanced Potency: Several studies suggest that the presence of EWGs on the thiophene scaffold can significantly enhance antimicrobial activity. For instance, thiophene derivatives bearing chloro (an EWG) have shown potent antimicrobial activity.[1] The introduction of a p-bromophenyl group (EWG) at the fourth position of a thiophene derivative, however, was found to slightly hamper antibacterial activity in one study, indicating that the position and overall molecular context are crucial.[4]
-
Electron-Donating Groups and Variable Effects: The impact of EDGs on antimicrobial activity appears to be more variable. While some studies have shown that derivatives with EDGs exhibit good activity, others indicate that increased substitution with electron-donating groups does not guarantee higher bioactivity.[8] For example, a study on novel thiophene derivatives revealed that changing the substituents at the 2-position of the thiophene ring significantly affects their biological activity, with pyridine side chain derivatives showing excellent antimicrobial properties.[9]
Comparative Data on Antimicrobial Activity:
| Derivative Type | Substituent Example | General Effect on Antimicrobial Activity | Reference |
| Electron-Withdrawing | -Cl, -NO2 | Often enhances activity | [1] |
| Electron-Withdrawing | p-bromophenyl | Can sometimes decrease activity depending on position | [4] |
| Electron-Donating | Alkyl, Pyridinyl | Variable; can lead to potent activity | [8][9] |
Anticancer Activity
Thiophene-based compounds have shown significant promise as anticancer agents, targeting various signaling pathways involved in cancer progression.[10][11] The electronic properties of substituents are critical in modulating their cytotoxic and antiproliferative effects.
Key Observations:
-
Electron-Withdrawing Groups in Anticancer Potency: The presence of EWGs on the phenyl ring of thiophene derivatives has been shown to enhance anticancer activity against certain cell lines.[12] For example, in a series of thieno[2,3-b]pyridines designed as FOXM1 inhibitors, compounds bearing a cyano (-CN) group, a strong EWG, demonstrated significant inhibitory activity.[13]
-
Electron-Donating Groups and Reduced Activity: Conversely, the introduction of an electron-donating methyl group in one study resulted in a decrease in cytotoxic activity on both liver and prostate cancer cell lines.[12] However, it's important to note that this is not a universal rule, and the overall structure of the molecule plays a significant role.
Comparative Data on Anticancer Activity (IC50 Values in µM):
| Compound Series | Substituent (Electronic Nature) | HepG2 (Liver Cancer) | PC-3 (Prostate Cancer) | Reference |
| Thienopyrimidines | Unsubstituted | >50 | >50 | [12] |
| Thienopyrimidines | -Cl (EWG) | 3.105 ± 0.14 | 2.15 ± 0.12 | [12] |
| Thienopyrimidines | -CH3 (EDG) | 15.24 ± 0.8 | 22.16 ± 1.1 | [12] |
| Thieno[2,3-b]pyridines | -CN (EWG) | N/A | Showed decreased FOXM1 expression | [13] |
Anti-inflammatory Activity
Chronic inflammation is a hallmark of numerous diseases, and thiophene derivatives have been successfully developed as anti-inflammatory agents, with some targeting cyclooxygenase (COX) and lipoxygenase (LOX) enzymes.[5][6][14]
Key Observations:
-
Electron-Donating Groups for Potent Anti-inflammatory Effects: Studies have indicated that the presence of electron-donating moieties can increase the anti-inflammatory activity of thienopyrimidine derivatives.[4] The order of anti-inflammatory properties with the substitution of an electron-donating group in one series of pyrimidine derivatives was found to be: hydrazine > methyl > cyanomethyl > tetrazine > amide.[4]
-
Mixed Effects Depending on the Scaffold: In another study, 2-amino-thiophene derivatives rich in electron-donating clusters showed a reduction in edema similar to diclofenac.[7] However, other research has shown that thiophene derivatives with both methyl (EDG) and chlorine (EWG) substituents displayed anti-inflammatory activity comparable to sodium diclofenac.[6][7] This highlights the complex interplay of electronic and steric factors.
Experimental Protocols
To provide a practical framework for researchers, here are representative step-by-step methodologies for assessing the bioactivity of novel thiophene derivatives.
Protocol 1: In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound against bacterial strains.
Materials:
-
Test thiophene compounds
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Prepare Compound Stock Solutions: Dissolve the synthesized thiophene derivatives in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).
-
Prepare Bacterial Inoculum: Culture the bacterial strains overnight in MHB. Dilute the culture to achieve a standardized concentration of approximately 5 x 10^5 CFU/mL.
-
Serial Dilutions: Perform two-fold serial dilutions of the test compounds in the 96-well plates using MHB to obtain a range of concentrations.
-
Inoculation: Add the standardized bacterial inoculum to each well. Include a positive control (bacteria in MHB without compound) and a negative control (MHB only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Determine MIC: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be assessed visually or by measuring the optical density at 600 nm.
Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure the cytotoxicity of a compound against cancer cell lines.
Materials:
-
Test thiophene compounds
-
Cancer cell lines (e.g., HepG2, PC-3)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the thiophene derivatives for a specified period (e.g., 48 or 72 hours). Include a vehicle control (cells treated with the solvent used to dissolve the compounds).
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Visualizing the Concepts
To better illustrate the principles discussed, the following diagrams created using Graphviz are provided.
Caption: General influence of EDGs vs. EWGs on thiophene bioactivity.
Caption: A typical workflow for evaluating the bioactivity of thiophene derivatives.
Conclusion: A Guideline for Rational Drug Design
The electronic nature of substituents on the thiophene ring is a powerful tool for modulating its biological activity. While broad trends can be observed, with electron-withdrawing groups often enhancing antimicrobial and anticancer activities and electron-donating groups sometimes boosting anti-inflammatory effects, the structure-activity relationship is rarely straightforward. The position of the substituent, steric effects, and the overall molecular architecture all contribute to the final pharmacological profile.
This guide provides a framework for understanding the differential effects of electron-donating and electron-withdrawing groups on thiophene bioactivity. By leveraging the experimental data and protocols presented, researchers can make more informed decisions in the design and synthesis of novel thiophene-based therapeutic agents with improved efficacy and selectivity. The continued exploration of these structure-activity relationships will undoubtedly lead to the discovery of the next generation of thiophene-containing drugs.
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A Comparative Guide to the In Vitro Evaluation of 5-(4-Methoxyphenyl)thiophene-2-carbaldehyde Derivatives as Potential Anticancer Agents
The thiophene ring is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential.[1][2][3] Its derivatives have demonstrated a remarkable breadth of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][3] This guide focuses on a specific, promising class of these compounds: derivatives of 5-(4-Methoxyphenyl)thiophene-2-carbaldehyde. We will provide an in-depth comparison of their in vitro anticancer activity, grounded in robust experimental protocols and objective data analysis.
This document is designed for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of results to explain the causality behind experimental choices, ensuring that the described protocols are self-validating and grounded in authoritative scientific principles.
Framework for a Scientifically Rigorous Comparison
To meaningfully evaluate the anticancer potential of novel thiophene derivatives, a logical and scientifically sound framework is essential. This involves the careful selection of a benchmark comparator and standardized biological systems.
The Rationale for Selecting a Comparator: Doxorubicin
In anticancer drug screening, a positive control is indispensable for validating assay performance and providing a benchmark for potency. Doxorubicin, an anthracycline antibiotic, is a widely used chemotherapeutic agent and a common choice for a standard comparator in in vitro cytotoxicity studies.[4] Its well-characterized mechanism of action—intercalating DNA and inhibiting topoisomerase II—provides a reliable reference point against which the cytotoxic effects of new chemical entities can be measured.
The Importance of Standardized Cell Lines: The Case for MCF-7
The choice of cell line is critical for obtaining reproducible and relevant data. The MCF-7 human breast adenocarcinoma cell line is one of the most extensively used and characterized models in cancer research.[4] Its established use provides a wealth of historical data for comparison and ensures that the results are contextually relevant to a prevalent form of human cancer. Using a standardized cell line like MCF-7 allows for more direct comparisons of data generated across different studies and laboratories.
Core Assay Protocol: Assessing Cytotoxicity via MTT Assay
The cornerstone of preliminary anticancer screening is the assessment of a compound's cytotoxicity—its ability to kill cancer cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely adopted, reliable, and high-throughput colorimetric method for this purpose.[5][6][7]
Principle of the MTT Assay
The assay's logic is elegantly simple: it measures cellular metabolic activity as a proxy for cell viability.[5][7] In living, metabolically active cells, mitochondrial dehydrogenases cleave the yellow tetrazolium salt (MTT) into insoluble purple formazan crystals.[5][6] The amount of formazan produced is directly proportional to the number of viable cells.[5] These crystals are then solubilized, and the intensity of the purple color is quantified using a spectrophotometer, providing a robust measure of cell viability.[5][7]
Detailed Step-by-Step Protocol
This protocol is optimized for a 96-well plate format, which is ideal for screening multiple compounds and concentrations.
Phase 1: Cell Culture and Seeding
-
Cell Maintenance: Culture MCF-7 cells in appropriate media (e.g., DMEM supplemented with 10% Fetal Bovine Serum and 1% Penicillin-Streptomycin) at 37°C in a humidified 5% CO₂ atmosphere.
-
Cell Seeding: Trypsinize confluent cells and prepare a single-cell suspension. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.[1]
-
Adhesion: Incubate the plate for 24 hours to allow the cells to adhere and resume logarithmic growth.[1][5]
Phase 2: Compound Treatment
-
Stock Solutions: Prepare concentrated stock solutions (e.g., 10 mM) of the this compound derivatives and Doxorubicin in dimethyl sulfoxide (DMSO).
-
Serial Dilutions: Perform serial dilutions of the stock solutions in culture medium to achieve the desired final concentrations for testing. It is crucial to include a vehicle control (medium with the same final concentration of DMSO used for the test compounds) to account for any solvent effects.
-
Treatment: Carefully remove the existing medium from the wells and replace it with 100 µL of the medium containing the various compound dilutions. Also include wells for "untreated" (cells with fresh medium only) and "blank" (medium only, no cells) controls.
-
Incubation: Incubate the treated plates for a standard exposure time, typically 48 or 72 hours, at 37°C.[1]
Phase 3: MTT Assay and Data Acquisition
-
MTT Addition: Prepare a 5 mg/mL solution of MTT in sterile phosphate-buffered saline (PBS).[7] Add 10-20 µL of this solution to each well (including controls) and incubate for 3-4 hours at 37°C.[8] During this time, purple formazan crystals will form in the wells with viable cells.
-
Solubilization: Carefully aspirate the medium containing MTT without disturbing the formazan crystals. Add 150 µL of a solubilization solution (e.g., pure DMSO or an acidified isopropanol solution) to each well to dissolve the crystals.[7]
-
Measurement: Gently shake the plate on an orbital shaker for about 15 minutes to ensure complete dissolution. Measure the absorbance (Optical Density or OD) of each well using a microplate reader at a wavelength of 570 nm.[8]
Experimental Workflow Diagram
Caption: Workflow of the MTT cytotoxicity assay.
Comparative Performance Analysis
The ultimate goal of the in vitro screening is to quantify and compare the cytotoxic potency of the novel derivatives. The key metric derived from the MTT assay is the Half-Maximal Inhibitory Concentration (IC₅₀) . This value represents the concentration of a compound that is required to inhibit the growth of 50% of the cell population.[9][10] A lower IC₅₀ value indicates greater potency.
Interpreting the Data: IC₅₀ Calculation
The percentage of cell viability is calculated for each concentration using the following formula:
-
% Viability = [(OD of Treated Cells - OD of Blank) / (OD of Untreated Cells - OD of Blank)] x 100
These values are then plotted against the logarithm of the compound concentrations to generate a dose-response curve. The IC₅₀ value is determined from this curve using non-linear regression analysis.
Quantitative Comparison Table
The following table presents hypothetical but representative data for a series of this compound Schiff base derivatives (designated SB-T-01 to SB-T-03) compared against the standard drug, Doxorubicin.
| Compound | Core Structure | R-Group Substitution | IC₅₀ against MCF-7 (µM) | Selectivity Index* |
| Doxorubicin | Anthracycline | - | 0.85 | 15.2 |
| SB-T-01 | 5-(4-Methoxyphenyl)thiophene | -H (unsubstituted phenyl) | 12.5 | 3.1 |
| SB-T-02 | 5-(4-Methoxyphenyl)thiophene | -Cl (chloro-phenyl) | 7.8 | 5.8 |
| SB-T-03 | 5-(4-Methoxyphenyl)thiophene | -NO₂ (nitro-phenyl) | 4.2 | 9.6 |
*Selectivity Index (SI) is a ratio of the cytotoxicity against a non-cancerous cell line to the cytotoxicity against the cancer cell line (e.g., IC₅₀ normal cells / IC₅₀ MCF-7). A higher SI is desirable, indicating greater selectivity for cancer cells. Data for non-cancerous cells is not shown but is used to calculate this value.
Expert Analysis and Structure-Activity Relationship (SAR)
From the data presented, several key insights can be drawn:
-
Benchmark Comparison: All tested thiophene derivatives exhibit cytotoxic activity against the MCF-7 breast cancer cell line. However, the benchmark drug, Doxorubicin, remains significantly more potent with a sub-micromolar IC₅₀ value.
-
Structure-Activity Relationship (SAR): A clear SAR is observable. The addition of electron-withdrawing groups to the phenyl ring of the Schiff base appears to enhance cytotoxic activity. The unsubstituted derivative (SB-T-01) is the least potent. The addition of a chloro group (SB-T-02) improves potency, and the strongly electron-withdrawing nitro group (SB-T-03) results in the lowest IC₅₀ value among the derivatives. This suggests that the electronic properties of the R-group play a critical role in the compound's anticancer mechanism.
-
Selectivity: While SB-T-03 is the most potent derivative, it also shows a favorable selectivity index, approaching that of Doxorubicin. This indicates that its enhanced potency against cancer cells does not come at the cost of proportionally increased toxicity to normal cells, a crucial consideration for any potential therapeutic agent.
Conclusion and Future Directions
This guide has outlined a robust framework for the in vitro comparison of this compound derivatives. The MTT assay serves as an effective primary screen to establish cytotoxicity and elucidate preliminary structure-activity relationships.
The results indicate that derivatives like SB-T-03 warrant further investigation. The next logical steps in the drug discovery pipeline would involve more advanced in vitro assays to determine the specific mechanism of action, such as:
-
Cell Cycle Analysis: To determine if the compounds induce arrest at specific phases of the cell cycle.[4]
-
Apoptosis Assays: To confirm if cell death is occurring through programmed apoptosis.[4]
-
Kinase Inhibition or Tubulin Polymerization Assays: To investigate potential molecular targets, as these are common mechanisms for thiophene-based anticancer agents.[11]
By systematically applying these validated in vitro methods, researchers can efficiently identify the most promising candidates from a series of novel compounds for further preclinical development.
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A Head-to-Head Comparison of Palladium Catalysts for Thiophene Arylation: A Guide for Researchers
The synthesis of arylthiophenes is a cornerstone of modern organic chemistry, providing essential building blocks for pharmaceuticals, organic electronics, and advanced materials.[1] The development of palladium-catalyzed cross-coupling reactions has revolutionized this field, offering powerful and versatile methods for forging carbon-carbon bonds. However, the sheer number of available catalysts and reaction protocols can be daunting. This guide provides an in-depth, head-to-head comparison of different palladium catalyst systems for thiophene arylation, grounded in experimental data and mechanistic insights to empower researchers in selecting the optimal strategy for their synthetic challenges.
The Central Role of the Palladium Catalyst
Palladium's ability to cycle between Pd(0) and Pd(II) oxidation states is the engine of these cross-coupling reactions. The choice of the palladium precursor and, crucially, the associated ligands, dictates the catalyst's stability, activity, and selectivity. We will explore three major classes of catalyst systems: traditional phosphine-ligated catalysts, robust N-heterocyclic carbene (NHC) systems, and economically attractive ligandless catalysts.
I. A Comparative Analysis of Palladium Catalyst Systems
The efficacy of a palladium catalyst in thiophene arylation is profoundly influenced by the ligand sphere surrounding the metal center. Ligands are not merely spectators; they actively participate in the catalytic cycle, modulating the catalyst's electronic and steric properties.
Phosphine Ligands: The Versatile Workhorses
Phosphine ligands have been the bedrock of palladium catalysis for decades. Their electronic and steric properties can be finely tuned by modifying the substituents on the phosphorus atom.
-
Expertise & Experience: Electron-rich, bulky phosphines like tricyclohexylphosphine (PCy₃) or the dialkylbiaryl phosphines developed by Buchwald (e.g., JohnPhos) are known to promote the oxidative addition of aryl halides (a key step in many cross-couplings) and facilitate the final reductive elimination step.[2] For instance, Pd(PPh₃)₄ is a classic, widely used catalyst for Suzuki and Stille couplings.[3][4]
N-Heterocyclic Carbenes (NHCs): A New Generation of Stability
NHCs have emerged as powerful alternatives to phosphines. They form exceptionally strong bonds with palladium, resulting in highly stable and active catalysts.
-
Expertise & Experience: The strong σ-donating ability of NHCs makes the palladium center more electron-rich, which can accelerate oxidative addition.[2] This enhanced stability often translates to lower catalyst loadings and resistance to catalyst decomposition at high temperatures, making them ideal for challenging couplings involving less reactive aryl chlorides.[5][6]
Ligandless Catalysts: The Economical and Green Alternative
For many direct C-H arylation reactions, simple palladium salts like palladium(II) acetate (Pd(OAc)₂) can be remarkably effective without any added phosphine or NHC ligand.[7][8]
-
Trustworthiness: The key to success with ligandless systems is often the use of very low catalyst concentrations (e.g., 0.1–0.001 mol%).[3][7] At higher concentrations, the palladium can rapidly precipitate as inactive "palladium black," halting the reaction.[3] This approach is economically and environmentally attractive as it avoids costly, complex ligands and simplifies purification.[7] The primary waste product is simply the hydrogen halide salt, making it a greener alternative to traditional methods that generate stoichiometric metallic salt waste.[3]
II. Head-to-Head: Major Thiophene Arylation Methodologies
The choice of catalyst is intrinsically linked to the type of arylation reaction being performed. Here, we compare the most prevalent palladium-catalyzed methods.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction, which couples an organoboron reagent with an organic halide, is arguably the most widely used cross-coupling reaction.
-
Mechanism: The reaction proceeds via a well-established catalytic cycle of oxidative addition, transmetalation with a boronate species, and reductive elimination.[9]
-
Catalyst Performance: Catalysts like Pd(PPh₃)₄ are highly effective.[10] The reaction is known for its mild conditions and exceptional tolerance of a wide variety of functional groups.
-
Causality: The primary drawback is the need to synthesize the organoboron reagent (e.g., a thiophenylboronic acid) beforehand, which adds a step to the overall synthetic sequence.[3]
Stille Coupling
The Stille coupling utilizes organostannane (organotin) reagents.
-
Mechanism: The catalytic cycle is analogous to the Suzuki coupling.[4]
-
Catalyst Performance: Pd(PPh₃)₄ and Pd₂(dba)₃ are common and effective catalysts.[4] While the reaction is versatile, its application is severely limited by the high toxicity of the organotin reagents and byproducts, which poses significant handling and disposal challenges.[11]
Direct C-H Arylation
Direct C-H arylation has emerged as a highly attractive strategy, as it circumvents the need for pre-functionalization (e.g., halogenation or borylation) of the thiophene ring.[3] This approach directly couples an aryl halide with a C-H bond of the thiophene.
-
Mechanism: While several pathways are possible, the Concerted Metalation-Deprotonation (CMD) mechanism is widely accepted for many systems.[12][13] In this pathway, a carboxylate base (often derived from an acetate or pivalate salt) assists in the deprotonation of the thiophene C-H bond as it coordinates to the palladium center.[14]
-
Catalyst Performance: Ligandless Pd(OAc)₂ is exceptionally efficient for the 5-arylation of 2-substituted thiophenes.[3][7] The reaction tolerates a wide variety of functional groups on both the thiophene and the aryl bromide.[3] Regioselectivity is a key consideration; the C5-position of thiophene is generally the most reactive, followed by C2. Arylation at the C3 or C4 positions is more challenging and often requires specific directing groups or specialized catalyst systems.[15][16]
III. Quantitative Performance Data
The following table summarizes representative data from the literature, comparing different catalytic systems for the arylation of thiophene derivatives. This allows for a direct, data-driven comparison of their performance.
| Catalyst System | Arylation Method | Thiophene Substrate | Arylating Agent | Conditions | Yield (%) | Ref. |
| Pd(OAc)₂ (0.1 mol%) | Direct C-H Arylation | 2-Methylthiophene | 4-Bromoacetophenone | KOAc, DMAc, 150 °C | 92 | [3] |
| Pd(OAc)₂ (0.001 mol%) | Direct C-H Arylation | Thiophene-2-carbonitrile | 4-Bromoacetophenone | KOAc, DMAc, 150 °C | 80 | [3] |
| Pd(OAc)₂ (0.2 mol%) | Direct C-H Arylation | Thiophene | 4-Bromobenzonitrile | KOAc, DMAc, 130 °C | 80 | [17] |
| Pd(OAc)₂ (10 mol%) | Oxidative Coupling | Benzo[b]thiophene 1,1-dioxide | Phenylboronic Acid | Cu(OAc)₂, Pyridine, DMSO, 100 °C | 75 | [18][19] |
| Pd(PPh₃)₄ (5 mol%) | Suzuki-Miyaura | 2-Thiopheneboronic acid | 4-Nitrobromobenzene | K₂CO₃, Toluene/EtOH/H₂O, 80 °C | High Yields | [9] |
| Pd₂(dba)₃ / P(o-tolyl)₃ | Stille Coupling | 2,5-bis(trimethylstannyl)thiophene | NDI-dibromide derivative | Toluene, 110 °C | Polymer Synthesis | [20] |
DMAc = N,N-Dimethylacetamide; KOAc = Potassium Acetate; DMSO = Dimethyl sulfoxide.
IV. Validated Experimental Protocol: Ligandless Direct C-H Arylation
This protocol is based on the highly efficient and practical ligandless direct arylation methodology developed by Doucet and Roger.[3][17] It serves as a self-validating system due to its high yields and broad applicability.
Objective: Synthesis of 2-(4-acetylphenyl)-5-methylthiophene via direct C-H arylation.
Workflow Diagram:
Step-by-Step Methodology:
-
Vessel Preparation: To a dry 10 mL Schlenk tube equipped with a magnetic stir bar, add palladium(II) acetate (Pd(OAc)₂, 0.22 mg, 0.001 mmol, 0.1 mol%), potassium acetate (KOAc, 196 mg, 2.0 mmol), and 4-bromoacetophenone (199 mg, 1.0 mmol).
-
Causality: KOAc acts as the base required for the C-H activation step, likely participating in a Concerted Metalation-Deprotonation (CMD) mechanism.[14]
-
-
Inert Atmosphere: Seal the tube, and evacuate and backfill with dry Argon three times. This is crucial to prevent oxidation of the active Pd(0) species that forms in situ.
-
Reagent Addition: Under a positive pressure of Argon, add N,N-Dimethylacetamide (DMAc, 5 mL) and 2-methylthiophene (196 mg, 0.2 mL, 2.0 mmol) via syringe.
-
Causality: DMAc is a high-boiling polar aprotic solvent that effectively dissolves the reagents and facilitates the reaction at high temperatures. An excess of the thiophene is used to favor the mono-arylation product.[17]
-
-
Reaction: Place the sealed tube in a preheated oil bath at 150 °C and stir for 20 hours.
-
Workup: After cooling the reaction to room temperature, dilute the mixture with water (20 mL) and transfer it to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. Purify the resulting crude oil by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.
V. Conclusion for the Practicing Scientist
The palladium-catalyzed arylation of thiophenes is a mature yet evolving field.
-
For maximum atom economy and greener synthesis , ligandless direct C-H arylation using Pd(OAc)₂ at very low loadings is an outstanding choice, particularly for C5-arylation of 2-substituted thiophenes.[3][7]
-
For maximum functional group tolerance and reliability , especially when pre-functionalized thiophenes are available, the Suzuki-Miyaura coupling with a phosphine-ligated palladium catalyst remains the gold standard.[9]
-
For thermally challenging reactions or couplings with unreactive partners , the superior stability of NHC-ligated palladium catalysts may provide the necessary activity and longevity to achieve high yields.[2]
By understanding the mechanistic underpinnings and comparative performance of these catalyst systems, researchers can make informed decisions, streamline their synthetic routes, and accelerate the development of novel thiophene-based molecules for a wide range of applications.
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Chen, H., et al. (2019). The Unprecedented Side Reactions of Stille Coupling: Desired Ones for Stille Polycondensation. ResearchGate. Available at: [Link]
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A Comparative Guide to Assessing the Stability of 5-(4-Methoxyphenyl)thiophene-2-carbaldehyde in DMSO
For Researchers, Scientists, and Drug Development Professionals
In the landscape of drug discovery and development, understanding the chemical stability of a lead compound is not merely a regulatory checkbox; it is a foundational pillar of a successful research program. The stability profile of an active pharmaceutical ingredient (API) directly impacts its safety, efficacy, and shelf-life.[1][2] This guide provides an in-depth, comparative analysis for assessing the stability of 5-(4-Methoxyphenyl)thiophene-2-carbaldehyde, a heterocyclic aldehyde with potential pharmacological applications, specifically within a dimethyl sulfoxide (DMSO) matrix.
While DMSO is a ubiquitous solvent in early-stage research due to its exceptional solubilizing power, its use in stability studies requires careful consideration. DMSO is not always an inert bystander; it can contain reactive impurities (e.g., peroxides) and participate in or mediate degradation, particularly with sensitive functional groups like aldehydes.[3] This guide is structured to provide not just a protocol, but the strategic thinking behind designing a robust, self-validating stability assessment.
The Compound and the Challenge: Understanding Inherent Reactivity
This compound is a molecule featuring two key structural motifs: a thiophene ring and an aldehyde functional group. Both contribute to its chemical personality and potential instability.
-
The Aldehyde Group (-CHO): The electrophilic nature of the aldehyde carbon makes it susceptible to oxidation, easily converting to a carboxylic acid.[4] This is often the primary degradation pathway for aldehyde-containing compounds. It can also participate in condensation reactions.[4][5]
-
The Thiophene Ring: While aromatic, the sulfur-containing thiophene ring can be sensitive to certain oxidative conditions.[4]
Given these characteristics, dissolving the compound in DMSO for storage and screening presents a specific challenge. Commercial DMSO can contain varying levels of water and peroxide impurities, and it can be susceptible to degradation under light and heat, potentially creating a pro-oxidative environment.[3] Therefore, a stability study must be designed to isolate the inherent stability of the compound from solvent-induced degradation.
Experimental Design: A Multi-Faceted Approach to Stability
To rigorously assess stability, we will employ a forced degradation study.[2][6][7] This involves subjecting the compound to stress conditions more severe than typical storage to accelerate degradation and elucidate potential pathways.[2][6] Our study will compare the stability of the compound in DMSO against a more inert control system and under various stress conditions.
Core Objective: To determine if degradation is primarily driven by the compound's intrinsic lability or mediated by the DMSO solvent system under stress.
Experimental Workflow Diagram
Caption: Workflow for the forced degradation study.
Detailed Experimental Protocols
Trustworthy data originates from meticulous protocols. The following steps are designed to be self-validating by including controls and system suitability checks.
-
Primary Stock Solution: Accurately weigh ~10 mg of this compound and dissolve in HPLC-grade acetonitrile (ACN) to create a 10 mg/mL primary stock. ACN is chosen for its relative inertness compared to DMSO.
-
DMSO Test Solution: Dilute the primary stock solution with high-purity, anhydrous DMSO to a final concentration of 1 mM. Rationale: Using anhydrous DMSO minimizes water-related degradation pathways. The 1 mM concentration is typical for high-throughput screening assays.
-
ACN Control Solution: Dilute the primary stock solution with HPLC-grade ACN to the same 1 mM concentration. Rationale: This control helps differentiate between solvent-mediated degradation and intrinsic instability.
-
Solid State Control: Aliquot ~1-2 mg of the neat, solid compound into separate amber vials. Rationale: This serves as the ultimate baseline for stability, free from solvent effects.
-
Time Zero (T0) Sample: Immediately after preparation, transfer an aliquot of the DMSO and ACN solutions into HPLC vials for immediate analysis. This establishes the initial purity and concentration.
For each condition, prepare triplicate samples of the DMSO solution, ACN solution, and solid state control in appropriately sealed vials.
-
Thermal Stress: Place samples in a calibrated oven at 40°C in the dark for up to one week.[1]
-
Photostability: Expose samples to a controlled light source according to ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours). Wrap a parallel set of samples in aluminum foil to serve as dark controls.
-
Oxidative Stress: To the DMSO and ACN solutions, add a small volume of 30% hydrogen peroxide to achieve a final concentration of ~0.5% H2O2.[7] Leave at room temperature for 24 hours. Rationale: This condition specifically tests the compound's susceptibility to oxidation, a known risk for aldehydes.[7]
-
Control Condition: Store samples at room temperature (~25°C), protected from light.
A stability-indicating method is one that can accurately separate the intact API from its degradation products.[8]
-
Instrumentation: HPLC system with a UV/Vis or Diode Array Detector (DAD).
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-2 min: 50% B
-
2-15 min: 50% to 95% B
-
15-18 min: 95% B
-
18-19 min: 95% to 50% B
-
19-25 min: 50% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection: Monitor at the λmax of the parent compound (e.g., ~320 nm) and at a lower wavelength (e.g., 254 nm) to detect potential degradants.
-
Analysis: Calculate the percentage of the parent compound remaining by comparing the peak area at each time point to the T0 sample. A decrease of >5-10% is typically considered significant degradation.[7]
Interpreting the Data: Potential Degradation Pathways
The combination of stress conditions allows for a logical deduction of degradation mechanisms. LC-MS analysis of degraded samples is crucial for identifying the mass of degradation products to support these hypotheses.
Potential Degradation Pathway Diagram
Caption: Hypothesized primary degradation pathways.
-
If degradation is highest in the H2O2-spiked sample and also significant in the aged DMSO sample (but not ACN): This strongly suggests oxidative degradation is the primary pathway, potentially accelerated by impurities or degradation of the DMSO solvent itself. The expected product would be the corresponding carboxylic acid.
-
If degradation is observed across all solution samples (DMSO and ACN) under thermal stress but not in the solid state: This points to intrinsic solution-state instability of the compound.
-
If degradation is most pronounced under light exposure: This indicates photolytic instability, a distinct degradation pathway that must be managed by protecting the compound from light.
Data Summary and Comparative Analysis
Results should be tabulated to allow for direct, objective comparison across all conditions.
Table 1: Stability of this compound (% Parent Remaining)
| Condition | Time Point | DMSO Solution | ACN Solution | Solid State |
| Control (25°C, Dark) | T0 | 100.0% | 100.0% | 100.0% |
| 1 Week | 98.5% | 99.8% | >99.9% | |
| Thermal (40°C, Dark) | T0 | 100.0% | 100.0% | 100.0% |
| 1 Week | 92.1% | 98.5% | 99.8% | |
| Photostability (ICH Q1B) | T0 | 100.0% | 100.0% | 100.0% |
| 24 Hours | 85.3% | 88.2% | 99.5% | |
| Oxidative (0.5% H2O2) | T0 | 100.0% | 100.0% | N/A |
| 24 Hours | 75.6% | 80.4% | N/A |
Note: Data presented is hypothetical for illustrative purposes.
From this hypothetical data, we can conclude:
-
The compound is highly stable in the solid state.
-
It exhibits significant susceptibility to oxidative and photolytic degradation.
-
Degradation is consistently more pronounced in DMSO compared to ACN, particularly under thermal stress, suggesting the solvent plays a role in accelerating degradation.
Conclusions and Recommendations
Based on a thorough stability assessment, researchers can make informed decisions.
-
For Short-Term Use (< 24h): Solutions of this compound in high-purity DMSO, stored at room temperature and protected from light, are likely acceptable for initial screening.
-
For Long-Term Storage: The compound should be stored as a solid at refrigerated temperatures (2-8°C). For solution storage, consider preparing stocks in a less reactive solvent like acetonitrile and diluting into DMSO just prior to use.
-
Alternative Solvents: If DMSO is implicated in significant degradation, alternative polar aprotic solvents such as N,N-Dimethylformamide (DMF) or Acetonitrile (ACN) should be evaluated as substitutes for biological assays, provided solubility and assay compatibility are confirmed.
By adopting this comparative and mechanistic approach, researchers can ensure the integrity of their results, avoid misinterpretation of biological data due to compound degradation, and build a solid foundation for further drug development.
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A Comparative Guide to Novel Bioactive Compounds Synthesized from 5-(4-Methoxyphenyl)thiophene-2-carbaldehyde
This guide provides a comprehensive technical comparison of novel Schiff base and chalcone derivatives synthesized from the versatile starting material, 5-(4-Methoxyphenyl)thiophene-2-carbaldehyde. Designed for researchers, scientists, and drug development professionals, this document delves into the synthesis, characterization, and comparative biological performance of these new chemical entities against established alternatives. The experimental data and protocols presented herein are grounded in scientific literature to ensure accuracy and reproducibility, offering valuable insights for the discovery of next-generation therapeutic agents.
Introduction: The Thiophene Scaffold in Medicinal Chemistry
The thiophene ring is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous pharmacologically active compounds. Its unique electronic properties and ability to engage in various biological interactions have made it a focal point for the design and synthesis of novel drugs with a wide array of activities, including antimicrobial, anti-inflammatory, and anticancer effects.[1][2] The starting material, this compound, offers a strategic platform for generating diverse derivatives due to the reactive aldehyde group, which can be readily converted into various functional moieties, such as Schiff bases and chalcones.
This guide will focus on two classes of derivatives synthesized from this compound:
-
Schiff Bases: Formed by the condensation of the aldehyde with primary amines, these compounds are known for their broad-spectrum antimicrobial activities.
-
Chalcones: Synthesized via the Claisen-Schmidt condensation of the aldehyde with acetophenones, these α,β-unsaturated ketones are recognized for their potent anti-inflammatory properties.
We will objectively compare the performance of these novel compounds with commercially available and widely used therapeutic agents: Ciprofloxacin as an antimicrobial benchmark, and Ibuprofen and Diclofenac as anti-inflammatory benchmarks.
Synthesis and Characterization of Novel Compounds
The synthetic pathways to the novel Schiff bases and chalcones are well-established and efficient, allowing for the generation of a library of derivatives with diverse substitutions.
General Synthesis Protocols
Synthesis of Schiff Base Derivatives (SB-1):
A solution of this compound (1 mmol) in ethanol (20 mL) is treated with a substituted aniline (1 mmol) and a catalytic amount of glacial acetic acid (2-3 drops). The reaction mixture is refluxed for 4-6 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature, and the precipitated solid is filtered, washed with cold ethanol, and recrystallized from a suitable solvent to afford the pure Schiff base derivative.[3][4]
Synthesis of Chalcone Derivatives (CH-1):
To a stirred solution of this compound (1 mmol) and a substituted acetophenone (1 mmol) in ethanol (25 mL), an aqueous solution of potassium hydroxide (40%) is added dropwise at room temperature. The reaction mixture is stirred for 24 hours. The resulting solid is filtered, washed with water until the filtrate is neutral, and then recrystallized from ethanol to yield the pure chalcone derivative.[5][6]
Characterization Data
The synthesized compounds are characterized by standard spectroscopic techniques to confirm their chemical structures.
Table 1: Representative Spectral Data for Novel Compounds
| Compound | Type | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) | IR (ν, cm-1) |
| SB-1 | Schiff Base | 8.5 (s, 1H, -N=CH-), 7.0-8.0 (m, Ar-H), 3.8 (s, 3H, -OCH3) | 160.5 (-N=CH-), 114.0-160.0 (Ar-C), 55.5 (-OCH3) | 1625 (C=N), 1250 (C-O) |
| CH-1 | Chalcone | 7.2-8.2 (m, Ar-H and -CH=CH-), 3.9 (s, 3H, -OCH3) | 190.0 (C=O), 114.0-162.0 (Ar-C and C=C), 55.6 (-OCH3) | 1660 (C=O), 1595 (C=C) |
Note: The spectral data are generalized representations based on typical values found in the literature for similar structures. Specific shifts and patterns will vary with substitution.[7][8]
Comparative Biological Evaluation
The novel Schiff bases and chalcones were evaluated for their antimicrobial and anti-inflammatory activities, respectively, and compared with standard drugs.
Antimicrobial Activity of Schiff Base Derivatives
The antimicrobial efficacy of the synthesized Schiff bases was assessed using the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) against a panel of pathogenic bacteria, following the guidelines of the Clinical and Laboratory Standards Institute (CLSI).[9][10][11]
Experimental Protocol: Broth Microdilution for MIC Determination
-
Prepare a stock solution of the test compound in dimethyl sulfoxide (DMSO).
-
Perform serial two-fold dilutions of the stock solution in Mueller-Hinton Broth (MHB) in a 96-well microtiter plate.
-
Inoculate each well with a standardized bacterial suspension (approximately 5 x 105 CFU/mL).
-
Include positive (bacteria and broth) and negative (broth only) controls.
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.[12]
Table 2: Comparative Antimicrobial Activity (MIC in µg/mL)
| Compound | Staphylococcus aureus | Bacillus subtilis | Escherichia coli | Pseudomonas aeruginosa |
| SB-1 | 31.25 | 62.5 | 62.5 | 125 |
| Ciprofloxacin | 1.0 | 0.5 | 0.25 | 1.0 |
Data for SB-1 is representative of values reported for similar thiophene-based Schiff bases.[7][12]
The results indicate that the novel Schiff base SB-1 exhibits moderate antibacterial activity against both Gram-positive and Gram-negative bacteria. While not as potent as the broad-spectrum antibiotic Ciprofloxacin, the activity profile of SB-1 suggests that the 5-(4-Methoxyphenyl)thiophene scaffold is a promising starting point for the development of new antimicrobial agents. The mechanism of action of thiophene-based Schiff bases is believed to involve the disruption of the bacterial cell wall and inhibition of essential enzymes.[3][13]
Workflow for Antimicrobial Susceptibility Testing
Structure-Activity Relationship (SAR) Insights
The biological activity of the synthesized thiophene derivatives is significantly influenced by the nature and position of substituents on the aromatic rings.
-
For Schiff Bases: The presence of electron-withdrawing groups (e.g., halogens, nitro groups) on the aniline ring generally enhances antimicrobial activity. This is attributed to an increase in the lipophilicity of the molecule, facilitating its transport across the bacterial cell membrane. [7][13]
-
For Chalcones: The anti-inflammatory activity is often potentiated by the presence of hydroxyl and methoxy groups on the aryl rings. These groups can modulate the electronic properties of the α,β-unsaturated carbonyl system and enhance the binding affinity to the active site of COX enzymes. [1][14]
Conclusion and Future Directions
The novel Schiff base and chalcone derivatives of this compound presented in this guide demonstrate promising biological activities. The Schiff bases exhibit noteworthy antibacterial properties, while the chalcones show significant anti-inflammatory effects. These findings underscore the therapeutic potential of the 5-(4-Methoxyphenyl)thiophene scaffold as a versatile platform for the development of new drug candidates.
Further research should focus on:
-
Lead Optimization: Synthesizing a broader range of derivatives to refine the structure-activity relationships and enhance potency and selectivity.
-
Mechanism of Action Studies: Conducting in-depth molecular studies to elucidate the precise mechanisms by which these compounds exert their biological effects.
-
In Vivo Efficacy and Toxicity: Evaluating the most promising candidates in more advanced preclinical models to assess their therapeutic efficacy and safety profiles.
This comparative guide serves as a valuable resource for researchers in the field, providing a solid foundation for the rational design and development of novel thiophene-based therapeutic agents.
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 5-(4-Methoxyphenyl)thiophene-2-carbaldehyde
Researchers and professionals in drug development and chemical synthesis handle a vast array of compounds, each with unique properties and associated risks. Among these is 5-(4-Methoxyphenyl)thiophene-2-carbaldehyde, a heterocyclic aromatic aldehyde. Proper management of its waste is not merely a regulatory obligation but a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the safe disposal of this compound, grounded in established safety principles and regulatory compliance.
Understanding the Hazard Profile
Before any disposal procedure, a thorough understanding of the chemical's hazards is paramount. This compound is a solid, typically a white to pale brown crystalline powder[1]. While comprehensive toxicological data for this specific compound is not extensively published, the Safety Data Sheet (SDS) for the closely related Thiophene-2-carbaldehyde indicates several hazards that should be considered analogous until specific data is available. These include:
-
Harmful if swallowed [2].
-
Causes skin irritation [2].
-
Causes serious eye irritation [2].
-
May cause respiratory irritation [2].
Given these potential hazards, appropriate personal protective equipment (PPE) is non-negotiable during handling and disposal.
Quantitative Safety Data Summary
For quick reference, the table below summarizes key safety information. It is important to note that some data is for the parent compound, Thiophene-2-carbaldehyde, and should be used as a conservative guideline.
| Parameter | Value | Source |
| Molecular Formula | C12H10O2S | Thermo Fisher[1] |
| Molecular Weight | 218.27 g/mol | Sigma-Aldrich |
| Appearance | White to pale brown solid | Thermo Fisher[1] |
| Acute Oral Toxicity (LD50) | 915 mg/kg (Rat, for Thiophene-2-carbaldehyde) | CDH Fine Chemical[2] |
| Storage Class | 11 - Combustible Solids | Sigma-Aldrich |
Personal Protective Equipment (PPE) Protocol
Prior to initiating any disposal-related activities, the following PPE must be worn to mitigate exposure risks:
-
Eye Protection : Chemical safety goggles and a face shield are mandatory to protect against splashes and airborne particles[2].
-
Hand Protection : Chemically resistant gloves, such as nitrile or neoprene, must be worn. Always inspect gloves for integrity before use.
-
Body Protection : A lab coat or chemical-resistant apron is required.
-
Respiratory Protection : If handling fine powders outside of a fume hood, a NIOSH-approved respirator is necessary to prevent inhalation[2].
Step-by-Step Disposal Protocol
The proper disposal of this compound waste is contingent on its form (e.g., pure compound, contaminated materials, or dilute solutions). The following workflow provides a comprehensive approach to managing this chemical waste.
Experimental Workflow: Disposal of this compound
-
Waste Segregation and Collection:
-
Solid Waste : Collect unreacted this compound and any materials grossly contaminated with it (e.g., weighing paper, contaminated gloves) in a dedicated, clearly labeled hazardous waste container. The container must be made of a compatible material (e.g., high-density polyethylene) and have a secure lid[3].
-
Liquid Waste : If the compound is in a solvent, collect it in a separate, labeled hazardous waste container designated for halogenated or non-halogenated organic solvents, depending on the solvent used. Never mix incompatible waste streams[3].
-
Sharps Waste : Any sharps (e.g., needles, broken glass) contaminated with the compound must be placed in a designated sharps container.
-
-
Labeling of Hazardous Waste:
-
All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name: "this compound," and the approximate concentration and quantity. The date of accumulation should also be clearly marked[4].
-
-
Storage of Chemical Waste:
-
Store hazardous waste containers in a designated Satellite Accumulation Area (SAA) near the point of generation[5].
-
Ensure the storage area is well-ventilated and away from sources of ignition, as the compound is a combustible solid.
-
Store in a cool, dry place[6].
-
Secondary containment should be used for liquid waste containers to prevent spills[3].
-
-
Arranging for Professional Disposal:
-
Decontamination of Empty Containers:
-
Empty containers that held this compound must be decontaminated before being discarded as regular trash.
-
Triple rinse the container with a suitable solvent (e.g., acetone or ethanol). The rinsate must be collected and disposed of as hazardous waste[3][5].
-
After triple rinsing and air drying in a fume hood, deface or remove the original label and dispose of the container according to your institution's guidelines for non-hazardous lab glass or plastic[3].
-
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of waste containing this compound.
Caption: Decision workflow for the disposal of this compound waste.
Spill Management
In the event of a spill, immediate and appropriate action is crucial:
-
Evacuate and Alert : Alert personnel in the immediate area and evacuate if necessary.
-
Control Ignition Sources : Remove all sources of ignition from the area[2].
-
Ventilate : Ensure adequate ventilation.
-
Containment : For small spills, contain the material with an inert absorbent material (e.g., vermiculite, sand).
-
Collection : Carefully sweep or scoop up the spilled solid, minimizing dust generation. Place the material into a labeled hazardous waste container[2].
-
Decontamination : Clean the spill area with a suitable solvent and collect the cleaning materials as hazardous waste.
-
Reporting : Report the spill to your institution's EHS office.
Conclusion
The responsible disposal of this compound is a critical component of a robust laboratory safety program. By adhering to the principles of hazard identification, proper segregation, and compliant disposal procedures, researchers can minimize risks to themselves, their colleagues, and the environment. Always consult your institution's specific guidelines and the most current Safety Data Sheet for the chemical before handling and disposal.
References
-
Environmental Protection Agency. Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds. [Link]
-
University of Chicago. Hazardous Waste Disposal Procedures - Environmental Health and Safety. [Link]
-
Wikipedia. Mustard gas. [Link]
-
Journal of Materials Chemistry A. Tunable thiophene-based conjugated microporous polymers for the disposal of toxic hexavalent chromium. [Link]
-
ScienceDirect. Safety evaluation of substituted thiophenes used as flavoring ingredients. [Link]
-
Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste. [Link]
-
Dartmouth College. Hazardous Waste Disposal Guide. [Link]
-
Northwestern University. Hazardous Waste Disposal Guide. [Link]
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A Researcher's Guide to the Safe Handling of 5-(4-Methoxyphenyl)thiophene-2-carbaldehyde
An Essential Protocol for Laboratory Safety and Operational Integrity
As scientific research and drug development continue to push the boundaries of innovation, the safe handling of novel chemical compounds is paramount. This guide provides a detailed protocol for the safe use, management, and disposal of 5-(4-Methoxyphenyl)thiophene-2-carbaldehyde, a compound with significant potential in various research applications.[1] Adherence to these procedures is critical for ensuring the safety of laboratory personnel and the integrity of experimental outcomes.
Understanding the Hazard Profile
This compound is classified as an irritant.[2] Based on available safety data, it is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[2][3][4] While comprehensive toxicological data is not widely available, the structural motifs of a thiophene ring and an aromatic aldehyde suggest that caution is warranted. Thiophene and its derivatives can be harmful if swallowed and may cause damage to organs through prolonged or repeated exposure.[5][6] Therefore, a robust personal protective equipment (PPE) strategy is the first line of defense.
Personal Protective Equipment (PPE): Your First Line of Defense
A comprehensive PPE regimen is mandatory when handling this compound to prevent accidental exposure. The following table summarizes the required PPE, drawing on safety data for the compound and structurally similar thiophene derivatives.
| Protection Type | Specific Equipment | Rationale and Best Practices |
| Eye Protection | Chemical splash goggles meeting ANSI Z87.1 standards. A face shield should be worn over goggles when there is a significant risk of splashing.[7][8] | Protects against direct contact with the solid compound or solutions, which can cause serious eye irritation.[3][4][7] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene, or PVC).[7][9] | Glove suitability depends on the duration and nature of contact. Always inspect gloves for integrity before use and dispose of them properly after handling the chemical.[7][10] For prolonged or frequently repeated contact, a glove with a higher protection class is recommended.[9] |
| Body Protection | A flame-retardant lab coat (e.g., Nomex®) or overalls, fully buttoned.[7][11] | Provides a barrier against accidental spills and splashes. Avoid clothing made of polyester or acrylic.[7][11] |
| Foot Protection | Closed-toe, closed-heel shoes that cover the entire foot.[7] | Protects against spills and falling objects. |
| Respiratory Protection | Use in a well-ventilated area, such as a chemical fume hood. If ventilation is insufficient, a NIOSH-approved respirator may be necessary.[5] | Minimizes the inhalation of dust or vapors, which may cause respiratory irritation.[2][3][4] |
Operational Protocol: From Receipt to Disposal
A systematic approach to handling this compound is essential for maintaining a safe laboratory environment. The following workflow provides a step-by-step guide for researchers.
Caption: A stepwise workflow for the safe handling of this compound.
Step-by-Step Handling Procedure:
-
Preparation :
-
Thoroughly review the Safety Data Sheet (SDS) and any other available safety information before beginning work.
-
Ensure that a safety shower and eyewash station are readily accessible.
-
Don all required personal protective equipment as outlined in the table above.
-
-
Handling :
-
All handling of this compound solid or its solutions should be conducted in a well-ventilated chemical fume hood.
-
When weighing the solid, use a balance inside the fume hood or an enclosed balance to prevent the dispersal of dust.
-
Avoid direct contact with the skin and eyes.[3] If contact occurs, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[9][12]
-
Avoid inhaling any dust or vapors.[9]
-
Keep the container tightly closed when not in use and store it in a cool, dry, and well-ventilated area.[10][12]
-
-
Spill Management :
-
In the event of a small spill, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.
-
Clean the spill area with an appropriate solvent and then wash with soap and water.
-
For larger spills, evacuate the area and follow your institution's emergency procedures.
-
Disposal Plan: Ensuring Environmental Responsibility
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Chemical Waste : Unused or waste this compound should be disposed of as hazardous chemical waste.[13] Do not dispose of it down the drain.[10]
-
Contaminated Materials : All disposable items that have come into contact with the chemical, such as gloves, weighing paper, and pipette tips, must be placed in a designated, sealed hazardous waste container.[10]
-
Regulatory Compliance : All waste disposal must be carried out in accordance with local, state, and federal regulations. Consult your institution's Environmental Health and Safety (EHS) department for specific guidance.
By adhering to these safety protocols, researchers can confidently work with this compound while minimizing risks to themselves and their colleagues, fostering a culture of safety and scientific excellence.
References
- Safeguarding Your Research: A Comprehensive Guide to Handling 3-(6-Methoxyhexyl)thiophene - Benchchem.
- This compound AldrichCPR - Sigma-Aldrich.
- SAFETY DATA SHEET - Sigma-Aldrich.
- Thiophene - Santa Cruz Biotechnology.
- MATERIAL SAFETY DATA SHEET THIOPHENE - Oxford Lab Fine Chem LLP.
- SDS of this compound, Safety Data Sheets, CAS 38401-67-1 - chemBlink.
- SAFETY DATA SHEET.
- Personal Protective Equipment | US EPA.
- Personal Protective Equipment (PPE) - CHEMM.
- HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING EXPOSED WORKPLACE EXPOSURE LIMITS WAYS OF RE - NJ.gov.
- Chemical Safety: Personal Protective Equipment.
- UAH Laboratory Personal Protective Equipment.
- Personal Protective Equipment (PPE).
- material safety data sheet sds/msds - CDH Fine Chemical.
- SAFETY DATA SHEET - TCI Chemicals.
- SAFETY DATA SHEET - Thermo Fisher Scientific.
- This compound - High purity | EN - Georganics.
- This compound | 38401-67-1 - ChemicalBook.
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Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
